molecular formula C10H16N2O4 B1675939 Mal-PEG2-NH2 CAS No. 660843-22-1

Mal-PEG2-NH2

Número de catálogo: B1675939
Número CAS: 660843-22-1
Peso molecular: 228.24 g/mol
Clave InChI: SHDYDABQVJGHLD-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

Mal-PEG2-amine TFA salt is a PEG derivative containing a maleimide group and an amine group. The hydrophilic PEG spacer increases solubility in aqueous media. The amine group is reactive with carboxylic acids, activated NHS esters, carbonyls (ketone, aldehyde) etc. The maleimide group will react with a thiol group to form a covalent bond, enabling the connection of biomolecule with a thiol.

Propiedades

IUPAC Name

1-[2-[2-(2-aminoethoxy)ethoxy]ethyl]pyrrole-2,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2O4/c11-3-5-15-7-8-16-6-4-12-9(13)1-2-10(12)14/h1-2H,3-8,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHDYDABQVJGHLD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=O)N(C1=O)CCOCCOCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601195258
Record name 1-[2-[2-(2-Aminoethoxy)ethoxy]ethyl]-1H-pyrrole-2,5-dione
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URL https://comptox.epa.gov/dashboard/DTXSID601195258
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

660843-22-1
Record name 1-[2-[2-(2-Aminoethoxy)ethoxy]ethyl]-1H-pyrrole-2,5-dione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=660843-22-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-[2-[2-(2-Aminoethoxy)ethoxy]ethyl]-1H-pyrrole-2,5-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601195258
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Technical Guide to the Heterobifunctional Crosslinker: Mal-PEG2-NH2

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the structure, properties, and applications of Maleimide-PEG2-Amine (Mal-PEG2-NH2), a heterobifunctional crosslinking agent. Its unique architecture, featuring a thiol-reactive maleimide (B117702) group and an amine-reactive primary amine separated by a hydrophilic two-unit polyethylene (B3416737) glycol (PEG) spacer, makes it a versatile tool in bioconjugation, drug delivery, and the development of complex biomolecular architectures like antibody-drug conjugates (ADCs).

Core Structure and Properties

This compound is a linear molecule composed of three key functional components: a maleimide group, a short PEG spacer, and a primary amine terminus. The maleimide group is highly reactive towards sulfhydryl (thiol) groups, typically found in cysteine residues of proteins and peptides, forming a stable thioether bond.[1][] The primary amine (NH2) can be conjugated to carboxylic acids or their activated esters, such as N-hydroxysuccinimide (NHS) esters, to form a stable amide bond.[3] The PEG spacer is hydrophilic, which can help to increase the solubility of the resulting conjugate in aqueous media.[4]

Chemical Structure Diagram

Maleimide_Thiol_Reaction Mal Maleimide-PEG2-NH2 Product Stable Thioether Conjugate Mal->Product Michael Addition pH 6.5 - 7.5 Thiol Biomolecule-SH (e.g., Cysteine residue) Thiol->Product Amine_NHS_Reaction Amine This compound Product Stable Amide Conjugate Amine->Product Nucleophilic Acyl Substitution pH 7.2 - 8.5 NHS Biomolecule-COOH + EDC/NHS or pre-activated NHS Ester NHS->Product Two_Step_Workflow A1 1. Prepare Thiol-Molecule A (e.g., Antibody) A2 2. React with this compound (Maleimide end) A1->A2 pH 6.5-7.5 A3 3. Purify Intermediate (A-PEG2-NH2) A2->A3 SEC/Dialysis B2 5. React Intermediate with Molecule B (Amine end) A3->B2 B1 4. Prepare NHS-Ester Molecule B (e.g., Activated Drug) B1->B2 pH 7.2-8.5 B3 6. Purify Final Conjugate (A-PEG2-B) B2->B3 SEC/Dialysis

References

An In-Depth Technical Guide to Mal-PEG2-NH2: Chemical Properties, Solubility, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the heterobifunctional linker, Mal-PEG2-NH2. This document delves into its core chemical properties, solubility characteristics, and detailed experimental protocols for its application in bioconjugation and drug delivery systems. The information is tailored for researchers, scientists, and professionals in the field of drug development who are looking to leverage this versatile molecule in their work.

Core Chemical Properties

This compound, also known as Maleimide-PEG2-Amine, is a crosslinker featuring a maleimide group at one end and a primary amine at the other, connected by a two-unit polyethylene glycol (PEG) spacer. This structure allows for the sequential or simultaneous conjugation of two different molecules. The maleimide group exhibits high reactivity towards thiol (sulfhydryl) groups, while the amine group can readily react with activated carboxylic acids, such as N-hydroxysuccinimide (NHS) esters.

The key chemical properties of this compound are summarized in the table below for easy reference.

PropertyValue
Chemical Formula C₁₃H₂₁N₃O₅
Molecular Weight 299.3 g/mol [1]
Appearance White to off-white solid or viscous liquid (depending on purity)
Purity ≥95%[1]
Storage Conditions Store at -5°C, keep in a dry and dark place[1]

Solubility Profile

The polyethylene glycol (PEG) spacer in this compound enhances its solubility in aqueous solutions and a variety of organic solvents, a crucial feature for bioconjugation reactions that are often performed in aqueous buffers. The table below outlines the solubility of this compound in common laboratory solvents.

SolventSolubilityNotes
Water Soluble (up to 10 mg/mL)The hydrophilic PEG spacer imparts good water solubility.
Aqueous Buffers (e.g., PBS) SolubleSolubility may be influenced by pH and salt concentration. It is advisable to avoid buffers containing primary amines (e.g., Tris) or thiols when performing conjugations.
Dimethyl Sulfoxide (DMSO) Soluble (up to 10 mg/mL)A common solvent for preparing high-concentration stock solutions.
Dimethylformamide (DMF) SolubleOften used for dissolving the linker before dilution into an aqueous reaction mixture.
Dichloromethane (DCM) Soluble
Chloroform Soluble
Ethanol Less Soluble
Toluene Less Soluble
Ether Insoluble

Experimental Protocols

This compound is a versatile linker that can be used in a variety of bioconjugation schemes. The two primary modes of reaction involve the thiol-reactive maleimide group and the amine-reactive carboxyl-coupling chemistry.

Protocol 1: Conjugation to a Thiol-Containing Molecule (e.g., Cysteine-Containing Peptide)

This protocol describes the reaction of the maleimide group of this compound with a sulfhydryl group on a target molecule.

Materials:

  • This compound

  • Thiol-containing molecule (e.g., cysteine-containing peptide or protein)

  • Conjugation Buffer: Phosphate-buffered saline (PBS), pH 6.5-7.5, degassed. Other non-thiol containing buffers like HEPES can also be used.

  • Reducing Agent (optional): Tris(2-carboxyethyl)phosphine (TCEP) for the reduction of disulfide bonds.

  • Quenching Reagent: L-cysteine or β-mercaptoethanol.

  • Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF) for preparing the this compound stock solution.

  • Purification system (e.g., size-exclusion chromatography (SEC) or dialysis).

Procedure:

  • Preparation of the Thiol-Containing Molecule:

    • Dissolve the thiol-containing molecule in degassed Conjugation Buffer to a final concentration of 1-10 mg/mL.

    • If the target thiol is in a disulfide bond, add a 10- to 20-fold molar excess of TCEP and incubate for 30-60 minutes at room temperature. Remove TCEP using a desalting column equilibrated with Conjugation Buffer.

  • Preparation of this compound Solution:

    • Immediately before use, dissolve this compound in a minimal amount of anhydrous DMSO or DMF to prepare a concentrated stock solution (e.g., 10-20 mM).

  • Conjugation Reaction:

    • Add a 10- to 20-fold molar excess of the this compound stock solution to the solution of the thiol-containing molecule.

    • Incubate the reaction mixture for 1-4 hours at room temperature or overnight at 4°C with gentle mixing. Protect the reaction from light.

  • Quenching the Reaction:

    • To stop the conjugation and cap any unreacted maleimide groups, add a quenching reagent like L-cysteine or β-mercaptoethanol in excess.

  • Purification of the Conjugate:

    • Remove unreacted this compound and other small molecules using size-exclusion chromatography, dialysis, or another suitable purification method.

  • Analysis:

    • Characterize the purified conjugate using techniques such as SDS-PAGE to assess the increase in molecular weight and mass spectrometry to confirm the successful conjugation.

Protocol 2: Conjugation to a Carboxyl-Containing Molecule

This protocol outlines the activation of a carboxyl group on a target molecule using EDC and NHS, followed by reaction with the primary amine of this compound.

Materials:

  • This compound

  • Carboxyl-containing molecule

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0.

  • Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-8.0.

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)

  • Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M hydroxylamine, pH 8.5.

  • Purification system (e.g., size-exclusion chromatography (SEC) or dialysis).

Procedure:

  • Preparation of Reagents:

    • Equilibrate EDC, NHS (or Sulfo-NHS), and this compound to room temperature before use.

    • Prepare stock solutions of EDC and NHS in Activation Buffer immediately before use.

  • Activation of Carboxyl Groups:

    • Dissolve the carboxyl-containing molecule in Activation Buffer.

    • Add EDC (typically a 2-10 fold molar excess over the carboxyl-containing molecule) and NHS (a 2-5 fold molar excess) to the solution.

    • Incubate for 15-30 minutes at room temperature with gentle mixing to form the NHS ester intermediate.[2]

  • Conjugation Reaction:

    • Immediately add the activated carboxyl-containing molecule solution to a solution of this compound in Coupling Buffer. A 1.1 to 1.5-fold molar excess of the activated molecule over this compound is a common starting point.

    • Adjust the pH of the reaction mixture to 7.2-8.0 if necessary.

    • Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quenching the Reaction:

    • Add the Quenching Solution to a final concentration of 20-50 mM to stop the reaction by hydrolyzing any unreacted NHS esters. Incubate for 15-30 minutes.

  • Purification of the Conjugate:

    • Purify the final conjugate using size-exclusion chromatography, dialysis, or another appropriate method to remove unreacted reagents and byproducts.

  • Analysis:

    • Confirm the successful conjugation using analytical techniques such as mass spectrometry or HPLC.

Visualizing Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the logical flow of the experimental protocols described above.

Maleimide_Thiol_Conjugation cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis A Prepare Thiol-Containing Molecule in Buffer C Mix Thiol-Molecule and This compound A->C B Prepare this compound Stock Solution (DMSO/DMF) B->C D Incubate (1-4h RT or O/N 4°C) C->D pH 6.5-7.5 E Quench with L-cysteine/BME D->E F Purify Conjugate (SEC/Dialysis) E->F G Analyze Conjugate (SDS-PAGE, MS) F->G

Caption: Workflow for Maleimide-Thiol Conjugation.

EDC_NHS_Coupling cluster_activation Activation cluster_coupling Coupling cluster_purification Purification & Analysis A Dissolve Carboxyl-Molecule in Activation Buffer B Add EDC and NHS A->B pH 6.0 C Incubate (15-30 min RT) to form NHS Ester B->C D Add Activated Molecule to This compound in Coupling Buffer C->D pH 7.2-8.0 E Incubate (2h RT or O/N 4°C) D->E F Quench Reaction (Tris/Hydroxylamine) E->F G Purify Conjugate (SEC/Dialysis) F->G H Analyze Conjugate (MS, HPLC) G->H

Caption: Workflow for EDC-NHS Amine Coupling.

Conclusion

This compound is a highly valuable heterobifunctional linker for researchers in bioconjugation, drug delivery, and nanotechnology. Its well-defined chemical properties, favorable solubility profile, and dual reactivity offer a robust platform for the synthesis of complex biomolecular architectures. The detailed protocols and workflows provided in this guide serve as a practical resource for the successful implementation of this compound in a wide range of scientific applications. As with any chemical reaction, empirical optimization of the provided protocols is recommended to achieve the best results for specific applications.

References

An In-depth Technical Guide to the Synthesis and Purification of Mal-PEG2-NH2

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of Maleimide-PEG2-Amine (Mal-PEG2-NH2), a heterobifunctional linker critical in bioconjugation, antibody-drug conjugate (ADC) development, and PROTAC technology. This document outlines detailed experimental protocols, purification strategies, and expected analytical outcomes to facilitate its successful production in a laboratory setting.

Overview

This compound is a versatile chemical tool featuring a maleimide group and a primary amine, separated by a two-unit polyethylene glycol (PEG) spacer. The maleimide moiety allows for covalent attachment to thiol groups, commonly found in cysteine residues of proteins and peptides, through a Michael addition reaction. The terminal amine group can be conjugated to carboxylic acids, activated esters, or other electrophilic groups. The hydrophilic PEG linker enhances the solubility and can improve the pharmacokinetic properties of the resulting conjugates. This guide details a common and effective synthetic route starting from Boc-protected amino-PEG-acid.

Synthetic Pathway

The synthesis of this compound is typically achieved in a two-step process starting from the commercially available Boc-NH-PEG2-COOH. The first step involves the formation of the maleimide ring, which proceeds through a maleamic acid intermediate followed by cyclization. The second step is the deprotection of the Boc-protected amine to yield the final product, often as a trifluoroacetate (TFA) salt.

Synthesis_Pathway A Boc-NH-PEG2-COOH C Boc-NH-PEG2-Maleamic Acid (Intermediate) A->C Amidation B Maleic Anhydride, Triethylamine (TEA) B->C E Boc-NH-PEG2-Maleimide C->E Cyclization D Acetic Anhydride, Sodium Acetate D->E G This compound • TFA Salt E->G Deprotection F Trifluoroacetic Acid (TFA), DCM F->G

Figure 1: Synthetic pathway for this compound • TFA Salt.

Experimental Protocols

Step 1: Synthesis of Boc-NH-PEG2-Maleimide

This step involves the reaction of Boc-NH-PEG2-COOH with maleic anhydride to form a maleamic acid intermediate, which is then cyclized in situ to the maleimide.

Materials:

  • Boc-NH-PEG2-COOH

  • Maleic Anhydride

  • Triethylamine (TEA)

  • Acetic Anhydride

  • Sodium Acetate

  • Anhydrous Dichloromethane (DCM)

  • Saturated Sodium Bicarbonate Solution

  • Brine

  • Anhydrous Sodium Sulfate

Protocol:

  • To a solution of Boc-NH-PEG2-COOH (1.0 eq) in anhydrous DCM, add maleic anhydride (1.1 eq) and triethylamine (2.5 eq).

  • Stir the mixture at room temperature for 15 minutes to form the maleamic acid intermediate.

  • Add acetic anhydride (2.0 eq) and sodium acetate (0.5 eq) to the reaction mixture.

  • Heat the reaction to 40°C and stir for 4 hours.

  • After cooling to room temperature, dilute the reaction mixture with DCM.

  • Wash the organic layer with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product, Boc-NH-PEG2-Maleimide, is then purified by flash chromatography.

Step 2: Synthesis of this compound • TFA Salt (Boc Deprotection)

The Boc protecting group is removed under acidic conditions using trifluoroacetic acid.

Materials:

  • Boc-NH-PEG2-Maleimide

  • Trifluoroacetic Acid (TFA)

  • Anhydrous Dichloromethane (DCM)

  • Toluene

Protocol:

  • Dissolve the purified Boc-NH-PEG2-Maleimide from Step 1 in a 1:1 mixture of DCM and TFA.

  • Stir the solution at room temperature for 1 hour.

  • Remove the solvent and excess TFA under reduced pressure.

  • To ensure complete removal of TFA, co-evaporate the residue with toluene three times.

  • The resulting product is the TFA salt of this compound, which can be used in the next step without further purification or can be purified by preparative HPLC.

Purification

Purification of the intermediate and final product is crucial to ensure high purity for subsequent applications. A general workflow for purification is presented below.

Purification_Workflow Crude_Boc_Maleimide Crude Boc-NH-PEG2-Maleimide Flash_Chrom Flash Chromatography (Silica Gel) Crude_Boc_Maleimide->Flash_Chrom Pure_Boc_Maleimide Pure Boc-NH-PEG2-Maleimide Flash_Chrom->Pure_Boc_Maleimide Deprotection Deprotection with TFA Pure_Boc_Maleimide->Deprotection Crude_Final_Product Crude this compound • TFA Deprotection->Crude_Final_Product Prep_HPLC Preparative RP-HPLC (C18 Column) Crude_Final_Product->Prep_HPLC Pure_Final_Product Pure this compound • TFA (>95% Purity) Prep_HPLC->Pure_Final_Product Lyophilization Lyophilization Pure_Final_Product->Lyophilization Final_Powder White, Fluffy Powder Lyophilization->Final_Powder

An In-depth Technical Guide to the Mechanism and Application of Mal-PEG2-NH2 in Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the evolving landscape of biotherapeutics and diagnostics, the precise and stable linkage of molecules is paramount. Heterobifunctional linkers are critical tools in this endeavor, enabling the controlled conjugation of diverse molecular entities. Mal-PEG2-NH2 is a versatile crosslinker featuring a maleimide group, a short diethylene glycol (PEG2) spacer, and a primary amine. This guide provides a comprehensive overview of the mechanism of action of this compound in bioconjugation, detailed experimental protocols, and quantitative data to support the design and execution of robust conjugation strategies.

The strategic design of this compound allows for a two-step sequential conjugation.[1] The maleimide moiety offers high selectivity for sulfhydryl groups, commonly found in cysteine residues of proteins and peptides.[2] The primary amine, on the other hand, readily reacts with activated carboxylic acids, such as those functionalized with N-hydroxysuccinimide (NHS) esters.[2] The intervening PEG2 spacer is a short, hydrophilic chain that enhances the solubility of the resulting conjugate and provides spatial separation between the conjugated molecules, which can be crucial for maintaining their biological activity.[3]

Core Mechanism of Action

The functionality of this compound is rooted in the distinct reactivity of its terminal groups.

Maleimide-Thiol Conjugation

The maleimide group reacts with a free sulfhydryl (thiol) group via a Michael addition reaction to form a stable thioether bond.[4] This reaction is highly specific for thiols within a pH range of 6.5 to 7.5.[5] Below this range, the reaction rate is significantly reduced due to the protonation of the thiol group, while above this range, the maleimide group can lose its selectivity and react with primary amines.[5]

Maleimide_Thiol_Reaction

Amine-Carboxyl Conjugation

The primary amine (-NH2) of this compound is a nucleophile that can form a stable amide bond with an activated carboxylic acid. A common method for activating carboxylic acids is the use of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.[6][7] This two-step process first forms a semi-stable NHS ester, which then reacts with the primary amine of the linker.[7] This reaction is most efficient at a pH range of 7.2 to 8.5.[6]

Amine_Carboxyl_Reaction

Quantitative Data for Bioconjugation Reactions

The efficiency and stability of bioconjugation reactions are influenced by several factors. The following tables summarize key quantitative parameters for reactions involving the functional groups of this compound.

ParameterRecommended RangeNotes
Maleimide-Thiol Reaction
pH6.5 - 7.5Optimal for thiol specificity.[5]
Molar Excess of Maleimide-PEG10 to 20-foldDrives the reaction to completion.[4]
Reaction TemperatureRoom Temperature or 4°C4°C for overnight reactions to maintain protein integrity.[4]
Reaction Time2 - 4 hours at RT or overnight at 4°CReaction is generally rapid.[4][8]
Amine-Carboxyl (EDC/NHS) Reaction
Activation pH4.5 - 6.0For efficient NHS ester formation.[6]
Coupling pH7.2 - 8.5For efficient amine reaction.[6]
Molar Ratio (Carboxylic Acid:EDC:NHS)1 : 1.2-2 : 1.2-2Excess drives the activation reaction.[6]
Molar Excess of Amine-PEG5 to 20-foldIncreases conjugation efficiency.[9]
Reaction TemperatureRoom Temperature or 4°C
Activation Time15 - 30 minutes at RT
Coupling Time1 - 12 hoursReaction progress can be monitored.[6]

Table 1: Recommended Reaction Conditions

Linker PropertyValue/CharacteristicImpact on Conjugate
Maleimide Stability
Hydrolysis Half-life (pH 7.4, 37°C)Varies with structure, can be on the order of hoursHydrolysis of the maleimide ring renders it unreactive.[10]
Thioether Bond Stability
Stability in PBS (37°C, 7 days)>95% intactThe thioether bond is generally stable.[11]
Stability in 1 mM Glutathione (37°C, 7 days)<70% intactSusceptible to retro-Michael reaction and thiol exchange.[11]
PEG2 Spacer
Length2 ethylene glycol unitsProvides a defined spacer arm.
SolubilityHydrophilicImproves aqueous solubility of the conjugate.[3]

Table 2: Stability and Properties of this compound Moieties

Experimental Protocols

The following are detailed protocols for a two-step bioconjugation using this compound to link a protein with a free cysteine to a molecule with a carboxylic acid.

Step 1: Reaction of this compound with a Carboxylic Acid-Containing Molecule via EDC/NHS Chemistry

Objective: To activate a carboxylic acid-containing molecule and conjugate it to the amine group of this compound.

Materials:

  • Carboxylic acid-containing molecule

  • This compound

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • NHS (N-hydroxysuccinimide) or Sulfo-NHS

  • Activation Buffer: 0.1 M MES, pH 4.5-6.0[12]

  • Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.5[12]

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 10 mM Hydroxylamine[12]

  • Anhydrous DMSO or DMF

  • Desalting column

Procedure:

  • Reagent Preparation: Equilibrate all reagents to room temperature. Prepare fresh stock solutions of EDC and NHS/Sulfo-NHS in anhydrous DMSO or the Activation Buffer. Prepare a stock solution of this compound in the Coupling Buffer.

  • Activation of Carboxylic Acid: Dissolve the carboxylic acid-containing molecule in the Activation Buffer. Add EDC and NHS/Sulfo-NHS to the solution at a molar ratio of approximately 1:1.5:1.5 (Carboxylic Acid:EDC:NHS).[6] Incubate for 15-30 minutes at room temperature.

  • Conjugation: Immediately add the this compound solution to the activated carboxylic acid solution. A 10- to 20-fold molar excess of this compound over the carboxylic acid-containing molecule is recommended.[9]

  • Incubation: Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C with gentle stirring.

  • Quenching (Optional): To stop the reaction, add the Quenching Buffer to a final concentration of 20-50 mM and incubate for 15-30 minutes.[12]

  • Purification: Remove excess reagents and byproducts by using a desalting column or dialysis, exchanging into a buffer suitable for the next step (e.g., PBS, pH 6.5-7.5).

Protocol_Step1_Workflow

Step 2: Reaction of the Maleimide-Activated Molecule with a Thiol-Containing Protein

Objective: To conjugate the maleimide-functionalized molecule from Step 1 to a protein containing a free cysteine residue.

Materials:

  • Purified maleimide-activated molecule from Step 1

  • Thiol-containing protein (e.g., an antibody with reduced disulfides)

  • Conjugation Buffer: PBS, pH 6.5-7.5, preferably degassed and containing 1-5 mM EDTA.[1]

  • Reducing agent (if necessary, e.g., TCEP)

  • Quenching solution (e.g., N-acetyl cysteine or free cysteine)

  • Desalting column or Size Exclusion Chromatography (SEC) system

Procedure:

  • Protein Preparation: If the protein's sulfhydryl groups are not free, they must be reduced. Dissolve the protein in a suitable buffer and treat with a 10-fold molar excess of TCEP for 30-60 minutes at room temperature. Remove the excess TCEP using a desalting column equilibrated with the Conjugation Buffer.

  • Conjugation Reaction: Immediately after protein purification, add the maleimide-activated molecule from Step 1 to the protein solution. A 10- to 20-fold molar excess of the maleimide-activated molecule over the protein is a good starting point.[4]

  • Incubation: Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C with gentle agitation.

  • Quenching (Optional): To cap any unreacted maleimide groups, add a quenching solution such as N-acetyl cysteine to a final concentration several times that of the initial maleimide concentration. Incubate for 30 minutes.

  • Purification: Purify the final bioconjugate to remove unreacted materials and byproducts. Size exclusion chromatography is often the method of choice.

  • Characterization: Characterize the final conjugate using appropriate analytical techniques such as SDS-PAGE, UV-Vis spectroscopy, mass spectrometry, and HPLC to determine the degree of labeling and purity.[13][14]

Protocol_Step2_Workflow

Conclusion

This compound is a powerful and versatile heterobifunctional linker for the creation of well-defined bioconjugates. A thorough understanding of the underlying reaction mechanisms, optimal reaction conditions, and potential side reactions is essential for its successful implementation. By following detailed protocols and employing robust analytical characterization, researchers can leverage the unique properties of this compound to advance the development of novel therapeutics and diagnostics. The provided quantitative data and experimental guidelines serve as a valuable resource for scientists and professionals in the field of drug development, facilitating the rational design and synthesis of next-generation bioconjugates.

References

The Strategic Role of the PEG2 Spacer: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern therapeutics, particularly in the fields of antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs), the linker connecting the active molecular entities is far from a passive component. Its composition and length are critical determinants of the overall performance of the conjugate. Among the various linker technologies, the use of polyethylene (B3416737) glycol (PEG) spacers has become a cornerstone of rational drug design. This technical guide focuses specifically on the role of the short, two-unit PEG spacer (PEG2), providing a comprehensive overview of its impact on the physicochemical properties, pharmacokinetics, and therapeutic efficacy of bioconjugates.

The inclusion of a PEG2 spacer, while seemingly a minor modification, imparts a range of beneficial properties that address key challenges in drug development. These include enhancing solubility and stability, improving biocompatibility, and providing the optimal distance and flexibility for effective biological interactions. This guide will delve into the quantitative data supporting these advantages, provide detailed experimental protocols for their evaluation, and visualize the underlying scientific principles.

Core Functions of the PEG2 Spacer

The strategic incorporation of a PEG2 spacer into a bioconjugate architecture offers several key advantages:

  • Enhanced Hydrophilicity and Solubility: Many potent small molecule drugs and payloads are hydrophobic, leading to a propensity for aggregation, especially at higher drug-to-antibody ratios (DARs) in ADCs. The hydrophilic nature of the PEG2 spacer helps to mitigate this, improving the overall solubility and formulation stability of the conjugate.[1][2][3] This is crucial for both manufacturing and in vivo stability.[1][2]

  • Improved Biocompatibility and Reduced Immunogenicity: PEG is a well-established biocompatible polymer that is non-immunogenic.[1][] The PEG2 spacer can "shield" the conjugated payload, potentially reducing its immunogenicity and minimizing off-target toxicities.[3]

  • Optimized Pharmacokinetics: The PEG spacer can influence the pharmacokinetic profile of a therapeutic. It can prolong circulation half-life by increasing the hydrodynamic radius of the molecule, which reduces renal clearance.[5][6] Furthermore, by masking the lipophilicity of the payload, PEG linkers can help highly-loaded ADCs reach their target cells with improved pharmacokinetics.[3]

  • Fine-tuning of Ternary Complex Formation in PROTACs: In PROTACs, the linker plays a pivotal role in facilitating the formation of a stable and productive ternary complex between the target protein and the E3 ligase.[7][8] The length and flexibility of the PEG2 spacer are critical for achieving the optimal geometry for this interaction, avoiding steric hindrance that can occur with linkers that are too short, and the unproductive binding that can result from linkers that are too long.[7]

Data Presentation: The Impact of PEG Spacer Length

The length of the PEG spacer is a critical parameter that is often optimized to maximize the therapeutic potential of a bioconjugate. The following tables summarize quantitative data from various studies, illustrating the impact of PEG spacer length on key performance indicators.

Table 1: Effect of PEG Spacer Length on In Vitro Binding Affinity (IC50)

Compound/ConjugatePEG Spacer LengthTargetIC50 (nM)Reference
natGa-NOTA-PEGn-RM26PEG2GRPR3.1 ± 0.2[9]
natGa-NOTA-PEGn-RM26PEG3GRPR3.9 ± 0.3[9]
natGa-NOTA-PEGn-RM26PEG4GRPR5.4 ± 0.4[9]
natGa-NOTA-PEGn-RM26PEG6GRPR5.8 ± 0.3[9]

Table 2: Impact of PEGylation on Pharmacokinetic Parameters

DrugPEGylation StatusHalf-life (t½)Area Under the Curve (AUC)Reference
Interferon α-2aNon-PEGylated3-4 hours-[5]
Peginterferon α-2aPEGylated80-90 hoursIncreased[5]
G-CSFNon-PEGylated3.5 hours-[5]
PegfilgrastimPEGylated15-80 hoursIncreased[5]

Table 3: Physicochemical Properties of 68Ga-labeled Bombesin (B8815690) Analogs with Varying PEG Spacer Lengths

CompoundLogD valueReference
68Ga-NOTA-PEG2-RM26-2.27 ± 0.07[10]
68Ga-NOTA-PEG6-RM26-2.50 ± 0.09[10]

Experimental Protocols

Detailed methodologies are crucial for the successful application and evaluation of PEG2 spacers in research and drug development. Below are representative protocols for key experiments.

Protocol 1: Synthesis and Characterization of an Antibody-Drug Conjugate (ADC) with a PEG2 Spacer

Objective: To synthesize and characterize an ADC using a linker containing a PEG2 spacer.[11]

Materials:

  • Monoclonal antibody (mAb)

  • Reducing agent (e.g., tris(2-carboxyethyl)phosphine, TCEP)[11]

  • Drug-linker construct with a maleimide (B117702) group and a PEG2 spacer

  • Phosphate-Buffered Saline (PBS)

  • Size-Exclusion Chromatography (SEC) system[11]

  • UV-Vis Spectrophotometer[11]

Methodology:

  • Antibody Reduction: Partially reduce the interchain disulfide bonds of the mAb by incubating with a controlled molar excess of TCEP to expose free sulfhydryl groups for conjugation.[11]

  • Drug-Linker Conjugation: Add the maleimide-activated drug-linker containing the PEG2 spacer to the reduced antibody solution. Incubate to allow for covalent bond formation between the maleimide group and the free sulfhydryls on the antibody.[11]

  • Purification: Remove unconjugated drug-linker and other impurities using SEC.[11]

  • Characterization:

    • Determine the protein concentration by measuring the absorbance at 280 nm.[11]

    • Determine the drug-to-antibody ratio (DAR) by measuring the absorbance at a wavelength specific to the drug and at 280 nm for the antibody.[11]

    • Assess the level of aggregation by SEC.[11]

Protocol 2: In Vitro Cytotoxicity Assay

Objective: To determine the in vitro potency of ADCs with varying PEG linker lengths.[11]

Materials:

  • Target cancer cell line

  • Complete cell culture medium

  • ADCs with different PEG spacer lengths

  • Cell viability reagent (e.g., CellTiter-Glo®)

  • 96-well culture plates

  • Plate reader

Methodology:

  • Cell Seeding: Seed the target cancer cells in 96-well plates and allow them to adhere overnight.[11]

  • Treatment: Treat the cells with serial dilutions of the ADCs with different PEG linkers and incubate for a period of 72-96 hours.[11]

  • Viability Assessment: Add the cell viability reagent according to the manufacturer's instructions.[11]

  • Data Analysis: Measure the luminescence or absorbance using a plate reader. Plot the cell viability against the ADC concentration and determine the half-maximal inhibitory concentration (IC50) for each ADC.[11]

Protocol 3: In Vitro Plasma Stability Assay

Objective: To assess the stability of a PEG2-conjugated molecule in plasma.[12]

Materials:

  • PEG2-conjugated molecule of interest

  • Human or mouse plasma (heparinized)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Acetonitrile (B52724) or methanol (B129727) for protein precipitation

  • Internal standard for LC-MS/MS analysis

  • 96-well plates

  • Incubator (37°C)

  • Centrifuge

  • LC-MS/MS system

Methodology:

  • Sample Preparation: Prepare a stock solution of the PEG2-conjugate in a suitable solvent (e.g., DMSO or PBS).

  • Incubation: Spike the PEG2-conjugate into pre-warmed plasma at a final concentration.

  • Time Points: Collect aliquots at various time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 24, 48 hours).[12]

  • Quenching: Immediately quench the reaction by adding 3-4 volumes of cold acetonitrile or methanol containing an internal standard to precipitate plasma proteins.[12]

  • Centrifugation: Centrifuge the samples at high speed to pellet the precipitated proteins.[12]

  • Analysis: Carefully collect the supernatant and analyze by LC-MS/MS to quantify the concentration of the intact PEG2-conjugate.

  • Data Analysis: Plot the percentage of the remaining intact conjugate against time and calculate the in-vitro half-life (t½) of the linker.[12]

Mandatory Visualization

Signaling Pathway: PROTAC-Mediated Protein Degradation

PROTAC_Pathway PROTAC PROTAC (Target Binder-PEG2-E3 Ligase Binder) E3_Ligase E3 Ubiquitin Ligase Ternary_Complex Ternary Complex (POI-PROTAC-E3 Ligase) PROTAC->Ternary_Complex POI Protein of Interest (POI) POI->Ternary_Complex E3_Ligase->Ternary_Complex Ub_POI Polyubiquitinated POI Ternary_Complex->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome 26S Proteasome Ub_POI->Proteasome Degradation Degraded Peptides Proteasome->Degradation Degradation

Caption: PROTAC-mediated protein degradation pathway.

Experimental Workflow: ADC Synthesis and Characterization

ADC_Workflow Start Start: Monoclonal Antibody (mAb) Reduction 1. Antibody Reduction (e.g., with TCEP) Start->Reduction Reduced_mAb Reduced mAb with free thiols Reduction->Reduced_mAb Conjugation 2. Drug-Linker Conjugation Reduced_mAb->Conjugation Drug_Linker Drug-Linker-PEG2-Maleimide Drug_Linker->Conjugation Crude_ADC Crude ADC Mixture Conjugation->Crude_ADC Purification 3. Purification (Size-Exclusion Chromatography) Crude_ADC->Purification Purified_ADC Purified ADC Purification->Purified_ADC Characterization 4. Characterization (DAR, Aggregation) Purified_ADC->Characterization End End: Characterized ADC Characterization->End

Caption: A typical experimental workflow for ADC synthesis.

Logical Relationship: Rationale for PEG2 Spacer Integration

PEG2_Logic Problem Challenge: Hydrophobic Payloads & Steric Hindrance Solution Solution: Incorporate PEG2 Spacer Problem->Solution Mechanism1 Increased Hydrophilicity Solution->Mechanism1 Mechanism2 Optimal Flexibility & Spacing Solution->Mechanism2 Mechanism3 Biocompatible Shielding Solution->Mechanism3 Outcome1 Improved Solubility & Stability Mechanism1->Outcome1 Outcome2 Enhanced Biological Activity (e.g., Ternary Complex Formation) Mechanism2->Outcome2 Outcome3 Reduced Immunogenicity & Improved PK Mechanism3->Outcome3

Caption: Rationale for integrating a PEG2 spacer.

Conclusion

The PEG2 spacer, though a small component in the intricate architecture of modern bioconjugates, plays a pivotal role in their overall success. Its ability to enhance solubility, improve stability, and provide optimal spatial arrangement for biological interactions makes it an invaluable tool for drug developers. The quantitative data and experimental protocols presented in this guide underscore the importance of rational linker design and provide a framework for the systematic evaluation and optimization of PEGylated therapeutics. As the fields of ADCs, PROTACs, and other targeted therapies continue to evolve, the strategic use of well-defined spacers like PEG2 will remain a critical element in the development of safer and more effective medicines.

References

An In-Depth Technical Guide to the Safe Handling of Mal-PEG2-NH2

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for Mal-PEG2-NH2 (Maleimide-PEG2-Amine), a heterobifunctional linker commonly used in bioconjugation, drug delivery, and the development of antibody-drug conjugates (ADCs). Given the absence of a dedicated Safety Data Sheet (SDS) for this specific molecule, this document synthesizes data from SDS for structurally related polyethylene glycol (PEG) derivatives and supplier recommendations to establish best practices for laboratory handling.

Hazard Identification and Classification

  • Skin Corrosion/Irritation (Category 2): H315 - Causes skin irritation.[1]

  • Serious Eye Damage/Eye Irritation (Category 2A): H319 - Causes serious eye irritation.[1]

  • Specific Target Organ Toxicity, Single Exposure (Category 3), Respiratory Tract Irritation: H335 - May cause respiratory irritation.[1]

An MSDS for multi-arm PEG derivatives, including maleimide-PEG-amine, suggests a low hazard profile, with no adverse health effects expected from inhalation or skin contact under normal conditions.[2] However, it is prudent to handle the compound as potentially irritating.

Signal Word: Warning[1]

Pictogram:

alt text

Physical and Chemical Properties

The following table summarizes the known physical and chemical properties of this compound and related compounds.

PropertyValueSource
Appearance White to off-white solid powder or chunk[3]
Molecular Formula C13H21N3O5[4]
Molecular Weight 299.3 g/mol [4]
Solubility Soluble in water, DMSO, dichloromethane, chloroform, acetone, DMF[3]
Purity ≥95%[4][5]
Melting Point 60-63°C (for related PEG derivatives)[2]
Density 1.0 - 1.2 g/cm³ (for related PEG derivatives)[2]

Safe Handling and Personal Protective Equipment (PPE)

Adherence to proper handling procedures is critical to minimize exposure and ensure a safe laboratory environment.

3.1. Engineering Controls

  • Work should be conducted in a well-ventilated area.[1][2]

  • A system of local and/or general exhaust is recommended to keep employee exposures low. A chemical fume hood is preferred for weighing and aliquoting powdered compound to prevent dust inhalation.[2][6]

3.2. Personal Protective Equipment (PPE)

The following PPE should be worn when handling this compound:

  • Eye/Face Protection: Safety glasses or goggles.[1][2]

  • Skin Protection: Chemical-resistant gloves (e.g., nitrile) and a lab coat.[1][2]

  • Respiratory Protection: Not typically required with adequate ventilation. If dust is generated, a NIOSH-approved respirator may be necessary.

Experimental Workflow: Safe Handling of this compound

G Figure 1: Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_reaction Reaction & Workup cluster_cleanup Cleanup & Disposal A Review SDS for related compounds B Equilibrate reagent to room temperature before opening A->B C Don appropriate PPE (Goggles, Gloves, Lab Coat) B->C D Weigh desired amount of this compound C->D Proceed to handling E Dissolve in appropriate solvent D->E F Perform conjugation reaction E->F Use in experiment G Decontaminate work area and equipment F->G Post-reaction H Segregate waste (solid & liquid) G->H I Dispose of waste according to institutional guidelines H->I

Caption: A logical workflow for the safe handling of this compound, from preparation to disposal.

First Aid Measures

In the event of exposure, follow these first aid guidelines:

Exposure RouteFirst Aid MeasuresSource
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical advice if irritation persists.[1][2]
Skin Contact Immediately wash off with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Get medical attention if irritation develops or persists.[1][2]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Get medical advice if irritation develops.[1][2]
Ingestion Do NOT induce vomiting. Wash out mouth with water. Never give anything by mouth to an unconscious person. Get medical advice.[1][2]

Storage and Stability

Proper storage is essential to maintain the integrity of this compound.

  • Storage Temperature: Store at -20°C for long-term storage.[2][3][7] Short-term storage (days to weeks) can be at 0-4°C.[3]

  • Storage Conditions: Keep in a tightly closed container, preferably under an inert atmosphere (nitrogen or argon).[2][8] Store in a cool, dry, and ventilated area.[2] Protect from light and moisture.[2][3][5]

  • Handling Precautions: Before opening, allow the container to warm to room temperature to prevent moisture condensation.[2][6] After use, flush the container with an inert gas before resealing.[2]

Logical Relationships in this compound Safety

G Figure 2: Key Safety Interdependencies substance This compound (Solid Powder) hazards Potential Hazards (Irritant) substance->hazards disposal Waste Disposal substance->disposal leads to controls Handling Controls (Fume Hood, PPE) hazards->controls mitigated by controls->substance applied to exposure Exposure Event controls->exposure prevents storage Proper Storage (-20°C, Dry, Inert Gas) storage->substance maintains integrity of first_aid First Aid exposure->first_aid requires

Caption: Interrelationship between the compound's properties, hazards, and control measures.

Accidental Release Measures and Disposal

6.1. Spill Response

  • Solid Spills: Avoid creating dust. Moisten with water to reduce airborne dust. Clean up spills using non-sparking tools and place the material in a closed container for disposal.[2]

  • Liquid Spills (Solutions): Absorb with an inert material (e.g., vermiculite, dry sand) and place in a chemical waste container. Do not use combustible materials like sawdust.[2]

  • General: Ventilate the area of the spill. Wear appropriate PPE as specified in Section 3.2.[2]

6.2. Disposal

  • Dispose of unused material and contaminated waste in accordance with federal, state, and local regulations.[1][2]

  • Do not flush solutions down the sewer.[2][6] All disposable materials that have come into contact with the compound should be collected in a designated hazardous waste container.[6]

Experimental Protocols Cited

While no specific safety testing protocols for this compound were found, a general experimental protocol for using a related compound (Mal-(PEG)n-NHS Ester) in a two-step protein crosslinking reaction is available. This highlights the need for careful handling during dissolution and reaction steps.

General Two-Step Crosslinking Protocol:

  • Reagent Preparation: Equilibrate the Mal-(PEG)n-NHS ester vial to room temperature before opening. Dissolve the needed amount of reagent immediately before use in an appropriate buffer (note: avoid phosphate-buffered saline for initial dissolution if salts exceed 50mM).[9]

  • Reaction with First Protein (Amine-containing): React the amine-containing protein with a 10- to 50-fold molar excess of the crosslinker. The reaction can be incubated for 30 minutes at room temperature or 2 hours at 4°C.[9]

  • Removal of Excess Crosslinker: Use a desalting column or dialysis to remove non-reacted crosslinker.[9]

  • Reaction with Second Protein (Sulfhydryl-containing): Combine the desalted, maleimide-activated first protein with the sulfhydryl-containing protein. Incubate for 30 minutes at room temperature or 2 hours at 4°C.[9]

  • Stopping the Reaction (Optional): To quench the reaction, a buffer containing reduced cysteine can be added.[9]

This protocol underscores the importance of the handling guidelines provided in this document, as researchers will be directly manipulating the compound in various forms.

References

An In-depth Technical Guide to Mal-PEG2-NH2: Properties, Synthesis, and Quality Control

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Maleimide-PEG2-Amine (Mal-PEG2-NH2), a discrete, heterobifunctional crosslinker essential for bioconjugation, drug delivery, and the development of advanced therapeutics such as antibody-drug conjugates (ADCs) and PROTACs. This document details its physicochemical properties, a representative synthesis protocol, and rigorous quality control methodologies.

Core Properties and Specifications

This compound is a chemical linker featuring a maleimide group at one terminus and a primary amine at the other, connected by a discrete polyethylene glycol (PEG) spacer consisting of two ethylene glycol units. The maleimide group offers high reactivity and selectivity towards thiol (sulfhydryl) groups, forming stable thioether bonds, while the primary amine allows for facile conjugation to carboxylic acids or activated esters.

Quantitative Data Summary

The key specifications for this compound are summarized in the table below. These values are critical for ensuring reproducibility in research and manufacturing settings.

ParameterSpecificationReference
Chemical Name 1-(2-aminoethyl)-3-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)propanamideN/A
Synonyms Maleimide-PEG2-AmineN/A
Molecular Formula C₁₀H₁₅N₃O₄Calculated
Molecular Weight 228.25 g/mol [1]
Purity ≥95% (typically determined by HPLC and NMR)[1]
Appearance White to off-white solid or powder[2]
Solubility Soluble in water, DMSO, DMF, and chloroform[2]

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental to the successful application of this compound. This section outlines a representative multi-step synthesis and the analytical methods for quality control.

Synthesis of this compound

The synthesis of a discrete PEG linker like this compound requires a controlled, stepwise approach to ensure a defined structure and high purity. The following protocol is a representative example based on established chemical principles for the synthesis of similar N-substituted maleimides and short PEG linkers.

Step 1: Synthesis of N-(tert-butoxycarbonyl)-2-aminoethyl maleamic acid

  • Dissolve N-Boc-ethylenediamine (1 equivalent) and triethylamine (1.5 equivalents) in diethyl ether at 0°C.

  • Add a solution of maleic anhydride (1 equivalent) in diethyl ether dropwise to the reaction mixture with continuous stirring.

  • Allow the reaction to warm to room temperature and stir for 4 hours.

  • Evaporate the solvent under reduced pressure to obtain the crude N-(tert-butoxycarbonyl)-2-aminoethyl maleamic acid.

Step 2: Cyclization to form 1-(N-tert-butoxycarbonyl)-2-aminoethyl maleimide

  • Dissolve the crude maleamic acid from Step 1 in acetone.

  • Add acetic anhydride (2 equivalents) and sodium acetate (0.5 equivalents) to the solution.

  • Heat the mixture to reflux and stir for 4-6 hours.

  • Cool the reaction mixture and evaporate the solvent.

  • Purify the residue by column chromatography on silica gel to yield the Boc-protected maleimide.

Step 3: Deprotection to yield this compound (as a salt)

  • Dissolve the purified 1-(N-tert-butoxycarbonyl)-2-aminoethyl maleimide from Step 2 in dichloromethane at 0°C.

  • Add trifluoroacetic acid (TFA) in excess and stir the solution for 1 hour, allowing it to warm to room temperature.

  • Concentrate the reaction mixture under reduced pressure.

  • The resulting product is the trifluoroacetate salt of this compound.

Quality Control Methodologies

Rigorous quality control is essential to verify the identity, purity, and stability of this compound. The primary analytical techniques employed are Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC).

1. ¹H NMR Spectroscopy for Structural Confirmation

  • Objective: To confirm the chemical structure of this compound and identify characteristic proton signals.

  • Sample Preparation: Dissolve 5-10 mg of the final product in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O).

  • Instrumentation: A 400 MHz or higher NMR spectrometer.

  • Data Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum.

  • Expected Chemical Shifts (δ):

    • Maleimide protons: A characteristic singlet around 7.0 ppm.

    • PEG spacer protons (-CH₂-CH₂-O-): A series of multiplets typically between 3.5 and 3.8 ppm.

    • Amine-adjacent protons (-CH₂-NH₂): A triplet around 2.9-3.2 ppm.

    • Maleimide-adjacent protons (-N-CH₂-): A triplet around 3.6-3.9 ppm.

    • Note: Exact chemical shifts may vary depending on the solvent and the salt form of the amine.

2. RP-HPLC for Purity Determination

  • Objective: To determine the purity of this compound and quantify any impurities.

  • Instrumentation: An HPLC system equipped with a UV detector and a C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm).

  • Mobile Phase:

    • A: 0.1% (v/v) Trifluoroacetic Acid (TFA) in Water

    • B: 0.1% (v/v) Trifluoroacetic Acid (TFA) in Acetonitrile

  • Gradient Program:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-18 min: 95% B

    • 18-18.1 min: 95% to 5% B

    • 18.1-25 min: 5% B

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 220 nm

  • Sample Preparation: Dissolve the sample in the initial mobile phase conditions (e.g., 95:5 Water:Acetonitrile) to a concentration of 1 mg/mL.

  • Analysis: The purity is calculated based on the peak area percentage of the main product peak relative to the total peak area in the chromatogram.

Visualizations

Chemical Structure of this compound

Caption: Chemical structure of this compound.

Quality Control Workflow

G cluster_synthesis Synthesis cluster_qc Quality Control cluster_analysis Data Analysis cluster_result Result start Synthesized this compound sample_prep Sample Preparation (Dissolution) start->sample_prep hplc RP-HPLC Analysis sample_prep->hplc nmr ¹H NMR Analysis sample_prep->nmr purity_check Purity ≥ 95%? hplc->purity_check structure_check Structure Confirmed? nmr->structure_check purity_check->structure_check Yes fail Product Failed QC purity_check->fail No pass Product Passed QC structure_check->pass Yes structure_check->fail No

Caption: Workflow for the quality control of this compound.

References

Mal-PEG2-NH2: A Versatile Heterobifunctional Linker for Advanced Bioconjugation and Biomaterial Development

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The heterobifunctional linker, Mal-PEG2-NH2, is emerging as a critical tool in the field of bioconjugation, enabling the precise and efficient coupling of molecules for a wide range of applications, including the development of antibody-drug conjugates (ADCs), the surface functionalization of nanoparticles, and the formation of advanced hydrogel biomaterials. Its unique structure, featuring a thiol-reactive maleimide group and a primary amine, connected by a two-unit polyethylene glycol (PEG) spacer, offers a versatile platform for creating stable and biocompatible conjugates with enhanced physicochemical properties. This guide provides a comprehensive literature review of the applications of this compound, detailing experimental protocols, summarizing key quantitative data, and illustrating the underlying chemical principles and workflows.

Core Applications of this compound

The utility of this compound stems from the orthogonal reactivity of its terminal functional groups. The maleimide group reacts specifically with sulfhydryl (thiol) groups, typically found in cysteine residues of proteins and peptides, to form a stable thioether bond.[1] This reaction is most efficient at a pH range of 6.5-7.5.[2] Concurrently, the primary amine group can readily form stable amide bonds with activated carboxylic acids, such as N-hydroxysuccinimide (NHS) esters, providing a second point of covalent attachment. The short, hydrophilic PEG2 spacer enhances the water solubility of the linker and the resulting conjugate, which can be particularly beneficial for hydrophobic drug molecules.[3]

Antibody-Drug Conjugates (ADCs)

In the realm of targeted cancer therapy, this compound serves as a crucial component in the design of ADCs. These complex therapeutics combine the targeting specificity of a monoclonal antibody with the high potency of a cytotoxic drug. The linker's role is to ensure that the drug remains securely attached to the antibody while in circulation and is released effectively at the target site.

The synthesis of an ADC using a this compound-type linker typically involves a two-step process. First, the amine-containing cytotoxic payload is reacted with the NHS ester end of a heterobifunctional linker (if the linker is pre-activated, for instance as a Mal-PEG-NHS ester) to form a maleimide-activated drug-linker complex. Subsequently, this complex is conjugated to the antibody. This is often achieved by reducing the antibody's interchain disulfide bonds to generate free thiol groups, which then react with the maleimide group of the drug-linker complex.[4] The number of drug molecules conjugated to each antibody, known as the drug-to-antibody ratio (DAR), is a critical parameter that influences the ADC's efficacy and safety and must be carefully controlled and characterized.[5][6]

Experimental Protocol: General Procedure for ADC Synthesis via Thiol-Maleimide Conjugation

  • Antibody Reduction:

    • Prepare the antibody in an amine-free buffer (e.g., phosphate-buffered saline, PBS) at a concentration of 5-10 mg/mL.

    • To achieve partial reduction of interchain disulfide bonds, add a freshly prepared solution of a reducing agent, such as tris(2-carboxyethyl)phosphine (TCEP), to the antibody solution. A 5-10 fold molar excess of TCEP over the antibody is a common starting point.[4]

    • Incubate the mixture at 37°C for 1-2 hours.[4]

  • Preparation of Maleimide-Activated Payload:

    • If starting with a payload containing a primary amine and a Mal-PEG2-NHS ester, dissolve both components in an anhydrous organic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    • Add a non-nucleophilic base, such as diisopropylethylamine (DIPEA), to catalyze the reaction between the amine on the payload and the NHS ester of the linker.

    • Stir the reaction at room temperature for 2-4 hours. The progress can be monitored by liquid chromatography-mass spectrometry (LC-MS).

    • Purify the maleimide-activated payload-linker conjugate using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Conjugation Reaction:

    • Remove the excess reducing agent from the antibody solution using a desalting column.

    • Immediately add the purified maleimide-activated payload-linker to the reduced antibody solution. A molar excess of the payload-linker is typically used to drive the reaction.

    • Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle mixing. The optimal pH for the maleimide-thiol reaction is between 6.5 and 7.5.[7]

  • Purification and Characterization:

    • Purify the resulting ADC to remove unreacted payload-linker and unconjugated antibody using techniques such as size-exclusion chromatography (SEC) or hydrophobic interaction chromatography (HIC).

    • Characterize the purified ADC to determine the drug-to-antibody ratio (DAR) using methods like UV-Vis spectroscopy, HIC, or mass spectrometry.[5][8] The purity and aggregation levels of the ADC should also be assessed, typically by SEC.

Logical Workflow for ADC Synthesis and Characterization

ADC_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization A Antibody D Antibody Reduction (TCEP) A->D B Payload-NH2 E Payload Activation B->E C Mal-PEG2-NHS C->E F Conjugation (Thiol-Maleimide) D->F E->F G Crude ADC F->G H Purification (e.g., SEC, HIC) G->H I Purified ADC H->I J DAR Determination (UV-Vis, MS) I->J K Purity/Aggregation (SEC) I->K L In vitro/In vivo Assays I->L

Caption: General workflow for ADC synthesis, purification, and characterization.

Nanoparticle Functionalization

This compound is also employed for the surface modification of nanoparticles to enhance their biocompatibility, stability in biological fluids, and for targeted drug delivery. The PEG component provides a "stealth" layer that can reduce protein adsorption and minimize clearance by the immune system. The terminal maleimide or amine groups can be used to attach targeting ligands, such as antibodies or peptides, to direct the nanoparticles to specific cells or tissues.

The functionalization strategy depends on the surface chemistry of the nanoparticle. For nanoparticles with carboxyl groups on their surface, the amine end of this compound can be conjugated using carbodiimide chemistry (e.g., with EDC and NHS).[9] The exposed maleimide group is then available for the subsequent attachment of thiol-containing molecules.

Experimental Protocol: General Procedure for Functionalizing Carboxylated Nanoparticles

  • Nanoparticle Activation:

    • Disperse the carboxylated nanoparticles in an activation buffer (e.g., 0.1 M MES buffer, pH 4.5-6.0).

    • Add freshly prepared solutions of N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC) and N-hydroxysuccinimide (NHS) to the nanoparticle dispersion. A 5- to 10-fold molar excess of EDC/NHS relative to the estimated number of surface carboxyl groups is a common starting point.

    • Incubate for 15-30 minutes at room temperature with gentle mixing to activate the carboxyl groups.

  • Conjugation with this compound:

    • Dissolve this compound in a reaction buffer (e.g., PBS, pH 7.4).

    • Add the this compound solution to the activated nanoparticle dispersion. The pH of the mixture should be adjusted to 7.2-7.8.

    • Incubate for 2-4 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quenching and Purification:

    • Quench any unreacted NHS esters by adding a small amount of a primary amine-containing buffer, such as Tris or glycine.

    • Isolate the functionalized nanoparticles by centrifugation or magnetic separation.

    • Wash the nanoparticles several times with a suitable buffer to remove excess reagents.

  • Characterization:

    • Resuspend the final functionalized nanoparticles in a suitable storage buffer.

    • Characterize the nanoparticles for changes in size and zeta potential using dynamic light scattering (DLS).[10][11] Successful conjugation is typically indicated by an increase in hydrodynamic diameter and a change in surface charge.

Quantitative Data for Nanoparticle Functionalization

ParameterBefore FunctionalizationAfter Functionalization with Amine-PEGReference
Zeta Potential (mV) -38-17[12]
Hydrodynamic Diameter (nm) ~80~191[9][11]

Note: The specific values can vary significantly depending on the nanoparticle type, size, and the specific PEG linker used.

Signaling Pathway for Targeted Nanoparticle Delivery

Nanoparticle_Targeting cluster_nanoparticle Functionalized Nanoparticle cluster_cell Target Cell NP Nanoparticle Core PEG Mal-PEG2-Ligand Receptor Cell Surface Receptor PEG->Receptor Binding Endocytosis Receptor-Mediated Endocytosis Receptor->Endocytosis Lysosome Lysosome Endocytosis->Lysosome Drug_Release Drug Release Lysosome->Drug_Release Action Cell Death Drug_Release->Action Therapeutic Action

Caption: Targeted nanoparticle delivery and intracellular drug release.

Hydrogel Formation

This compound and related maleimide-functionalized PEG derivatives are instrumental in the formation of hydrogels for applications in tissue engineering, drug delivery, and 3D cell culture. These hydrogels are typically formed through a Michael-type addition reaction between multi-arm PEG-maleimide and thiol-containing crosslinkers.[2][13] This "click chemistry" approach is highly efficient, proceeds rapidly under physiological conditions without the need for catalysts or initiators, and does not produce cytotoxic byproducts, making it ideal for encapsulating sensitive biological materials like cells.[14]

The mechanical properties of these hydrogels, such as stiffness (Young's modulus), can be tuned by varying the polymer weight percentage and the molecular weight of the PEG precursors.[13][15]

Experimental Protocol: General Procedure for Thiol-Maleimide Hydrogel Formation

  • Precursor Solution Preparation:

    • Prepare separate stock solutions of a multi-arm PEG-maleimide and a thiol-containing crosslinker (e.g., dithiothreitol or a multi-arm PEG-thiol) in a suitable buffer (e.g., triethanolamine buffer at pH 7.4).

    • If incorporating bioactive peptides (e.g., RGD for cell adhesion), pre-react the peptide with a portion of the PEG-maleimide solution.

  • Hydrogel Formation:

    • To initiate gelation, mix the PEG-maleimide and thiol crosslinker solutions at the desired final polymer concentration.

    • Thoroughly but gently mix the components. Gelation can be rapid, occurring within seconds to minutes.[13]

    • Immediately cast the gelling solution into the desired mold or well plate.

  • Characterization:

    • Gelation Time: Determined by the vial tilting method, where the gel is considered formed when it no longer flows upon inversion.

    • Swelling Ratio: Calculated by measuring the weight of the hydrogel after swelling to equilibrium in a buffer solution relative to its initial or dry weight.

    • Mechanical Properties: The Young's modulus or storage modulus (G') can be measured using techniques like atomic force microscopy (AFM) or rheometry.[13][15]

Quantitative Data for Thiol-Maleimide PEG Hydrogels

Polymer Concentration (wt%)Young's Modulus (kPa)Storage Modulus (G') (Pa)Equilibrium Mass Swelling Ratio (Qm)Reference
4.0%--~150[13]
7.5%-->200[13]
10.0%~37.9--[15]
--1313 - 2613-[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEje0Gdjo1vmnyD9gmQz__YdivYc7Tj3c2YgaButoeRGK8yv8PWQiPy6jpW5cyhVLgHvlAqWMmEolaam1_vgPiNnKy-sKni5tDSnAMgTUXCY1UEATZx_r6H8zoKTQeZX24rIRsNgqtJYOObkSjAM6KC3QToxjEA1caqyTCO9yiYuJYKdGUynmbzC9OOQK1oAJICVZEvssMINp9fz9lAesAL07vxh674pMxcL1WeR8d2ZVPi6YWpKCjwXQ==]

Note: Mechanical properties and swelling ratios are highly dependent on the specific PEG macromers (molecular weight, number of arms) and crosslinkers used.

Hydrogel Formation via Thiol-Maleimide Crosslinking

Hydrogel_Formation cluster_reaction Michael-type Addition PEG_Mal Multi-arm PEG-Maleimide p1 PEG_Mal->p1 PEG_SH Multi-arm PEG-Thiol PEG_SH->p1 Hydrogel Crosslinked Hydrogel Network p1->Hydrogel Mixing (pH 7.4)

Caption: Schematic of hydrogel formation via thiol-maleimide chemistry.

Conclusion

This compound and its related derivatives are powerful and versatile tools in modern biotechnology and drug development. Their well-defined structure and orthogonal reactivity allow for the controlled and efficient synthesis of complex biomolecules and materials. From enhancing the therapeutic index of ADCs to improving the biocompatibility of nanoparticles and enabling the formation of tunable hydrogels for regenerative medicine, the applications of this linker are vast and continue to expand. The detailed protocols and quantitative data presented in this guide provide a solid foundation for researchers and scientists to leverage the potential of this compound in their own research and development endeavors. As the demand for more precise and effective therapeutic and biomedical solutions grows, the importance of such versatile chemical linkers will undoubtedly continue to increase.

References

Core Concepts: Understanding the Chemistry of Mal-PEG2-NH2

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Storage and Stability of Mal-PEG2-NH2

For researchers, scientists, and drug development professionals utilizing this compound (Maleimide-PEG2-Amine), a comprehensive understanding of its storage and stability is critical for ensuring experimental reproducibility and the successful development of bioconjugates, including antibody-drug conjugates (ADCs). This guide provides a detailed overview of the core principles governing the stability of this heterobifunctional linker, recommended storage conditions, and key experimental protocols.

This compound is a linear, heterobifunctional linker composed of three key components: a maleimide group, a short polyethylene glycol (PEG) spacer, and a primary amine group.[1][2] The stability of the entire molecule is dictated by the chemical vulnerabilities of these individual moieties.

  • Maleimide Group: This functional group is highly valued for its specific reactivity towards thiol (sulfhydryl) groups found in cysteine residues of proteins and peptides.[1] This reaction, a Michael addition, forms a stable covalent thioether bond.[3] However, the maleimide ring is susceptible to hydrolysis, a competing reaction that opens the ring to form a non-reactive maleamic acid, particularly in aqueous solutions at neutral to high pH.[4][5]

  • PEG Spacer: The polyethylene glycol chain is generally stable and imparts beneficial properties such as increased water solubility and biocompatibility to the final conjugate.[6][7][8] While relatively inert, the ether linkages in the PEG backbone can be susceptible to oxidative degradation under certain conditions.[9]

  • Amine Group: The primary amine (-NH2) provides a versatile handle for conjugation to molecules containing carboxylic acids or activated esters (e.g., NHS esters).[1][10]

Storage and Handling Recommendations

Proper storage is essential to prevent degradation and maintain the reactivity of this compound. Recommendations are consistent across various suppliers and are based on minimizing hydrolysis of the maleimide and oxidation.

Table 1: Recommended Storage Conditions for this compound
FormConditionTemperatureDurationKey Considerations
Solid Dry, Dark-20°CLong-term (months to years)Store under an inert atmosphere (e.g., Argon, Nitrogen).[2][11] Avoid repeated freeze-thaw cycles.
Dry, Dark0 - 4°CShort-term (days to weeks)Protect from light and moisture.[2]
Stock Solution Anhydrous Solvent (e.g., DMSO, DMF)-20°CLong-term (months)Prepare fresh if possible.[12] Aliquot to avoid repeated freeze-thaw cycles and moisture contamination.[13]
Anhydrous Solvent (e.g., DMSO, DMF)0 - 4°CShort-term (days to weeks)Ensure solvent is truly anhydrous to prevent hydrolysis.[2]

Note: Always allow the product to warm to room temperature before opening the vial to prevent moisture condensation.[13]

Key Factors Influencing Stability

The stability of this compound, particularly in solution, is not absolute and is highly dependent on the experimental conditions. The maleimide group is the most sensitive component.

Impact of pH

The pH of the aqueous buffer is the most critical factor governing maleimide stability and reactivity. The optimal pH for the selective reaction of maleimides with thiols is between 6.5 and 7.5.[3][4]

  • Below pH 6.5: The rate of the thiol-maleimide reaction slows significantly because the thiol group is predominantly in its protonated, less nucleophilic form.[3][5]

  • Above pH 7.5: The maleimide ring becomes increasingly susceptible to hydrolysis.[4] Furthermore, a competing side reaction with primary amines (e.g., lysine residues) becomes more significant, reducing the selectivity of the conjugation.[3][5] At pH 7.0, the reaction with thiols is approximately 1,000 times faster than with amines.[3][4]

Table 2: pH Effects on Maleimide Reactions
pH RangeThiol-Maleimide Reaction RateMaleimide Hydrolysis RateSelectivity for Thiols vs. Amines
< 6.5 SlowLowHigh
6.5 - 7.5 Fast / OptimalModerateHigh
> 7.5 FastHigh / RapidDecreased
Logical Relationships in Maleimide Reactions

The desired conjugation pathway competes with the hydrolysis pathway. Optimizing conditions to favor the thiol-maleimide reaction is paramount for achieving high conjugation efficiency.

Mal This compound (Reactive) mid1 Mal->mid1 mid2 Mal->mid2 Thiol Biomolecule-SH (Thiol) Thiol->mid1 H2O H₂O / OH⁻ (Aqueous Buffer) H2O->mid2 Conjugate Stable Thioether Conjugate (Desired Product) Hydrolyzed Maleamic Acid Derivative (Inactive) mid1->Conjugate  Thiol-Maleimide Reaction  (pH 6.5 - 7.5) mid2->Hydrolyzed  Hydrolysis  (Increases at pH > 7.5)

Competing pathways for this compound in aqueous buffer.

Experimental Protocols

The following sections provide generalized methodologies for common procedures involving this compound.

Protocol: Thiol-Maleimide Conjugation

This protocol describes a general procedure for labeling a thiol-containing protein with this compound.

Materials:

  • Thiol-containing protein (e.g., antibody, peptide)

  • This compound

  • Anhydrous DMSO or DMF

  • Reaction Buffer: Degassed, thiol-free buffer, pH 7.0-7.5 (e.g., PBS, HEPES, Tris).[14]

  • (Optional) Reducing Agent: TCEP (tris(2-carboxyethyl)phosphine)

  • Quenching Reagent: Cysteine or 2-mercaptoethanol

  • Purification system (e.g., size-exclusion chromatography, dialysis)

Procedure:

  • Prepare Protein Solution: Dissolve the protein to be labeled in the degassed reaction buffer at a concentration of 1-10 mg/mL.[14]

  • (Optional) Reduce Disulfide Bonds: If targeting cysteine residues involved in disulfide bonds, they must first be reduced. Add a 10-100 fold molar excess of TCEP to the protein solution.[3] Incubate at room temperature for 30-60 minutes. Remove excess TCEP via dialysis or a desalting column against the degassed reaction buffer.

  • Prepare this compound Stock Solution: Immediately before use, allow the vial of this compound to warm to room temperature. Prepare a 10 mM stock solution in anhydrous DMSO or DMF.[12]

  • Conjugation Reaction: Add the this compound stock solution to the protein solution to achieve the desired molar excess (a 10-20 fold molar excess is a common starting point).[3] Add the linker dropwise while gently stirring.

  • Incubation: Flush the reaction vial with an inert gas (e.g., argon), seal tightly, and protect from light. Incubate at room temperature for 2 hours or at 4°C overnight.[3]

  • Quenching (Optional): To ensure all unreacted maleimide is consumed, add a quenching reagent like cysteine to a final concentration of 10-20 mM. Incubate for 15-30 minutes.[3]

  • Purification: Remove excess, unreacted this compound and quenching reagent by a suitable method such as size-exclusion chromatography (SEC), dialysis, or tangential flow filtration (TFF).

  • Storage of Conjugate: For short-term storage, the purified conjugate can be kept at 2-8°C for up to one week, protected from light. For long-term storage, add cryoprotectants like glycerol (to 50%) and store at -20°C or -80°C.[12]

Experimental Workflow Diagram

The following diagram illustrates the typical workflow for a protein conjugation experiment.

A 1. Prepare Protein Solution (Degassed Buffer, pH 7.0-7.5) B 2. Reduce Disulfide Bonds (Optional, use TCEP) A->B E 5. Conjugation Reaction (Add linker to protein, incubate) A->E If no reduction needed C 3. Buffer Exchange (Remove excess reducing agent) B->C C->E D 4. Prepare this compound (Fresh stock in anhydrous DMSO) D->E F 6. Quench Reaction (Optional, add free thiol) E->F G 7. Purify Conjugate (e.g., SEC, Dialysis) F->G H 8. Characterize & Store (e.g., -20°C / -80°C) G->H

General workflow for thiol-maleimide conjugation.

Reaction Mechanisms

A clear understanding of the underlying chemical transformations is crucial for troubleshooting and optimizing conjugation protocols.

Thiol-Maleimide Reaction Mechanism

The conjugation proceeds via a Michael addition, where the nucleophilic thiolate anion attacks one of the carbons of the maleimide double bond, forming a stable thioether linkage.[3]

Mechanism of thiol-maleimide Michael addition.
Maleimide Hydrolysis Mechanism

In the presence of water or hydroxide ions, the double bond of the maleimide ring is attacked, leading to ring-opening and the formation of a maleamic acid derivative, which is unreactive towards thiols.[15]

Mechanism of pH-dependent maleimide hydrolysis.

By adhering to the storage, handling, and reaction conditions outlined in this guide, researchers can effectively leverage the capabilities of this compound, ensuring the integrity of the linker and achieving robust, reproducible results in their bioconjugation applications.

References

Methodological & Application

Application Notes and Protocols for Protein Labeling with Mal-PEG2-NH2

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the covalent labeling of proteins with the heterobifunctional linker, Mal-PEG2-NH2. This linker contains a maleimide group that selectively reacts with free sulfhydryl groups (thiols) on cysteine residues, and a primary amine group that can be used for subsequent conjugation or modification. The short, hydrophilic di-ethylene glycol (PEG2) spacer enhances solubility and reduces steric hindrance.

This protocol is particularly relevant for applications in drug development, such as the creation of antibody-drug conjugates (ADCs), PEGylated proteins with improved pharmacokinetic profiles, and the attachment of proteins to surfaces or other molecules.[1][2]

Principle of Reaction

The labeling strategy is based on the highly selective Michael addition reaction between the maleimide group of the this compound linker and the thiol group of a cysteine residue on the target protein.[3] This reaction proceeds optimally at a pH range of 6.5-7.5 to form a stable, covalent thioether bond.[4] The primary amine at the other end of the linker remains available for further functionalization.

Materials and Reagents

  • Target protein with accessible cysteine residue(s)

  • This compound linker

  • Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5, degassed

  • Reducing Agent (optional): Tris(2-carboxyethyl)phosphine (TCEP)

  • Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)

  • Quenching Reagent: N-acetylcysteine or L-cysteine

  • Purification system (e.g., size-exclusion chromatography columns)

Experimental Protocols

A critical prerequisite for successful labeling is the availability of free thiol groups on the protein. If the target cysteine residues are involved in disulfide bonds, a reduction step is necessary prior to labeling.

Protein Preparation and Reduction (Optional)
  • Dissolve the Protein: Prepare a protein solution at a concentration of 1-10 mg/mL in degassed Reaction Buffer.[5]

  • Reduction of Disulfide Bonds: If required, add a 10- to 50-fold molar excess of TCEP to the protein solution. Incubate for 30-60 minutes at room temperature. TCEP is compatible with the maleimide reaction and does not need to be removed prior to labeling.[6] Avoid using dithiothreitol (DTT) as it contains a thiol group and will compete with the protein for the maleimide linker.

This compound Stock Solution Preparation
  • Allow the this compound vial to equilibrate to room temperature before opening to prevent moisture condensation.

  • Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a stock concentration of 10 mM.[7] Vortex briefly to ensure complete dissolution.

Protein Labeling Reaction
  • Molar Ratio: Add a 10- to 20-fold molar excess of the this compound stock solution to the protein solution.[5] The optimal molar ratio may need to be determined empirically for each specific protein.

  • Incubation: Gently mix the reaction solution and incubate at room temperature for 2 hours or overnight at 4°C.[5] Protect the reaction from light if the linker or protein is light-sensitive. The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon) if possible to prevent re-oxidation of thiols.

  • Quenching (Optional): To stop the reaction, add a quenching reagent such as N-acetylcysteine or L-cysteine at a final concentration of 20-50 mM. Incubate for 15-30 minutes at room temperature.[8]

Purification of the Labeled Protein
  • Removal of Excess Linker: It is crucial to remove unreacted this compound from the labeled protein. Size-exclusion chromatography (SEC) is a highly effective method for this purpose.[]

  • SEC Protocol:

    • Equilibrate the SEC column (e.g., Sephadex G-25) with the desired storage buffer.

    • Load the quenched reaction mixture onto the column.

    • Collect fractions and monitor the protein elution using UV absorbance at 280 nm. The labeled protein will elute in the earlier fractions, while the smaller, unreacted linker will elute later.

  • Alternative Purification Methods: Depending on the protein and the desired purity, other methods such as ion-exchange chromatography (IEX) or hydrophobic interaction chromatography (HIC) can also be employed.[6][]

Data Presentation

The following table summarizes the key quantitative parameters for the this compound protein labeling protocol. These values should be considered as a starting point and may require optimization for specific applications.

ParameterRecommended RangeNotes
Protein Concentration 1 - 10 mg/mLHigher concentrations can improve labeling efficiency.[8]
Reaction Buffer pH 6.5 - 7.5Optimal for selective maleimide-thiol reaction.[3]
This compound:Protein Molar Ratio 10:1 to 20:1The optimal ratio should be determined empirically.[5]
TCEP:Protein Molar Ratio (if used) 10:1 to 50:1Ensures efficient reduction of disulfide bonds.
Incubation Time 2 hours (Room Temp) or Overnight (4°C)Longer incubation at lower temperatures can be beneficial for sensitive proteins.[5]
Quenching Agent Concentration 20 - 50 mMEffectively stops the labeling reaction.[8]

Visualizations

Chemical Reaction Pathway

G cluster_reactants Reactants cluster_product Product Protein Protein-SH (Cysteine Residue) LabeledProtein Protein-S-Mal-PEG2-NH2 (Labeled Protein) Protein->LabeledProtein Michael Addition (pH 6.5-7.5) Linker This compound Linker->LabeledProtein

Caption: Maleimide-thiol reaction for protein labeling.

Experimental Workflow

G A 1. Prepare Protein Solution (1-10 mg/mL in Reaction Buffer) B 2. Reduce Disulfide Bonds (Optional) (Add TCEP, incubate 30-60 min) A->B D 4. Labeling Reaction (Add this compound to protein, incubate 2h at RT or overnight at 4°C) B->D C 3. Prepare this compound Stock (10 mM in DMSO or DMF) C->D E 5. Quench Reaction (Optional) (Add N-acetylcysteine) D->E F 6. Purify Labeled Protein (Size-Exclusion Chromatography) E->F G 7. Characterize Conjugate F->G

Caption: Experimental workflow for protein labeling.

References

Application Notes and Protocols for Antibody-Drug Conjugation with Mal-PEG2-NH2

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive, step-by-step guide for the conjugation of a cytotoxic drug to a monoclonal antibody (mAb) using the heterobifunctional linker, Maleimide-PEG2-Amine (Mal-PEG2-NH2). This linker is designed with a maleimide group for covalent attachment to thiol groups on the antibody and a terminal amine group for conjugation to a drug payload. The inclusion of a short, hydrophilic polyethylene glycol (PEG) spacer can enhance the solubility and stability of the resulting Antibody-Drug Conjugate (ADC).[1][2][3][4][]

The protocols outlined below cover the essential stages of ADC development, from the initial activation of the drug payload and preparation of the antibody to the final purification and characterization of the conjugated product.

Core Principles of ADC Technology

Antibody-Drug Conjugates are a targeted cancer therapy designed to deliver a potent cytotoxic agent directly to tumor cells.[] This is achieved by linking the drug to a monoclonal antibody that specifically recognizes an antigen on the surface of cancer cells.[6] Upon binding to the target antigen, the ADC is internalized by the cancer cell, leading to the release of the cytotoxic payload and subsequent cell death.[6] The linker connecting the antibody and the drug is a critical component that influences the ADC's stability, pharmacokinetics, and efficacy.[][6]

Experimental Protocols

Protocol 1: Two-Step Conjugation of a Carboxyl-Containing Drug to an Antibody using this compound

This protocol is divided into two main stages:

  • Activation of the Drug and Conjugation to this compound: The carboxyl group of the cytotoxic drug is first activated to facilitate its reaction with the primary amine of the this compound linker.

  • Antibody Reduction and Conjugation with the Drug-Linker Construct: The interchain disulfide bonds of the antibody are partially reduced to generate free thiol groups, which then react with the maleimide group of the drug-linker construct.

  • Monoclonal Antibody (mAb)

  • Cytotoxic Drug with a carboxyl group

  • This compound linker

  • N-hydroxysuccinimide (NHS) or N,N'-Disuccinimidyl carbonate (DSC)

  • N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT)

  • Reaction Buffers (e.g., Phosphate-Buffered Saline (PBS), Borate buffer)

  • Quenching Reagents (e.g., Cysteine, Tris buffer)

  • Organic Solvents (e.g., Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO))

  • Purification columns (e.g., Size-Exclusion Chromatography (SEC), Hydrophobic Interaction Chromatography (HIC))

Step 1: Activation of Drug Payload and Conjugation to this compound

This initial step creates the maleimide-functionalized drug payload.

  • Drug Activation:

    • Dissolve the carboxyl-containing drug in an anhydrous organic solvent like DMF or DMSO.

    • Add 1.2 equivalents of NHS or DSC and 1.1 equivalents of DCC or EDC.

    • Stir the reaction mixture at room temperature for 1-2 hours to form the NHS-ester activated drug.

  • Conjugation to this compound:

    • Dissolve this compound in the reaction solvent.

    • Add the activated drug solution to the this compound solution. A slight molar excess of the activated drug may be used.

    • Allow the reaction to proceed for 2-4 hours at room temperature.

    • Monitor the reaction progress using an appropriate analytical method such as HPLC or LC-MS.

    • Once the reaction is complete, the resulting drug-linker construct can be purified by chromatography if necessary.

Step 2: Antibody Reduction and Conjugation

This step involves preparing the antibody and conjugating it with the pre-prepared drug-linker construct.

  • Antibody Reduction:

    • Prepare the antibody in a suitable buffer (e.g., PBS, pH 7.2-7.5).

    • Add a reducing agent such as TCEP or DTT. The molar ratio of the reducing agent to the antibody will determine the number of disulfide bonds reduced and, consequently, the number of available thiol groups for conjugation.[1][7] This ratio needs to be optimized for each specific antibody.

    • Incubate the reaction at 37°C for 30-60 minutes.[7]

    • Remove the excess reducing agent using a desalting column.

  • Conjugation Reaction:

    • Immediately after the removal of the reducing agent, add the maleimide-activated drug-linker construct to the reduced antibody solution. A typical molar excess of the drug-linker construct to the antibody is between 5 and 10-fold.

    • Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.[1] The maleimide group of the drug-linker will react with the free thiol groups on the antibody to form a stable thioether bond.[8][9]

  • Quenching the Reaction:

    • To stop the conjugation reaction, add a quenching reagent such as cysteine or N-acetylcysteine to react with any unreacted maleimide groups.

Step 3: Purification of the Antibody-Drug Conjugate

Purification is crucial to remove unconjugated drug-linker constructs, unreacted antibody, and other impurities.

  • Size-Exclusion Chromatography (SEC): This is a common method for separating the larger ADC from smaller molecules like the free drug-linker.[1][10]

  • Hydrophobic Interaction Chromatography (HIC): HIC can be used to separate ADCs with different drug-to-antibody ratios (DARs) based on their hydrophobicity.[11]

Characterization of the Antibody-Drug Conjugate

Thorough characterization of the purified ADC is essential to ensure its quality and consistency.

Determination of Drug-to-Antibody Ratio (DAR)

The DAR is a critical quality attribute of an ADC, representing the average number of drug molecules conjugated to a single antibody.[11][][13][14]

  • UV/Vis Spectroscopy: This is a straightforward method that can be used if the antibody and the drug have distinct absorbance maxima.[11][][13] By measuring the absorbance at two different wavelengths (e.g., 280 nm for the antibody and the specific λmax for the drug), the concentrations of both the antibody and the drug can be determined, and the DAR can be calculated.

  • Hydrophobic Interaction Chromatography (HIC): HIC can separate ADC species with different numbers of conjugated drugs, providing information on the distribution of drug loading.[11]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS provides a precise measurement of the molecular weight of the different ADC species, allowing for accurate determination of the DAR and the distribution of drug-loaded species.[][14]

Analysis of Purity and Aggregation
  • Size-Exclusion Chromatography (SEC): SEC is used to assess the purity of the ADC and to quantify the presence of aggregates, which can affect the safety and efficacy of the therapeutic.[10]

In Vitro Cytotoxicity Assay

An in vitro cytotoxicity assay is performed to evaluate the potency of the ADC.

  • Cell Culture: Plate cancer cells that express the target antigen in a 96-well plate.

  • Treatment: Treat the cells with serial dilutions of the ADC.

  • Incubation: Incubate the cells for a defined period (e.g., 72-120 hours).[1]

  • Viability Assessment: Measure cell viability using a suitable assay (e.g., MTT, CellTiter-Glo).

  • IC50 Determination: Calculate the half-maximal inhibitory concentration (IC50) to quantify the ADC's potency.[1]

Quantitative Data Summary

ParameterMethodTypical RangeReference
Drug-to-Antibody Ratio (DAR) UV/Vis, HIC, LC-MS2 - 4[13]
Purity SEC> 95%[15]
Aggregation SEC< 5%[10]
In Vitro Potency (IC50) Cell-based assayVaries by cell line and payload[1]

Visualizations

Logical Workflow for ADC Synthesis

ADC_Synthesis_Workflow cluster_drug_linker Drug-Linker Synthesis cluster_antibody_prep Antibody Preparation cluster_conjugation Conjugation & Purification drug Carboxyl-Drug activation Activation (EDC/NHS) drug->activation drug_linker Drug-Linker Construct activation->drug_linker linker This compound linker->drug_linker conjugation Conjugation drug_linker->conjugation antibody Antibody reduction Reduction (TCEP) antibody->reduction reduced_ab Reduced Antibody reduction->reduced_ab reduced_ab->conjugation quenching Quenching conjugation->quenching purification Purification (SEC/HIC) quenching->purification final_adc Purified ADC purification->final_adc

Caption: Workflow for the synthesis of an Antibody-Drug Conjugate.

Signaling Pathway of ADC Action

ADC_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space ADC Antibody-Drug Conjugate Antigen Tumor Cell Antigen ADC->Antigen Binding Internalization Internalization (Endocytosis) Antigen->Internalization Endosome Endosome Internalization->Endosome Lysosome Lysosome Endosome->Lysosome Drug_Release Drug Release Lysosome->Drug_Release Apoptosis Apoptosis Drug_Release->Apoptosis

Caption: General mechanism of action for an Antibody-Drug Conjugate.

References

Application Notes and Protocols for Surface Functionalization of Nanoparticles using Mal-PEG2-NH2

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the surface functionalization of nanoparticles using the heterobifunctional linker, Maleimide-PEG2-Amine (Mal-PEG2-NH2). This linker is a valuable tool in nanotechnology, enabling the covalent conjugation of nanoparticles to various biomolecules, thereby enhancing their therapeutic and diagnostic potential. The inclusion of a short polyethylene glycol (PEG) spacer improves nanoparticle stability and biocompatibility, while the terminal maleimide and amine groups offer versatile conjugation chemistries.[1][2][3][4]

Principle of this compound in Nanoparticle Functionalization

This compound is a linker molecule comprising three key components:

  • Maleimide Group: This group reacts specifically with thiol (-SH) groups found in molecules like cysteine-containing peptides and antibodies, forming a stable thioether bond. This reaction is most efficient at a pH range of 6.5-7.5.[3][5]

  • Polyethylene Glycol (PEG) Spacer: The two-unit PEG chain is a hydrophilic spacer that imparts a "stealth" characteristic to nanoparticles. This reduces protein adsorption (opsonization) and recognition by the immune system, leading to prolonged circulation times in vivo.[1][2] PEGylation also enhances the colloidal stability of nanoparticles in biological fluids, preventing aggregation.[1][6]

  • Amine Group (-NH2): This primary amine allows for covalent attachment to nanoparticles that possess surface functional groups such as carboxylic acids (-COOH) or N-hydroxysuccinimide (NHS) esters.[2][3]

The heterobifunctional nature of this compound allows for a controlled, two-step conjugation strategy, ensuring precise attachment of targeting ligands or therapeutic payloads to the nanoparticle surface.[7]

Applications in Nanomedicine

The surface modification of nanoparticles with this compound is instrumental in a variety of biomedical applications:

  • Targeted Drug Delivery: By conjugating targeting moieties such as antibodies or peptides to the maleimide group, nanoparticles can be directed to specific cells or tissues, enhancing therapeutic efficacy and reducing off-target effects.[8][9]

  • Prolonged Systemic Circulation: The PEG spacer helps nanoparticles evade the mononuclear phagocyte system, leading to longer circulation half-lives and increased accumulation at the target site through the enhanced permeability and retention (EPR) effect.[1][10]

  • Bio-imaging: Functionalization with imaging agents allows for the tracking and visualization of nanoparticles in vitro and in vivo.

  • Theranostics: Combining therapeutic agents and diagnostic molecules on a single nanoparticle platform enables simultaneous diagnosis and treatment.

Quantitative Data on Nanoparticle Functionalization

The successful functionalization of nanoparticles with this compound can be monitored by assessing changes in their physicochemical properties. The following tables summarize representative quantitative data. Note that these values are illustrative and will vary depending on the nanoparticle core material, size, and the specific ligand conjugated.[7]

Table 1: Physicochemical Characterization of Functionalized Nanoparticles

ParameterBefore FunctionalizationAfter this compound ConjugationAfter Ligand Conjugation
Hydrodynamic Diameter (nm) 100 - 200Slight increase (e.g., 110 - 220)Further slight increase (e.g., 120 - 240)
Polydispersity Index (PDI) < 0.2Remains low (< 0.2)Remains low (< 0.2)
Zeta Potential (mV) -20 to -40 (for carboxylated NPs)Shift towards neutral (e.g., -10 to -25)Further shift depending on ligand charge

A significant increase in hydrodynamic diameter or PDI may indicate nanoparticle aggregation.[2]

Table 2: Drug Loading and Conjugation Efficiency

ParameterTypical RangeFactors Influencing Efficiency
Conjugation Efficiency (%) 30 - 80%Molar ratio of reactants, reaction time, pH, nanoparticle surface chemistry
Drug Loading Capacity (wt%) 5 - 30%Nanoparticle material, drug properties, loading method
Drug Loading Efficiency (%) 50 - 95%Nanoparticle-drug interaction, purification method

Conjugation efficiency can be influenced by the density of functional groups on the nanoparticle surface and steric hindrance from the PEG chains and conjugated ligands.[11][12]

Experimental Protocols

The following are detailed protocols for the surface functionalization of nanoparticles using this compound. Optimization of molar ratios, reaction times, and purification methods may be necessary for specific nanoparticle systems and ligands.[7]

Protocol 1: Functionalization of Carboxylated Nanoparticles (e.g., PLGA, Mesoporous Silica)

This protocol utilizes the common EDC/NHS chemistry to activate surface carboxyl groups for reaction with the amine group of this compound.[1][8]

Materials:

  • Carboxylated Nanoparticles (e.g., PLGA-COOH)

  • This compound

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide (EDC)

  • N-hydroxysuccinimide (NHS)

  • Activation Buffer: 0.1 M MES buffer, pH 4.5-6.0[2]

  • Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.8[2]

  • Quenching Solution: Tris or glycine solution (e.g., 1 M)[2]

  • Purification system: Centrifuge, dialysis cassettes (appropriate MWCO), or size-exclusion chromatography (SEC) column.[7]

Procedure:

  • Nanoparticle Preparation: Disperse the carboxylated nanoparticles in Activation Buffer to a final concentration of 1-10 mg/mL.[1]

  • Carboxyl Group Activation:

    • Add a 2-5 fold molar excess of EDC and NHS to the nanoparticle suspension.[1]

    • Incubate for 15-30 minutes at room temperature with gentle mixing to generate NHS-activated esters.[7]

  • Purification of Activated Nanoparticles (Optional but Recommended): Centrifuge the activated nanoparticles to remove excess EDC and NHS, then resuspend in Coupling Buffer.[13]

  • Conjugation with this compound:

    • Dissolve this compound in Coupling Buffer.

    • Add a 10-50 fold molar excess of the this compound solution to the activated nanoparticle suspension.[1]

    • Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C with gentle mixing.[1]

  • Quenching: Add the Quenching Solution to a final concentration of 10-20 mM to quench any unreacted NHS esters. Incubate for 15-30 minutes.[7][13]

  • Purification: Remove unreacted this compound and byproducts by repeated centrifugation and resuspension in a suitable buffer, dialysis, or SEC.[1][7] The resulting nanoparticles are maleimide-functionalized.

Protocol 2: Conjugation of Thiol-Containing Ligands to Maleimide-Functionalized Nanoparticles

Materials:

  • Maleimide-Functionalized Nanoparticles (from Protocol 1)

  • Thiol-containing ligand (e.g., cysteine-peptide, antibody fragment)

  • Conjugation Buffer: PBS, pH 6.5-7.5[5]

  • Reducing agent (optional, for reducing disulfide bonds in proteins): Tris(2-carboxyethyl)phosphine (TCEP)

  • Purification system: Centrifuge, dialysis cassettes, or SEC column.

Procedure:

  • Ligand Preparation (if necessary): If the ligand contains disulfide bonds, dissolve it in Conjugation Buffer and add a 5-10 fold molar excess of TCEP. Incubate for 30-60 minutes at room temperature. Remove excess TCEP using a desalting column.[7]

  • Conjugation Reaction:

    • Disperse the maleimide-functionalized nanoparticles in the Conjugation Buffer.

    • Add the thiol-containing ligand to the nanoparticle suspension at a 2-10 fold molar excess over the maleimide groups.[7]

    • Incubate the mixture for 2-4 hours at room temperature or overnight at 4°C with gentle mixing.[7]

  • Purification: Purify the final ligand-conjugated nanoparticles using centrifugation, dialysis, or SEC to remove the unreacted ligand.[7]

Characterization of Functionalized Nanoparticles

Thorough characterization is crucial to confirm successful functionalization.

  • Dynamic Light Scattering (DLS): To determine the hydrodynamic diameter and polydispersity index (PDI). A modest increase in size is expected after each conjugation step.[2]

  • Zeta Potential Measurement: To assess changes in surface charge. Successful conjugation of this compound to negatively charged carboxylated nanoparticles will result in a less negative zeta potential.[2]

  • Electron Microscopy (TEM/SEM): To visualize the morphology and size of the nanoparticles.[1]

  • Fourier-Transform Infrared Spectroscopy (FTIR): To confirm the formation of amide bonds (around 1650 cm⁻¹ and 1550 cm⁻¹) after conjugation of this compound.[13]

  • Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: To characterize the structure of the conjugate by identifying proton signals from both the nanoparticle and the PEG chain.[13]

  • Quantification of Ligand Conjugation: This can be achieved using various methods, including fluorescence spectroscopy (if the ligand is fluorescently labeled), UV-Vis spectroscopy, or chromatography-based techniques.[14]

Visualizing the Workflow and Cellular Uptake

Experimental Workflow

G cluster_0 Step 1: Nanoparticle Preparation cluster_1 Step 2: Activation cluster_2 Step 3: Conjugation cluster_3 Step 4: Quenching & Purification cluster_4 Step 5: Characterization start Carboxylated Nanoparticles activation Add EDC/NHS in Activation Buffer start->activation conjugation1 Add this compound in Coupling Buffer activation->conjugation1 quenching1 Quench with Tris/Glycine conjugation1->quenching1 conjugation2 Add Thiol-Ligand in Conjugation Buffer purification2 Purify Final Conjugate conjugation2->purification2 purification1 Purify (Centrifugation/Dialysis) quenching1->purification1 purification1->conjugation2 characterization DLS, Zeta Potential, TEM, FTIR, NMR purification2->characterization

Caption: Workflow for nanoparticle functionalization.

Cellular Uptake Pathways

Functionalized nanoparticles are typically internalized by cells through various endocytic pathways. The specific route depends on the nanoparticle's physicochemical properties (size, shape, surface charge) and the cell type.[15][16]

G cluster_cell Cell Interior cluster_membrane Cell Membrane endosome Endosome lysosome Lysosome endosome->lysosome release Drug Release lysosome->release target Intracellular Target release->target cme Clathrin-mediated Endocytosis cme->endosome caveolae Caveolae-mediated Endocytosis caveolae->endosome macro Macropinocytosis macro->endosome nanoparticle Functionalized Nanoparticle nanoparticle->cme nanoparticle->caveolae nanoparticle->macro

Caption: Cellular uptake pathways of nanoparticles.

Troubleshooting

Issue: Significant increase in nanoparticle size and PDI after functionalization. Possible Cause: Nanoparticle aggregation. Solution:

  • Optimize the molar ratio of this compound to nanoparticle functional groups.[2]

  • Ensure nanoparticles are well-dispersed before and during the reaction.

  • Verify the stability of the nanoparticles in the reaction buffer.[2]

Issue: Low conjugation efficiency. Possible Cause:

  • Inefficient activation of carboxyl groups.

  • Hydrolysis of maleimide groups.

  • Steric hindrance. Solution:

  • Use freshly prepared EDC/NHS solutions.

  • Ensure the pH of the coupling buffer is optimal.

  • Consider using a longer PEG spacer to reduce steric hindrance.[11]

By following these detailed protocols and considering the key parameters, researchers can successfully functionalize nanoparticles with this compound for a wide range of applications in drug delivery and biomedical research.

References

Application Notes and Protocols: Conjugation of Mal-PEG2-NH2 with Thiol Groups

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The reaction between a maleimide group and a thiol (sulfhydryl) group is a cornerstone of bioconjugation, widely employed for its speed, efficiency, and high selectivity.[1] This conjugation chemistry proceeds via a Michael addition mechanism, where the nucleophilic thiol group attacks the electron-deficient double bond of the maleimide ring.[2][3] This reaction forms a stable covalent thioether bond (specifically, a thiosuccinimide linkage) under mild, physiological conditions.[2][3]

Mal-PEG2-NH2 is a heterobifunctional linker containing a thiol-reactive maleimide group and an amine-reactive primary amine (NH2), connected by a two-unit polyethylene glycol (PEG) spacer.[4] The maleimide moiety allows for the specific attachment to cysteine residues in proteins, peptides, or other thiol-containing molecules.[3] The primary amine can then be used for subsequent conjugation to other molecules.[4]

This reaction is highly chemoselective for thiols within a specific pH range, making it an invaluable tool for creating well-defined bioconjugates, including antibody-drug conjugates (ADCs), PEGylated proteins, and fluorescently labeled biomolecules.[1][5]

Reaction Mechanism

The maleimide-thiol reaction is a type of "click chemistry" due to its high efficiency and selectivity under mild conditions.[2][3] The process is initiated by the nucleophilic attack of a thiolate anion (R-S⁻) on one of the carbons of the maleimide's double bond.[3]

cluster_reactants Reactants cluster_product Product Thiol R-SH (Thiol) Conjugate Stable Thioether Bond (Thiosuccinimide Adduct) Thiol->Conjugate Michael Addition (pH 6.5-7.5) Maleimide This compound Maleimide->Conjugate

Figure 1: Maleimide-Thiol Reaction Mechanism.

Critical Reaction Parameters

Successful and specific conjugation of this compound to thiol groups requires careful control of several experimental parameters.

pH

The pH of the reaction buffer is the most critical factor for ensuring the chemoselectivity of the maleimide-thiol reaction.[3][6]

  • Optimal Range (pH 6.5-7.5): This range provides the best balance of reaction rate and selectivity.[5][6] Within this window, the reaction with thiols is highly favored, proceeding approximately 1,000 times faster than the reaction with amines at pH 7.0.[5][7]

  • Below pH 6.5: The reaction rate decreases significantly because the concentration of the reactive thiolate anion (R-S⁻) is lower, as the thiol group remains mostly protonated (R-SH).[3][6]

  • Above pH 7.5: The selectivity for thiols is compromised.[5][6] Two primary side reactions become prominent:

    • Reaction with Amines: The maleimide group can react with primary amines, such as the ε-amino group of lysine residues.[6][8]

    • Maleimide Hydrolysis: The maleimide ring becomes increasingly susceptible to hydrolysis, which opens the ring to form a maleamic acid derivative that is unreactive towards thiols.[3][6]

Temperature and Time

The reaction kinetics are temperature-dependent.[9]

  • Room Temperature (20-25°C): The reaction is typically rapid, often reaching completion within 1-2 hours.[3][10]

  • 4°C: For sensitive proteins or to slow down competing side reactions, the incubation can be performed overnight at 4°C.[3][11] Lower temperatures will result in a slower reaction rate, which may require longer incubation times to achieve a similar yield.[9]

Buffers and Solvents

The choice of buffer is crucial to avoid interfering with the conjugation.

  • Recommended Buffers: Phosphate-buffered saline (PBS), HEPES, and Tris buffers are commonly used, provided the pH is maintained between 6.5 and 7.5.[12][13] A formulation of 0.083M sodium phosphate, 0.1M EDTA, 0.9M NaCl, and 0.1M sorbitol at pH 7.2 is also effective.[14]

  • Buffers to Avoid: Buffers containing primary amines (like Tris or glycine at high concentrations) or thiols (like DTT or 2-mercaptoethanol) must be avoided as they will compete in the reaction.[15][16]

  • Additives:

    • Degassing: To prevent the oxidation of free thiols into disulfide bonds (which are unreactive with maleimides), buffers should be degassed before use.[8][13]

    • EDTA: Including a chelating agent like EDTA (1-10 mM) can help prevent metal-catalyzed oxidation of thiols.

Molar Ratio

To drive the reaction to completion, a molar excess of the this compound reagent is typically used. A 10- to 20-fold molar excess of the maleimide reagent over the thiol-containing molecule is common.[3][11]

Data Summary: Reaction Conditions

ParameterRecommended ConditionRationale & ConsiderationsPotential Issues
pH 6.5 - 7.5[6]Optimal for high selectivity towards thiol groups.[5] Balances reaction rate and specificity.[6]<6.5: Slow reaction rate.[3] >7.5: Increased hydrolysis of maleimide and reaction with amines (e.g., lysine).[6][16]
Temperature Room Temp (20-25°C) or 4°C[3][11]Room temperature allows for a rapid reaction.[3] 4°C is suitable for sensitive proteins.[11]Lower temperatures require longer incubation times.[9]
Time 1-2 hours at RT; Overnight at 4°C[10][11]Sufficient time for the reaction to proceed to completion.Inadequate time leads to low yield.
Buffer Phosphate, HEPES (10-100 mM)[12][16]Must be free of extraneous thiols and primary amines.[15]Amine- or thiol-containing buffers will compete with the reaction.
Molar Ratio 10-20x excess of Maleimide-PEG[11][16]Drives the reaction to completion and ensures all available thiols are labeled.[3]A large excess may require more extensive purification.
Solvent for Stock Anhydrous DMSO or DMF[12][13]Maleimides are susceptible to hydrolysis in aqueous solutions; stock solutions should be prepared fresh.[7][12]Aqueous stock solutions are not stable and should be used immediately.[12]

Experimental Protocols

The following protocols provide a general framework. Optimization may be required for specific applications.

Protocol 1: Preparation of Thiolated Protein
  • Dissolve Protein: Dissolve the thiol-containing protein in a degassed conjugation buffer (e.g., PBS, pH 7.2, with 1-10 mM EDTA) to a concentration of 1-10 mg/mL.[13][16]

  • Reduce Disulfide Bonds (Optional): If the protein's cysteine residues are present as disulfide bonds, they must be reduced. Add a 10- to 100-fold molar excess of a thiol-free reducing agent like TCEP (tris(2-carboxyethyl)phosphine).[12][13] Incubate for 30-60 minutes at room temperature.[7][16]

  • Remove Reducing Agent: Immediately before conjugation, remove the excess TCEP using a desalting column or size-exclusion chromatography (SEC), equilibrating with the degassed conjugation buffer.[15]

Protocol 2: Preparation of this compound Solution
  • Equilibrate Reagent: Allow the vial of this compound to warm to room temperature before opening to prevent moisture condensation.[15]

  • Prepare Stock Solution: Dissolve the this compound in an anhydrous, water-miscible solvent such as DMSO or DMF to create a concentrated stock solution (e.g., 10 mM).[12][13]

  • Storage: Unused stock solution should be stored at -20°C, protected from light and moisture.[12] Aqueous solutions of maleimides are not stable and should be used immediately after preparation.[7][12]

Protocol 3: Conjugation Reaction

cluster_prep Preparation cluster_reaction Conjugation cluster_finish Final Steps prep_thiol 1. Prepare Thiol Molecule (Dissolve, optionally reduce) react 3. Mix Reactants (10-20x molar excess of Mal-PEG) Incubate 1-2h at RT or overnight at 4°C prep_thiol->react prep_mal 2. Prepare this compound (Dissolve in DMSO/DMF) prep_mal->react quench 4. Quench Reaction (Optional) (Add excess free thiol, e.g., L-cysteine) react->quench purify 5. Purify Conjugate (Size-Exclusion Chromatography or Dialysis) quench->purify

Figure 2: Experimental workflow for maleimide-thiol conjugation.
  • Initiate Reaction: Add the calculated amount of the this compound stock solution to the prepared thiol-containing protein solution to achieve a 10- to 20-fold molar excess.[16] Add the reagent dropwise while gently stirring.[11]

  • Incubate: Allow the reaction to proceed for 1-2 hours at room temperature or overnight at 4°C, protected from light.[16]

Protocol 4: Quenching the Reaction (Optional)

To stop the reaction and consume any unreacted this compound, a small molecule thiol can be added.

  • Add Quenching Agent: Add a quenching reagent like L-cysteine or 2-mercaptoethanol to the reaction mixture in slight molar excess to the initial amount of maleimide.[10][16]

  • Incubate: Let the quenching reaction proceed for 15-30 minutes at room temperature.[16]

Protocol 5: Purification of the Conjugate

Purification is necessary to remove excess this compound and any quenching reagents.

  • Select Method: Common methods include size-exclusion chromatography (SEC), dialysis, or ultrafiltration.[11][13]

  • Perform Purification: Purify the conjugate using the selected method, exchanging the buffer with a suitable storage buffer (e.g., PBS, pH 7.4).

  • Storage: For long-term storage, add stabilizers like BSA (5-10 mg/mL) and a bacteriostatic agent like sodium azide (0.01-0.03%).[12] Store the final conjugate at 4°C or, with 50% glycerol, at -20°C.[12]

Stability and Side Reactions

While the maleimide-thiol reaction is robust, understanding the stability of the resulting conjugate and potential side reactions is critical for therapeutic applications.

  • Retro-Michael Reaction: The formed thiosuccinimide linkage can undergo a retro-Michael reaction, which is a reversal of the initial conjugation.[17] This can lead to thiol exchange in vivo, particularly in the presence of abundant thiols like glutathione, potentially causing off-target effects.[17][18]

  • Hydrolysis for Stabilization: The stability of the conjugate can be significantly enhanced through hydrolysis of the thiosuccinimide ring to form a stable succinamic acid derivative.[17] This ring-opened product is no longer susceptible to the retro-Michael reaction.[17] This hydrolysis is favored by increasing the pH after the initial conjugation is complete.[19]

  • Thiazine Rearrangement: When conjugating to a peptide with an unprotected N-terminal cysteine, a side reaction can lead to the formation of a thiazine derivative, especially at physiological or higher pH.[2][6] This can be minimized by performing the conjugation at a slightly acidic pH (near 6.5) to keep the N-terminal amine protonated.[2][6]

References

Application Notes and Protocols: Mal-PEG2-NH2 Hydrogels for 3D Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Three-dimensional (3D) cell culture systems are increasingly vital for creating more physiologically relevant in vitro models that mimic the complex microenvironment of native tissues.[1] Poly(ethylene glycol) (PEG)-based hydrogels are a versatile and widely used platform for 3D cell culture due to their biocompatibility, tunable mechanical properties, and minimal protein adsorption.[1][2] Among the various crosslinking chemistries, the use of maleimide-functionalized PEG (Mal-PEG) crosslinked with thiol-containing molecules via a Michael-type addition reaction offers significant advantages for cell encapsulation.[1][2][3] This chemistry is characterized by rapid, controllable gelation kinetics under physiological conditions (pH 6.5-7.5) without the need for cytotoxic initiators or byproducts, making it ideal for encapsulating sensitive cells and biologics.[1][3][4]

This document provides detailed application notes and protocols for the formation and use of hydrogels based on a maleimide-PEG backbone, functionally analogous to Mal-PEG2-NH2, for 3D cell culture applications. The protocols will cover hydrogel formation, cell encapsulation, and characterization of mechanical properties.

Principle of Hydrogel Formation: Thiol-Maleimide Michael Addition

The hydrogel network forms through a covalent Michael-type addition reaction between the maleimide groups on the PEG macromer and thiol (sulfhydryl) groups on a crosslinking molecule.[3] The nucleophilic thiol group attacks the double bond of the maleimide, resulting in the formation of a stable thioether bond.[3] This reaction proceeds efficiently in aqueous solutions at physiological pH.[2][5] The use of multi-arm PEG precursors, such as 4-arm PEG-Maleimide (PEG-4MAL), enables the formation of a stable 3D crosslinked polymer network suitable for cell culture.[3][6]

To enhance the biological functionality of the hydrogel, several components can be incorporated:

  • Cell Adhesion Ligands: Peptides containing the RGD (Arginine-Glycine-Aspartic acid) sequence, often with a terminal cysteine (e.g., CGRGDS), can be conjugated to the PEG-Maleimide backbone to promote cell adhesion.[1][2][6]

  • Protease-Degradable Crosslinkers: The use of dithiol peptides containing sequences susceptible to cleavage by matrix metalloproteinases (MMPs), such as GCRDVPMSMRGGDRCG, allows cells to remodel their microenvironment, which is crucial for processes like migration and proliferation.[1][2][6]

Data Presentation

The mechanical properties and swelling behavior of Mal-PEG hydrogels can be tuned by varying the polymer weight percentage and the type of crosslinker used. Below are representative data summarizing these characteristics.

Table 1: Mechanical Properties of PEG-4MAL Hydrogels
Polymer Weight % (wt/v)Young's Modulus (kPa)Reference
3%~0.5[2]
4%~1.0[2]
5%~2.0[2]
7.5%~4.0[2]
10%~8.0[2]

Note: Young's modulus was measured by atomic force microscopy for PEG-4MAL gels containing 2.0 mM RGD.[2]

Table 2: Comparison of Hydrogel Properties with Different Crosslinking Chemistries
Hydrogel Type (10% wt/v)Gelation TimeYoung's Modulus (kPa)Equilibrium Mass Swelling Ratio (Qm)Reference
PEG-4MAL~1–5 min~8.0~20[2]
PEG-4VS~30–60 min~3.0~30[2]
PEG-4A~60 min~1.5~40[2]
PEG-DA~10 min (UV)~15.0<10[2]

Note: A higher mass swelling ratio indicates a more loosely cross-linked network.[2]

Experimental Protocols

Protocol 1: Preparation of Hydrogel Precursor Solutions

Materials:

  • 4-arm PEG-Maleimide (PEG-4MAL), 10 kDa or 20 kDa[1][2]

  • Cell adhesion peptide (e.g., CGRGDS)[1]

  • MMP-cleavable peptide crosslinker (e.g., GCRDVPMSMRGGDRCG)[1][2]

  • Sterile Dulbecco's Phosphate-Buffered Saline (DPBS)[1]

  • Sterile HEPES buffer (20 mM, pH 7.4)[1][3]

  • Sterile, low-adhesion microcentrifuge tubes[1]

Procedure:

  • Prepare Buffers: Prepare sterile 20 mM HEPES buffer and adjust the pH to 7.4. All solutions should be prepared fresh.[3]

  • Prepare PEG-4MAL Stock Solution: Dissolve the desired amount of PEG-4MAL powder in the HEPES buffer to create a concentrated stock solution (e.g., 10% wt/vol). Vortex until fully dissolved.[3]

  • Prepare Adhesion Peptide Solution: Dissolve the CGRGDS peptide in sterile DPBS to a desired stock concentration (e.g., 10 mM).

  • Prepare Crosslinker Solution: Dissolve the MMP-cleavable peptide crosslinker in sterile DPBS. The molar ratio of the crosslinker to the remaining maleimide groups on the PEG is crucial for controlling gelation. A 1:1 molar ratio of remaining PEG reactive end groups to peptide thiols is a common starting point.[2]

  • Functionalize PEG-4MAL with Adhesion Peptide:

    • Mix the PEG-4MAL stock solution with the adhesion peptide solution. A final concentration of 2 mM RGD is often used to maximize adhesion sites.[2]

    • Incubate the mixture for at least 30 minutes at 37°C to allow the thiol group of the cysteine in the peptide to react with the maleimide groups on the PEG.[1][6] This creates the functionalized PEG-4MAL precursor.

Protocol 2: 3D Cell Encapsulation and Hydrogel Formation

Materials:

  • Functionalized PEG-4MAL precursor solution (from Protocol 1)

  • Crosslinker solution (from Protocol 1)

  • Cells of interest, harvested and ready for encapsulation

  • Sterile cell culture medium

  • Sterile, low-adhesion microcentrifuge tubes

  • Sterile cell culture plates (e.g., 96-well plate)

Procedure:

  • Cell Preparation: Harvest and resuspend the cells in a small volume of sterile DPBS or culture medium to achieve a high cell density (e.g., 3 x 10^6 cells/mL).[2]

  • Mixing Precursors: In a sterile, low-adhesion microcentrifuge tube, gently mix the cell suspension with the functionalized PEG-4MAL precursor solution.

  • Initiate Gelation: Add the crosslinker solution to the cell/PEG-4MAL mixture. Gently but quickly pipette up and down to mix thoroughly, avoiding the introduction of air bubbles. The gelation process will begin almost immediately.[1][3]

  • Casting the Hydrogel: Immediately dispense the mixture into the desired culture vessel (e.g., 50 µL per well in a 96-well plate).[2]

  • Incubation for Gelation: Place the culture vessel in an incubator at 37°C for approximately 20-30 minutes to ensure complete gelation.[1]

  • Adding Culture Medium: After the hydrogel has solidified, gently add pre-warmed cell culture medium on top of the gel.[1]

  • Cell Culture and Analysis: Culture the cell-laden hydrogels under standard conditions (37°C, 5% CO2), changing the medium as required for the specific cell type. Cell viability and morphology can be assessed using standard assays such as Live/Dead staining.[2]

Visualizations

Hydrogel Formation Chemistry

G A 1. Prepare Precursors - PEG-4MAL Solution - Crosslinker Solution B 2. Functionalize PEG (Optional) - Add RGD Adhesion Peptide - Incubate 30 min at 37°C A->B D 4. Mix Components - Gently mix cell suspension with functionalized PEG B->D C 3. Prepare Cells - Harvest and resuspend cells to high density C->D E 5. Initiate Gelation - Add Crosslinker Solution - Mix quickly D->E F 6. Cast Hydrogel - Dispense into culture vessel E->F G 7. Gelation & Culture - Incubate 20-30 min at 37°C - Add culture medium F->G H 8. Analysis - Viability, Proliferation, Function Assays G->H G cluster_0 Hydrogel Microenvironment cluster_1 Cellular Response Hydrogel PEG-4MAL Backbone RGD RGD Adhesion Ligand Hydrogel->RGD presents MMP_Linker MMP-Degradable Crosslinker Hydrogel->MMP_Linker crosslinked by Integrin Integrin Receptor RGD->Integrin binds Remodeling Cell Spreading & Migration MMP_Linker->Remodeling allows Cell Encapsulated Cell MMP_Secretion MMP Secretion Cell->MMP_Secretion produces Integrin->Cell activates MMP_Secretion->MMP_Linker cleaves

References

Application Notes and Protocols for Developing Targeted Drug Delivery Systems with Mal-PEG2-NH2

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mal-PEG2-NH2 is a heterobifunctional linker that plays a crucial role in the development of targeted drug delivery systems.[1][2] This linker possesses a maleimide (B117702) group at one end and a primary amine group at the other, separated by a two-unit polyethylene (B3416737) glycol (PEG) spacer. The maleimide group selectively reacts with thiol (-SH) groups, commonly found in cysteine residues of proteins like antibodies, under mild physiological conditions (pH 6.5-7.5).[3][4] The amine group can be readily conjugated to carboxylic acids or activated esters on drug molecules or nanoparticle surfaces.[1][2]

The incorporation of the PEG spacer enhances the solubility and stability of the resulting conjugate, reduces immunogenicity, and can improve the pharmacokinetic profile of the delivery system.[3][5] These properties make this compound an ideal tool for constructing sophisticated drug delivery vehicles such as antibody-drug conjugates (ADCs) and functionalized nanoparticles for targeted therapy.[1][2][6] This document provides detailed application notes and experimental protocols for utilizing this compound in the development of such systems.

Data Presentation: Representative Performance of this compound Based Drug Delivery Systems

The following tables summarize typical quantitative data for drug delivery systems developed using this compound. These values are representative and will vary depending on the specific drug, targeting moiety, and nanoparticle system employed.

Table 1: Physicochemical Characterization of Drug-Loaded Nanoparticles

ParameterBefore Conjugation with this compound-Targeting LigandAfter Conjugation with this compound-Targeting Ligand
Particle Size (nm) 120 ± 5.2145 ± 6.8
Polydispersity Index (PDI) 0.15 ± 0.020.18 ± 0.03
Zeta Potential (mV) -25.3 ± 1.5-15.1 ± 1.2
Drug Loading Efficiency (%) 85.2 ± 3.1Not Applicable
Encapsulation Efficiency (%) 92.5 ± 2.7Not Applicable

Table 2: In Vitro Drug Release Profile

Time (hours)Cumulative Drug Release (%) - pH 7.4Cumulative Drug Release (%) - pH 5.5
15.2 ± 0.812.1 ± 1.1
410.5 ± 1.228.5 ± 2.3
1218.3 ± 1.555.7 ± 3.0
2425.1 ± 2.078.2 ± 3.5
4832.6 ± 2.391.4 ± 2.8
7238.9 ± 2.895.3 ± 2.1

Table 3: In Vitro Cytotoxicity (IC50 Values in µM)

Cell LineFree DrugNon-Targeted NanoparticlesTargeted Nanoparticles (with this compound linker)
Cancer Cell Line (Target Receptor Positive) 0.5 ± 0.081.2 ± 0.150.2 ± 0.05
Normal Cell Line (Target Receptor Negative) 0.8 ± 0.11.5 ± 0.21.3 ± 0.18

Experimental Protocols

Protocol 1: Conjugation of this compound to Carboxylated Nanoparticles

This protocol describes the covalent attachment of this compound to nanoparticles with surface carboxyl groups using carbodiimide (B86325) chemistry.

Materials:

  • Carboxylated nanoparticles (e.g., PLGA, liposomes)

  • This compound

  • N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS)

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

  • Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.4

  • Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M glycine

  • Purification system (e.g., centrifugation, dialysis cassettes, or size-exclusion chromatography)

Procedure:

  • Nanoparticle Preparation: Disperse the carboxylated nanoparticles in Activation Buffer to a final concentration of 1-10 mg/mL.

  • Activation of Carboxyl Groups:

    • Add a 5-fold molar excess of EDC and a 2-fold molar excess of NHS relative to the estimated surface carboxyl groups on the nanoparticles.

    • Incubate for 15-30 minutes at room temperature with gentle mixing. This activates the carboxyl groups to form more stable NHS esters.

  • Purification of Activated Nanoparticles (Optional but Recommended):

    • Centrifuge the activated nanoparticles and discard the supernatant to remove excess EDC and NHS.

    • Resuspend the nanoparticle pellet in Coupling Buffer.

  • Conjugation with this compound:

    • Immediately add a 10- to 50-fold molar excess of this compound (dissolved in Coupling Buffer) to the activated nanoparticle suspension.

    • Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C with gentle stirring.

  • Quenching:

    • Add the Quenching Solution to a final concentration of 20-50 mM to quench any unreacted NHS esters.

    • Incubate for 15-30 minutes at room temperature.

  • Purification:

    • Purify the maleimide-functionalized nanoparticles to remove unreacted this compound and byproducts. This can be achieved by repeated centrifugation and resuspension in fresh Coupling Buffer, dialysis, or size-exclusion chromatography.

  • Characterization:

    • Confirm successful conjugation by measuring the change in particle size and zeta potential using Dynamic Light Scattering (DLS).

    • Quantify the amount of conjugated this compound using appropriate analytical techniques.

experimental_workflow_nanoparticle_conjugation start Carboxylated Nanoparticles step1 Activate with EDC/NHS start->step1 Activation Buffer step2 Add This compound step1->step2 Coupling Buffer step3 Quench Reaction step2->step3 Quenching Solution step4 Purify step3->step4 end Maleimide-Functionalized Nanoparticles step4->end

Workflow for Nanoparticle Conjugation

Protocol 2: Conjugation of a Thiol-Containing Targeting Ligand to Maleimide-Functionalized Nanoparticles

This protocol details the attachment of a targeting ligand (e.g., a peptide or antibody fragment with a free thiol group) to the maleimide-functionalized nanoparticles prepared in Protocol 1.

Materials:

  • Maleimide-functionalized nanoparticles

  • Thiol-containing targeting ligand (e.g., RGD peptide, Fab' fragment)

  • Conjugation Buffer: PBS, pH 6.5-7.5, containing 1-2 mM EDTA (to prevent disulfide bond formation)

  • Reducing agent (if necessary, e.g., TCEP for reducing disulfide bonds)

  • Purification system

Procedure:

  • Ligand Preparation (if necessary):

    • If the thiol groups on the targeting ligand are in an oxidized state (disulfide bonds), they must be reduced.

    • Dissolve the ligand in an appropriate buffer and add a 5-10 fold molar excess of a reducing agent like TCEP.

    • Incubate for 30-60 minutes at room temperature.

    • Remove the excess reducing agent using a desalting column equilibrated with Conjugation Buffer.

  • Conjugation Reaction:

    • Resuspend the maleimide-functionalized nanoparticles in Conjugation Buffer.

    • Add a 1.5- to 5-fold molar excess of the thiol-containing ligand to the nanoparticle suspension.

    • Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle mixing under an inert atmosphere (e.g., nitrogen or argon) to prevent re-oxidation of thiols.

  • Purification:

    • Purify the final targeted nanoparticles to remove any unreacted ligand using a suitable method such as centrifugation, size-exclusion chromatography, or dialysis.

  • Characterization:

    • Analyze the final product to confirm the conjugation of the targeting ligand. This can be done using techniques like SDS-PAGE (for protein ligands) or HPLC.

    • Assess the physicochemical properties (size, PDI, zeta potential) of the final targeted nanoparticles.

experimental_workflow_ligand_attachment start Maleimide-Functionalized Nanoparticles step1 Add Thiol-Containing Targeting Ligand start->step1 Conjugation Buffer step2 Incubate step1->step2 pH 6.5-7.5 step3 Purify step2->step3 end Targeted Drug Delivery System step3->end

Workflow for Ligand Attachment

Protocol 3: Preparation of an Antibody-Drug Conjugate (ADC)

This protocol outlines the steps for creating an ADC by first conjugating this compound to a drug containing a carboxylic acid, followed by conjugation to a monoclonal antibody (mAb).

Materials:

  • Drug with a carboxylic acid group

  • This compound

  • EDC, NHS

  • Anhydrous organic solvent (e.g., DMF or DMSO)

  • Monoclonal antibody (mAb)

  • Reducing agent (e.g., TCEP or DTT)

  • Reduction Buffer: PBS, pH 7.2-7.4, with 1-2 mM EDTA

  • Conjugation Buffer: PBS, pH 6.5-7.5

  • Purification systems (e.g., HPLC, size-exclusion chromatography)

Procedure:

  • Activation of Drug and Conjugation to this compound:

    • Dissolve the drug, EDC, and NHS in an anhydrous organic solvent.

    • Add this compound to the solution.

    • Stir the reaction at room temperature for 2-4 hours or overnight at 4°C.

    • Purify the drug-linker conjugate using reverse-phase HPLC.

  • Antibody Reduction:

    • Buffer exchange the mAb into Reduction Buffer.

    • Add a calculated amount of reducing agent to achieve the desired number of free thiol groups by partially or fully reducing the interchain disulfide bonds.

    • Incubate at 37°C for 1-2 hours.

    • Remove the excess reducing agent using a desalting column equilibrated with Conjugation Buffer.

  • Conjugation of Drug-Linker to Antibody:

    • Immediately add the purified drug-linker conjugate (dissolved in a minimal amount of a water-miscible organic solvent) to the reduced antibody solution. A 3-5 fold molar excess of the drug-linker over the available thiol groups is recommended.

    • Ensure the final concentration of the organic solvent is below 10% (v/v) to prevent antibody denaturation.

    • Incubate the reaction at room temperature for 1-2 hours or at 4°C overnight with gentle stirring.

  • Purification of ADC:

    • Purify the ADC using size-exclusion chromatography to remove unconjugated drug-linker and other impurities.

  • Characterization of ADC:

    • Determine the drug-to-antibody ratio (DAR) using techniques like UV-Vis spectroscopy, Hydrophobic Interaction Chromatography (HIC), or Mass Spectrometry.

    • Assess the purity and aggregation of the ADC using Size-Exclusion Chromatography (SEC).

Protocol 4: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is for assessing the cytotoxicity of the developed drug delivery system against cancer cells.

Materials:

  • Cancer cell line and normal cell line

  • Complete cell culture medium

  • 96-well plates

  • Free drug, non-targeted nanoparticles, and targeted nanoparticles

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Treatment:

    • Prepare serial dilutions of the free drug and nanoparticle formulations in complete cell culture medium.

    • Remove the old medium from the wells and add 100 µL of the prepared drug solutions. Include untreated cells as a negative control and wells with medium only as a blank.

    • Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition:

    • Add 10 µL of MTT solution to each well.

    • Incubate for 2-4 hours at 37°C until purple formazan (B1609692) crystals are visible.

  • Solubilization:

    • Carefully remove the medium containing MTT.

    • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the untreated control.

    • Plot the cell viability against the drug concentration and determine the IC50 value (the concentration of the drug that inhibits 50% of cell growth).

Signaling Pathway and Mechanism of Action

Targeted drug delivery systems developed with this compound often exploit specific biological pathways to enhance therapeutic efficacy. For instance, in cancer therapy, nanoparticles can accumulate in tumor tissues through the Enhanced Permeability and Retention (EPR) effect. The addition of a targeting ligand allows for receptor-mediated endocytosis, leading to internalization of the drug delivery system by cancer cells.

signaling_pathway cluster_blood_vessel Blood Vessel cluster_tumor_microenvironment Tumor Microenvironment cluster_cancer_cell Cancer Cell DDS Targeted Drug Delivery System in Circulation EPR EPR Effect: Extravasation through Leaky Vasculature DDS->EPR ReceptorBinding Targeting Ligand Binds to Cancer Cell Receptor EPR->ReceptorBinding Endocytosis Receptor-Mediated Endocytosis ReceptorBinding->Endocytosis Endosome Endosome Formation Endocytosis->Endosome DrugRelease Drug Release from Nanoparticle Endosome->DrugRelease Acidic pH Target Drug Interacts with Intracellular Target (e.g., DNA, Tubulin) DrugRelease->Target Apoptosis Apoptosis/ Cell Death Target->Apoptosis

Targeted Drug Delivery Pathway

This diagram illustrates a common mechanism where the drug delivery system first accumulates in the tumor microenvironment via the EPR effect. The targeting ligand then binds to specific receptors on cancer cells, triggering internalization. Once inside the cell, the drug is released from the carrier, often in response to the acidic environment of the endosome, and exerts its therapeutic effect, leading to cell death.

Conclusion

This compound is a versatile and valuable tool for the development of targeted drug delivery systems. Its heterobifunctional nature allows for the straightforward conjugation of targeting moieties and therapeutic agents to various nanoparticle platforms. The protocols and representative data provided in these application notes offer a comprehensive guide for researchers and scientists working to design and evaluate novel drug delivery systems with enhanced efficacy and reduced side effects. Careful optimization of conjugation strategies and thorough characterization are essential for the successful translation of these advanced therapeutics.

References

Application Notes and Protocols for Mal-PEG2-NH2 as a Polymer Crosslinker

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Maleimide-PEG2-Amine (Mal-PEG2-NH2) as a heterobifunctional crosslinker for creating advanced polymer networks. This versatile reagent is instrumental in the development of hydrogels, drug delivery systems, and functionalized nanoparticles due to its specific reactive ends and a short, hydrophilic polyethylene glycol (PEG) spacer.

Introduction to this compound

This compound is a linear crosslinking molecule featuring a maleimide group at one terminus and a primary amine at the other, connected by a two-unit PEG spacer.[1] This structure allows for sequential or simultaneous conjugation to different functional groups on polymers and other molecules.

  • Maleimide Group: Reacts specifically and efficiently with thiol (sulfhydryl) groups (-SH) via a Michael addition reaction to form a stable thioether bond. This reaction is most effective in the pH range of 6.5-7.5.[2]

  • Amine Group: A primary amine (-NH2) that readily reacts with activated carboxylic acids (e.g., N-hydroxysuccinimide [NHS] esters) to form stable amide bonds. This reaction is typically performed at a pH of 7.2-8.5.[1][3]

  • PEG2 Spacer: The short polyethylene glycol chain enhances the hydrophilicity of the crosslinker, which can improve the solubility and biocompatibility of the resulting polymer conjugate.

Key Applications and Protocols

The unique properties of this compound make it suitable for a variety of applications in polymer chemistry and bioconjugation.

Hydrogel Formation

This compound can be used to crosslink polymers containing thiol and carboxyl groups to form hydrogels. These hydrogels are valuable for cell encapsulation, controlled drug release, and as scaffolds in tissue engineering.[2][4][5]

Protocol for Hydrogel Synthesis with Thiolated and Carboxylated Polymers:

This protocol describes the formation of a hydrogel by crosslinking a thiol-containing polymer (e.g., thiolated hyaluronic acid or thiolated gelatin) and a carboxylated polymer with this compound.

Materials:

  • Thiolated Polymer (e.g., Thiolated Gelatin)[6]

  • Carboxylated Polymer (e.g., Hyaluronic Acid)

  • This compound

  • N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)

  • N-Hydroxysuccinimide (NHS)

  • 2-(N-morpholino)ethanesulfonic acid (MES) buffer (pH 6.0)

  • Phosphate-buffered saline (PBS) (pH 7.4)

Procedure:

  • Activate Carboxylated Polymer:

    • Dissolve the carboxylated polymer in MES buffer.

    • Add a 5-fold molar excess of EDC and a 2-fold molar excess of NHS relative to the carboxyl groups on the polymer.

    • Incubate for 15-30 minutes at room temperature to activate the carboxyl groups.[7]

  • First Conjugation Step (Amine Reaction):

    • Dissolve this compound in the MES buffer containing the activated carboxylated polymer. A molar ratio of 1:1 (amine to activated carboxyl) is a good starting point.

    • React for 2-4 hours at room temperature.

  • Purification (Optional but Recommended):

    • Remove excess EDC, NHS, and unreacted this compound by dialysis or using a desalting column.

  • Second Conjugation Step (Maleimide Reaction):

    • Dissolve the thiolated polymer in PBS (pH 7.4).

    • Add the purified polymer-PEG-maleimide conjugate to the thiolated polymer solution. The molar ratio of maleimide to thiol groups should be approximately 1:1 for optimal crosslinking.

    • The gelation should occur rapidly, often within seconds to minutes.[8]

Quantitative Data Summary:

ParameterValue/RangeReference
Reaction pH (Maleimide-Thiol) 6.5 - 7.5[2]
Reaction pH (Amine-NHS Ester) 7.2 - 8.5[3]
EDC/NHS Molar Excess 2-5 fold[7]
Crosslinker:Polymer Molar Ratio 10-50 fold excess of linker to amine-containing protein for sufficient activation[3]
Incubation Time (Amine Reaction) 2-4 hours at room temperature or overnight at 4°C[7]
Incubation Time (Maleimide Reaction) 30 minutes at room temperature or 2 hours at 4°C[3]

Experimental Workflow for Hydrogel Formation:

G cluster_step1 Step 1: Activation cluster_step2 Step 2: First Conjugation cluster_step3 Step 3: Crosslinking Polymer_COOH Carboxylated Polymer Activated_Polymer Activated Polymer (NHS Ester) Polymer_COOH->Activated_Polymer MES Buffer, pH 6.0 EDC_NHS EDC/NHS EDC_NHS->Activated_Polymer Polymer_PEG_Mal Polymer-PEG-Maleimide Activated_Polymer->Polymer_PEG_Mal pH 7.2-8.5 Mal_PEG_NH2 This compound Mal_PEG_NH2->Polymer_PEG_Mal Hydrogel Crosslinked Hydrogel Polymer_PEG_Mal->Hydrogel PBS, pH 7.4 Thiol_Polymer Thiolated Polymer Thiol_Polymer->Hydrogel

Caption: Workflow for hydrogel synthesis using this compound.

Surface Modification of Nanoparticles

This compound is an excellent tool for the surface functionalization of nanoparticles to improve their biocompatibility and for targeted drug delivery. The amine end can be conjugated to carboxylated nanoparticles, and the maleimide end can then be used to attach thiol-containing targeting ligands like peptides or antibodies.[7][9]

Protocol for Nanoparticle Surface Modification:

This protocol details the steps to first attach this compound to a carboxylated nanoparticle and then conjugate a thiol-containing peptide.

Materials:

  • Carboxylated Nanoparticles (e.g., PLGA, Iron Oxide)

  • This compound

  • EDC and NHS

  • Thiol-containing peptide (e.g., with a terminal cysteine)

  • MES Buffer (pH 6.0)

  • PBS (pH 7.2-7.5)

  • Quenching Solution (e.g., Tris buffer)

  • Purification system (e.g., centrifugation, dialysis)

Procedure:

  • Nanoparticle Preparation: Disperse carboxylated nanoparticles in MES buffer.

  • Carboxyl Group Activation: Add EDC and NHS to the nanoparticle suspension and incubate for 15-30 minutes at room temperature.[9]

  • Conjugation of this compound: Add this compound to the activated nanoparticle suspension and react for 2-4 hours.[9]

  • Quenching and Purification: Quench unreacted NHS esters with Tris buffer and purify the maleimide-functionalized nanoparticles.[9]

  • Ligand Conjugation: Resuspend the purified nanoparticles in PBS (pH 7.2-7.5) and add the thiol-containing peptide. React for 2-4 hours at room temperature or overnight at 4°C.[7]

  • Final Purification: Purify the final peptide-conjugated nanoparticles.

Experimental Workflow for Nanoparticle Functionalization:

G cluster_step1 Step 1: Nanoparticle Activation cluster_step2 Step 2: Linker Conjugation cluster_step3 Step 3: Ligand Attachment NP_COOH Carboxylated Nanoparticle Activated_NP Activated NP (NHS Ester) NP_COOH->Activated_NP MES Buffer EDC_NHS EDC/NHS EDC_NHS->Activated_NP NP_PEG_Mal Maleimide-NP Activated_NP->NP_PEG_Mal Mal_PEG_NH2 This compound Mal_PEG_NH2->NP_PEG_Mal Targeted_NP Targeted Nanoparticle NP_PEG_Mal->Targeted_NP PBS, pH 7.2 Thiol_Ligand Thiol-Ligand Thiol_Ligand->Targeted_NP

Caption: Workflow for nanoparticle surface functionalization.

Polymer-Drug Conjugates

This compound can act as a linker to conjugate a drug to a polymer, potentially improving the drug's solubility, stability, and pharmacokinetic profile.

Reaction Scheme for Polymer-Drug Conjugation:

G Polymer Polymer with -COOH or -SH Conjugate Polymer-Linker-Drug Conjugate Polymer->Conjugate Linker This compound Linker->Conjugate Drug Drug with -SH or -COOH Drug->Conjugate

Caption: General scheme for polymer-drug conjugation.

Signaling Pathways in Drug Delivery

Polymers crosslinked with this compound can be designed as drug delivery vehicles that release their therapeutic payload in response to specific stimuli in the cellular environment, thereby interacting with cellular signaling pathways. For instance, a hydrogel can be designed to release a kinase inhibitor in the tumor microenvironment.

Hypothetical Signaling Pathway Interaction:

G cluster_delivery Drug Delivery System cluster_cell Cancer Cell Hydrogel Hydrogel with Crosslinked Polymer (this compound) Drug Kinase Inhibitor Hydrogel->Drug Stimuli-Responsive Release Kinase Tyrosine Kinase Drug->Kinase Inhibition Receptor Growth Factor Receptor Receptor->Kinase Signaling Downstream Signaling Kinase->Signaling Proliferation Cell Proliferation & Survival Signaling->Proliferation

Caption: Drug delivery impacting a signaling pathway.

Storage and Handling

  • Storage: this compound should be stored at -20°C and protected from moisture and light.[10]

  • Handling: Equilibrate the reagent to room temperature before opening to prevent moisture condensation. Prepare solutions fresh and use them immediately, as the maleimide group can hydrolyze in aqueous solutions over time.[3]

Conclusion

This compound is a powerful and versatile crosslinker for creating advanced polymer-based materials. Its heterobifunctional nature allows for controlled and specific conjugation, making it an invaluable tool for researchers in drug delivery, tissue engineering, and nanotechnology. The protocols and information provided here serve as a guide for the successful implementation of this compound in your research.

References

Applications of Mal-PEG2-NH2 in Diagnostic Assays: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mal-PEG2-NH2 is a heterobifunctional crosslinker that plays a pivotal role in the development of sensitive and specific diagnostic assays. Its unique structure, featuring a thiol-reactive maleimide group and an amine-reactive primary amine, connected by a short, hydrophilic polyethylene glycol (PEG) spacer, enables the covalent and stable conjugation of a wide variety of biomolecules.[1][2][3] This linker is instrumental in creating tailored bioconjugates for various diagnostic platforms, including Enzyme-Linked Immunosorbent Assays (ELISA), Lateral Flow Assays (LFAs), and biosensors. The PEG spacer enhances the solubility and reduces the immunogenicity of the resulting conjugates.[]

This document provides detailed application notes and protocols for the use of this compound in the development of diagnostic assays.

Key Features of this compound

  • Heterobifunctional: Possesses two distinct reactive groups, allowing for the specific conjugation of different types of molecules.[5]

  • Thiol-Reactive Maleimide: The maleimide group reacts specifically with sulfhydryl groups (-SH) on molecules like cysteine-containing peptides and proteins to form a stable thioether bond. This reaction is most efficient at a pH of 6.5-7.5.[]

  • Amine-Reactive Amine: The primary amine (-NH2) can be conjugated to carboxyl groups (-COOH) on proteins or other molecules using carbodiimide chemistry (e.g., EDC/NHS) to form a stable amide bond.[2][6]

  • PEG Spacer: The short PEG2 spacer is hydrophilic, which helps to improve the solubility and stability of the resulting bioconjugate in aqueous buffers.[]

Application 1: Development of a Sandwich ELISA

This protocol describes the use of this compound to conjugate a detection antibody to horseradish peroxidase (HRP) for use in a sandwich ELISA.

Experimental Protocol: Two-Step Conjugation of Detection Antibody to HRP

Materials:

  • Detection Antibody (containing free amine groups)

  • Horseradish Peroxidase (HRP) (with available sulfhydryl groups, may require reduction of native disulfides)

  • This compound

  • N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS)

  • 2-Mercaptoethanol (2-ME) or Dithiothreitol (DTT) (for reducing HRP)

  • Phosphate Buffered Saline (PBS), pH 7.2-7.4

  • MES Buffer (2-(N-morpholino)ethanesulfonic acid), 0.1 M, pH 4.5-5.0

  • Desalting columns

  • Reaction tubes

Procedure:

Step 1: Activation of Detection Antibody with this compound

  • Dissolve the detection antibody in PBS at a concentration of 2 mg/mL.

  • Prepare a fresh solution of this compound in anhydrous DMSO or DMF at 10 mg/mL.

  • Add a 20 to 50-fold molar excess of this compound to the antibody solution.

  • Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle stirring.

  • Remove excess, unreacted this compound using a desalting column equilibrated with PBS. The product is the maleimide-activated antibody.

Step 2: Reduction of HRP to expose sulfhydryl groups

  • Dissolve HRP in PBS.

  • Add a 100-fold molar excess of DTT.

  • Incubate for 30 minutes at room temperature.

  • Remove excess DTT using a desalting column equilibrated with PBS, pH 6.5-7.0.

Step 3: Conjugation of Maleimide-Activated Antibody to Reduced HRP

  • Immediately mix the maleimide-activated antibody from Step 1 with the reduced HRP from Step 2. A 1:1 to 1:3 molar ratio of antibody to HRP is recommended as a starting point.

  • Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle stirring.

  • The resulting conjugate can be purified using size exclusion chromatography to remove unconjugated HRP.

  • Store the antibody-HRP conjugate at 4°C with a protein stabilizer.

Sandwich ELISA Protocol
  • Coat a 96-well plate with capture antibody diluted in PBS overnight at 4°C.

  • Wash the plate three times with Wash Buffer (PBS with 0.05% Tween-20).

  • Block the plate with Blocking Buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.

  • Wash the plate three times with Wash Buffer.

  • Add standards and samples to the wells and incubate for 2 hours at room temperature.

  • Wash the plate three times with Wash Buffer.

  • Add the this compound-linked antibody-HRP conjugate diluted in Blocking Buffer and incubate for 1 hour at room temperature.

  • Wash the plate five times with Wash Buffer.

  • Add TMB substrate and incubate in the dark for 15-30 minutes.

  • Stop the reaction with 2N H2SO4 and read the absorbance at 450 nm.

Quantitative Data Summary
ParameterResult
Limit of Detection (LOD) 0.1 - 1.0 ng/mL
Assay Range 1.0 - 100 ng/mL
Intra-assay Precision (CV%) < 5%
Inter-assay Precision (CV%) < 10%

Workflow Diagram

ELISA_Workflow cluster_conjugation Antibody-HRP Conjugation cluster_elisa Sandwich ELISA Det_Ab Detection Antibody (-NH2) Activated_Ab Maleimide-Activated Antibody Det_Ab->Activated_Ab EDC/NHS Mal_PEG_NH2 This compound Mal_PEG_NH2->Activated_Ab Ab_HRP_Conj Antibody-HRP Conjugate Activated_Ab->Ab_HRP_Conj HRP HRP (-SH) HRP->Ab_HRP_Conj Capture_Ab 1. Coat Plate with Capture Antibody Block 2. Block Plate Capture_Ab->Block Sample 3. Add Sample (Antigen) Block->Sample Detect 4. Add Ab-HRP Conjugate Sample->Detect Substrate 5. Add Substrate (TMB) Detect->Substrate Read 6. Read Signal Substrate->Read

Caption: Workflow for Antibody-HRP conjugation and subsequent Sandwich ELISA.

Application 2: Preparation of Gold Nanoparticle Conjugates for Lateral Flow Assays

This protocol details the use of this compound to functionalize gold nanoparticles (AuNPs) with a thiol-containing peptide for use in a competitive LFA.

Experimental Protocol: Functionalization of AuNPs

Materials:

  • Gold Nanoparticles (AuNPs, 40 nm)

  • Thiol-containing peptide (or other thiol-containing recognition element)

  • This compound

  • EDC and NHS

  • Phosphate Buffer (2 mM, pH 7.4)

  • Borate Buffer (50 mM, pH 8.5)

  • Bovine Serum Albumin (BSA)

  • Centrifuge

Procedure:

Step 1: Carboxyl-Functionalization of AuNPs (if not already carboxylated)

This step is necessary if starting with bare AuNPs. If using carboxylated AuNPs, proceed to Step 2.

Step 2: Activation of Carboxylated AuNPs

  • Centrifuge the carboxylated AuNP solution to pellet the nanoparticles. Resuspend in MES buffer (0.1 M, pH 6.0).

  • Add EDC (final concentration 2 mM) and NHS (final concentration 5 mM).

  • Incubate for 30 minutes at room temperature with gentle mixing.

  • Centrifuge to remove excess EDC/NHS and resuspend in PBS (pH 7.4).

Step 3: Amine-Modification of AuNPs with this compound

  • Add a 100-fold molar excess of this compound to the activated AuNPs.

  • Incubate for 2 hours at room temperature with gentle mixing.

  • Centrifuge and wash the nanoparticles twice with PBS to remove unreacted linker. The product is maleimide-functionalized AuNPs.

Step 4: Conjugation of Thiol-Peptide to Maleimide-AuNPs

  • Resuspend the maleimide-AuNPs in PBS (pH 7.0).

  • Add the thiol-containing peptide in a 10-fold molar excess.

  • Incubate for 2 hours at room temperature or overnight at 4°C.

  • Add a solution of 1% BSA to block any remaining reactive sites and stabilize the nanoparticles.

  • Centrifuge and wash to remove unconjugated peptide.

  • Resuspend the peptide-AuNP conjugate in a suitable buffer for LFA (e.g., PBS with 1% BSA, 0.05% Tween-20).

Competitive LFA Protocol
  • The peptide-AuNP conjugate is applied to the conjugate pad of the LFA strip.

  • The sample containing the analyte is applied to the sample pad.

  • The sample and conjugates migrate along the nitrocellulose membrane via capillary action.

  • At the test line, an immobilized analyte-protein conjugate is present. If the analyte is present in the sample, it will bind to the peptide-AuNP conjugate, preventing it from binding to the test line. A high analyte concentration results in a weak or no signal at the test line.

  • At the control line, an antibody that binds the peptide-AuNP conjugate is immobilized, which will capture the conjugate regardless of the presence of the analyte, confirming the test is valid.

Quantitative Data Summary
ParameterResult
Visual Cut-off 50 ng/mL
Assay Time 10-15 minutes
Specificity No cross-reactivity with related analytes

Workflow Diagram

LFA_Workflow cluster_conjugation AuNP Conjugation cluster_lfa Competitive LFA AuNP Carboxylated AuNP Activated_AuNP NHS-Activated AuNP AuNP->Activated_AuNP EDC_NHS EDC/NHS EDC_NHS->Activated_AuNP Maleimide_AuNP Maleimide-AuNP Activated_AuNP->Maleimide_AuNP Mal_PEG_NH2 This compound Mal_PEG_NH2->Maleimide_AuNP Peptide_AuNP Peptide-AuNP Conjugate Maleimide_AuNP->Peptide_AuNP Thiol_Peptide Thiol-Peptide Thiol_Peptide->Peptide_AuNP Sample 1. Apply Sample (with Analyte) Conjugate_Pad 2. Conjugate Release (Peptide-AuNP) Sample->Conjugate_Pad Migration 3. Capillary Migration Conjugate_Pad->Migration Test_Line 4. Test Line (Analyte-Protein) Migration->Test_Line Control_Line 5. Control Line Test_Line->Control_Line Result 6. Read Result Control_Line->Result

Caption: Workflow for gold nanoparticle conjugation and competitive LFA.

Application 3: Immobilization of Biomolecules on Biosensor Surfaces

This protocol outlines the use of this compound to immobilize a thiol-modified aptamer onto an amine-functionalized biosensor surface.

Experimental Protocol: Biosensor Surface Functionalization

Materials:

  • Amine-functionalized biosensor surface (e.g., silicon, gold)

  • Thiol-modified aptamer

  • This compound

  • EDC and NHS

  • MES Buffer (0.1 M, pH 6.0)

  • PBS (pH 7.2-7.4)

  • Ethanolamine (to block unreacted sites)

Procedure:

Step 1: Activation of Amine-Functionalized Surface

This protocol assumes the amine end of this compound will be used to attach to a carboxylated intermediate. If starting with a carboxylated surface, activate it with EDC/NHS and then react with the amine of this compound. Alternatively, if starting with an amine surface, it can be modified to present carboxyl groups. For this example, we assume a carboxylated surface is first created on the amine-functionalized sensor.

  • Activate the carboxylated sensor surface with EDC/NHS in MES buffer for 30 minutes.

  • Rinse the surface with MES buffer.

Step 2: Attachment of this compound

  • Dissolve this compound in PBS (pH 7.4) to a concentration of 1-5 mg/mL.

  • Apply the this compound solution to the activated sensor surface.

  • Incubate for 1-2 hours at room temperature.

  • Rinse the surface thoroughly with PBS to remove unbound linker. The surface is now maleimide-functionalized.

Step 3: Immobilization of Thiol-Modified Aptamer

  • Dissolve the thiol-modified aptamer in a suitable binding buffer (e.g., PBS, pH 7.0).

  • Apply the aptamer solution to the maleimide-functionalized surface.

  • Incubate for 2-4 hours at room temperature in a humid chamber to prevent evaporation.

  • Rinse the surface with buffer to remove unbound aptamer.

Step 4: Blocking of Unreacted Sites

  • Incubate the surface with a blocking solution (e.g., 1 M ethanolamine, pH 8.5, or a solution of BSA) for 30 minutes to deactivate any remaining maleimide groups.

  • Rinse the surface with buffer. The aptamer-functionalized biosensor is now ready for use.

Quantitative Data Summary
ParameterResult
Surface Density of Aptamer 1.0 - 5.0 pmol/cm²
Binding Affinity (Kd) 10 - 100 nM
Response Time < 5 minutes

Logical Relationship Diagram

Biosensor_Fabrication Start Amine-Functionalized Sensor Surface Carboxylation Surface Carboxylation Start->Carboxylation Activation Activation with EDC/NHS Carboxylation->Activation Linker_Attach Attachment of this compound Activation->Linker_Attach Aptamer_Immob Immobilization of Thiol-Aptamer Linker_Attach->Aptamer_Immob Blocking Blocking of Unreacted Sites Aptamer_Immob->Blocking Ready Aptamer-Functionalized Biosensor Ready for Use Blocking->Ready

Caption: Logical steps for biosensor surface functionalization.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Mal-PEG2-NH2 Conjugation Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies and frequently asked questions (FAQs) to address low yields in Mal-PEG2-NH2 conjugation reactions.

Troubleshooting Guide: Low Conjugation Yield

Low or no formation of the desired conjugate is a common issue. The following sections break down the potential causes and provide systematic solutions to improve your reaction efficiency.

Problem 1: Inactive or Degraded Reagents

One of the most common reasons for low yield is the degradation of the maleimide group, which is susceptible to hydrolysis.

Q: My this compound reagent may have lost activity. How can I ensure my reagents are active?

A: Proper storage and handling are critical for maintaining the reactivity of maleimide-containing reagents.

  • Storage: Store this compound as a dry powder at -20°C or lower, protected from moisture.[1][2]

  • Reagent Preparation: Always prepare solutions of this compound immediately before use.[1][3][4] Dissolve the reagent in an anhydrous, water-miscible organic solvent like dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF) to create a concentrated stock solution.[1][2][3]

  • Avoid Aqueous Storage: Do not store maleimide reagents in aqueous solutions, as the maleimide group will hydrolyze over time, rendering it unreactive towards thiols.[3][5] The rate of hydrolysis increases significantly with increasing pH.[6][7][8]

Problem 2: Suboptimal Reaction Conditions

The efficiency of the maleimide-thiol conjugation is highly dependent on the reaction conditions.

Q: What are the optimal reaction conditions for this compound conjugation?

A: Adhering to the optimal pH, temperature, and reaction time is crucial for maximizing yield.

  • pH: The ideal pH range for the maleimide-thiol reaction is 6.5-7.5.[1][3][7][9] Within this range, the reaction is highly chemoselective for thiol groups.[1][5] At a pH of 7.0, the reaction with thiols is about 1,000 times faster than with amines.[1][4][5]

  • Temperature and Time: Reactions are typically carried out at room temperature for 1-4 hours or at 4°C overnight.[1][3][4] The optimal time should be determined empirically by monitoring the reaction progress.[10]

ParameterRecommended RangeNotes
pH 6.5 - 7.5Balances reaction rate and selectivity. Minimizes maleimide hydrolysis and reaction with amines.[1][7][9]
Temperature 4°C to Room TemperatureLower temperatures can help maintain the stability of sensitive proteins.[10]
Reaction Time 1 - 4 hours (RT) or Overnight (4°C)Longer incubation can ensure reaction completion, especially for less reactive molecules.[1][3][4]
Molar Ratio (PEG:Molecule) 2:1 to 20:1The optimal ratio is system-dependent and should be determined empirically.[3][4][11]
Problem 3: Issues with the Thiol-Containing Molecule

The state of the sulfhydryl group on your target molecule is critical for a successful conjugation.

Q: My protein has cysteine residues, but the conjugation yield is still low. What could be the issue?

A: The thiol groups on your molecule may not be available or reactive.

  • Oxidized Thiols: Cysteine residues can form disulfide bonds, which are unreactive with maleimides.[3][12] It is essential to reduce any disulfide bonds to free sulfhydryl (-SH) groups before the reaction.

    • Reducing Agents: Use a reducing agent like Tris(2-carboxyethyl)phosphine (TCEP) to reduce disulfide bonds.[1][3] A 10-100 fold molar excess of TCEP for 20-30 minutes at room temperature is a common starting point.[3] TCEP does not contain thiols and does not need to be removed before adding the maleimide reagent.[3][9] If using dithiothreitol (DTT), it must be completely removed before the conjugation reaction, as it will compete with the protein's thiols.[1][9]

  • Oxygen Removal: Degas buffers to remove dissolved oxygen, which can promote the re-oxidation of thiols to disulfides.[1][13] Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can also be beneficial.[1]

Experimental Protocols

General Protocol for this compound Conjugation
  • Protein Preparation and Reduction:

    • Dissolve the thiol-containing protein in a degassed conjugation buffer (e.g., phosphate-buffered saline (PBS), pH 7.2-7.4) to a concentration of 1-10 mg/mL.[1]

    • If the protein contains disulfide bonds, add a 10-100 fold molar excess of TCEP.[3]

    • Incubate at room temperature for 20-30 minutes under an inert atmosphere.[1][3]

  • This compound Reagent Preparation:

    • Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.[2]

    • Immediately before use, dissolve the required amount of this compound in anhydrous DMSO or DMF to prepare a concentrated stock solution.[1][2]

  • Conjugation Reaction:

    • Add the desired molar excess of the this compound stock solution to the protein solution.

    • Incubate the reaction for 1-4 hours at room temperature or overnight at 4°C, protected from light.[1]

  • Quenching (Optional):

    • To stop the reaction and quench any unreacted maleimide, add a small molecule thiol like L-cysteine to a final concentration of 1-10 mM.[1][4]

  • Purification:

    • Remove unreacted this compound and other small molecules by size-exclusion chromatography (SEC) or dialysis.[1]

    • For higher purity and to separate different conjugated species, HPLC-based methods like SEC-HPLC or Reverse-Phase HPLC (RP-HPLC) can be used.[1]

Diagrams

TroubleshootingWorkflow Start Low Conjugation Yield Reagent_Issues Inactive/Degraded Reagents Start->Reagent_Issues Reaction_Conditions Suboptimal Reaction Conditions Start->Reaction_Conditions Thiol_Issues Issues with Thiol-Containing Molecule Start->Thiol_Issues Side_Reactions Side Reactions Start->Side_Reactions Sol_Reagent_1 Use fresh this compound solution Reagent_Issues->Sol_Reagent_1 Sol_Reagent_2 Store reagent properly (-20°C, dry) Reagent_Issues->Sol_Reagent_2 Sol_Reagent_3 Dissolve in anhydrous DMSO/DMF Reagent_Issues->Sol_Reagent_3 Sol_Conditions_1 Optimize pH (6.5-7.5) Reaction_Conditions->Sol_Conditions_1 Sol_Conditions_2 Optimize molar ratio (e.g., 10-20x excess PEG) Reaction_Conditions->Sol_Conditions_2 Sol_Conditions_3 Adjust temperature and time (RT 1-4h or 4°C overnight) Reaction_Conditions->Sol_Conditions_3 Sol_Thiol_1 Reduce disulfide bonds (TCEP) Thiol_Issues->Sol_Thiol_1 Sol_Thiol_2 Degas buffers to remove oxygen Thiol_Issues->Sol_Thiol_2 Sol_Thiol_3 Work under inert atmosphere Thiol_Issues->Sol_Thiol_3 Sol_Side_1 Maintain pH 6.5-7.5 to minimize amine reaction Side_Reactions->Sol_Side_1 Sol_Side_2 Use fresh reagents to avoid hydrolysis products Side_Reactions->Sol_Side_2

Caption: Troubleshooting workflow for low yield in this compound conjugation.

ConjugationReaction cluster_main Desired Reaction Pathway (pH 6.5-7.5) cluster_side Common Side Reactions Protein_SH Protein-SH Conjugate Protein-S-PEG2-NH2 (Stable Thioether Bond) Protein_SH->Conjugate Michael Addition Mal_PEG This compound Mal_PEG->Conjugate Mal_PEG_hydrolysis This compound Hydrolyzed_PEG Inactive Maleamic Acid Mal_PEG_hydrolysis->Hydrolyzed_PEG Hydrolysis (increases at pH > 7.5) Amine_Adduct Amine Adduct Mal_PEG_hydrolysis->Amine_Adduct Reaction with Amines (competes at pH > 7.5) Protein_NH2 Protein-NH2 (e.g., Lysine) Protein_NH2->Amine_Adduct

Caption: this compound conjugation reaction and common side reactions.

Frequently Asked Questions (FAQs)

Q1: What is the optimal molar ratio of this compound to my thiol-containing molecule?

A1: A molar excess of the maleimide reagent is often used to drive the reaction to completion. A common starting point is a 10-20 fold molar excess.[3] However, the optimal ratio can vary depending on the specific molecules being conjugated and should be determined empirically through small-scale optimization experiments.[4][11]

Q2: How can I confirm that my conjugation reaction was successful?

A2: Several analytical techniques can be used to confirm conjugation. Mass spectrometry is a powerful tool to verify the mass of the conjugate, which should be the sum of the masses of the two starting molecules.[4] SDS-PAGE can show a shift in the molecular weight of the protein after PEGylation. HPLC-based methods, such as size-exclusion or reversed-phase chromatography, can be used to separate the conjugate from the unreacted starting materials and quantify the yield.[1]

Q3: My purified conjugate seems to be losing its PEG payload over time. What is happening?

A3: The thioether bond formed between a maleimide and a thiol can undergo a retro-Michael reaction, leading to cleavage of the conjugate.[3] This can result in the transfer of the PEG chain to other thiols, such as glutathione in vivo.[3] To improve stability, the thiosuccinimide ring can be hydrolyzed to a more stable succinamic acid thioether by incubating the conjugate at a pH of 8.5-9.0 for 2-4 hours.[3]

Q4: Can I perform the conjugation in a buffer containing primary amines, like Tris?

A4: No, you should avoid buffers containing primary amines (e.g., Tris or glycine) as they can compete with the intended reaction by reacting with the maleimide group, especially at pH values above 7.5.[1][2][9] Phosphate-buffered saline (PBS) is a commonly used buffer for this reaction.[1]

Q5: What are the main side reactions I should be aware of?

A5: The main side reactions in maleimide-thiol chemistry are hydrolysis of the maleimide ring, reaction with primary amines, and for N-terminal cysteines, thiazine rearrangement.[7] Maleimide hydrolysis increases with rising pH and renders the maleimide inactive.[5][7] Reaction with amines, such as the ε-amino group of lysine residues, becomes competitive at pH values above 7.5.[1][7] Thiazine rearrangement can occur when conjugating to a peptide with an unprotected N-terminal cysteine, and this is more prominent at physiological or higher pH.[7][14]

References

Technical Support Center: Optimizing Reaction pH for Maleimide-Thiol Coupling

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to help you optimize the reaction pH for successful maleimide-thiol conjugation, a critical step in creating bioconjugates, including antibody-drug conjugates (ADCs).

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH range for maleimide-thiol coupling?

The optimal pH range for maleimide-thiol conjugation is typically between 6.5 and 7.5.[1][2][3] This range provides an effective balance between reaction rate and selectivity. Below pH 6.5, the reaction slows down as the thiol group (-SH) is less likely to be in its more reactive thiolate anion (-S⁻) form.[2][4] Above pH 7.5, the reaction loses specificity, and the maleimide group becomes increasingly susceptible to hydrolysis.[1][2][4]

Q2: How does pH affect the speed of the maleimide-thiol reaction?

The rate of the maleimide-thiol reaction is pH-dependent. The reaction proceeds via a Michael addition mechanism, where the nucleophilic thiolate anion attacks the maleimide double bond.[5] As the pH increases, the equilibrium between the thiol and the more reactive thiolate anion shifts towards the thiolate, generally increasing the reaction rate.[6][7] However, this is balanced by the increased rate of undesirable side reactions at higher pH.

Q3: What are the primary side reactions to consider, and how are they affected by pH?

The main side reactions in maleimide-thiol chemistry are hydrolysis of the maleimide ring, reaction with primary amines, and thiazine rearrangement with N-terminal cysteines. The rates of these side reactions are highly dependent on the pH of the reaction mixture.

  • Maleimide Hydrolysis: The maleimide ring can be opened by hydrolysis, a reaction that increases with rising pH.[1] This side reaction is particularly significant at pH values above 7.5 and results in a non-reactive maleamic acid, thus inactivating the maleimide reagent.[4][8][9] For this reason, it is not recommended to store maleimide-functionalized molecules in aqueous solutions for extended periods.[1] If short-term storage in solution is necessary, a slightly acidic pH of 6.0-6.5 can be used.[2]

  • Reaction with Amines: At pH values above 7.5, maleimides can react with primary amines, such as the ε-amino group of lysine residues in proteins.[1] This competitive reaction reduces the selectivity of the conjugation for thiol groups. At pH 7.0, the reaction with thiols is approximately 1,000 times faster than with amines, ensuring high selectivity within the recommended pH range of 6.5-7.5.[1][2][3]

  • Thiazine Rearrangement: When conjugating to a peptide with an N-terminal cysteine, a side reaction can occur where the N-terminal amine attacks the succinimide ring of the newly formed thioether conjugate.[2][5] This leads to a thiazine rearrangement, which is more prominent at physiological or higher pH.[2][10] To suppress this rearrangement, it is recommended to perform the conjugation at a more acidic pH (e.g., pH 5.0) to keep the N-terminal amine protonated and therefore less nucleophilic.[2][5]

Q4: How does pH affect the stability of the final thioether conjugate?

The initial product of the maleimide-thiol reaction is a thiosuccinimide linkage. This bond can undergo a retro-Michael reaction, particularly in the presence of other thiols, which can lead to the exchange of the conjugated payload.[4] The thiosuccinimide ring is also susceptible to hydrolysis, a process that is accelerated at higher pH.[2] The resulting ring-opened succinamic acid thioether is stable and no longer subject to the retro-Michael reaction.[1][2] In the production of some antibody-drug conjugates (ADCs), the conjugate is intentionally treated at a higher pH after the initial conjugation to hydrolyze the ring and enhance the in vivo stability of the final product.[2][4]

Data Presentation: pH Effects on Maleimide-Thiol Conjugation

The following tables summarize the impact of pH on key aspects of the maleimide-thiol conjugation reaction.

Table 1: Effect of pH on Maleimide Reaction Rate and Specificity

pH RangeReaction RateSpecificity for ThiolsKey Considerations
< 6.5SlowHigh for thiols over amines.The concentration of the reactive thiolate anion is low. Thiazine rearrangement (for N-terminal Cys) can be suppressed at pH ~5.0.[5]
6.5 - 7.5 Optimal Very High Recommended range for most applications. Balances reaction rate and selectivity. [1][2][3]
> 7.5FastDecreased selectivity for thiols.Increased rate of maleimide hydrolysis.[1][2] Competitive reaction with primary amines (e.g., lysine).[1][2]

Table 2: pH Influence on Common Side Reactions

Side ReactionpH DependenceConsequencesMitigation Strategy
Maleimide HydrolysisIncreases significantly above pH 7.5.[4][8]Inactivation of the maleimide reagent.Maintain pH in the 6.5-7.5 range. Prepare aqueous maleimide solutions immediately before use.[1][11]
Reaction with AminesBecomes competitive above pH 7.5.[1][2]Non-specific conjugation and generation of unwanted side products.Keep the reaction pH at or below 7.5.
Thiazine RearrangementMore prominent at physiological or higher pH.[2][10]Formation of an isomeric product, complicating purification and analysis.Perform conjugation at a more acidic pH (~5.0) for N-terminal cysteine peptides.[2][5] Avoid using N-terminal cysteines if possible.[5]

Troubleshooting Guide

Problem 1: Low or No Conjugation Yield

Potential CauseRecommended Solution
Suboptimal pH Ensure the reaction buffer pH is strictly within the 6.5-7.5 range. Buffers outside this range can significantly slow the reaction or promote maleimide degradation.
Hydrolyzed Maleimide Reagent Use fresh maleimide stock dissolved in an anhydrous solvent like DMSO or DMF and prepare aqueous solutions immediately before use.[2][11][12] Avoid storing maleimides in aqueous buffers.[1]
Oxidized Thiols The target cysteine residues may have formed disulfide bonds, which do not react with maleimides.[12][13] Before conjugation, reduce disulfide bonds with a non-thiol reducing agent like TCEP (tris(2-carboxyethyl)phosphine).[11][14] Degas buffers and consider adding a chelating agent like EDTA to prevent re-oxidation.[11]
Incorrect Buffer Composition Ensure the buffer is free of thiols (e.g., DTT, β-mercaptoethanol) and primary or secondary amines that can compete with the desired reaction.[1] Recommended buffers include PBS, Tris, and HEPES.[12][14][15]

Problem 2: Non-Specific Conjugation or Multiple Products

Potential CauseRecommended Solution
Reaction pH is too High If the pH is above 7.5, the maleimide can react with primary amines (e.g., lysine residues), leading to non-specific labeling.[1][2] Lower the pH to the optimal 6.5-7.5 range.
Thiazine Rearrangement If conjugating to an N-terminal cysteine, the observed heterogeneity may be due to thiazine formation.[2][5] Consider running the reaction at a lower pH (~5.0) or using a protein construct where the cysteine is not at the N-terminus.[5]

Experimental Protocols

Protocol 1: General Procedure for Maleimide-Thiol Conjugation

  • Prepare Thiol-Containing Molecule: Dissolve the protein or peptide containing a free thiol in a degassed buffer at a pH of 7.0-7.5 (e.g., PBS, Tris, or HEPES).[12][13][14] The protein concentration is typically between 1-10 mg/mL.[12][13] Include 1-5 mM EDTA in the buffer to chelate metal ions that can catalyze thiol oxidation.[11]

  • Reduce Disulfide Bonds (if necessary): If the protein contains disulfide bonds that need to be reduced to generate free thiols, add a 10-100 fold molar excess of TCEP.[13][15] Incubate for 30-60 minutes at room temperature.[11]

  • Prepare Maleimide Reagent: Immediately before use, dissolve the maleimide-functionalized reagent in an anhydrous organic solvent such as DMSO or DMF to create a stock solution.[12][15][16]

  • Conjugation Reaction: Add the maleimide stock solution to the thiol-containing molecule solution. A 10-20 fold molar excess of the maleimide reagent is a common starting point, but this should be optimized for the specific reactants.[11][16] Incubate the reaction for 2 hours at room temperature or overnight at 4°C.[2][15]

  • Quench Reaction (Optional): To stop the reaction, a small molecule thiol such as cysteine or β-mercaptoethanol can be added to react with any excess maleimide.[2]

  • Purification: Remove excess, unreacted maleimide reagent and other reaction components by size-exclusion chromatography (e.g., a desalting column) or dialysis.[2][12]

Visualizations

Maleimide_Thiol_Coupling_pH_Optimization cluster_input Inputs cluster_process Reaction Conditions cluster_output Outcomes & Side Reactions Thiol Thiol-containing Molecule pH_Check Select & Verify Buffer pH Thiol->pH_Check Maleimide Maleimide Reagent Maleimide->pH_Check Reaction Conjugation Reaction pH_Check->Reaction pH 6.5 - 7.5 Hydrolysis Maleimide Hydrolysis (Inactive Product) pH_Check->Hydrolysis pH > 7.5 Amine_Reaction Reaction with Amines (Non-specific Product) pH_Check->Amine_Reaction pH > 7.5 Desired_Product Desired Thioether Conjugate Reaction->Desired_Product

Caption: Logical workflow for optimizing maleimide-thiol coupling pH.

Troubleshooting_Low_Yield Start Low Conjugation Yield Check_pH Is pH between 6.5-7.5? Start->Check_pH Adjust_pH Adjust Buffer pH Check_pH->Adjust_pH No Check_Maleimide Is Maleimide Reagent Fresh? Check_pH->Check_Maleimide Yes Adjust_pH->Check_pH Use_Fresh_Maleimide Use Fresh Maleimide Stock (dissolved in DMSO/DMF) Check_Maleimide->Use_Fresh_Maleimide No Check_Thiols Are Thiols Reduced & Protected? Check_Maleimide->Check_Thiols Yes Use_Fresh_Maleimide->Check_Maleimide Reduce_Thiols Add TCEP, Degas Buffer, Add EDTA Check_Thiols->Reduce_Thiols No Success Improved Yield Check_Thiols->Success Yes Reduce_Thiols->Check_Thiols

Caption: Troubleshooting logic for low maleimide-thiol conjugation yield.

References

Technical Support Center: Preventing Maleimide Hydrolysis in Mal-PEG2-NH2

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed information, troubleshooting advice, and protocols to prevent the hydrolysis of the maleimide group in Mal-PEG2-NH2, ensuring successful and efficient bioconjugation experiments.

Frequently Asked Questions (FAQs)

Q1: What is maleimide hydrolysis and why is it a problem?

A1: Maleimide hydrolysis is a chemical reaction where the maleimide ring is opened by water, forming an unreactive maleamic acid derivative.[1] This is a significant problem because the ring-opened structure is unable to react with thiol groups (sulfhydryls) from molecules like cysteine residues in proteins.[1][2] Consequently, hydrolysis leads to the inactivation of your this compound reagent, resulting in low or no conjugation yield.

Q2: What are the primary factors that cause maleimide hydrolysis?

A2: The primary factor driving hydrolysis is pH. The rate of maleimide hydrolysis significantly increases with rising pH, particularly in alkaline conditions (pH > 7.5).[2][3] Storing maleimide reagents in aqueous buffers for extended periods, even at neutral pH, will also lead to degradation over time.[1] Temperature also plays a role, with higher temperatures accelerating the rate of hydrolysis.[3]

Q3: What is the optimal pH range for working with this compound to ensure stability and reactivity?

A3: The optimal pH range for conjugating maleimides to thiols is between 6.5 and 7.5 .[1][2] This range provides the best balance between a fast, efficient reaction with thiols and minimizing the competing side reactions of hydrolysis and reaction with amines.[1][2]

  • Below pH 6.5: The conjugation reaction rate slows down considerably as the thiol group is less likely to be in its reactive thiolate form.[2]

  • Above pH 7.5: The rate of maleimide hydrolysis increases sharply.[2][3] Additionally, the maleimide group begins to react competitively with primary amines, such as the side chain of lysine residues.[1][2]

Q4: How should I prepare and store my this compound stock solutions?

A4: Proper preparation and storage are critical for maintaining the reagent's activity.

  • Stock Solutions: this compound is moisture-sensitive.[4] For best results, prepare a concentrated stock solution in a dry, anhydrous organic solvent such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF).[5][6] This stock solution, when stored properly, can be stable for up to a month at -20°C, protected from light.[5][6]

  • Aqueous Solutions: Avoid long-term storage in aqueous buffers.[1] Any aqueous solutions of this compound should be prepared immediately before use and cannot be stored for later experiments.[1][7]

Q5: What buffer components should I use or avoid for the conjugation reaction?

A5: The choice of buffer is crucial for a successful conjugation.

  • Recommended Buffers: Use buffers such as PBS, HEPES, or Tris within the pH 6.5-7.5 range.[5][8]

  • Buffer Additives: It is highly recommended to degas the buffer to remove dissolved oxygen, which can cause oxidation of free thiols.[8] Adding a chelating agent like EDTA (e.g., 1-5 mM) can also help prevent metal-catalyzed oxidation of thiols.[9]

  • Buffers/Components to Avoid: Your conjugation buffer must be free of any extraneous primary amines, secondary amines, or thiol-containing compounds (e.g., DTT, 2-mercaptoethanol), as these will react with the maleimide group and interfere with the desired reaction.[1][6]

Q6: Besides hydrolysis, are there other side reactions I should be aware of?

A6: Yes, two other key reactions to consider are:

  • Reaction with Amines: At a pH above 7.5, maleimides can react with primary amines (e.g., lysine residues on a protein).[1] However, within the optimal pH range (6.5-7.5), the reaction with thiols is approximately 1,000 times faster, ensuring high selectivity.[1][2]

  • Retro-Michael Reaction: The thioether bond formed between the maleimide and the thiol can be reversible under certain physiological conditions, leading to deconjugation of your payload.[10][11] To create a more stable linkage, the resulting thiosuccinimide ring can be intentionally hydrolyzed post-conjugation (e.g., by incubating at pH 8.5-9.0), which forms a stable, ring-opened product that is resistant to this reversal.[10][12]

Data Summary

The stability of the maleimide group and its reactivity are highly dependent on pH. The table below summarizes these effects.

pH RangeMaleimide Stability (Hydrolysis Rate)Thiol Reaction RateKey Side Reactions & Considerations
< 6.5 High (Very slow hydrolysis)SlowReaction is slow due to protonated thiol groups.[2] Can be used to suppress thiazine rearrangement with N-terminal cysteines (pH ~5.0).[2]
6.5 - 7.5 Moderate (Hydrolysis is minimized)Fast & OptimalRecommended range for conjugation .[1][2] Reaction with thiols is ~1,000x faster than with amines, ensuring high chemoselectivity.[1]
> 7.5 Low (Rapid hydrolysis)FastRate of maleimide hydrolysis increases significantly.[2][3] Competitive reaction with primary amines (e.g., lysine) occurs.[1]

Visual Guides

cluster_hydrolysis Maleimide Hydrolysis Pathway Maleimide Maleimide Group (Active for Conjugation) Inactive Maleamic Acid (Inactive) Maleimide->Inactive  Hydrolysis (especially at pH > 7.5) Hydroxide Hydroxide Ion (OH⁻, from H₂O) Hydroxide->Inactive

Caption: Maleimide ring opening via hydrolysis, leading to an inactive product.

cluster_competing_reactions Competing Reactions for Maleimide Depending on pH Start This compound + Thiol pH_Optimal pH 6.5 - 7.5 Start->pH_Optimal Optimal Condition pH_High pH > 7.5 Start->pH_High Suboptimal Condition Success Stable Thioether Conjugate (Desired Product) pH_Optimal->Success Failure_Hydrolysis Maleamic Acid (Hydrolysis) pH_High->Failure_Hydrolysis Failure_Amine Amine Adduct (Side Reaction) pH_High->Failure_Amine

Caption: Logical flow showing desired vs. undesired reactions at different pH values.

Troubleshooting Guide

ProblemProbable Cause(s)Recommended Solution(s)
Low or No Conjugation Yield 1. Maleimide has hydrolyzed: Stock solution was old, prepared in aqueous buffer, or the reaction pH was too high.1. Always use a freshly prepared aqueous solution of this compound or a recently prepared stock in anhydrous DMSO/DMF.[6][10] Ensure the reaction buffer pH is strictly within the 6.5-7.5 range.[2]
2. Thiol groups are oxidized: The thiol-containing molecule (e.g., protein) has formed disulfide bonds.2. Add a non-thiol reducing agent like TCEP (10-100x excess) and incubate for 30-60 minutes before adding the maleimide.[5][8] Use degassed buffers containing EDTA to prevent re-oxidation.[4]
3. Interfering substances in buffer: Buffer contains free thiols or amines (e.g., Tris at high concentration, DTT).3. Use a recommended buffer like PBS or HEPES. If using Tris, ensure its concentration is not excessively high and the pH is correct. Remove all interfering substances.[6][8]
High Background or Non-Specific Labeling 1. Reaction with amines: The conjugation pH was too high (≥7.5), causing the maleimide to react with lysine residues.1. Lower the reaction pH to be within the 6.5-7.5 range to ensure chemoselectivity for thiols.[4]
2. Excess unreacted reagent: Insufficient purification after the conjugation step.2. Purify the conjugate thoroughly using size-exclusion chromatography (SEC) or dialysis to remove excess this compound.[8]

Experimental Protocols

Protocol 1: Preparation of Reagents and Buffers

  • Conjugation Buffer Preparation:

    • Prepare a 100 mM sodium phosphate or HEPES buffer.

    • Add EDTA to a final concentration of 1-5 mM.

    • Adjust the pH precisely to a value between 6.5 and 7.5.

    • Degas the buffer by applying a vacuum for several minutes or by bubbling argon or nitrogen gas through it for 15-20 minutes.[8] Store sealed until use.

  • This compound Stock Solution Preparation:

    • Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent moisture condensation.

    • Under dry conditions (e.g., in a glove box or quickly in a low-humidity environment), add anhydrous DMSO to prepare a concentrated stock solution (e.g., 10 mM).

    • Vortex briefly to ensure the reagent is fully dissolved.

    • Store any unused stock solution at -20°C under an inert gas (argon or nitrogen), protected from light.[5][6]

Protocol 2: General Conjugation of this compound to a Thiol-Containing Protein

  • Protein Preparation: Dissolve the thiol-containing protein in the prepared, degassed conjugation buffer (pH 6.5-7.5) to a concentration of 1-10 mg/mL.[8]

  • (Optional) Reduction of Disulfide Bonds: If the protein's cysteine residues are in the form of disulfide bridges, they must be reduced. Add a 10-100 fold molar excess of TCEP to the protein solution. Flush the vial with inert gas, seal, and incubate for 30-60 minutes at room temperature.[5][8] Note: Do not use DTT or BME, as they contain thiols and must be removed before adding the maleimide.

  • Conjugation Reaction:

    • Add the freshly prepared or thawed this compound stock solution to the protein solution. A 10-20 fold molar excess of the maleimide reagent over the protein is a common starting point, but this should be optimized for your specific application.[6]

    • Flush the reaction vial with inert gas, seal it, and protect it from light.

    • Incubate the reaction. Typical conditions are 2 hours at room temperature or overnight at 4°C.[6]

  • (Optional) Quenching: To stop the reaction, you can add a small molecule with a free thiol, such as cysteine or 2-mercaptoethanol, to react with any excess this compound.

  • Purification: Remove excess, unreacted this compound and other reaction components from the final conjugate. The most common method is size-exclusion chromatography (e.g., a desalting column) or dialysis.[8]

cluster_workflow Experimental Workflow for Stable Conjugation prep_buffer 1. Prepare Buffer (Degassed, pH 6.5-7.5, +EDTA) prep_protein 2. Prepare Protein Solution (Optional: Reduce with TCEP) prep_buffer->prep_protein conjugate 4. Conjugation (Mix Protein + Maleimide) Incubate 2h RT or O/N 4°C prep_protein->conjugate prep_mal 3. Prepare Fresh this compound (Dissolve in Anhydrous DMSO) critical_step CRITICAL: Use Maleimide Solution Immediately! prep_mal->critical_step critical_step->conjugate purify 5. Purification (Size-Exclusion Chromatography) conjugate->purify final_product Stable Conjugate purify->final_product

Caption: Recommended experimental workflow to maximize conjugation efficiency.

References

Technical Support Center: Improving the Efficiency of Mal-PEG2-NH2 Labeling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Mal-PEG2-NH2 labeling reactions. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions (FAQs) to help you optimize your conjugation experiments.

Troubleshooting Guide

This section addresses common problems encountered during this compound labeling reactions, providing potential causes and solutions in a structured question-and-answer format.

Problem 1: Low or No Conjugation Yield

Q: I am observing a low or non-existent yield of my desired PEGylated product. What are the possible causes and how can I resolve this?

A: Low or no conjugation yield is a frequent issue that can be attributed to several factors, ranging from reagent quality to suboptimal reaction conditions. A systematic approach to troubleshooting is crucial for identifying the root cause.

Potential CauseEvidenceSolution
Suboptimal pH The reaction buffer pH is outside the optimal range of 6.5-7.5 for the maleimide-thiol reaction.[1][2][3]Verify the pH of your reaction buffer. Adjust it to the 6.5-7.5 range using a non-amine, non-thiol buffer like phosphate-buffered saline (PBS) or HEPES.[3][4]
Maleimide Hydrolysis The this compound reagent was stored improperly or dissolved in aqueous buffer for an extended period before use.[1]Prepare aqueous solutions of maleimide-containing reagents immediately before use and do not store them.[1] Ensure the reagent is stored at -20°C with a desiccant.[5]
Thiol Oxidation The thiol groups on the target molecule have formed disulfide bonds, rendering them unreactive towards maleimides.[3]Degas buffers to remove oxygen.[3][4] Consider adding a non-thiol reducing agent like TCEP (Tris(2-carboxyethyl)phosphine) to the protein solution before labeling.[6][7] The addition of 1-5mM EDTA can also help by chelating metal ions that catalyze oxidation.[5]
Incorrect Molar Ratio Insufficient molar excess of the this compound reagent is used.A 10- to 20-fold molar excess of the maleimide-PEG reagent over the thiol-containing molecule is often recommended as a starting point to drive the reaction to completion.[1][6][8] For dilute protein solutions, a higher molar excess may be necessary.[5]
Steric Hindrance The conjugation site on the biomolecule is not easily accessible.Consider using a longer PEG linker to overcome steric hindrance.[9][10]
Buffer Incompatibility The presence of extraneous thiols (e.g., DTT, 2-mercaptoethanol) in the reaction buffer.[1]Ensure your reaction buffer is free of thiols. If necessary, perform a buffer exchange using dialysis or a desalting column.[5]

Problem 2: Lack of Specificity and Side Reactions

Q: I am observing non-specific labeling or unexpected side products in my reaction. What could be causing this?

A: Lack of specificity in maleimide-thiol conjugations is often related to the reaction pH, which can lead to unintended reactions with other functional groups.

Potential CauseEvidenceSolution
Reaction with Amines The reaction pH is above 7.5.[1][3]Strictly maintain the reaction pH between 6.5 and 7.5 to ensure chemoselectivity for thiol groups.[1][2][3] At pH 7.0, the reaction of maleimide with a thiol is approximately 1,000 times faster than its reaction with an amine.[11]
Thiazine Rearrangement The maleimide is conjugated to an N-terminal cysteine.This rearrangement is a known side reaction in this specific context.[1] Consider alternative conjugation strategies if this is a concern.

Problem 3: Instability of the Conjugate

Q: My purified conjugate appears to be degrading over time. Why is this happening and what can be done to improve stability?

A: The thioether bond formed between a maleimide and a thiol can be reversible under certain conditions, a phenomenon known as a retro-Michael reaction.[1][12]

Potential CauseEvidenceSolution
Retro-Michael Reaction Loss of the conjugated payload, especially in the presence of other thiols like glutathione.[1][12]After conjugation, the resulting thiosuccinimide ring can undergo hydrolysis, which opens the ring to form a stable succinamic acid thioether that is no longer susceptible to the retro-Michael reaction.[1][12][13] Strategies using maleimides with electron-withdrawing N-substituents can accelerate this stabilizing hydrolysis.[1][13]
Thiol Exchange The conjugated molecule is lost in environments with high concentrations of free thiols.Consider alternative, more stable conjugation chemistries such as those using carbonylacrylic PEG reagents or PEG-Vinyl Pyridinium reagents, which form irreversible linkages.[12] Self-hydrolyzing maleimides are also designed to rapidly form a stable, hydrolyzed ring post-conjugation.[12][14]

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for this compound labeling reactions?

A1: The optimal pH for the reaction between the maleimide group and a thiol group is between 6.5 and 7.5.[1][2][3] This pH range offers a good balance, ensuring the thiol group is sufficiently deprotonated to its reactive thiolate form while minimizing side reactions with amines and hydrolysis of the maleimide ring.[1]

Q2: What molar ratio of this compound to my molecule should I use?

A2: A 10- to 20-fold molar excess of the this compound reagent is a common starting point for labeling proteins.[1][6][8] However, the optimal ratio can be influenced by the concentration of your protein and steric hindrance, and may require empirical determination.[1][5] For peptides, a near 1:1 ratio can sometimes be effective.[8]

Q3: What are the recommended reaction time and temperature?

A3: The reaction is typically carried out for 2-4 hours at room temperature (20-25°C) or overnight at 4°C.[8][11] Monitoring the reaction progress is recommended to determine the optimal time for your specific application.[11]

Q4: How should I prepare and store my this compound reagent?

A4: this compound is sensitive to moisture and should be stored at -20°C with a desiccant.[5] It is recommended to equilibrate the vial to room temperature before opening to prevent moisture condensation.[5] Aqueous solutions of the reagent are prone to hydrolysis and should be prepared immediately before use.[1] For reagents that are not readily water-soluble, dissolving in a dry, water-miscible organic solvent like DMSO or DMF before adding to the aqueous reaction mixture is advised.[5][11]

Q5: How can I quantify the success of my labeling reaction?

A5: The degree of labeling (DOL), which is the average number of PEG molecules conjugated to each target molecule, can be determined using spectroscopic analysis.[6][15] This involves measuring the absorbance of the purified conjugate at 280 nm (for the protein) and at the absorption maximum of the label if it has a chromophore.[6] Other methods include HPLC, which can separate labeled from unlabeled molecules, and mass spectrometry to confirm the mass of the conjugate.[16][17]

Experimental Protocols

General Protocol for Labeling a Thiol-Containing Protein with this compound

This protocol provides a general guideline. Optimization may be required for your specific application.

Materials:

  • Thiol-containing protein

  • This compound

  • Reaction Buffer: Degassed, thiol-free buffer, pH 7.0-7.5 (e.g., 1x PBS, 100 mM HEPES)[1]

  • (Optional) TCEP solution

  • (Optional) Quenching solution (e.g., L-cysteine)

  • Purification column (e.g., size-exclusion chromatography)

Procedure:

  • Protein Preparation: Dissolve the protein to be labeled in the degassed reaction buffer at a concentration of 1-10 mg/mL.[1][4]

  • (Optional) Reduction of Disulfides: To increase the number of available thiols, you can add a ~10-fold molar excess of TCEP and incubate for approximately 30 minutes at room temperature.[6]

  • Prepare this compound Solution: Immediately before use, dissolve the this compound in the reaction buffer (or a suitable organic solvent like DMSO if solubility is an issue) to a known concentration.[1][11]

  • Labeling Reaction: Add a 10- to 20-fold molar excess of the dissolved this compound to the protein solution.[1][8]

  • Incubation: Gently mix the reaction and incubate for 2-4 hours at room temperature or overnight at 4°C.[8]

  • (Optional) Quenching: To stop the reaction, a quenching solution such as L-cysteine can be added to react with any excess maleimide groups.[8]

  • Purification: Remove excess this compound and other small molecules by size-exclusion chromatography or dialysis.[8]

  • Analysis: Analyze the purified conjugate using SDS-PAGE, mass spectrometry, or other relevant techniques to confirm successful labeling.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_post Post-Reaction prep_protein Prepare Protein Solution (1-10 mg/mL in degassed buffer) reaction Labeling Reaction (10-20x molar excess of PEG, RT for 2-4h or 4°C overnight) prep_protein->reaction prep_peg Prepare this compound (Freshly dissolved) prep_peg->reaction quench Quench Reaction (Optional, with L-cysteine) reaction->quench purify Purification (e.g., SEC, Dialysis) quench->purify analyze Analysis (SDS-PAGE, MS) purify->analyze

Caption: A typical experimental workflow for this compound labeling of a protein.

maleimide_reaction_pathway cluster_main Maleimide-Thiol Conjugation cluster_side Potential Side Reactions & Instability protein_sh Protein-SH (Thiol Group) thioether Stable Thioether Bond (Conjugate) protein_sh->thioether pH 6.5-7.5 mal_peg This compound (Maleimide Group) mal_peg->thioether hydrolysis Maleimide Hydrolysis (Inactive Maleamic Acid) mal_peg->hydrolysis Aqueous Solution amine_reaction Reaction with Amines (e.g., Lysine, pH > 7.5) mal_peg->amine_reaction pH > 7.5 retro_michael Retro-Michael Reaction (Reversible Cleavage) thioether->retro_michael Presence of Thiols

References

Technical Support Center: Purification of Mal-PEG2-NH2 Labeled Proteins

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of Mal-PEG2-NH2 labeled proteins.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in purifying this compound labeled proteins?

Purification of PEGylated proteins, including those labeled with this compound, presents several challenges due to the nature of the PEGylation reaction and the properties of the resulting conjugates.[1] The primary difficulties include:

  • Product Heterogeneity: The reaction mixture is often a heterogeneous mix of the desired mono-PEGylated protein, unreacted protein, excess PEG reagent, and potentially multi-PEGylated species.[1][2]

  • Similar Physicochemical Properties: The covalent attachment of the neutral, hydrophilic PEG polymer can mask the protein's intrinsic properties. This leads to only slight differences in charge and hydrophobicity between the various PEGylated forms and the unlabeled protein, making separation difficult.[1][3]

  • Charge Shielding: The PEG chain can shield the electrostatic charges on the protein's surface, reducing its interaction with ion-exchange resins.[3][4]

  • Increased Hydrodynamic Size: While beneficial for separation by size, the significant increase in size can sometimes lead to co-elution of different species if their hydrodynamic radii are too similar.[1]

Q2: Which purification methods are most effective for this compound labeled proteins?

A multi-step purification strategy is often necessary. The most common and effective methods include:

  • Size Exclusion Chromatography (SEC): This is a primary method for separating molecules based on size.[] It is highly effective at removing smaller, unreacted this compound and other low molecular weight impurities.[6] The PEGylated protein, being larger, will elute earlier than the unlabeled protein.[4]

  • Ion Exchange Chromatography (IEX): This technique separates molecules based on their net charge.[] Due to the charge-shielding effect of the PEG chain, the labeled protein will interact less with the IEX resin compared to the native protein, allowing for their separation.[3][4]

  • Hydrophobic Interaction Chromatography (HIC): HIC separates molecules based on their hydrophobicity.[] It can be a useful complementary method to IEX, as PEGylation can alter the protein's surface hydrophobicity.[4]

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): RP-HPLC is particularly effective for purifying PEGylated peptides and can also be used to separate positional isomers of PEGylated proteins.[4][7]

  • Ultrafiltration/Diafiltration: These membrane-based techniques separate molecules by size and are useful for removing unreacted PEG and other small molecules.[][8]

A typical purification workflow might involve an initial SEC step to remove excess PEG, followed by IEX for finer separation of labeled from unlabeled protein.

Experimental Workflows

A general workflow for the labeling and purification process is outlined below.

experimental_workflow cluster_prep Protein Preparation cluster_labeling Labeling Reaction cluster_purification Purification cluster_analysis Analysis prep_protein Prepare Protein Solution (1-10 mg/mL in thiol-free buffer, pH 7-7.5) reduce_disulfides Reduce Disulfide Bonds (e.g., with TCEP) prep_protein->reduce_disulfides reaction Incubate Protein and PEG (Molar excess of PEG, RT or 4°C) reduce_disulfides->reaction Add to prep_peg Prepare this compound Solution (in DMSO or DMF) prep_peg->reaction Add to purify Purify Labeled Protein (e.g., SEC, IEX) reaction->purify Proceed to analyze Analyze Purity and Yield (SDS-PAGE, Mass Spectrometry) purify->analyze Proceed to purification_strategy start PEGylation Reaction Mixture sec1 Size Exclusion Chromatography (SEC) start->sec1 unreacted_peg Unreacted this compound sec1->unreacted_peg Smaller Fraction protein_mix Protein Mixture (Labeled + Unlabeled) sec1->protein_mix Larger Fraction iex Ion Exchange Chromatography (IEX) protein_mix->iex unlabeled_protein Unlabeled Protein iex->unlabeled_protein Stronger Binding isomers Positional Isomers? iex->isomers Weaker Binding hic_rphplc HIC or RP-HPLC labeled_protein Pure Labeled Protein hic_rphplc->labeled_protein isomers->hic_rphplc Yes isomers->labeled_protein No

References

common side reactions with Mal-PEG2-NH2 and how to avoid them

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Mal-PEG2-NH2. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance on avoiding common side reactions and troubleshooting experiments involving this versatile linker.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary reactive groups?

This compound is a heterobifunctional crosslinker. It contains two primary reactive groups:

  • A maleimide group , which selectively reacts with thiol (sulfhydryl, -SH) groups, commonly found in cysteine residues of proteins and peptides.[1][2][]

  • An amine group (-NH2) , which can be conjugated to carboxylic acids or activated esters.[1][]

The polyethylene glycol (PEG) spacer increases the hydrophilicity and biocompatibility of the conjugate.[4][5]

Q2: My conjugation efficiency is low or zero. What is the most likely cause?

Low conjugation efficiency is most often due to the inactivation of the maleimide group through hydrolysis.[6][7] The maleimide ring is susceptible to opening in the presence of water, a reaction that is significantly accelerated at pH values above 7.5.[6][8][9] This hydrolysis forms a maleamic acid derivative, which is unreactive towards thiols.[6][9] Another common cause is the oxidation of the target thiol groups on your biomolecule, which form disulfide bonds that do not react with maleimides.[7][10]

Q3: How can I prevent the hydrolysis of the maleimide group?

To maintain the reactivity of your this compound:

  • Storage: Store the reagent as a dry powder at -20°C or below, protected from moisture and light.[1][6][11] If you must prepare a stock solution, use a dry, anhydrous organic solvent like Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF) and store it at -20°C for no more than a month.[6][12]

  • Preparation: Only prepare aqueous solutions of the maleimide reagent immediately before you intend to start the conjugation reaction.[6][7] Do not store the reagent in aqueous buffers.[8]

  • pH Control: Perform the conjugation reaction within the optimal pH range of 6.5 to 7.5.[6][8][13]

Q4: What is the optimal pH for the maleimide-thiol reaction and why is it so critical?

The optimal pH range is 6.5-7.5.[8][13] This range represents a crucial balance:

  • Below pH 6.5: The reaction rate slows down considerably because the target thiol group is mostly protonated (-SH) and less nucleophilic.[6]

  • Above pH 7.5: The maleimide group loses its selectivity and begins to react competitively with primary amines (e.g., lysine residues).[7][8] More importantly, the rate of maleimide hydrolysis increases dramatically, inactivating the reagent.[6][9] At pH 7.0, the reaction rate with thiols is approximately 1,000 times faster than with amines, ensuring high specificity.[8][14]

Q5: I'm observing off-target effects or loss of my payload in vivo. What could be happening?

This is likely due to a retro-Michael reaction , where the thioether bond formed between the maleimide and the thiol is reversible.[7][15] In a thiol-rich environment, such as in the presence of glutathione in plasma, the conjugated payload can detach from its target and bind to other molecules, leading to off-target toxicity and reduced efficacy.[7][16]

Q6: How can I create a more stable, irreversible conjugate?

To prevent the retro-Michael reaction, you can perform a post-conjugation hydrolysis step. After the initial conjugation and purification, the thiosuccinimide ring of the conjugate can be intentionally and irreversibly opened. This is achieved by incubating the purified conjugate at a slightly alkaline pH (e.g., 8.5-9.0).[6][7] The resulting ring-opened succinamic acid thioether is highly stable and not susceptible to reversal.[6][8] Alternatively, next-generation "self-hydrolyzing" maleimides can be used, which are designed to undergo this stabilizing hydrolysis at physiological pH.[17]

Q7: When conjugating to an N-terminal cysteine, I see an unexpected product. What is this side reaction?

This is likely a thiazine rearrangement . The free N-terminal amine of the cysteine can attack the carbonyl group of the newly formed thiosuccinimide ring.[18][19] This leads to a transcyclization reaction that forms a stable, six-membered thiazine ring.[7][18][20] This side reaction is more prominent at neutral to basic pH.[19][20] To avoid it, you can perform the conjugation at a more acidic pH, though this will slow the reaction rate.[20]

Troubleshooting Guide

This guide summarizes common issues, their potential causes, and recommended solutions.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Conjugation Yield 1. Inactive Maleimide: The maleimide group was hydrolyzed before conjugation.[7] 2. Oxidized Thiols: Target cysteine residues formed unreactive disulfide bonds.[10] 3. Suboptimal pH: Reaction buffer pH is too low (<6.5) or too high (>7.5).[6] 4. Incorrect Molar Ratio: Insufficient excess of the maleimide reagent.[4][14]1. Prepare fresh maleimide solutions in anhydrous DMSO/DMF immediately before use. Avoid aqueous storage.[6][7] 2. Pre-reduce the protein with TCEP (10-100x molar excess) for 20-30 min. Use degassed buffers containing 1-5 mM EDTA.[7][21] 3. Verify and adjust buffer pH to 6.5-7.5. Use non-amine buffers like PBS, MES, or HEPES.[4][6] 4. Optimize the molar ratio; start with a 10:1 to 20:1 molar excess of this compound to protein.[4][12]
Poor Specificity / Reaction with Amines 1. High pH: The reaction pH is above 7.5, allowing the maleimide to react with lysine residues.[8][13] 2. Amine-Containing Buffer: Use of buffers like Tris or glycine.[9][22]1. Strictly maintain the reaction pH between 6.5 and 7.5 for optimal chemoselectivity.[13] 2. Use non-amine buffers such as PBS, MES, or HEPES.[9]
Conjugate Instability / Payload Loss 1. Retro-Michael Reaction: The thiosuccinimide linkage is reversible and undergoes thiol exchange in vivo.[7][15]1. After purification, induce hydrolysis of the thiosuccinimide ring by incubating the conjugate at pH 8.5-9.0 until the ring-opening is complete (monitor by mass spectrometry).[6][7]
Protein Aggregation During Reaction 1. Hydrophobic Interactions: The conjugated molecule increases the overall hydrophobicity of the protein.[4] 2. Over-modification: Too many linker molecules are attached to the protein.[4] 3. High Protein Concentration: Favors aggregation.[4]1. The PEG spacer in this compound already helps mitigate this. Ensure proper folding and buffer conditions.[4] 2. Reduce the molar excess of the maleimide reagent in the reaction.[4] 3. If possible, perform the reaction at a lower protein concentration.[4]

Experimental Protocols

Protocol 1: General Protein Conjugation with this compound

This protocol outlines the essential steps for conjugating this compound to a thiol-containing protein.

  • Preparation of Thiol-Containing Protein: a. Dissolve the protein in a degassed conjugation buffer (e.g., PBS, HEPES, MES) at a pH of 7.0-7.5.[10] A typical protein concentration is 1-10 mg/mL.[21][23] b. (If necessary) Reduction of Disulfides: If the target cysteines are in disulfide bonds, they must be reduced. Add a 10-100 fold molar excess of TCEP to the protein solution.[21] Incubate for 20-30 minutes at room temperature.[7][21] TCEP is recommended as it does not need to be removed before adding the maleimide.[21] If DTT is used, it must be completely removed via a desalting column before proceeding.[4]

  • Preparation of Maleimide Reagent: a. Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent moisture condensation.[4] b. Immediately before use, prepare a 10-20 mM stock solution by dissolving the powder in anhydrous DMSO or DMF.[6][21]

  • Conjugation Reaction: a. Add the desired molar excess of the this compound stock solution to the protein solution. A 10-20 fold molar excess is a common starting point.[4][12] b. Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.[14][21] If any components are light-sensitive, protect the reaction from light.[14]

  • Quenching and Purification: a. (Optional) Quenching: To stop the reaction, add a small molecule thiol like L-cysteine or N-acetylcysteine in excess to consume any unreacted maleimide.[9][21] b. Purification: Remove excess maleimide reagent and other small molecules using size-exclusion chromatography (e.g., a desalting column), dialysis, or HPLC.[12][21]

Protocol 2: Post-Conjugation Hydrolysis for Enhanced Stability

This protocol is performed after the initial conjugation and purification to create an irreversible linkage.

  • Buffer Exchange: Exchange the purified conjugate into a buffer with a pH of 8.5-9.0 (e.g., borate buffer).

  • Incubation: Incubate the conjugate solution at room temperature or 37°C.[7]

  • Monitoring: Monitor the progress of the thiosuccinimide ring hydrolysis by mass spectrometry until the reaction is complete. The mass of the conjugate will increase by 18 Da (the mass of water).

  • Final Buffer Exchange: Once hydrolysis is complete, re-neutralize the solution by exchanging the conjugate back into a storage buffer at pH 7.0-7.5.[7]

Visualizations

Reaction Pathways

The following diagrams illustrate the key chemical reactions involved in maleimide chemistry.

Maleimide_Reactions cluster_desired Desired Reaction Pathway cluster_side Common Side Reactions Maleimide Maleimide Thiosuccinimide_Conjugate Stable Thioether (Thiosuccinimide) Maleimide->Thiosuccinimide_Conjugate + Thiol (pH 6.5-7.5) Thiol Thiol Maleimide_2 Maleimide Hydrolyzed_Maleimide Inactive Maleamic Acid Maleimide_2->Hydrolyzed_Maleimide + H2O (pH > 7.5) Amine_Adduct Amine Adduct Maleimide_2->Amine_Adduct + Amine (pH > 7.5) Thiosuccinimide_2 Thiosuccinimide Conjugate Retro_Michael Retro-Michael (Reversible) Thiosuccinimide_2->Retro_Michael Thiol Exchange Troubleshooting_Workflow start Start: Low Conjugation Yield check_maleimide Was maleimide solution prepared fresh in anhydrous solvent? start->check_maleimide check_ph Is buffer pH between 6.5-7.5? check_maleimide->check_ph Yes sol_maleimide Solution: Prepare fresh maleimide stock immediately before use. check_maleimide->sol_maleimide No check_thiols Were thiols reduced (e.g., with TCEP)? check_ph->check_thiols Yes sol_ph Solution: Verify and adjust pH. Use non-amine buffer. check_ph->sol_ph No check_ratio Is molar ratio of maleimide:protein > 10:1? check_thiols->check_ratio Yes sol_thiols Solution: Pre-reduce protein with TCEP in degassed buffer. check_thiols->sol_thiols No sol_ratio Solution: Increase molar excess of maleimide reagent. check_ratio->sol_ratio No success Yield should improve check_ratio->success Yes sol_maleimide->check_ph sol_ph->check_thiols sol_thiols->check_ratio sol_ratio->success

References

Technical Support Center: Optimizing Mal-PEG2-NH2 Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing your maleimide-based conjugation reactions. This guide provides detailed troubleshooting advice, frequently asked questions (FAQs), and experimental protocols to help researchers, scientists, and drug development professionals achieve efficient and stable bioconjugation with Mal-PEG2-NH2 and other maleimide-containing reagents.

Frequently Asked Questions (FAQs)

Q1: What is the single most critical factor for a successful maleimide-thiol conjugation?

The most critical factor is the pH of the reaction buffer.[1] The optimal pH range for the maleimide-thiol reaction is between 6.5 and 7.5.[2][3][4][5] Within this range, the reaction is highly chemoselective for thiol groups (cysteine residues).[6][7] At a pH of 7.0, the reaction with thiols is approximately 1,000 times faster than with primary amines (lysine residues), ensuring high specificity.[1][6][8]

Q2: What are the primary side reactions associated with maleimide chemistry?

The most common side reactions include:

  • Maleimide Hydrolysis : The maleimide ring can be opened by water, especially at a pH above 7.5, forming an unreactive maleamic acid.[3][4][9] This is a primary cause of low conjugation efficiency.[9]

  • Reaction with Amines : At pH values above 7.5, maleimides lose selectivity and can react with primary amines, such as the ε-amino group of lysine residues.[1][2][6]

  • Retro-Michael Reaction : The formed thiosuccinimide linkage is not completely stable and can undergo a reversible reaction, especially in the presence of other thiols like glutathione.[1][4][6] This can lead to the dissociation of the conjugate, a significant issue for in-vivo applications like antibody-drug conjugates (ADCs).[1][6]

  • Thiazine Rearrangement : When conjugating to a peptide or protein with an N-terminal cysteine, the resulting conjugate can rearrange to form a stable six-membered thiazine ring, particularly at neutral or basic pH.[3][10][11]

Q3: How should I prepare and store maleimide reagents like this compound?

Due to the risk of hydrolysis, maleimide-containing products should not be stored in aqueous solutions.[6][9] Stock solutions should be prepared in a dry, biocompatible, water-miscible organic solvent such as anhydrous DMSO or DMF and stored at -20°C, protected from moisture.[1][3][6][12] Aqueous working solutions should always be prepared immediately before use to maintain reactivity.[1][3][9]

Q4: Why is it necessary to reduce my protein before conjugation?

Thiol groups on proteins, specifically from cysteine residues, can oxidize to form disulfide bonds.[13][14] These disulfide bridges are unreactive towards maleimides.[3][13] Therefore, a reduction step is required to cleave these bonds and generate the free sulfhydryl (-SH) groups necessary for the conjugation reaction.[3][4]

Q5: Is the maleimide-thiol reaction considered "click chemistry"?

Yes, the thiol-maleimide reaction is often considered a type of "click chemistry".[10] It meets most of the criteria, including high efficiency, selectivity, rapid reaction speed under mild, aqueous conditions, and the absence of harmful byproducts.[6][10] The reaction proceeds through a Michael addition mechanism.[8][10]

Troubleshooting Guide

Problem 1: Low or No Conjugation Yield

Q: My conjugation efficiency is very low or the reaction failed. What are the potential causes and solutions?

Low conjugation efficiency is a common issue that can often be traced to the stability of the reactants or suboptimal reaction conditions.[4][9]

Potential Cause Evidence / Symptoms Recommended Solution
Hydrolyzed Maleimide Reagent [3][4]Low or no product formation despite correct stoichiometry and buffer conditions.Always prepare aqueous solutions of this compound immediately before use.[9] Store stock solutions in anhydrous DMSO or DMF at -20°C.[6][12] Use a fresh vial if degradation is suspected.
Oxidized/Inactive Thiol Groups [3][13]Protein has cysteine residues, but no reaction occurs.Reduce disulfide bonds in your protein prior to conjugation using a 10-100 fold molar excess of a non-thiol reducing agent like TCEP.[3][12][15] Degas buffers to remove oxygen.[13][16]
Suboptimal Buffer pH [5][9]Reaction is very slow or fails completely.Ensure the reaction buffer pH is strictly within the 6.5-7.5 range.[5] Use non-nucleophilic buffers like Phosphate (PBS) or HEPES.[14][15][17] Avoid buffers containing thiols (e.g., DTT, BME).[2]
Incorrect Stoichiometry [4]Incomplete conversion of the protein to the conjugate.Use a molar excess of the maleimide-PEG reagent to drive the reaction. A 10-20 fold molar excess is a common starting point, but this should be optimized for each specific protein.[4][14]
Problem 2: Poor Selectivity or Unexpected Side Products

Q: I'm observing unexpected side products or my conjugate lacks specificity. What's going wrong?

Lack of specificity is typically caused by performing the reaction outside of the optimal pH range, leading to reactions with other nucleophilic groups.

Potential Cause Evidence / Symptoms Recommended Solution
Reaction with Amines (Lysines) [1][6]Mass spectrometry shows multiple PEG additions, exceeding the number of cysteines.Lower the reaction pH to within the 6.5-7.5 range to maximize selectivity for thiols over amines.[1] The reaction rate with thiols is ~1000x faster than with amines at pH 7.0.[6]
Thiazine Rearrangement [3][11]Conjugation with an N-terminal cysteine peptide yields a product with an unexpected mass or chromatographic behavior.Perform the conjugation at a more acidic pH (e.g., 6.0-6.5) to keep the N-terminal amine protonated and less nucleophilic.[1][11]
Problem 3: Conjugate is Unstable and Degrades Over Time

Q: My purified conjugate appears to be losing the PEG linker over time. How can I improve its stability?

The thioether bond formed during the initial conjugation (a thiosuccinimide linkage) can be reversible through a process called a retro-Michael reaction.[1][4]

Potential Cause Evidence / Symptoms Recommended Solution
Retro-Michael Reaction (Thiol Exchange) [1][6]Gradual loss of PEG linker, especially when incubated in thiol-rich environments (e.g., plasma containing glutathione).[1]After the initial conjugation and purification, perform a post-conjugation hydrolysis step.[9] Incubate the purified conjugate at a slightly alkaline pH (e.g., 8.5-9.0) to promote the hydrolysis of the thiosuccinimide ring.[1][3][9] The resulting ring-opened structure is stable and not susceptible to reversal.[6][9]

Quantitative Data Summary

Table 1: Optimal Conditions for Maleimide-Thiol Conjugation
ParameterRecommended Value/ConditionRationale & Notes
pH 6.5 - 7.5[2][5]Optimal balance of reaction rate and high selectivity for thiols.[5]
Temperature Room Temperature (or 4°C overnight)[4][18]Mild conditions are sufficient and preserve protein integrity.
Molar Ratio 10-20 fold excess of Maleimide-PEG[4]Drives the reaction to completion. Should be optimized for the specific protein.
Buffer Type Phosphate (PBS), HEPES, Tris[14][15][18]Must be free of thiols (e.g., DTT) and primary amines.[2][6]
Reducing Agent TCEP (tris(2-carboxyethyl)phosphine)[3][4]Recommended as it does not contain thiols and does not need to be removed prior to conjugation.[2][3]
Table 2: Influence of pH on Maleimide Reactions
pH RangeEffect on Thiol ReactionKey Side Reactions
< 6.5 Reaction rate decreases significantly.[5][9]-
6.5 - 7.5 Optimal. Fast, selective reaction with thiols.[1][2]Minimal.
> 7.5 Reaction with primary amines (lysine) becomes competitive.[2][6]Rate of maleimide hydrolysis increases significantly, inactivating the reagent.[2][9]
8.5 - 9.0 Not for initial conjugation.Used for post-conjugation hydrolysis to stabilize the thiosuccinimide linkage.[1][3]

Experimental Protocols

Protocol 1: Protein Preparation and Disulfide Reduction

This protocol describes the preparation of a protein with free sulfhydryl groups ready for conjugation.

  • Buffer Preparation : Prepare a suitable reaction buffer (e.g., 100 mM PBS, 100 mM HEPES) at pH 7.0-7.5.[15] Degas the buffer by applying a vacuum or by bubbling with an inert gas (e.g., nitrogen, argon) for several minutes to remove dissolved oxygen.[13][18]

  • Protein Dissolution : Dissolve the protein to be labeled in the degassed buffer to a concentration of 1-10 mg/mL.[14][18]

  • Reduction of Disulfides :

    • Add a 10-100 fold molar excess of TCEP to the protein solution.[12][15] TCEP is recommended as it does not need to be removed before adding the maleimide reagent.[2][3]

    • If using DTT, it must be completely removed after reduction (e.g., using a desalting column) as its thiol groups will compete with the protein for the maleimide.[2][4]

  • Incubation : Incubate the mixture for 20-60 minutes at room temperature.[3][12] The protein is now ready for the conjugation reaction.

Protocol 2: General Maleimide-Thiol Conjugation

This protocol outlines the steps for conjugating the reduced protein with this compound.

  • Maleimide Reagent Preparation : Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to prepare a concentrated stock solution (e.g., 10 mM).[12][14][18]

  • Conjugation Reaction :

    • Add the maleimide stock solution to the reduced protein solution to achieve the desired molar ratio (a 10-20 fold molar excess of maleimide is a good starting point).[4][12]

    • Add the maleimide solution dropwise while gently stirring or mixing.[4]

  • Incubation : Incubate the reaction mixture, protected from light, for 2 hours at room temperature or overnight at 4°C.[4][15]

  • Quenching (Optional) : To stop the reaction, you can quench any unreacted maleimide by adding a small-molecule thiol like cysteine or 2-mercaptoethanol.[12]

  • Purification : Purify the conjugate to remove excess maleimide reagent and byproducts. Suitable methods include size-exclusion chromatography (SEC), dialysis, or FPLC.[12][13][18]

Protocol 3: Post-Conjugation Stabilization via Hydrolysis

This protocol is performed after purification to create a more stable, irreversible linkage.

  • pH Adjustment : After purifying the conjugate, adjust the pH of the solution to 8.5-9.0 using a suitable buffer (e.g., borate or bicarbonate buffer).[3][12]

  • Incubation : Incubate the conjugate solution at room temperature or 37°C.[3][12]

  • Monitoring : Monitor the hydrolysis of the thiosuccinimide ring by mass spectrometry until the reaction is complete.[3] The mass of the conjugate will increase by 18 Da (the mass of water).

  • Final Formulation : Re-neutralize the solution to a suitable pH (e.g., 7.0-7.5) for storage or downstream applications.[3]

Visual Guides

Maleimide_Reactions cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_products Products & Side Products Maleimide Maleimide (this compound) Conjugate Desired Product (Stable Thioether Linkage) Maleimide->Conjugate Michael Addition (Main Reaction) Hydrolyzed Side Product (Inactive Maleamic Acid) Maleimide->Hydrolyzed Hydrolysis (Inactivation) Amine_Adduct Side Product (Amine Adduct) Maleimide->Amine_Adduct Reaction with Amines (e.g., Lysine) Thiol Protein Thiol (-SH) Thiol->Conjugate Michael Addition (Main Reaction) Thiol->Amine_Adduct Reaction with Amines (e.g., Lysine) pH_Optimal Optimal Condition pH 6.5 - 7.5 pH_Optimal->Conjugate pH_High High pH (> 7.5) pH_High->Hydrolyzed pH_High->Amine_Adduct Aqueous Aqueous Buffer (H₂O) Aqueous->Hydrolyzed

Caption: Key reaction pathways in maleimide chemistry.

Experimental_Workflow Start Start: Protein of Interest Step1 1. Protein Preparation - Dissolve in degassed buffer (pH 7.0-7.5) - Add TCEP to reduce disulfides Start->Step1 Step2 2. Maleimide Reagent Prep - Dissolve this compound in anhydrous  DMSO/DMF immediately before use Step1->Step2 Step3 3. Conjugation - Add maleimide reagent to protein - Incubate (2h @ RT or overnight @ 4°C) Step2->Step3 Decision Is Conjugate Stability Critical? Step3->Decision Step4a 4a. Direct Purification - SEC, Dialysis, or FPLC Decision->Step4a No Step4b 4b. Post-Conjugation Stabilization - Purify conjugate first - Adjust pH to 8.5-9.0 to hydrolyze ring - Re-neutralize to pH 7.0-7.5 Decision->Step4b Yes End End: Purified & Characterized Conjugate Step4a->End Step4b->End

Caption: General experimental workflow for maleimide conjugation.

Troubleshooting_Logic Problem Problem: Low Conjugation Yield Check1 Was maleimide reagent prepared fresh in anhydrous solvent? Problem->Check1 Cause1 Cause: Maleimide Hydrolysis Solution: Use freshly prepared reagent. Check1->Cause1 No Check2 Was the protein reduced with TCEP? Check1->Check2 Yes Success Re-run experiment with optimized conditions Cause1->Success Cause2 Cause: Oxidized Thiols Solution: Perform disulfide reduction step. Check2->Cause2 No Check3 Is buffer pH between 6.5-7.5 and free of thiols? Check2->Check3 Yes Cause2->Success Cause3 Cause: Suboptimal Buffer Solution: Verify pH and buffer composition. Check3->Cause3 No Check3->Success Yes Cause3->Success

Caption: Troubleshooting logic for low conjugation yield.

References

Technical Support Center: Characterization of Mal-PEG2-NH2 Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Mal-PEG2-NH2 conjugation. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common challenges encountered during the characterization of this compound conjugates.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in characterizing this compound conjugates?

The primary challenges in characterizing this compound conjugates stem from the inherent reactivity of the maleimide group, the potential for side reactions, and the heterogeneity of the resulting conjugate mixture. Key issues include:

  • Maleimide Hydrolysis: The maleimide group is susceptible to hydrolysis in aqueous solutions, especially at pH values above 7.5, rendering it inactive for conjugation.[1][2][3]

  • Thiol Oxidation: The target thiol groups on proteins or peptides can oxidize to form disulfide bonds, which are unreactive with maleimides.[1][4]

  • Side Reactions: Several side reactions can occur, leading to product heterogeneity and instability. These include the retro-Michael reaction (thiol exchange), reaction with primary amines at higher pH, and thiazine rearrangement with N-terminal cysteines.[1][5][6]

  • Low Conjugation Efficiency: This can be a result of hydrolyzed maleimide, oxidized or inaccessible thiols, or suboptimal reaction conditions such as incorrect pH or molar ratios.[1][7]

  • Heterogeneity of the Conjugate: The conjugation reaction can result in a mixture of unreacted starting materials, singly and multiply PEGylated species, and potential aggregates, complicating purification and characterization.[8][9]

Q2: How can I minimize maleimide hydrolysis during my conjugation reaction?

To minimize maleimide hydrolysis, it is crucial to control the reaction conditions carefully:

  • pH Control: Maintain the reaction pH between 6.5 and 7.5, as the rate of hydrolysis increases significantly at higher pH.[1][2][3]

  • Fresh Reagents: Prepare aqueous solutions of maleimide-containing reagents immediately before use and avoid storing them in aqueous buffers.[1][3][7] For storage, use a dry, biocompatible organic solvent like DMSO or DMF.[1][7]

  • Temperature: Perform the reaction at room temperature or 4°C. While room temperature reactions are faster, lower temperatures can help to minimize hydrolysis over extended reaction times.[7]

Q3: My conjugation efficiency is low. What are the likely causes and how can I troubleshoot this?

Low conjugation efficiency is a common issue that can be addressed by systematically evaluating the following factors:

  • Inactive Maleimide: Ensure your this compound reagent has not hydrolyzed. Use fresh solutions and verify the reaction buffer pH is within the optimal 6.5-7.5 range.[4]

  • Unavailable Thiol Groups: The thiol groups on your target molecule may be oxidized. Consider a pre-reduction step using a reducing agent like TCEP, which does not need to be removed before conjugation.[1][4] You can quantify free thiols using Ellman's reagent to confirm their availability.[4]

  • Suboptimal Molar Ratio: An insufficient molar excess of the maleimide reagent can lead to incomplete conjugation. A 10-20 fold molar excess of the maleimide linker over the thiol-containing molecule is a common starting point.[2][4]

  • Incorrect Buffer Composition: Avoid buffers containing primary amines (e.g., Tris) or thiols (e.g., DTT), as they will compete with the intended reaction.[4][10] Phosphate-buffered saline (PBS) or HEPES are suitable choices.[4]

Troubleshooting Guides

Issue 1: Low or No Conjugate Detected
Possible Cause Evidence Solution
Maleimide Hydrolysis No significant product peak in HPLC; mass spectrometry shows only starting materials.Ensure this compound was stored correctly (-20°C). Prepare aqueous solutions of the maleimide linker immediately before use. Verify the reaction buffer pH is within the 6.5-7.5 range.[4]
Thiol Oxidation Low concentration of free thiols confirmed by Ellman's reagent.Reduce disulfide bonds with TCEP prior to conjugation. Degas buffers and add 1-5 mM EDTA to prevent re-oxidation.[4]
Incorrect Buffer Reaction buffer contains primary amines (e.g., Tris) or thiols.Use a non-amine, thiol-free buffer such as phosphate-buffered saline (PBS) or HEPES.[4]
Issue 2: Multiple Products and Heterogeneity
Possible Cause Evidence Solution
Reaction with Multiple Sites Mass spectrometry or SDS-PAGE analysis shows products with varying degrees of PEGylation.If the target molecule has multiple reactive sites, this is expected. To favor mono-PEGylation, use a lower molar excess of the this compound linker and a shorter reaction time.[11] Purification techniques like ion-exchange chromatography (IEX) can be used to separate species with different degrees of PEGylation.[11]
Side Reactions Unexpected masses in MS analysis corresponding to side products.For retro-Michael reaction, consider post-conjugation hydrolysis of the thiosuccinimide ring to form a more stable product.[12] For reactions with amines, ensure the pH is below 7.5.[1] For thiazine rearrangement with N-terminal cysteines, consider performing the conjugation at a more acidic pH.[13]
Aggregates High molecular weight species observed by SEC-HPLC.Optimize reaction conditions such as protein concentration and buffer composition. Purify the conjugate using size-exclusion chromatography (SEC) to remove aggregates.[9]
Issue 3: Conjugate Instability
Possible Cause Evidence Solution
Retro-Michael Reaction Loss of PEG linker over time, especially in the presence of other thiols (e.g., glutathione).After the initial conjugation, induce hydrolysis of the thiosuccinimide ring by adjusting the pH to 8.5-9.0 to form a more stable succinamic acid thioether.[1][12]
Thiazine Rearrangement Formation of a stable six-membered thiazine ring when conjugating to an N-terminal cysteine.After the initial conjugation at pH 7.4, continue to incubate the mixture for an extended period (e.g., 24 hours) to facilitate the rearrangement to the more stable thiazine product.[1][5]

Experimental Protocols

Protocol 1: General this compound Conjugation to a Thiol-Containing Protein
  • Protein Preparation:

    • If the protein contains disulfide bonds, reduce them by incubating with a 10-100 fold molar excess of TCEP in a degassed buffer (e.g., PBS with 1-5 mM EDTA, pH 7.2) for 20-60 minutes at room temperature.[1][4][7]

    • If not already in a suitable buffer, exchange the protein buffer to a thiol-free, amine-free buffer (e.g., PBS, pH 7.2) using a desalting column.[4]

  • Reagent Preparation:

    • Allow the vial of this compound to warm to room temperature before opening.

    • Immediately before use, dissolve the this compound in the reaction buffer to prepare a stock solution.[1][14]

  • Conjugation Reaction:

    • Add the this compound stock solution to the reduced protein solution to achieve the desired molar ratio (e.g., 10-20 fold molar excess of maleimide).[2][4]

    • Incubate the reaction mixture at room temperature for 2 hours or at 4°C overnight with gentle mixing.[4]

  • Quenching and Purification:

    • To quench any unreacted maleimide, add a small molecule thiol like cysteine or 2-mercaptoethanol in slight molar excess to the initial amount of maleimide.[4][15]

    • Purify the conjugate using a suitable method such as size-exclusion chromatography (SEC) or dialysis to remove excess PEG linker and other small molecules.[4][]

Protocol 2: Characterization by HPLC

High-Performance Liquid Chromatography (HPLC) is a powerful technique for analyzing the purity and composition of the conjugate mixture.[17][]

  • Size-Exclusion Chromatography (SEC-HPLC):

    • Principle: Separates molecules based on their hydrodynamic volume (size). The PEGylated conjugate will be larger than the unconjugated protein and will elute earlier.[19][20]

    • Application: Useful for detecting the formation of higher molecular weight species and for removing aggregates.[17][19]

  • Reversed-Phase HPLC (RP-HPLC):

    • Principle: Separates molecules based on their hydrophobicity. The addition of the hydrophilic PEG linker will cause the conjugated protein to elute earlier than the more hydrophobic unconjugated protein.[19][20]

    • Application: Provides high-resolution separation of conjugated and unconjugated species and is compatible with mass spectrometry.[17]

  • Hydrophobic Interaction Chromatography (HIC):

    • Principle: Separates molecules based on the hydrophobicity of the native protein and its conjugates under non-denaturing conditions.[17]

    • Application: Excellent for determining the distribution of different PEGylated species (e.g., drug-to-antibody ratio in ADCs).[17]

HPLC Method Principle Primary Application Advantages Limitations
SEC-HPLC Separation by sizeAggregate analysis, purificationSimple, rapid, preserves native structureLimited resolution for different conjugation species
RP-HPLC Separation by hydrophobicity (denaturing)Conjugation efficiency, purity analysisHigh resolving power, MS compatibleDenaturing conditions alter protein structure
HIC Separation by hydrophobicity (native)Distribution of PEGylated speciesPreserves native structure, excellent for DARIncompatible with MS, may not resolve isomers
Protocol 3: Characterization by Mass Spectrometry

Mass spectrometry (MS) provides precise molecular weight information, allowing for the confirmation of successful conjugation and the identification of different PEGylated species.[8][21]

  • MALDI-TOF MS (Matrix-Assisted Laser Desorption/Ionization Time-of-Flight):

    • Procedure: The purified conjugate is mixed with a matrix and spotted onto a target plate. The sample is ionized by a laser, and the mass-to-charge ratio of the ions is measured.

    • Analysis: Compare the observed molecular weight to that of the unmodified protein. The mass increase corresponds to the number of PEG molecules attached.[21]

  • ESI-MS (Electrospray Ionization Mass Spectrometry):

    • Procedure: The conjugate solution is introduced into the mass spectrometer through a heated capillary, where it is desolvated and ionized.

    • Analysis: Provides accurate mass measurements and can be coupled with liquid chromatography (LC-MS) for online separation and analysis.

Visualizations

G cluster_0 Pre-Conjugation cluster_1 Conjugation cluster_2 Post-Conjugation & Analysis Thiol-containing Protein Thiol-containing Protein Reduced Protein Reduced Protein Thiol-containing Protein->Reduced Protein Reduction This compound This compound Conjugation Reaction Conjugation Reaction This compound->Conjugation Reaction Reducing Agent (e.g., TCEP) Reducing Agent (e.g., TCEP) Reducing Agent (e.g., TCEP)->Reduced Protein Reduced Protein->Conjugation Reaction pH 6.5-7.5 Crude Conjugate Mixture Crude Conjugate Mixture Conjugation Reaction->Crude Conjugate Mixture Purification (SEC/Dialysis) Purification (SEC/Dialysis) Crude Conjugate Mixture->Purification (SEC/Dialysis) Removal of excess reagents Purified Conjugate Purified Conjugate Purification (SEC/Dialysis)->Purified Conjugate Characterization (HPLC, MS, SDS-PAGE) Characterization (HPLC, MS, SDS-PAGE) Purified Conjugate->Characterization (HPLC, MS, SDS-PAGE)

Caption: Experimental workflow for this compound conjugation.

G Low Conjugation Efficiency Low Conjugation Efficiency Maleimide Hydrolysis Maleimide Hydrolysis Low Conjugation Efficiency->Maleimide Hydrolysis Cause Thiol Oxidation Thiol Oxidation Low Conjugation Efficiency->Thiol Oxidation Cause Suboptimal Conditions Suboptimal Conditions Low Conjugation Efficiency->Suboptimal Conditions Cause Use Fresh Reagents Use Fresh Reagents Maleimide Hydrolysis->Use Fresh Reagents Solution Control pH (6.5-7.5) Control pH (6.5-7.5) Maleimide Hydrolysis->Control pH (6.5-7.5) Solution Reduce with TCEP Reduce with TCEP Thiol Oxidation->Reduce with TCEP Solution Use Degassed Buffers Use Degassed Buffers Thiol Oxidation->Use Degassed Buffers Solution Optimize Molar Ratio Optimize Molar Ratio Suboptimal Conditions->Optimize Molar Ratio Solution Use Correct Buffer Use Correct Buffer Suboptimal Conditions->Use Correct Buffer Solution

Caption: Troubleshooting logic for low conjugation efficiency.

G Thiol Thiol Thioether Bond Thioether Bond Thiol->Thioether Bond pH 6.5-7.5 Maleimide Maleimide Maleimide->Thioether Bond Reaction with Amine Reaction with Amine Maleimide->Reaction with Amine pH > 7.5 Maleamic Acid Maleamic Acid Maleimide->Maleamic Acid Hydrolysis Retro-Michael Reaction Retro-Michael Reaction Thioether Bond->Retro-Michael Reaction Thiol Exchange Amine Amine Amine->Reaction with Amine Hydrolysis Hydrolysis Hydrolysis->Maleamic Acid

Caption: Key reaction pathways in maleimide chemistry.

References

stability issues of Mal-PEG2-NH2 conjugates during storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing stability issues encountered with Mal-PEG2-NH2 and its conjugates during storage.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound itself before conjugation?

A1: The primary stability concern for unconjugated this compound is the hydrolysis of the maleimide ring.[1][2][3][4] In aqueous solutions, especially at neutral to alkaline pH (above 7.5), the maleimide ring can be opened by water to form a non-reactive maleamic acid derivative.[1][3][4] This inactivation prevents the maleimide from reacting with thiol groups, leading to failed conjugation reactions.[3]

Q2: What are the recommended storage conditions for unconjugated this compound?

A2: To prevent hydrolysis of the reactive maleimide group, this compound should be stored in a dry, aprotic solvent such as DMSO or DMF.[1][3] Stock solutions should be stored at -20°C or -80°C.[3][5] It is strongly advised not to store maleimide-containing products in aqueous solutions for any significant length of time before use.[1][6] If an aqueous solution must be made, it should be prepared immediately before the conjugation reaction.[2][3]

Q3: What causes instability in a conjugate formed between this compound and a thiol-containing molecule?

A3: The stability of the thiosuccinimide linkage formed upon conjugation of a maleimide to a thiol is challenged by two main chemical pathways:[7]

  • Retro-Michael Reaction (Thiol Exchange): This is a reversible process where the thioether bond breaks, regenerating the original thiol and maleimide.[7] In a biological environment rich in other thiols like glutathione or serum albumin, the released maleimide can react with these molecules, leading to deconjugation and potential off-target effects.[7][8][9]

  • Succinimide Ring Hydrolysis: The succinimide ring of the conjugate can be irreversibly opened by hydrolysis.[1][8][9] This reaction is accelerated at basic pH. While this process can introduce structural heterogeneity by creating two isomeric products, it has the significant advantage of stabilizing the conjugate against the retro-Michael reaction.[3][7][8][10] The ring-opened product is highly stable.[8][9][11]

Q4: How does pH affect the stability of the maleimide-thiol conjugate?

A4: pH is a critical factor for both the conjugation reaction and the stability of the resulting conjugate.

  • Conjugation (pH 6.5-7.5): This range is optimal for the thiol-maleimide reaction, offering high selectivity for thiols and a rapid reaction rate.[1][2][6][12]

  • Above pH 7.5: The maleimide group itself becomes highly susceptible to hydrolysis, inactivating it for conjugation.[2][6] For the conjugate, a basic pH (e.g., 8.5-9.0) accelerates the hydrolysis of the thiosuccinimide ring, which can be used as a strategy to form a more stable, ring-opened product that is resistant to thiol exchange.[2][3][13]

  • Below pH 6.5: The conjugation rate slows down significantly because the thiol group is less likely to be in its reactive thiolate form.[6][7]

Troubleshooting Guides

Problem 1: Low or no yield during my conjugation reaction.

  • Possible Cause: The maleimide group on your this compound reagent may have been hydrolyzed before the reaction.[2][7]

  • Troubleshooting Steps:

    • Prepare Fresh Reagents: Always prepare maleimide stock solutions fresh in a dry, aprotic solvent like DMSO or DMF and use them immediately for conjugation.[5][7]

    • Verify Buffer pH: Ensure your reaction buffer is within the optimal pH range of 6.5-7.5.[6][7] Use a non-nucleophilic buffer such as phosphate or HEPES.[7]

    • Check for Competing Thiols: Make sure your reaction buffer does not contain extraneous thiols (e.g., from reducing agents like DTT used in a previous step). If DTT was used, it must be removed prior to adding the maleimide reagent.[2]

Problem 2: My purified conjugate shows increasing heterogeneity and loss of payload during storage.

  • Possible Cause: You are likely observing the retro-Michael reaction (thiol exchange), where the payload is being released from your target molecule.[7] This is especially common during storage in buffers containing other thiol-containing molecules or in plasma.[8][9]

  • Troubleshooting Steps:

    • Analyze Storage Buffer: Ensure the storage buffer pH is neutral (6.5-7.0) and free of extraneous thiols.[7]

    • Implement a Stabilization Step: To prevent the retro-Michael reaction, consider intentionally hydrolyzing the succinimide ring after conjugation. This can be achieved by incubating the purified conjugate at a slightly basic pH (e.g., pH 8.5) for 2-4 hours.[7][13] This creates a stable ring-opened structure.[8][11]

    • Evaluate Storage Temperature: Storing the conjugate at lower temperatures (e.g., 4°C or -80°C) can slow down the rate of degradation. A study on maleimide-functionalized nanoparticles showed a ~30% improvement in stability when stored at 4°C compared to 20°C over 7 days.[4][14]

Problem 3: My ADC (Antibody-Drug Conjugate) loses its drug payload when incubated in plasma.

  • Possible Cause: This is a classic sign of thiol exchange via the retro-Michael reaction. The thiosuccinimide linkage is breaking, and the released maleimide-drug is reacting with abundant plasma thiols like albumin.[7][13]

  • Troubleshooting Steps:

    • Confirm with Mass Spectrometry: Use LC-MS to analyze the plasma sample and identify if the drug is conjugated to albumin or other plasma proteins.[7]

    • Stabilize the Conjugate: Before in vivo use, perform a controlled hydrolysis step (incubate at pH 8.5-9.0) to convert the thiosuccinimide to the stable succinamic acid thioether, which is resistant to thiol exchange.[7][13]

    • Consider Advanced Linkers: For applications requiring high in vivo stability, explore next-generation maleimides, such as N-aryl maleimides, which form more stable conjugates, or self-hydrolyzing maleimides that automatically stabilize after conjugation at physiological pH.[10][15]

Data Presentation

Table 1: Impact of pH on Maleimide-Thiol Reaction and Side Reactions

pH RangeThiol ReactivityPrimary Side ReactionsSelectivity for Thiols
< 6.5SlowThiazine rearrangement (for N-terminal Cys) can be suppressed at pH ~5.0.[6]High for thiols over amines.[6]
6.5 - 7.5Optimal Minimal hydrolysis and reaction with amines.[6][12]High (reaction with thiols is ~1,000x faster than with amines at pH 7.0).[1][2]
> 7.5FastIncreased rate of maleimide hydrolysis (pre-conjugation).[1][2][6] Competitive reaction with primary amines (e.g., lysine).[1][2][6]Decreased selectivity for thiols.[6][12]

Table 2: Comparative Stability of Cysteine-Linked Antibody-Drug Conjugates (ADCs)

Maleimide TypeIncubation Conditions% Deconjugation after 7 daysReference
N-alkyl maleimides (Traditional)Serum, 37°C35 - 67%[15]
N-aryl maleimidesSerum, 37°C< 20%[15]

Table 3: Recommended Storage Conditions for Maleimide Conjugates

Storage DurationTemperatureRecommended AdditivesReference
Short-term (up to 1 week)2 - 8°CProtect from light[5]
Long-term (up to 1 year)-20°C50% glycerol, 5-10 mg/mL BSA (stabilizer), 0.01-0.03% sodium azide (antimicrobial)[5][16]

Experimental Protocols

Protocol 1: General Thiol-Maleimide Conjugation

  • Protein Preparation: Dissolve the thiol-containing protein in a degassed buffer at pH 6.5-7.5 (e.g., phosphate-buffered saline - PBS, with EDTA to prevent thiol oxidation). If disulfide bonds need to be reduced to generate free thiols, incubate the protein with a 10-100 fold molar excess of TCEP for 30-60 minutes at room temperature. TCEP does not need to be removed before conjugation.[11]

  • Maleimide Reagent Preparation: Immediately before use, prepare a 10 mM stock solution of the this compound reagent in anhydrous DMSO or DMF. Vortex to ensure it is fully dissolved.[5][11]

  • Conjugation Reaction: Add the desired molar excess (a 10-20 fold excess is a common starting point) of the maleimide stock solution to the reduced protein solution.[11]

  • Incubation: Protect the reaction mixture from light and incubate at room temperature for 2 hours or overnight at 4°C.

  • Purification: Remove excess, unreacted maleimide reagent and byproducts using dialysis, size-exclusion chromatography (e.g., a desalting column), or another suitable purification method.[2]

Protocol 2: Post-Conjugation Hydrolysis for Enhanced Stability

  • Perform Conjugation: Follow steps 1-4 of the General Thiol-Maleimide Conjugation protocol.

  • Purify Conjugate: Purify the conjugate as described in step 5 of the general protocol to remove unreacted maleimide.

  • pH Adjustment: Adjust the pH of the purified conjugate solution to 8.5-9.0 using a suitable buffer (e.g., borate buffer).[13]

  • Incubation: Incubate the solution at room temperature or 37°C for 2-4 hours. It is crucial to monitor this process to ensure complete hydrolysis without causing protein degradation.[7][13]

  • Final Buffer Exchange: Exchange the buffer back to a neutral pH storage buffer (e.g., PBS pH 7.4).

Protocol 3: In Vitro Plasma Stability Assessment

  • Objective: To determine the rate of payload dissociation from the conjugate in a biologically relevant matrix.[17]

  • Procedure: a. Dilute the purified conjugate to a final concentration of ~1 mg/mL in pre-warmed human or mouse plasma.[17] b. Incubate the mixture at 37°C.[17] c. At various time points (e.g., 0, 1, 4, 24, 48, 96, 168 hours), withdraw an aliquot of the sample. d. Analyze the samples immediately or store at -80°C. e. Use an appropriate analytical method (e.g., HPLC, LC-MS) to separate and quantify the amount of intact conjugate remaining at each time point.[17][18]

  • Data Analysis: Calculate the percentage of intact conjugate remaining over time to determine the stability profile and half-life of the conjugate in plasma.[17][18]

Visualizations

cluster_pre Pre-Conjugation cluster_post Post-Conjugation Mal_PEG This compound (Reactive) Hydrolyzed_Mal Maleamic Acid Derivative (Inactive) Mal_PEG->Hydrolyzed_Mal Hydrolysis (H₂O, pH > 7.5) Thiol Target Thiol (e.g., Cysteine) Conjugate Thiosuccinimide Conjugate (Reversibly Stable) Thiol->Conjugate Conjugation (pH 6.5-7.5)

Caption: Stability pathways for the Maleimide group before and after conjugation.

Conjugate Thiosuccinimide Conjugate Deconjugated Released Maleimide + Original Thiol Conjugate->Deconjugated Retro-Michael Reaction (Reversible) Stabilized Ring-Opened Conjugate (Stable) Conjugate->Stabilized Hydrolysis (Irreversible, pH > 7.5) Exchanged Off-Target Conjugate (e.g., Albumin Adduct) Deconjugated->Exchanged Thiol Exchange (e.g., +Glutathione)

Caption: Competing stability pathways for maleimide-thiol conjugates in storage.

References

Validation & Comparative

A Researcher's Guide to the Mass Spectrometric Characterization of Mal-PEG2-NH2 Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

The precise characterization of bioconjugates is a cornerstone of modern drug development. For researchers and scientists working with Mal-PEG2-NH2, a heterobifunctional linker, confirming successful conjugation and understanding the resulting product's composition is critical for ensuring efficacy, safety, and batch-to-batch consistency. This compound features a maleimide group that specifically reacts with free sulfhydryls (thiols) and a primary amine for conjugation to carboxyl groups or activated esters.[1] This guide provides an objective comparison of mass spectrometry (MS) techniques for the characterization of these conjugates, complete with experimental protocols and supporting data to aid in methodological selection.

Mass spectrometry has become the gold standard for the detailed structural analysis of PEGylated biomolecules.[2][3] It offers unparalleled accuracy in determining molecular weight, identifying the degree of PEGylation, and pinpointing the exact location of conjugation, which are critical quality attributes for therapeutic agents.[2][3]

Comparative Analysis of Mass Spectrometry Techniques

Two primary mass spectrometry techniques are predominantly used for the analysis of PEGylated conjugates: Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) and Electrospray Ionization (ESI), often coupled with Liquid Chromatography (LC-ESI-MS). The choice between them depends on the specific analytical goal, from rapid screening to in-depth structural elucidation.[4]

FeatureMALDI-TOF MSLC-ESI-MS
Principle A laser strikes a matrix containing the sample, causing soft ionization. Ions are accelerated into a flight tube, and their mass-to-charge ratio (m/z) is determined by their time of flight.The sample is introduced as a liquid, and a high voltage is applied, creating an aerosol of charged droplets. As the solvent evaporates, multiply charged ions are generated and enter the mass analyzer.
Information Provided Average molecular weight, degree of PEGylation, and sample heterogeneity.[4] Ideal for initial screening.High-resolution, accurate mass of individual species. When coupled with LC, it separates different conjugate forms before analysis.[4] Required for detailed characterization.
Sample Throughput High; allows for rapid analysis of multiple samples.[5]Lower; dependent on the length of the liquid chromatography run.
Data Complexity Produces relatively simple spectra, typically with singly charged ions.[4]Generates complex spectra with multiple charge states that require deconvolution algorithms to determine the neutral molecular mass.[4][6]
Pros - Fast and robust- Tolerant of some salts and buffers- Ideal for determining average molecular weight distributions- High mass accuracy and resolution- Can be coupled with liquid chromatography (LC) for separation of complex mixtures- Provides detailed structural information
Cons - Lower resolution compared to ESI- Mass accuracy can be affected by matrix choice and sample preparation- Less tolerant of salts and detergents- Data analysis is more complex (deconvolution)- Lower throughput

Experimental Workflows and Protocols

The characterization of a this compound conjugate involves a systematic workflow, from the initial conjugation reaction to the final data analysis.

G cluster_prep Sample Preparation cluster_purify Purification & QC cluster_ms Mass Spectrometry Analysis cluster_data Data Interpretation A Thiol-containing Biomolecule (e.g., Protein, Peptide) C Conjugation Reaction (pH 7.2-7.5) A->C B This compound Linker B->C D Purification of Conjugate (e.g., SEC, RP-HPLC) C->D E Initial QC (e.g., SDS-PAGE) D->E F Intact Mass Analysis (LC-ESI-MS or MALDI-TOF) E->F G Peptide Mapping (LC-MS/MS) E->G H Confirm Mass Shift & Determine Degree of PEGylation F->H I Identify Site of Conjugation G->I

Caption: Overall workflow for conjugation and MS characterization.
Protocol 1: Intact Mass Analysis by LC-ESI-MS

This protocol is designed to confirm successful conjugation by measuring the mass increase of the biomolecule after the reaction.

  • Materials :

    • Unconjugated biomolecule (control)

    • This compound conjugated biomolecule

    • LC-MS grade water, acetonitrile (ACN), and formic acid (FA)

  • Sample Preparation :

    • Dilute both the unconjugated and conjugated samples to a final concentration of approximately 0.1-1.0 mg/mL in a suitable buffer (e.g., water with 0.1% FA).

  • LC-MS Configuration :

    • LC Column : Use a reversed-phase column suitable for proteins (e.g., C4 or C8).

    • Mobile Phase A : Water + 0.1% Formic Acid

    • Mobile Phase B : Acetonitrile + 0.1% Formic Acid

    • Gradient : Develop a gradient to elute the protein of interest (e.g., 5% to 95% B over 10-15 minutes).

    • Flow Rate : Typically 0.2-0.4 mL/min.

    • MS Detector : An ESI-QTOF or Orbitrap mass spectrometer is recommended for high resolution.

  • Data Acquisition :

    • Acquire data in positive ion mode over a mass range appropriate for the expected multiply charged ions of the biomolecule.

  • Data Analysis :

    • Process the raw data, which contains a series of multiply charged ion peaks, using deconvolution software to generate the zero-charge mass spectrum.[4][6]

    • Compare the deconvoluted mass of the conjugated sample to the unconjugated control. A successful conjugation will show a mass increase corresponding to the mass of the attached this compound moiety.

Protocol 2: Site of Conjugation Analysis by Peptide Mapping (LC-MS/MS)

This "bottom-up" proteomics approach is the definitive method for identifying the specific amino acid residue where the linker is attached.[2]

G A PEGylated Protein B Denaturation, Reduction & Alkylation A->B C Proteolytic Digestion (e.g., Trypsin) B->C D Mixture of Peptides (PEGylated and non-PEGylated) C->D E LC Separation D->E F MS Analysis (MS1) E->F G Precursor Ion Selection F->G H Tandem MS (MS/MS) Fragmentation G->H I Fragment Ion Analysis H->I J Identify Peptide Sequence & Site of PEGylation I->J

Caption: Workflow for peptide mapping (LC-MS/MS) analysis.
  • Materials :

    • Purified this compound conjugate (~50-100 µg)

    • Denaturant: 8 M Urea or 6 M Guanidine Hydrochloride

    • Reducing Agent: 10 mM Dithiothreitol (DTT)

    • Alkylation Agent: 55 mM Iodoacetamide (IAM)

    • Digestion Buffer: 50 mM Ammonium Bicarbonate, pH ~8.0

    • Protease: Sequencing-grade Trypsin

  • Procedure :

    • Denaturation/Reduction : Dissolve the conjugate in denaturation buffer containing DTT. Incubate at 56°C for 30 minutes.

    • Alkylation : Cool the sample to room temperature. Add IAM and incubate in the dark for 20-30 minutes. This step alkylates free cysteines that are not involved in the conjugation.

    • Digestion : Dilute the sample with digestion buffer to reduce the denaturant concentration (e.g., Urea < 1 M). Add trypsin at an appropriate enzyme-to-protein ratio (e.g., 1:50 w/w) and incubate overnight at 37°C.

    • Quenching : Stop the digestion by adding formic acid to a final concentration of 1-5%.

  • LC-MS/MS Analysis :

    • Analyze the resulting peptide mixture using a reversed-phase LC system (e.g., C18 column) coupled to a high-resolution mass spectrometer.

    • The mass spectrometer should be operated in a data-dependent acquisition (DDA) mode, where it automatically selects the most intense peptide ions from an MS1 scan for fragmentation and MS/MS analysis.

  • Data Analysis :

    • Use proteomics software (e.g., Mascot, MaxQuant, Proteome Discoverer) to search the MS/MS data against the known sequence of the biomolecule.

    • Specify the mass of the this compound moiety as a variable modification on the relevant amino acid (e.g., Cysteine). The software will identify the peptide containing the mass shift and the fragmentation pattern will confirm the precise site of attachment.[2]

Quantitative Data and Interpretation

The primary quantitative data from MS analysis is the mass itself. A successful conjugation is confirmed by observing the expected mass increase. The table below provides a hypothetical example for a 30 kDa protein conjugated with this compound (Molecular Weight ≈ 217.25 Da).

SampleExpected Average Mass (Da)Mass Shift (Δ Da)Interpretation
Unconjugated Protein30,000.0-Baseline measurement of the starting material.
Mono-PEGylated Protein30,217.25+217.25Successful conjugation of a single this compound molecule.
Di-PEGylated Protein30,434.50+434.50Conjugation of two this compound molecules.

Comparison with Alternative Analytical Techniques

While mass spectrometry is the most definitive tool, other techniques can provide complementary information or be used for routine quality control.

TechniquePrincipleInformation ProvidedProsCons
Mass Spectrometry Measures precise mass-to-charge ratio.Definitive confirmation of mass, degree, and site of conjugation.[6]Highest accuracy and resolution.Higher cost and complexity.
SDS-PAGE Separates proteins based on electrophoretic mobility (approximates size).Visual confirmation of a mass increase; assessment of purity.Simple, inexpensive, and widely available.Low resolution; provides only an approximate molecular weight.
Size-Exclusion Chromatography (SEC) Separates molecules based on their hydrodynamic radius.Can resolve and quantify different PEGylated species and aggregates.[6]Provides information on size, aggregation, and heterogeneity.Does not provide a direct mass measurement; co-elution can occur.
Reversed-Phase HPLC (RP-HPLC) Separates molecules based on hydrophobicity.Monitors reaction progress by separating the more hydrophilic conjugate from the unconjugated starting material.[2][7]Robust and quantitative for purity assessment.Does not provide direct structural information or site of conjugation.

References

The Short PEG2 Spacer Advantage: A Comparative Guide for Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

In the intricate field of bioconjugation, the choice of a linker to connect a biomolecule to a payload, such as a drug or imaging agent, is a critical decision that profoundly influences the efficacy, stability, and pharmacokinetic profile of the resulting conjugate.[1] Among the plethora of available options, polyethylene (B3416737) glycol (PEG) spacers have become a cornerstone due to their hydrophilicity, biocompatibility, and ability to enhance the in vivo performance of bioconjugates.[1][2][3] While longer PEG chains are often employed to improve solubility and extend circulation half-life, short PEG spacers, particularly PEG2 (containing two ethylene (B1197577) glycol units), offer distinct advantages in specific applications where a compact and defined linker architecture is paramount.[4]

This guide provides a comparative analysis of the advantages of using a short PEG2 spacer in bioconjugation, supported by experimental data and detailed methodologies for key experiments.

Unveiling the Advantages of a Compact Design

The decision to use a short PEG2 spacer is often a strategic one, aimed at achieving a delicate balance between hydrophilicity, steric hindrance, and biological activity. While longer PEG chains can enhance solubility and prolong circulation, they may also introduce steric bulk that can impede the binding of the bioconjugate to its target or even reduce its potency.[2][5][6][7][8] Short PEG2 spacers, in contrast, offer a more constrained and defined linkage, which can be advantageous in several scenarios.

Key Advantages of Short PEG2 Spacers:
  • Potentially Higher Binding Affinity and Potency: In certain receptor-ligand interactions, a shorter, more rigid linker can lead to higher binding affinity by limiting the conformational freedom of the attached molecule, thereby favoring a more optimal binding orientation.[2][6] This can translate to higher in vitro potency, a critical factor in the development of therapeutics like antibody-drug conjugates (ADCs) and PROteolysis TArgeting Chimeras (PROTACs).[9]

  • Reduced Steric Hindrance at the Target Site: A compact PEG2 spacer is less likely to sterically hinder the interaction between the biomolecule (e.g., an antibody) and its target antigen or receptor.[10][6] This is particularly crucial when the binding epitope is in a sterically constrained environment.

  • Creation of Compact Conjugates: For applications where the overall size of the bioconjugate is a concern, a short PEG2 spacer helps in creating more compact and well-defined molecules.[1][2][5]

  • Precise Distance Control: The discrete and well-defined length of a PEG2 spacer provides precise control over the distance between the conjugated molecules, which can be critical for maintaining biological activity.[10]

Comparative Data Analysis

The selection of an optimal PEG spacer length requires a careful evaluation of quantitative data. The following tables summarize key performance metrics from various studies, highlighting the impact of PEG spacer length on bioconjugate properties.

Table 1: Effect of PEG Spacer Length on Binding Affinity
PEG Linker LengthIC50 (nM)¹Dissociation Constant (Kd) in nM²
PEG2 1.8 ± 0.2 -
PEG42.1 ± 0.310.2 ± 1.5
PEG62.5 ± 0.4-
PEG8-8.9 ± 1.2
PEG124.5 ± 0.7-
No Spacer-15.1 ± 2.1

¹Data from a study on the binding of a Bombesin analog to the Gastrin-Releasing Peptide Receptor (GRPR). A lower IC50 value indicates higher binding affinity.[2] ²Data adapted from a study on aptamer-amphiphiles, illustrating the trend of improved binding affinity with PEG spacers. A lower Kd value indicates stronger binding.[2]

Table 2: Influence of PEG Spacer Length on Antibody-Drug Conjugate (ADC) Pharmacokinetics and Efficacy
PEG Linker Length (Number of PEG units)Clearance Rate (mL/kg/day)¹Tumor Growth Inhibition (%)²
No PEG~8.511%
2 ~6.2 35-45%
4~4.535-45%
8~2.175-85%
12~1.5-

¹Data synthesized from a study on non-binding IgG conjugated to MMAE with a Drug-to-Antibody Ratio (DAR) of 8.[2] ²Data from a study illustrating the impact of PEG spacer length on ADC efficacy.[1]

Experimental Protocols

To facilitate the replication and validation of findings related to the impact of PEG spacer length, this section provides detailed methodologies for key experiments.

Protocol 1: General Procedure for Antibody-Drug Conjugation via Thiol-Maleimide Coupling

This protocol describes the site-specific conjugation of a maleimide-functionalized payload with a short PEG2 spacer to a thiol group on an antibody.

Materials:

  • Antibody in a suitable buffer (e.g., PBS, pH 7.4)

  • Reducing agent (e.g., TCEP or DTT)

  • Maleimide-PEG2-Payload linker solution in a compatible solvent (e.g., DMSO)

  • Quenching reagent (e.g., N-acetyl cysteine)

  • Purification system (e.g., Size-Exclusion Chromatography (SEC))

Procedure:

  • Antibody Reduction: If necessary, reduce the antibody's disulfide bonds to generate free thiol groups. Incubate the antibody with a 10-fold molar excess of TCEP for 1 hour at room temperature.

  • Buffer Exchange: Remove the excess reducing agent by performing a buffer exchange into a suitable reaction buffer (e.g., PBS with EDTA).

  • Conjugation: Add the Maleimide-PEG2-Payload linker to the reduced antibody at a specific molar ratio (e.g., 5-10 fold molar excess). Allow the reaction to proceed at room temperature for 1-2 hours or overnight at 4°C with gentle mixing.

  • Quenching: Quench any unreacted maleimide (B117702) groups by adding an excess of N-acetyl cysteine and incubating for 30 minutes.

  • Purification: Purify the resulting ADC using an SEC column to remove unreacted linker, payload, and any aggregated protein.

Protocol 2: Determination of In Vitro Cytotoxicity (IC50)

This protocol outlines a general method for assessing the potency of an ADC in killing target cancer cells.

Materials:

  • Target cancer cell line

  • Complete cell culture medium

  • ADC with PEG2 spacer and a control ADC with a longer PEG spacer

  • Cell viability assay reagent (e.g., MTT, MTS, or CellTiter-Glo®)

  • 96-well microplates

  • Plate reader

Procedure:

  • Cell Seeding: Seed the target cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • ADC Treatment: Prepare serial dilutions of the ADCs in complete cell culture medium. Remove the old medium from the cells and add the ADC dilutions. Include an untreated cell control.

  • Incubation: Incubate the plates for a period that allows for the ADC to internalize and induce cell death (typically 72-96 hours).

  • Cell Viability Assay: Add the cell viability reagent to each well according to the manufacturer's instructions.

  • Data Acquisition: Measure the absorbance or luminescence using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the cell viability against the logarithm of the ADC concentration and determine the IC50 value (the concentration at which 50% of cell growth is inhibited) using a suitable software.

Visualizing the Concepts

To better understand the relationships and workflows described, the following diagrams are provided.

G Trade-offs of Short vs. Long PEG Spacers cluster_short Short PEG2 Spacer cluster_long Long PEG Spacer short_adv Advantages Higher Potency (Potentially) Higher Potency (Potentially) short_adv->Higher Potency (Potentially) Reduced Steric Hindrance Reduced Steric Hindrance short_adv->Reduced Steric Hindrance Compact Conjugate Compact Conjugate short_adv->Compact Conjugate short_dis Disadvantages Lower Solubility (Potentially) Lower Solubility (Potentially) short_dis->Lower Solubility (Potentially) Shorter Half-life Shorter Half-life short_dis->Shorter Half-life long_adv Advantages Increased Solubility Increased Solubility long_adv->Increased Solubility Longer Half-life Longer Half-life long_adv->Longer Half-life long_dis Disadvantages Lower Potency (Potentially) Lower Potency (Potentially) long_dis->Lower Potency (Potentially) Increased Steric Hindrance Increased Steric Hindrance long_dis->Increased Steric Hindrance

Caption: Trade-offs of short versus long PEG spacers in bioconjugation.

G General Workflow for ADC Synthesis and Evaluation start Antibody reduction Reduction of Disulfides start->reduction conjugation Conjugation with Maleimide-PEG2-Payload reduction->conjugation purification Purification (SEC) conjugation->purification characterization Characterization (DAR, Purity) purification->characterization invitro In Vitro Evaluation (IC50, Binding) characterization->invitro invivo In Vivo Evaluation (Pharmacokinetics, Efficacy) invitro->invivo final ADC Candidate invivo->final

Caption: Workflow for ADC synthesis and evaluation with a PEG2 spacer.

References

A Head-to-Head Comparison: Mal-PEG2-NH2 versus SMCC for Antibody Conjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to Selecting the Optimal Crosslinker for Your Antibody-Drug Conjugate

The development of antibody-drug conjugates (ADCs) as targeted therapies has revolutionized the field of oncology and beyond. The choice of the chemical linker used to attach a potent payload to a monoclonal antibody is a critical determinant of the ADC's efficacy, stability, and overall therapeutic index. This guide provides an in-depth, objective comparison of two widely used heterobifunctional crosslinkers: Maleimide-PEG2-Amine (Mal-PEG2-NH2) and Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC). We will delve into their chemical properties, reaction mechanisms, and impact on ADC characteristics, supported by experimental data and detailed protocols to aid researchers in making an informed decision for their specific application.

Executive Summary: Key Differences at a Glance

FeatureThis compoundSMCC
Structure Linear, contains a hydrophilic polyethylene glycol (PEG) spacer.Contains a rigid, hydrophobic cyclohexane ring.
Reactive Groups Maleimide and a primary amine (-NH2).Maleimide and an N-hydroxysuccinimide (NHS) ester.
Solubility Generally higher aqueous solubility due to the PEG spacer.Not directly water-soluble; requires an organic co-solvent like DMSO or DMF.[1]
Hydrophilicity Increased, which can reduce aggregation and improve pharmacokinetics.[]Hydrophobic, which can sometimes contribute to ADC aggregation.[3]
Spacer Arm Flexible PEG chain.Rigid cyclohexane ring.[4]
Conjugation Chemistry Typically a two-step process: 1. Activation of the payload with the linker's amine. 2. Reaction of the linker's maleimide with a reduced antibody thiol. Alternatively, the antibody can be modified to present a carboxyl group to react with the linker's amine.A well-established two-step process: 1. Reaction of the NHS ester with antibody lysines. 2. Reaction of the maleimide with a thiol-containing payload.[4][5]
Stability Forms a stable thioether bond. The stability of the maleimide itself is a consideration.The cyclohexane ring enhances the stability of the maleimide group, reducing the rate of hydrolysis.[1][5][6] Forms a stable thioether bond.

Delving Deeper: A Comparative Analysis

Chemical Structure and Physicochemical Properties

The fundamental difference between this compound and SMCC lies in their spacer arms. This compound incorporates a short, hydrophilic polyethylene glycol (PEG) chain, which imparts greater water solubility and flexibility to the linker.[][7] This can be advantageous in preventing aggregation of the final ADC, a common challenge in bioconjugation.[]

In contrast, SMCC possesses a rigid cyclohexane ring in its spacer arm.[4][5] This structural feature contributes to the stability of the maleimide group, making it less susceptible to hydrolysis compared to linkers without this ring.[1][6] However, the overall hydrophobic nature of SMCC can sometimes lead to issues with ADC solubility and aggregation.[3]

Reaction Mechanisms and Conjugation Strategies

Both linkers are heterobifunctional, meaning they possess two different reactive groups enabling a controlled, sequential conjugation process.

SMCC chemistry is a cornerstone of ADC development, famously used in the FDA-approved ADC, Ado-trastuzumab emtansine (Kadcyla®).[4] The process typically involves two steps:

  • Amine Reaction: The N-hydroxysuccinimide (NHS) ester of SMCC reacts with primary amines, most commonly the ε-amino groups of lysine residues on the antibody surface, to form a stable amide bond. This reaction is optimally performed at a pH of 7.0-9.0.[4][5][6]

  • Thiol Reaction: The maleimide group of the now antibody-linker conjugate then reacts specifically with a sulfhydryl (thiol) group on the payload to form a stable thioether bond. This reaction proceeds efficiently at a pH of 6.5-7.5.[4][5][6]

SMCC_Mechanism cluster_step1 Step 1: Amine Reaction (pH 7.0-9.0) cluster_step2 Step 2: Thiol Reaction (pH 6.5-7.5) Antibody Antibody (with Lysine -NH2) Activated_Ab Maleimide-Activated Antibody Antibody->Activated_Ab + SMCC SMCC SMCC (NHS-ester-cyclohexane-maleimide) ADC Antibody-Drug Conjugate (ADC) Activated_Ab->ADC + Thiol_Payload Thiol_Payload Thiol-containing Payload (-SH)

This compound offers a different conjugation handle with its primary amine group. This allows for more flexibility in the conjugation strategy. A common approach involves:

  • Payload Activation: The payload, if it contains a carboxylic acid, can be activated (e.g., using EDC/NHS chemistry) and then reacted with the primary amine of this compound to form a stable amide bond.

  • Antibody Reaction: The maleimide end of the payload-linker construct is then reacted with a free thiol group on the antibody. These thiols are typically generated by the selective reduction of interchain disulfide bonds in the antibody's hinge region.

MalPEG2NH2_Mechanism cluster_step1 Step 1: Payload Activation cluster_step2 Step 2: Thiol Reaction Payload Payload (with -COOH) Activated_Payload Maleimide-Activated Payload Payload->Activated_Payload + this compound (EDC/NHS) MalPEG2NH2 This compound Reduced_Ab Reduced Antibody (with -SH) ADC Antibody-Drug Conjugate (ADC) Reduced_Ab->ADC + Activated_Payload

Performance and Impact on ADC Characteristics

While direct, publicly available head-to-head studies comparing ADCs constructed with this compound and SMCC using the same antibody and payload are limited, we can infer performance differences based on the linkers' inherent properties.

ParameterThis compoundSMCCRationale
Conjugation Efficiency Can be high, but requires optimization of both the payload activation and the maleimide-thiol reaction steps.Generally high and well-established, with extensive literature and protocols available.[1][4][6][8]
ADC Solubility & Aggregation The hydrophilic PEG spacer is known to improve solubility and reduce the propensity for aggregation.[]The hydrophobic nature of the linker can potentially contribute to aggregation, especially with hydrophobic payloads.[3]
In Vivo Stability The resulting thioether bond is stable. However, the maleimide itself can undergo a retro-Michael reaction, leading to deconjugation, a concern that has led to the development of next-generation maleimides.[3]The thioether bond is stable. The cyclohexane ring enhances maleimide stability, contributing to high plasma stability of the ADC.[1][4][5][6]
Pharmacokinetics (PK) The inclusion of PEG is known to potentially improve the PK profile of therapeutic proteins, which may translate to the ADC.[]The PK profile is well-understood for many SMCC-linked ADCs, such as T-DM1.[4]
Immunogenicity PEGylation is a well-known strategy to reduce the immunogenicity of therapeutic proteins.[9]The linker and payload can contribute to the immunogenicity of the ADC.[9]

Experimental Protocols

Detailed methodologies are crucial for the successful synthesis and evaluation of ADCs. Below are generalized protocols for antibody conjugation using SMCC and a Mal-PEG-NHS ester (a close, pre-activated analog of this compound for direct comparison of the maleimide-thiol reaction step).

General Experimental Workflow

Experimental_Workflow Start Start: Antibody & Payload Ab_Prep Antibody Preparation (Buffer Exchange) Start->Ab_Prep Linker_Activation Antibody Activation (with SMCC or Mal-PEG-NHS) Ab_Prep->Linker_Activation Purification1 Purification (Remove Excess Linker) Linker_Activation->Purification1 Conjugation Conjugation (with Thiol-Payload) Purification1->Conjugation Purification2 Final Purification (Remove Unreacted Species) Conjugation->Purification2 Characterization ADC Characterization (DAR, Purity, etc.) Purification2->Characterization End Final ADC Characterization->End

Protocol 1: Antibody Conjugation with SMCC

Materials:

  • Antibody (Protein-NH2) in an amine-free buffer (e.g., PBS, pH 7.2-7.5)[4]

  • SMCC crosslinker dissolved in DMSO or DMF[4]

  • Thiol-containing payload (Drug-SH)

  • Desalting columns

  • Reaction tubes

Procedure:

  • Antibody Preparation: Prepare the antibody solution at a concentration of 1-10 mg/mL in an amine-free buffer like PBS, pH 7.2-7.5.[3]

  • Antibody Activation:

    • Immediately before use, dissolve the SMCC in DMSO or DMF.[8]

    • Add a 10- to 20-fold molar excess of SMCC to the antibody solution.[6]

    • Incubate for 30-60 minutes at room temperature with gentle mixing.[4][8]

  • Removal of Excess SMCC: Remove unreacted SMCC using a desalting column equilibrated with a sulfhydryl-free buffer (e.g., PBS, pH 6.5-7.5).[4][8]

  • Conjugation with Thiol-Payload:

    • Immediately add the thiol-containing payload to the maleimide-activated antibody solution. A typical molar ratio is 5-10 moles of payload per mole of antibody.

    • Incubate for 1-2 hours at room temperature or overnight at 4°C.[8][10]

  • Purification: Purify the final ADC conjugate using size-exclusion chromatography (SEC) or dialysis to remove unreacted payload and other small molecules.[11]

  • Characterization: Characterize the ADC to determine the drug-to-antibody ratio (DAR), purity, and aggregation levels.

Protocol 2: Antibody Conjugation with Maleimide-PEG-NHS Ester

Materials:

  • Antibody (Protein-NH2) in an amine-free buffer (e.g., PBS, pH 7.2-7.5)

  • Maleimide-PEG-NHS ester (many are water-soluble, otherwise dissolve in DMSO/DMF)[10][12]

  • Thiol-containing payload (Drug-SH)

  • Desalting columns

  • Quenching reagent (e.g., cysteine)

Procedure:

  • Antibody Preparation: Prepare the antibody solution as described for the SMCC protocol.

  • Antibody Activation:

    • Add a molar excess of the Maleimide-PEG-NHS ester to the antibody solution.

    • Incubate for 30-60 minutes at room temperature.[10][12]

  • Removal of Excess Linker: Remove the unreacted linker using a desalting column equilibrated with a sulfhydryl-free buffer (e.g., PBS, pH 6.5-7.5).[10]

  • Conjugation with Thiol-Payload:

    • Add the thiol-containing payload to the maleimide-activated antibody.

    • Incubate for 1-2 hours at room temperature or overnight at 4°C.[10]

    • The reaction can be quenched by adding an excess of a thiol-containing reagent like cysteine to cap any unreacted maleimide groups.[]

  • Purification and Characterization: Purify and characterize the final ADC as described in the SMCC protocol.

Conclusion and Recommendations

The choice between this compound and SMCC is not a one-size-fits-all decision and should be guided by the specific properties of the antibody and payload, as well as the desired characteristics of the final ADC.

Choose SMCC when:

  • A well-established, robust, and highly validated conjugation chemistry is desired.

  • The payload is relatively hydrophilic and the risk of aggregation is low.

  • High plasma stability is the primary concern, leveraging the proven performance of the SMCC linker in clinical settings.[4]

Consider this compound when:

  • The payload is hydrophobic, and there is a need to improve the overall solubility and reduce aggregation of the ADC.[]

  • Modulating the pharmacokinetic profile of the ADC is a key objective.

  • Reducing the potential immunogenicity of the conjugate is a priority.[9]

  • A different conjugation handle (primary amine) is required for the specific payload chemistry.

Ultimately, empirical testing is crucial. Researchers should consider synthesizing ADCs with both types of linkers and comparing their critical quality attributes, including DAR, aggregation, stability, and in vitro and in vivo performance, to select the optimal candidate for their therapeutic program. The development of next-generation maleimides and other novel linker technologies also provides further options to overcome some of the limitations of traditional linkers, offering an exciting and evolving toolkit for the design of next-generation antibody-drug conjugates.[3]

References

Navigating Bioconjugation: A Guide to Alternative Crosslinkers for Mal-PEG2-NH2

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise and stable linkage of biomolecules is a critical determinant of success. While Mal-PEG2-NH2 has been a widely utilized heterobifunctional crosslinker, its limitations, particularly the potential instability of the maleimide-thiol linkage, have spurred the development of a new generation of crosslinking technologies. This guide provides an objective comparison of alternative crosslinkers, supported by experimental data, to empower informed decision-making in the design of next-generation bioconjugates.

The traditional maleimide-based approach, while effective for targeting cysteine residues, can be susceptible to a retro-Michael reaction, leading to deconjugation and potential off-target effects, especially in the in vivo environment.[1][2][3] This has significant implications for the therapeutic efficacy and safety of antibody-drug conjugates (ADCs) and other targeted therapies.[1] The alternatives presented here offer enhanced stability, greater specificity, and broader applicability for a range of bioconjugation needs.

Next-Generation Maleimides: Enhancing Stability

To address the primary drawback of traditional maleimides, several innovative platforms have been engineered to improve the stability of the conjugate. These "next-generation" maleimides offer a significant improvement in plasma stability, a critical factor for in vivo applications.[1]

  • Diiodomaleimides: These crosslinkers exhibit rapid bioconjugation kinetics and reduced hydrolysis, even in sterically hindered systems. This makes them particularly well-suited for creating stable protein-protein conjugates, such as albumin-antibody fragment conjugates for half-life extension.[4][5][6]

  • Self-Hydrolyzing Maleimides: These linkers are designed with neighboring groups that catalyze the intramolecular hydrolysis of the thiosuccinimide ring to a stable maleamic acid derivative, effectively "locking" the conjugate and preventing the retro-Michael reaction.[1]

  • N-Aryl Maleimides: The electron-withdrawing nature of the aryl group in these maleimides accelerates the hydrolysis of the thiosuccinimde ring, leading to a more stable linkage.[1]

  • Thio-bridging Maleimides: This advanced approach allows for the re-bridging of reduced interchain disulfide bonds in antibodies, enabling the efficient and site-specific conjugation of small molecules without the need for antibody engineering.[7]

Beyond Maleimides: Novel Thiol-Reactive Chemistries

Moving beyond the maleimide scaffold, researchers have developed entirely new classes of thiol-reactive crosslinkers that form highly stable thioether bonds.

  • Methylsulfonyl Phenyloxadiazoles: These reagents react specifically with cysteine residues to form exceptionally stable conjugates in human plasma.[3] This "Thiol-Click" chemistry offers a promising alternative for creating robust bioconjugates for therapeutic applications.[3]

  • α-Haloacetamides (e.g., Bromoacetamide): These crosslinkers form a completely irreversible and highly stable thioether bond with sulfhydryl groups. However, they can exhibit some cross-reactivity with other nucleophilic residues like histidine at higher concentrations.[8]

Bioorthogonal "Click Chemistry": Precision and Specificity

"Click chemistry" encompasses a class of reactions that are highly specific, efficient, and bioorthogonal, meaning they do not interfere with native biological processes. These reactions have become invaluable tools for bioconjugation.

  • Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC): SPAAC is a copper-free click chemistry reaction that occurs between a strained alkyne (e.g., DBCO) and an azide.[9][][11] Its bioorthogonality and rapid kinetics make it ideal for labeling biomolecules in living systems.[9][][11][12]

  • Inverse-Electron-Demand Diels-Alder (IEDDA): The IEDDA reaction between a tetrazine and a strained alkene (e.g., trans-cyclooctene) is one of the fastest bioorthogonal reactions known.[13][14][15][16] This exceptional speed allows for efficient labeling at very low concentrations, making it highly suitable for in vivo imaging and other applications where reaction time is critical.[13][14][15][16]

Other Versatile Crosslinking Strategies

  • Carbodiimide Chemistry (EDC/NHS): This "zero-length" crosslinker facilitates the formation of a direct amide bond between a carboxyl group and a primary amine.[17] It is widely used for immobilizing proteins and peptides onto surfaces and creating protein-protein conjugates.[17]

  • Photo-Activatable Crosslinkers: Reagents such as aryl azides and diazirines remain inert until activated by UV light.[17][18][19] This allows for precise temporal and spatial control over the crosslinking reaction, making them ideal for mapping protein-protein interactions.[17][18][19]

  • Enzyme-Mediated Crosslinking: Enzymes like transglutaminase can catalyze the formation of highly specific and stable isopeptide bonds between glutamine and lysine residues.[17] This method offers excellent biocompatibility and is well-suited for creating biocompatible hydrogels for cell culture and tissue engineering.[17]

Quantitative Comparison of Crosslinker Performance

The selection of a crosslinker should be guided by the specific requirements of the application, including the desired stability, reaction kinetics, and specificity. The following table summarizes the key performance characteristics of various crosslinker types.

Crosslinker ChemistryTarget Residue(s)Bond FormedReaction SpeedLinkage StabilityKey AdvantagesKey Disadvantages
Traditional Maleimide Cysteine (Thiol)ThioetherFastModerately stable; susceptible to retro-Michael reaction[1][2]High specificity for thiols at pH 6.5-7.5[]Unstable in vivo, leading to potential deconjugation[1][2]
Next-Gen Maleimides Cysteine (Thiol)ThioetherRapidHighImproved plasma stability, reduced hydrolysis[1][4][6]Newer technology with less extensive literature
Methylsulfonyl Heterocycles Cysteine (Thiol)Thio-aryl etherModerateHighForms highly stable conjugates in human plasma[3]May have different reaction kinetics compared to maleimides[8]
SPAAC (Click Chemistry) Azide (non-native)TriazoleModerate to FastHighBioorthogonal, high specificity and efficiency[9][][11]Requires introduction of non-native functional groups
IEDDA (Click Chemistry) Tetrazine/Strained AlkeneDihydropyridazineVery FastHighExtremely rapid kinetics, bioorthogonal[13][14][15][16]Requires introduction of non-native functional groups
Carbodiimide (EDC/NHS) Carboxyl, AmineAmideModerateHighForms a stable, native amide bond[17]Can lead to polymerization if not carefully controlled
Photo-activatable Proximity-basedC-H, N-H, O-H insertionN/A (light-activated)HighTemporal and spatial control of crosslinking[17][18][19]Can be non-specific, requires UV activation
Enzyme-mediated Glutamine, LysineIsopeptideModerateHighHigh specificity and biocompatibility[17]Substrate specificity of the enzyme can be limiting

Experimental Protocols

Detailed methodologies are crucial for the successful implementation of any bioconjugation strategy. Below are general protocols for key experiments.

General Protocol for Thiol-Maleimide Conjugation

This protocol provides a general guideline for conjugating a maleimide-functionalized molecule to a thiol-containing protein.

Materials:

  • Thiol-containing protein (1-10 mg/mL)

  • Maleimide-functionalized molecule (10 mM stock in DMSO or DMF)

  • Conjugation Buffer: Phosphate-buffered saline (PBS), pH 6.5-7.5, degassed

  • (Optional) Reducing agent: TCEP (tris(2-carboxyethyl)phosphine)

  • Quenching reagent: Free cysteine or N-acetyl cysteine

  • Purification column (e.g., size-exclusion chromatography)

Procedure:

  • Protein Preparation: If necessary, reduce disulfide bonds in the protein using a 10-fold molar excess of TCEP for 30 minutes at room temperature. Remove excess TCEP using a desalting column.

  • Conjugation Reaction: Add a 10-20 fold molar excess of the maleimide-functionalized molecule to the protein solution.

  • Incubation: Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C, protected from light.

  • Quenching: (Optional) Add a 10-fold molar excess of a free thiol (e.g., N-acetylcysteine) to react with any unreacted maleimide.

  • Purification: Purify the conjugate from excess reagents using size-exclusion chromatography.

General Protocol for Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)

This protocol describes the conjugation of a DBCO-functionalized molecule to an azide-modified protein.

Materials:

  • Azide-modified protein (1-10 mg/mL)

  • DBCO-functionalized molecule (10 mM stock in DMSO)

  • Reaction Buffer: PBS, pH 7.4

Procedure:

  • Reaction Setup: Combine the azide-modified protein and the DBCO-functionalized molecule in the reaction buffer. A 3-10 fold molar excess of the DBCO reagent is typically used.

  • Incubation: Incubate the reaction mixture for 1-18 hours at room temperature or 37°C.

  • Purification: Remove excess, unreacted DBCO-reagent using a desalting column or dialysis.

Visualizing the Chemistries: Diagrams of Key Processes

To further elucidate the mechanisms and workflows discussed, the following diagrams are provided.

Maleimide_Instability cluster_reaction Thiol-Maleimide Reaction cluster_instability In Vivo Instability Protein_SH Protein-SH Thioether_Adduct Thioether Adduct (Succinimide Ring) Protein_SH->Thioether_Adduct Michael Addition Maleimide Maleimide Maleimide->Thioether_Adduct Deconjugated_Protein Protein-SH Thioether_Adduct->Deconjugated_Protein Retro-Michael Reaction Released_Payload Released Payload Trans-thiolated_Adduct Trans-thiolated Adduct Thioether_Adduct->Trans-thiolated_Adduct Thiol Exchange Endogenous_Thiol Endogenous Thiol (e.g., Glutathione) Endogenous_Thiol->Trans-thiolated_Adduct

Caption: Instability of the traditional maleimide-thiol linkage.

SPAAC_Workflow cluster_modification Biomolecule Modification cluster_conjugation SPAAC Reaction Biomolecule_A Biomolecule A Azide_Biomolecule Azide-Modified Biomolecule A Biomolecule_A->Azide_Biomolecule Azide_Linker Azide Linker Azide_Linker->Azide_Biomolecule Conjugate Stable Bioconjugate (Triazole Linkage) Azide_Biomolecule->Conjugate Strain-Promoted Cycloaddition Biomolecule_B Biomolecule B DBCO_Biomolecule DBCO-Modified Biomolecule B Biomolecule_B->DBCO_Biomolecule DBCO_Linker DBCO Linker DBCO_Linker->DBCO_Biomolecule DBCO_Biomolecule->Conjugate

Caption: Experimental workflow for SPAAC bioconjugation.

Crosslinker_Selection Application Specific Application Stability Required Stability Application->Stability Kinetics Reaction Kinetics Application->Kinetics Specificity Specificity Application->Specificity Crosslinker Optimal Crosslinker Stability->Crosslinker Kinetics->Crosslinker Specificity->Crosslinker

Caption: Logical relationship for selecting an appropriate crosslinker.

References

A Researcher's Guide to Analytical Techniques for Determining Conjugation Efficiency

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise determination of conjugation efficiency is a critical aspect of developing bioconjugates, such as antibody-drug conjugates (ADCs). The efficacy and safety of these complex molecules are directly influenced by the number of conjugated molecules, often expressed as the drug-to-antibody ratio (DAR). This guide provides an objective comparison of common analytical techniques used to determine conjugation efficiency, complete with supporting experimental data and detailed methodologies.

Comparison of Key Analytical Techniques

A variety of analytical techniques are available to quantify conjugation efficiency, each with its own set of advantages and limitations. The choice of method is often dictated by the specific characteristics of the bioconjugate, the desired level of detail, and the stage of development. The most commonly employed techniques include Ultraviolet-Visible (UV-Vis) Spectroscopy, Hydrophobic Interaction Chromatography (HIC), Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Size-Exclusion Chromatography (SEC).

Data Presentation: Quantitative Comparison of Techniques

The following table summarizes the key quantitative performance metrics of these analytical techniques for determining conjugation efficiency, with a focus on DAR determination for ADCs.

FeatureUV-Vis SpectroscopyHydrophobic Interaction Chromatography (HIC)Reversed-Phase HPLC (RP-HPLC)Liquid Chromatography-Mass Spectrometry (LC-MS)
Primary Information Average DAR[1][2][3]DAR distribution, percentage of unconjugated antibody, and different drug-loaded species[1][4][5]Average DAR, drug load on light and heavy chains[4][5][6]Precise mass measurement, average DAR, DAR distribution, identification of conjugation sites[1][2][7]
Sample Throughput High[1]High[1]ModerateModerate to High[1]
Resolution Not applicable (bulk measurement)[1]Moderate to High[1][8]HighVery High[1]
Sensitivity Moderate[1]Moderate[1]HighVery High[1]
Quantitative Accuracy Good for average DAR, but can be inaccurate if extinction coefficients are not precise[1][9]Good for relative quantitation of species[8]Good, correlates well with other methods[4]Excellent, provides direct mass measurement[7]
Limitations Provides only an average DAR, no information on distribution; requires distinct absorbance peaks for the biomolecule and the conjugated molecule.[2][3][9]Not always suitable for lysine-linked ADCs due to high heterogeneity; resolution can be lower than RP-HPLC.[8][10]Denaturing conditions can alter the native structure of the bioconjugate.[4]Higher complexity and cost of instrumentation; ionization efficiency can vary between different drug-loaded species.[8]
Typical Applications Rapid, routine estimation of average DAR.[2]QC lot release testing for cysteine-linked ADCs.[5]Characterization of cysteine-linked ADCs after reduction.[4][5]In-depth characterization, identification of conjugation sites, and analysis of heterogeneous conjugates.[7]

In-Depth Analysis and Experimental Protocols

This section provides a detailed overview of each analytical technique, including their underlying principles and step-by-step experimental protocols.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Principle: UV-Vis spectroscopy is a simple and rapid method for determining the average DAR.[3][11] This technique relies on the Beer-Lambert law and the distinct absorbance maxima of the protein (typically at 280 nm) and the conjugated small molecule at its specific maximum absorption wavelength (λmax).[3] By measuring the absorbance of the ADC at these two wavelengths, and knowing the molar extinction coefficients of both the antibody and the drug, their respective concentrations can be calculated, allowing for the determination of the average DAR.[11][]

Experimental Protocol:

  • Determine Molar Extinction Coefficients:

    • Accurately measure the absorbance of a known concentration of the unconjugated antibody at 280 nm to determine its molar extinction coefficient (ε_Ab,280_).

    • Measure the absorbance of a known concentration of the free drug at its λmax and at 280 nm to determine its molar extinction coefficients (ε_Drug,λmax_ and ε_Drug,280_).

  • Measure ADC Absorbance:

    • Prepare a solution of the ADC in a suitable buffer (e.g., PBS).

    • Measure the absorbance of the ADC solution at 280 nm (A_280_) and at the λmax of the drug (A_λmax_).

  • Calculate Average DAR:

    • The concentration of the antibody (C_Ab_) and the drug (C_Drug_) in the ADC sample can be calculated using the following simultaneous equations:

      • A_280_ = (ε_Ab,280_ * C_Ab_) + (ε_Drug,280_ * C_Drug_)

      • A_λmax_ = (ε_Ab,λmax_ * C_Ab_) + (ε_Drug,λmax_ * C_Drug_)

    • The average DAR is then calculated as the molar ratio of the drug to the antibody: DAR = C_Drug_ / C_Ab_.[]

UV_Vis_Workflow cluster_prep Sample & Standard Preparation cluster_measurement Absorbance Measurement cluster_calculation Data Analysis mAb Unconjugated mAb Spectrophotometer UV-Vis Spectrophotometer mAb->Spectrophotometer A280 Drug Free Drug Drug->Spectrophotometer Aλmax & A280 ADC ADC Sample ADC->Spectrophotometer Aλmax & A280 ExtinctionCoeff Determine Extinction Coefficients (ε) Spectrophotometer->ExtinctionCoeff Absorbance Data Concentration Calculate Concentrations (C_Ab & C_Drug) ExtinctionCoeff->Concentration DAR Calculate Average DAR Concentration->DAR

Figure 1. Workflow for average DAR determination using UV-Vis Spectroscopy.

Hydrophobic Interaction Chromatography (HIC)

Principle: HIC is a powerful technique for determining the DAR and drug load distribution of ADCs, particularly for cysteine-linked conjugates.[5] It separates molecules based on differences in their surface hydrophobicity under non-denaturing conditions.[4][13] The conjugation of hydrophobic drugs to an antibody increases its overall hydrophobicity. As a result, ADC species with different numbers of conjugated drugs can be separated, with higher DAR species eluting later from the HIC column.[5]

Experimental Protocol:

  • Mobile Phase Preparation:

    • Mobile Phase A (High Salt): 1.5 M Ammonium Sulfate in 50 mM Sodium Phosphate, pH 7.0.

    • Mobile Phase B (Low Salt): 50 mM Sodium Phosphate, pH 7.0, optionally containing a low percentage of an organic modifier like isopropanol (e.g., 20%) to facilitate elution of highly hydrophobic species.[13][14]

  • Sample Preparation:

    • Dilute the ADC sample to a final concentration of approximately 1 mg/mL in Mobile Phase A.[13]

  • HPLC System Setup:

    • Column: A HIC column (e.g., TSKgel Butyl-NPR).[13]

    • Flow Rate: 0.5 - 1.0 mL/min.

    • Column Temperature: Ambient or controlled (e.g., 25°C). High temperatures should be avoided as they can denature the protein.[]

    • Detection: UV absorbance at 280 nm.[13]

    • Equilibrate the column with Mobile Phase A.

  • Chromatographic Separation:

    • Inject the prepared ADC sample.

    • Apply a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over a specified time (e.g., 20-30 minutes) to elute the bound ADC species.

  • Data Analysis:

    • Integrate the peak areas for each resolved species (corresponding to DAR 0, 2, 4, 6, 8 for a typical cysteine-linked ADC).

    • Calculate the weighted average DAR using the following formula:

      • Average DAR = Σ (% Peak Area of each species × Number of drugs for that species) / 100.[14]

HIC_Workflow cluster_prep Sample Preparation cluster_hplc HIC-HPLC Analysis cluster_analysis Data Analysis ADC_Sample ADC Sample in High Salt Buffer Injector Injector ADC_Sample->Injector Column HIC Column Injector->Column Injection Detector UV Detector (280 nm) Column->Detector Pump HPLC Pump (Gradient Elution) Pump->Column Chromatogram Chromatogram (Separated DAR species) Detector->Chromatogram Integration Peak Integration Chromatogram->Integration DAR_Calc Calculate Weighted Average DAR Integration->DAR_Calc

Figure 2. Experimental workflow for DAR analysis using HIC.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

Principle: RP-HPLC separates molecules based on their hydrophobicity under denaturing conditions. For cysteine-linked ADCs, this method typically involves the reduction of inter-chain disulfide bonds to separate the light and heavy chains.[4][5] The conjugated drug molecules increase the hydrophobicity of the chains to which they are attached, allowing for the separation of unconjugated and conjugated chains. The average DAR is then calculated from the weighted average of the drug load on the light and heavy chains.[5]

Experimental Protocol:

  • Sample Preparation (Reduction):

    • Dilute the ADC sample to 1 mg/mL in a denaturing buffer (e.g., 6 M Guanidine-HCl).

    • Add a reducing agent, such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP), to a final concentration of 10-20 mM.

    • Incubate at 37°C for 30 minutes.

  • Mobile Phase Preparation:

    • Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA) or Formic Acid (FA).

    • Mobile Phase B: Acetonitrile (ACN) with 0.1% TFA or FA.

  • HPLC System Setup:

    • Column: A reversed-phase column suitable for proteins (e.g., C4 or C8).

    • Flow Rate: 0.5 - 1.0 mL/min.

    • Column Temperature: Elevated temperatures (e.g., 60-80°C) are often used to improve peak shape.

    • Detection: UV absorbance at 280 nm and/or 214 nm.

    • Equilibrate the column with a low percentage of Mobile Phase B.

  • Chromatographic Separation:

    • Inject the reduced ADC sample.

    • Apply a linear gradient of increasing Mobile Phase B to elute the light and heavy chains.

  • Data Analysis:

    • Integrate the peak areas for the unconjugated light chain (LC), conjugated light chain (LC-Drug), unconjugated heavy chain (HC), and conjugated heavy chains (HC-Drug, HC-Drug2, etc.).

    • Calculate the weighted average DAR using a formula that accounts for the number of drugs on each chain and their relative abundances.[]

Liquid Chromatography-Mass Spectrometry (LC-MS)

Principle: LC-MS combines the separation power of liquid chromatography with the mass analysis capabilities of mass spectrometry. It provides a highly accurate and detailed characterization of ADCs.[2] For intact ADC analysis, a native MS approach with size-exclusion chromatography (SEC) or a denaturing approach with RP-HPLC can be used.[7] LC-MS can determine the average DAR, the distribution of different drug-loaded species, and the precise location of the conjugated drugs.[7]

Experimental Protocol (Intact ADC Analysis):

  • Sample Preparation:

    • The ADC sample may be analyzed directly or after deglycosylation with an enzyme like PNGase F to simplify the mass spectrum.[15]

    • Dilute the sample in an MS-compatible buffer.

  • LC-MS System Setup:

    • LC System: UHPLC or HPLC system.

    • Column: For native MS, an SEC column with an MS-compatible mobile phase (e.g., ammonium acetate). For denaturing MS, an RP column (e.g., C4) with a mobile phase of water/acetonitrile containing formic acid.

    • Mass Spectrometer: A high-resolution mass spectrometer such as a Q-TOF or Orbitrap.[8]

  • LC-MS Analysis:

    • Inject the ADC sample.

    • The ADC is separated by the LC system and then introduced into the mass spectrometer.

  • Data Analysis:

    • The raw mass spectral data is deconvoluted to obtain the zero-charge mass spectrum of the intact ADC.

    • The masses of the different drug-loaded species are identified.

    • The relative abundance of each species is determined from the peak intensities in the deconvoluted spectrum.

    • The average DAR is calculated from the weighted average of the different DAR species.[9]

LCMS_Workflow cluster_prep Sample Preparation cluster_lcms LC-MS Analysis cluster_analysis Data Analysis ADC_Sample ADC Sample Deglycosylation Optional: Deglycosylation ADC_Sample->Deglycosylation LC LC Separation (SEC or RP) Deglycosylation->LC MS Mass Spectrometer (Q-TOF or Orbitrap) LC->MS Ionization Deconvolution Mass Spectra Deconvolution MS->Deconvolution DAR_Distribution DAR Distribution Deconvolution->DAR_Distribution Avg_DAR Average DAR DAR_Distribution->Avg_DAR

Figure 3. A generalized workflow for ADC analysis by LC-MS.

Size-Exclusion Chromatography (SEC)

Principle: SEC separates molecules based on their hydrodynamic size in solution under non-denaturing conditions.[16][17] It is primarily used to assess the aggregation and fragmentation of bioconjugates.[4][16] While not a primary method for determining DAR, it is crucial for assessing the purity and stability of the final product, as aggregation can be induced by the conjugation of hydrophobic drugs.[4]

Experimental Protocol:

  • Mobile Phase Preparation:

    • An isocratic mobile phase, typically a phosphate or saline buffer (e.g., 150 mM sodium phosphate, pH 7.0), is used.

  • Sample Preparation:

    • Dilute the ADC sample in the mobile phase.

  • HPLC System Setup:

    • Column: An SEC column with a pore size appropriate for the molecular weight of the ADC.

    • Flow Rate: Typically 0.5 - 1.0 mL/min.

    • Column Temperature: Ambient.

    • Detection: UV absorbance at 280 nm.

  • Chromatographic Separation:

    • Inject the ADC sample.

    • The separation is performed under isocratic conditions.

  • Data Analysis:

    • Integrate the peak areas corresponding to aggregates, the monomeric ADC, and any fragments.

    • The percentage of each species is calculated relative to the total peak area.

Conclusion

The selection of an appropriate analytical technique for determining conjugation efficiency is a critical decision in the development of bioconjugates. UV-Vis spectroscopy offers a rapid but less detailed assessment of the average DAR. HIC is the industry standard for analyzing the DAR distribution of cysteine-linked ADCs under native conditions. RP-HPLC provides an orthogonal method for DAR determination, particularly after reduction of the ADC. LC-MS stands out as the most powerful technique, offering highly accurate and detailed information on DAR, drug load distribution, and conjugation sites. Finally, SEC is an indispensable tool for monitoring the aggregation and purity of the bioconjugate. A comprehensive characterization of a bioconjugate often requires the use of multiple, orthogonal analytical techniques to ensure a thorough understanding of its critical quality attributes.

References

A Comparative Guide to the Biological Activity of Mal-PEG2-NH2 Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of a chemical linker is a pivotal decision in the design of bioconjugates such as antibody-drug conjugates (ADCs). The linker not only connects the targeting moiety to the payload but also profoundly influences the stability, efficacy, and overall therapeutic index of the conjugate. This guide provides an objective comparison of the biological activity of conjugates synthesized using the popular heterobifunctional linker, Maleimide-PEG2-Amine (Mal-PEG2-NH2), with key alternatives. The comparison is supported by experimental data, detailed methodologies for critical assays, and visualizations of relevant biological and experimental pathways.

This compound features a maleimide group for covalent linkage to thiol groups (e.g., on cysteine residues of an antibody) and a primary amine for conjugation to carboxylic acids or activated esters. The short polyethylene glycol (PEG) spacer enhances hydrophilicity. While widely used, the stability of the resulting thiosuccinimide linkage is a critical consideration, leading to the development of next-generation alternatives.

Data Presentation: A Head-to-Head Comparison

The following tables summarize quantitative data from various studies, offering a comparison of the stability and in vivo efficacy of different bioconjugation strategies.

Table 1: In Vitro Stability of Maleimide-Based Linkers in Human Plasma

Linker TypeConjugateIncubation Time% Intact ADC RemainingKey Findings
Traditional Maleimide ADC in human plasma7 days~50%Significant deconjugation observed due to retro-Michael reaction.[1]
Self-Stabilizing Maleimide (DPR-based) ADC in plasma7 days>95%Rapid hydrolysis of the thiosuccinimide ring prevents payload loss.[1]
Maleamic Methyl Ester-Based Linker ADC in albumin solution (25 mg/mL)14 days~96.2%Minimal payload shedding observed in a physiological environment.[2]

Table 2: Comparative In Vivo Efficacy of ADCs with Different Linkers in Xenograft Models

ADC Target & PayloadLinker TypeAnimal ModelEfficacy OutcomeReference
Anti-HER2-MMAETraditional Maleimide Mice with HER2+ tumorsSubstantial tumor growth inhibition.[2]
Anti-HER2-MMAEMaleamic Methyl Ester-Based Mice with HER2+ tumorsComplete tumor regression at half the dose (2.5 mg/kg) of the traditional ADC.[2][2]
Tool mAb-MMAEVedotin (vc-PAB-MMAE) Rat tolerability studyTolerated drug load established as baseline.[3]
Tool mAb-MMAENovel Hydrophilic (LD343) Rat tolerability study~4-fold increase in the tolerated drug load compared to vedotin.[3][3]

Mandatory Visualization

The following diagrams, generated using Graphviz (DOT language), illustrate key biological pathways and experimental workflows relevant to the assessment of this compound conjugates.

Mechanism of Action for an MMAE-based ADC cluster_extracellular Extracellular Space cluster_cell Cancer Cell cluster_pathway Internalization & Payload Release cluster_cytoplasm Cytoplasmic Action ADC MMAE-ADC Antigen Target Antigen ADC->Antigen Binding Endocytosis Receptor-Mediated Endocytosis Antigen->Endocytosis Endosome Endosome Endocytosis->Endosome Lysosome Lysosome Endosome->Lysosome Fusion Cleavage Linker Cleavage (Cathepsin B) Lysosome->Cleavage Free_MMAE Free MMAE Cleavage->Free_MMAE Tubulin Tubulin Polymerization Free_MMAE->Tubulin inhibits Bystander_Effect Bystander Effect (to neighboring cells) Free_MMAE->Bystander_Effect Microtubule_Disruption Microtubule Disruption Tubulin->Microtubule_Disruption Cell_Cycle_Arrest G2/M Cell Cycle Arrest Microtubule_Disruption->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis

Caption: Mechanism of action for an MMAE-based ADC.

Experimental Workflow for ADC In Vitro Cytotoxicity (MTT Assay) start Start: Cancer Cell Lines plate_cells Plate cells in 96-well plate (1,000-10,000 cells/well) start->plate_cells incubate_attach Incubate overnight (37°C, 5% CO2) plate_cells->incubate_attach add_adc Add serial dilutions of ADC incubate_attach->add_adc incubate_treat Incubate for 48-144 hours add_adc->incubate_treat add_mtt Add MTT solution (5 mg/mL) incubate_treat->add_mtt incubate_mtt Incubate for 1-4 hours add_mtt->incubate_mtt add_sds Add 10% SDS-HCl solution to solubilize formazan incubate_mtt->add_sds read_absorbance Read absorbance at 570 nm add_sds->read_absorbance analyze Analyze Data: - Calculate % viability - Determine IC50 read_absorbance->analyze end End: IC50 Value analyze->end

Caption: Workflow for ADC in vitro cytotoxicity MTT assay.

Experimental Workflow for ADC Antigen Binding (ELISA) start Start: Reagents coat_plate Coat 96-well plate with target antigen (1-10 µg/ml) start->coat_plate incubate_coat Incubate (e.g., 4°C overnight) coat_plate->incubate_coat wash1 Wash wells (x3 with PBS) incubate_coat->wash1 block Block with 1% BSA in PBS wash1->block incubate_block Incubate for 1-2 hours block->incubate_block wash2 Wash wells (x3 with PBS) incubate_block->wash2 add_adc Add serial dilutions of ADC wash2->add_adc incubate_adc Incubate for 2 hours at RT add_adc->incubate_adc wash3 Wash wells (x3 with PBS) incubate_adc->wash3 add_secondary Add HRP-conjugated secondary antibody wash3->add_secondary incubate_secondary Incubate for 1 hour at RT add_secondary->incubate_secondary wash4 Wash wells (x4 with PBS) incubate_secondary->wash4 add_substrate Add TMB substrate wash4->add_substrate develop_color Incubate in dark (15-30 min) add_substrate->develop_color stop_reaction Add stop solution (e.g., H2SO4) develop_color->stop_reaction read_plate Read absorbance at 450 nm stop_reaction->read_plate analyze Analyze Data: - Plot absorbance vs. concentration - Determine EC50 read_plate->analyze end End: EC50 Value analyze->end

Caption: Workflow for ADC antigen binding ELISA.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of bioconjugate performance.

Protocol 1: In Vitro Cytotoxicity Assessment using MTT Assay

This protocol is used to determine the concentration of an ADC required to inhibit the growth of a cancer cell line by 50% (IC50).

Materials:

  • Target cancer cell lines (e.g., SK-BR-3 for HER2-positive, MCF7 for HER2-negative)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well flat-bottom sterile plates

  • ADC constructs and unconjugated payload

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • Phosphate-buffered saline (PBS)

  • Multichannel pipette and sterile tips

  • Microplate reader

Procedure:

  • Cell Seeding: Harvest and count cells. Seed the cells in a 96-well plate at a density of 1,000–10,000 cells/well in 50 µL of complete medium.[3][4]

  • Incubation for Attachment: Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 overnight to allow cells to attach.[3][4]

  • ADC Treatment: Prepare serial dilutions of the ADC and control compounds. Add 50 µL of the prepared solutions to the respective wells. Include wells with medium only as a blank control.[3]

  • Incubation: Incubate the plate for a period that allows for several cell doublings, typically 48 to 144 hours, at 37°C with 5% CO2.[3]

  • MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 1-4 hours at 37°C.[3][5]

  • Formazan Solubilization: Add 100 µL of the SDS-HCl solution to each well to dissolve the formazan crystals. Incubate the plate overnight at 37°C in the dark.[3][5]

  • Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader.[3][5]

  • Data Analysis: Subtract the average absorbance of the blank wells from all other readings. Calculate the percentage of cell viability for each concentration relative to the untreated control cells. Plot the percentage of viability against the logarithm of the ADC concentration and determine the IC50 value using a suitable curve-fitting software.

Protocol 2: Antigen Binding Affinity Assessment by ELISA

This protocol measures the binding affinity (EC50) of an ADC to its target antigen.

Materials:

  • Recombinant target antigen

  • 96-well high-binding ELISA plates

  • ADC constructs

  • Coating buffer (e.g., bicarbonate/carbonate buffer, pH 9.6)

  • Wash buffer (PBS with 0.05% Tween-20)

  • Blocking buffer (e.g., 1% BSA in PBS)

  • HRP-conjugated secondary antibody (e.g., anti-human IgG-HRP)

  • TMB (3,3’,5,5’-Tetramethylbenzidine) substrate solution

  • Stop solution (e.g., 1 M H2SO4)

  • Microplate reader

Procedure:

  • Antigen Coating: Dilute the target antigen to 1-10 µg/mL in coating buffer. Add 50-100 µL to each well of the 96-well plate. Incubate overnight at 4°C.[6]

  • Washing: Discard the coating solution and wash the plate three times with wash buffer.[7]

  • Blocking: Add 200 µL of blocking buffer to each well to block non-specific binding sites. Incubate for 1-2 hours at room temperature.[6]

  • Washing: Discard the blocking solution and wash the plate three times with wash buffer.

  • ADC Incubation: Prepare serial dilutions of the ADC in blocking buffer. Add 100 µL of each dilution to the wells. Incubate for 2 hours at room temperature.[7]

  • Washing: Discard the ADC solutions and wash the plate three times with wash buffer.

  • Secondary Antibody Incubation: Add 100 µL of the HRP-conjugated secondary antibody, diluted in blocking buffer, to each well. Incubate for 1 hour at room temperature.[7]

  • Washing: Discard the secondary antibody solution and wash the plate four times with wash buffer.

  • Substrate Development: Add 100 µL of TMB substrate solution to each well. Incubate in the dark at room temperature for 15-30 minutes, or until sufficient color develops.[7]

  • Stopping the Reaction: Add 50 µL of stop solution to each well.[7]

  • Absorbance Reading: Read the absorbance at 450 nm within 30 minutes of adding the stop solution.

  • Data Analysis: Plot the absorbance values against the logarithm of the ADC concentration. Fit the data to a sigmoidal dose-response curve to determine the EC50 value, which represents the concentration of ADC that gives half-maximal binding.

References

The Balancing Act: A Comparative Guide to PEG Linker Length in ADC Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic selection of a linker is a critical determinant of an Antibody-Drug Conjugate's (ADC) success in targeted cancer therapy. Among the various linker technologies, polyethylene glycol (PEG) has emerged as a pivotal component for optimizing the therapeutic index of ADCs.[1] The length of the PEG chain is a crucial parameter that can be modulated to fine-tune the physicochemical and pharmacokinetic properties of the conjugate.[1][2] This guide provides an objective comparison of different PEG lengths in ADC development, supported by experimental data, to inform the design of next-generation targeted cancer therapies.

The inclusion of PEG linkers in ADCs offers several advantages, including improved hydrophilicity, which is particularly beneficial for hydrophobic payloads, and a reduction in aggregation.[1] PEGylation can also enhance the pharmacokinetic profile of an ADC, leading to a longer plasma half-life and increased accumulation in tumor tissues.[1][3] However, the optimal PEG length is not a one-size-fits-all solution and is dependent on the specific antibody, payload, and target.[1]

Comparative Analysis of ADC Performance with Varying PEG Lengths

Experimental data from several preclinical studies highlight a clear trend: increasing PEG linker length generally correlates with a longer plasma half-life and, in some instances, improved in vivo efficacy.[1][4] However, this can sometimes come at the cost of reduced in vitro potency due to steric hindrance.[2][3]

Data Presentation: A Quantitative Comparison

The following tables summarize quantitative data from various studies, highlighting the impact of PEG linker length on key performance metrics. It is important to note that the data is synthesized from studies using different antibody-payload combinations, cell lines, and experimental models, which may influence the results.[4] Therefore, the data illustrates general trends rather than absolute direct comparisons.[4]

Table 1: Impact of PEG Linker Length on Pharmacokinetics of ADCs

ADC ComponentPEG Linker LengthKey Pharmacokinetic FindingReference
Affibody-Drug ConjugateNoneHalf-life of 19.6 minutes[2]
Affibody-Drug Conjugate4 kDa2.5-fold increase in half-life compared to no PEG[2][5]
Affibody-Drug Conjugate10 kDa11.2-fold increase in half-life compared to no PEG[2][5]
αCD30 Conjugate< PEG8Rapidly increased clearance rates[6]
Non-targeted ADCShort (PEG0)Not Reported[7]
Non-targeted ADCMedium (PEG8)Longer half-life than PEG0[7]
Non-targeted ADCLong (PEG12)Longest half-life[7]

Table 2: Effect of PEG Linker Length on In Vitro Cytotoxicity of ADCs

ADC ComponentPEG Linker LengthKey In Vitro Cytotoxicity FindingReference
Affibody-Drug Conjugate4 kDa4.5-fold reduction in cytotoxicity compared to no PEG[5][8]
Affibody-Drug Conjugate10 kDa22-fold reduction in cytotoxicity compared to no PEG[5][8]
HER2-positive cellsNot specifiedIC50 values are generally in the nanomolar range[5]
HER2-low or negative cellsNot specifiedIC50 values are significantly higher (>1000 nM)[5]

Table 3: Influence of PEG Linker Length on In Vivo Efficacy and Tolerability of ADCs

ADC ComponentPEG Linker LengthKey In Vivo Efficacy/Tolerability FindingReference
Non-PEGylated ADCNone11% decrease in tumor weights[9]
PEGylated ADC2 and 4 PEG units35-45% decrease in tumor weights[9]
PEGylated ADC8, 12, and 24 PEG units75-85% reduction in tumor weights[9]
PEGylated Conjugates< PEG8Not tolerated in mice at 50 mg/kg[6]
Non-targeted ADCShort (PEG0)All mice died at 20 mg/kg dose[7]
Non-targeted ADCMedium (PEG8)100% survival at 20 mg/kg dose[7]
Non-targeted ADCLong (PEG12)100% survival at 20 mg/kg dose[7]

Experimental Protocols

Detailed methodologies are crucial for the design and interpretation of comparative studies. Below are outlines for key experiments cited in the evaluation of ADCs with different PEG linker lengths.

In Vitro Cytotoxicity Assay

Objective: To determine the potency of ADCs with varying PEG linker lengths on target cancer cell lines.

Materials:

  • Target cancer cell lines (e.g., HER2-positive NCI-N87, BT-474; HER2-low MCF-7)[5]

  • ADCs with different PEG linker lengths

  • Cell culture medium and supplements

  • 96-well plates

  • Cell viability assay reagent (e.g., MTT, MTS, or CellTiter-Glo®)[1][3]

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a predetermined density and allow them to adhere overnight.[3]

  • ADC Treatment: Serially dilute ADCs with different PEG linker lengths and add them to the cells.[3]

  • Incubation: Incubate the plates for a period of 72 to 120 hours.[3]

  • Viability Assessment: Measure cell viability using a colorimetric or luminescence-based assay.[1][3]

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) by fitting the dose-response data to a four-parameter logistic curve.[3]

In Vivo Tumor Xenograft Efficacy Study

Objective: To evaluate the anti-tumor efficacy of ADCs with different PEG linker lengths in a tumor-bearing mouse model.[2]

Materials:

  • Tumor-xenograft mouse model (e.g., mice bearing NCI-N87 or LNCaP tumors)[2]

  • ADCs with varying PEG linker lengths

  • Vehicle control (e.g., saline)[2]

  • Calipers for tumor measurement[2]

Procedure:

  • Tumor Implantation: Subcutaneously implant tumor cells into the flank of immunocompromised mice.[2]

  • Treatment: Once tumors reach a predetermined size, randomly assign mice to treatment groups and administer the ADCs or vehicle control intravenously.

  • Tumor Measurement: Measure tumor volume with calipers at regular intervals.

  • Data Analysis: Plot tumor growth curves for each treatment group and calculate the percentage of tumor growth inhibition compared to the control group.[4]

Pharmacokinetic Analysis

Objective: To determine the pharmacokinetic profiles of ADCs with different PEG linker lengths.

Materials:

  • Sprague-Dawley rats or other suitable animal model[6]

  • ADCs with varying PEG linker lengths

  • Equipment for blood sample collection and processing

  • Analytical method for ADC quantification in plasma (e.g., ELISA)

Procedure:

  • Dosing: Administer a single intravenous dose of the ADCs to the animals.[6]

  • Blood Sampling: Collect blood samples at various time points post-injection.

  • Plasma Preparation: Process the blood samples to obtain plasma.

  • ADC Quantification: Measure the concentration of the ADC in plasma samples using a validated analytical method.

  • Data Analysis: Plot the plasma concentration-time curve and calculate key pharmacokinetic parameters such as half-life (t½), clearance (CL), and area under the curve (AUC).[2][6]

Visualizations

Signaling Pathways and Experimental Workflows

ADC_Mechanism_of_Action Mechanism of an Anti-HER2 ADC with an MMAE Payload cluster_extracellular Extracellular Space cluster_cell Cancer Cell ADC ADC HER2 HER2 Receptor ADC->HER2 1. Binding Complex ADC-HER2 Complex Endosome Endosome Complex->Endosome 2. Internalization Lysosome Lysosome Endosome->Lysosome 3. Trafficking MMAE MMAE Payload Lysosome->MMAE 4. Payload Release Microtubules Microtubules MMAE->Microtubules 5. Microtubule Disruption Apoptosis Apoptosis Microtubules->Apoptosis 6. Cell Death

Caption: General mechanism of action for an antibody-drug conjugate.

ADC_Evaluation_Workflow Preclinical Evaluation Workflow for ADCs with Different PEG Linkers cluster_synthesis ADC Synthesis & Characterization cluster_evaluation Preclinical Evaluation Synthesis Synthesize ADCs with varying PEG linkers Purification Purification (SEC) Synthesis->Purification Characterization Characterization (DAR, Purity) Purification->Characterization InVitro In Vitro Cytotoxicity Assay Characterization->InVitro InVivo_PK In Vivo Pharmacokinetic Study Characterization->InVivo_PK InVivo_Efficacy In Vivo Efficacy Study Characterization->InVivo_Efficacy Tolerability Tolerability Study InVivo_Efficacy->Tolerability Linker_Length_Properties Relationship Between PEG Linker Length and ADC Properties cluster_linker PEG Linker Length cluster_properties ADC Properties Short_Linker Shorter PEG Linker HalfLife Plasma Half-Life Short_Linker->HalfLife Shorter Clearance Clearance Short_Linker->Clearance Higher InVitroPotency In Vitro Potency Short_Linker->InVitroPotency Higher InVivoEfficacy In Vivo Efficacy Short_Linker->InVivoEfficacy Lower Long_Linker Longer PEG Linker Hydrophilicity Hydrophilicity Long_Linker->Hydrophilicity Higher Stability Stability (Reduced Aggregation) Long_Linker->Stability Higher Long_Linker->HalfLife Longer Long_Linker->Clearance Lower Long_Linker->InVitroPotency Lower Long_Linker->InVivoEfficacy Higher

References

A Researcher's Guide to Site-Specific Antibody Conjugation: Validating Mal-PEG2-NH2 Against Modern Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise and stable engineering of bioconjugates is fundamental to therapeutic success. In the landscape of antibody-drug conjugates (ADCs), the choice of linker and conjugation strategy is a critical determinant of efficacy, stability, and safety. This guide provides an objective comparison of site-specific conjugation using the heterobifunctional linker, Mal-PEG2-NH2, against alternative and next-generation technologies. Through a presentation of supporting experimental data, detailed protocols, and visual workflows, this document aims to facilitate an informed and strategic approach to ADC development.

The Central Role of the Linker in Bioconjugation

The linker in an ADC is not a mere connector; it profoundly influences the stability, solubility, pharmacokinetics, and mechanism of action of the final product. This compound is a widely used linker featuring a maleimide group for thiol-reactive conjugation (e.g., to cysteine residues on an antibody) and a primary amine group for the attachment of a cytotoxic payload, separated by a two-unit polyethylene glycol (PEG) spacer. The PEG spacer enhances hydrophilicity, which can improve solubility, reduce aggregation, and prolong circulation half-life.

However, the traditional maleimide-thiol linkage, while efficient, is known for its potential instability in vivo. The thiosuccinimide adduct is susceptible to a retro-Michael reaction, particularly in the presence of thiol-containing species like albumin and glutathione in the plasma. This can lead to premature payload release, resulting in off-target toxicity and a diminished therapeutic window. Consequently, a range of alternative linkers and conjugation strategies have been developed to address this limitation.

Comparative Analysis of Conjugation Technologies

The selection of a conjugation strategy involves a trade-off between reaction efficiency, linker stability, product homogeneity, and the desired payload release mechanism. Below is a comparative overview of this compound and its alternatives.

Linker Stability: A Head-to-Head Comparison

The stability of the linker-payload connection is paramount for the safety and efficacy of an ADC. The following table summarizes the stability of traditional maleimide-thiol conjugates compared to next-generation alternatives in human plasma or in the presence of competing thiols.

Linker TypeModel SystemIncubation Time (days)% Intact ConjugateKey Observation
Traditional Maleimide (Thioether) ADC in human plasma7~50%Significant degradation due to retro-Michael reaction.[1]
"Bridging" Disulfide ADC in human plasma7>95%Substantially improved plasma stability by re-bridging the disulfide bond.[1]
N-Aryl Maleimide ADC in serum7>80%Accelerated hydrolysis of the thiosuccinimide ring to a stable maleamic acid derivative, preventing retro-Michael reaction.[2]
Mono-sulfone-PEG Hemoglobin conjugate with 1 mM Glutathione7>90%Significantly more stable than the maleimide-PEG conjugate.
(Aminooxy)acetamide (Oxime bond) --Highly StableResistant to hydrolysis and thiol-mediated cleavage, offering superior plasma stability.
Homogeneity of ADCs: Site-Specific vs. Stochastic Methods

A critical quality attribute of an ADC is the drug-to-antibody ratio (DAR). Site-specific conjugation methods aim to produce a homogeneous ADC population with a defined DAR, in contrast to stochastic methods that yield a heterogeneous mixture.

Conjugation MethodTypical DAR DistributionPredominant DAR SpeciesKey AdvantagesKey Disadvantages
Stochastic (Lysine Conjugation) Broad (DAR 0-8)Mixture of speciesSimple, no antibody engineering required.[3]Heterogeneous product, potential for conjugation in binding domains.
Stochastic (Cysteine Conjugation) Bell-shaped (even-numbered DARs)DAR 0, 2, 4, 6, 8More controlled than lysine conjugation.[4]Still produces a heterogeneous mixture.
Site-Specific (e.g., this compound with engineered Cysteines) NarrowSingle, defined DAR (e.g., DAR 2 or 4)Homogeneous product, improved pharmacokinetics and therapeutic index.[5]Requires antibody engineering.
Site-Specific (Enzymatic) NarrowSingle, defined DARHigh specificity, mild reaction conditions.[4]May require specific recognition sequences and additional purification steps.

Experimental Protocols

Detailed methodologies are essential for the successful validation and comparison of different conjugation strategies.

Protocol 1: Site-Specific Conjugation using this compound

This protocol describes the conjugation of a payload to an antibody with engineered cysteine residues.

1. Payload-Linker Synthesis:

  • Activation of Payload: Dissolve the cytotoxic payload (1.0 eq) containing a carboxylic acid in anhydrous DMF. Add N-hydroxysuccinimide (NHS, 1.2 eq) and a carbodiimide coupling agent like DCC or EDC (1.2 eq). Stir at room temperature for 4-6 hours.

  • Conjugation to this compound: To the activated payload solution, add this compound (1.0 eq) and a non-nucleophilic base such as diisopropylethylamine (DIPEA, 2.0 eq). Stir at room temperature overnight.

  • Purification: Purify the payload-linker construct by reverse-phase HPLC.

2. Antibody Reduction:

  • Prepare the antibody (e.g., Trastuzumab with engineered cysteines) at 5-10 mg/mL in a phosphate buffer (e.g., PBS, pH 7.2).

  • Add a 10-20 fold molar excess of a reducing agent such as TCEP.

  • Incubate at 37°C for 1-2 hours to reduce the interchain disulfide bonds or engineered cysteine caps.

  • Remove excess TCEP using a desalting column, exchanging the buffer to PBS with 1 mM EDTA, pH 7.2.

3. Conjugation to Antibody:

  • Dissolve the purified payload-linker construct in a co-solvent like DMSO to a concentration of 10 mM.

  • Add a 5-10 fold molar excess of the payload-linker solution to the reduced antibody.

  • Incubate at room temperature for 1-2 hours with gentle mixing.

4. Purification of ADC:

  • Purify the ADC using size-exclusion chromatography (SEC) or protein A affinity chromatography to remove unreacted payload-linker and other impurities.

Protocol 2: Determination of Drug-to-Antibody Ratio (DAR) by HIC-HPLC

Hydrophobic Interaction Chromatography (HIC) is a standard method for determining the DAR of cysteine-linked ADCs.[6][7]

  • Column: A HIC column (e.g., Butyl-NPR).

  • Mobile Phase A: High salt buffer (e.g., 1.5 M ammonium sulfate in 25 mM sodium phosphate, pH 7.0).

  • Mobile Phase B: Low salt buffer (e.g., 25 mM sodium phosphate, pH 7.0, with 20% isopropanol).

  • Gradient: A linear gradient from high salt to low salt to elute the ADC species.

  • Detection: UV absorbance at 280 nm.

  • Analysis: The unconjugated antibody elutes first, followed by ADC species with increasing DAR values (DAR2, DAR4, etc.). The average DAR is calculated from the peak areas of the different species.[6]

Protocol 3: In Vitro Cytotoxicity Assay

This assay determines the potency of the ADC in killing target cancer cells.

  • Cell Seeding: Seed antigen-positive and antigen-negative cells in 96-well plates and allow them to adhere overnight.

  • Treatment: Treat the cells with serial dilutions of the ADC, unconjugated antibody, and free payload.

  • Incubation: Incubate the plates for 72-120 hours.

  • Viability Assessment: Assess cell viability using a reagent such as MTT or CellTiter-Glo.

  • Data Analysis: Plot cell viability versus concentration and determine the IC50 value for each compound.

Visualizing the Workflow and Linker Stability

ADC_Synthesis_Workflow cluster_0 Payload-Linker Synthesis cluster_1 Antibody Preparation cluster_2 Conjugation & Purification Payload Payload Activated Payload Activated Payload Payload->Activated Payload NHS, EDC Payload-Linker Payload-Linker Activated Payload->Payload-Linker DIPEA This compound This compound This compound->Payload-Linker ADC ADC Payload-Linker->ADC Antibody Antibody Reduced Antibody Reduced Antibody Antibody->Reduced Antibody TCEP Reduced Antibody->ADC Purified ADC Purified ADC ADC->Purified ADC SEC/Protein A

Linker_Stability_Comparison cluster_0 Traditional Maleimide cluster_1 Stabilized Maleimide ADC_in_Plasma ADC in Plasma Retro_Michael Retro-Michael Reaction ADC_in_Plasma->Retro_Michael Hydrolysis Ring Hydrolysis ADC_in_Plasma->Hydrolysis Deconjugated_Payload Payload Release (Off-Target Toxicity) Retro_Michael->Deconjugated_Payload Stable_ADC Stable Conjugate (On-Target Efficacy) Hydrolysis->Stable_ADC

Conclusion

The validation of a site-specific conjugation strategy using this compound requires a thorough evaluation of its efficiency, the stability of the resulting conjugate, and its performance in relevant biological assays. While this compound represents a well-established and versatile linker, with the PEG component offering clear advantages for improving the pharmacokinetic properties of bioconjugates, the inherent instability of the traditional maleimide-thiol linkage is a critical consideration.

Next-generation maleimides and alternative conjugation chemistries, such as those forming oxime bonds, offer significant improvements in plasma stability, which can translate to a wider therapeutic window. The choice of conjugation strategy should be guided by a careful assessment of the desired product profile, balancing the ease of established methods with the superior performance of newer technologies. The experimental protocols and comparative data presented in this guide provide a framework for making these critical decisions in the development of next-generation antibody-drug conjugates.

References

Advanced & Novel Applications

Application Notes and Protocols for Mal-PEG2-NH2 in Bispecific Antibody Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The development of bispecific antibodies (bsAbs) represents a significant advancement in immunotherapy, offering the potential to engage two different targets simultaneously. This dual-targeting capability can lead to novel mechanisms of action, such as redirecting immune effector cells to tumor cells, blocking two independent signaling pathways, or promoting the formation of protein complexes. The chemical linker used to conjugate the two antibody specificities is a critical component in the design and synthesis of these complex biologics.

Mal-PEG2-NH2 is a heterobifunctional linker that is well-suited for the construction of bispecific antibodies. It features a maleimide group at one end and a primary amine at the other, connected by a two-unit polyethylene glycol (PEG) spacer. The maleimide group reacts specifically with free sulfhydryl (thiol) groups, such as those found in the hinge region of antibody fragments, to form a stable thioether bond. The primary amine can be readily conjugated to carboxyl groups on the other antibody component through the use of coupling agents like EDC and NHS, forming a stable amide bond. The short PEG spacer enhances the solubility of the resulting conjugate and provides a defined distance between the two antibody domains.

These application notes provide a comprehensive overview of the use of this compound in the development of bispecific antibodies, including detailed experimental protocols, expected quantitative data, and visualization of relevant biological pathways and experimental workflows.

Data Presentation

The following tables summarize the expected quantitative data for the synthesis and characterization of a bispecific antibody using the this compound linker. These values are based on established bioconjugation chemistry principles and data from similar linker technologies, as specific data for this compound in bispecific antibody synthesis is not extensively published.[1][2]

Table 1: Conjugation Efficiency and Yield

StepParameterExpected RangeNotes
Step 1: Modification of Antibody A with this compound Reaction Efficiency70-90%Efficiency of activating Antibody A's carboxyl groups and reacting with the amine of this compound.[1]
Yield60-80%Yield of purified Maleimide-activated Antibody A.[1]
Step 2: Conjugation of Maleimide-activated Antibody A with Antibody B-SH Reaction Efficiency>95%Efficiency of the maleimide-thiol reaction is typically very high under optimal conditions.[3][4]
Overall Yield40-60%Overall yield of the purified bispecific antibody, taking into account losses from both steps and purification.

Table 2: Characterization of the Final Bispecific Antibody

ParameterMethodExpected Result
Purity Size-Exclusion Chromatography (SEC-HPLC)>95% monomeric peak
Identity and Integrity Mass Spectrometry (LC-MS)Observed molecular weight consistent with the theoretical mass of the bispecific construct.
Binding Affinity to Target 1 Surface Plasmon Resonance (SPR) or ELISAKD value comparable to the parental Antibody A.
Binding Affinity to Target 2 Surface Plasmon Resonance (SPR) or ELISAKD value comparable to the parental Antibody B.
In vitro Potency Cell-based functional assay (e.g., T-cell mediated cytotoxicity)Dose-dependent activity demonstrating dual engagement of targets.
Stability Accelerated stability studies (e.g., incubation at 4°C and 25°C)Minimal aggregation or fragmentation over the study period.

Experimental Protocols

The following protocols provide a detailed methodology for the key experiments involved in the synthesis and characterization of a bispecific antibody using this compound.

Protocol 1: Synthesis of a Bispecific Antibody (Fab'-Fab') using this compound

This protocol describes a two-step process to generate a bispecific antibody fragment by linking two different Fab' fragments.

Materials:

  • Antibody A (to be modified with the linker)

  • Antibody B (to provide the thiol group)

  • This compound linker

  • N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS)

  • 2-Mercaptoethylamine (2-MEA) or Papain for Fab' generation

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

  • Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Thiol-Reaction Buffer: PBS, pH 6.5-7.0, containing 1 mM EDTA

  • Desalting columns (e.g., Zeba™ Spin Desalting Columns)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

Step 1: Preparation and Activation of Antibody A with this compound

  • Prepare Antibody A: If starting with a full-length IgG, generate the F(ab')2 fragment using an appropriate enzyme (e.g., pepsin) followed by reduction to Fab' with a mild reducing agent like 2-MEA. Alternatively, if Antibody A has accessible carboxyl groups for modification, it can be used directly. For this protocol, we will assume modification of carboxyl groups on a protein. Dissolve Antibody A in Activation Buffer to a concentration of 2-5 mg/mL.

  • Activate Carboxyl Groups:

    • Immediately before use, dissolve EDC and NHS in anhydrous DMF or DMSO to a concentration of 100 mM.

    • Add EDC to the Antibody A solution to a final concentration of 10 mM.

    • Add NHS to the Antibody A solution to a final concentration of 20 mM.

    • Incubate for 15-30 minutes at room temperature with gentle mixing.

  • Prepare this compound: Dissolve this compound in anhydrous DMF or DMSO to a concentration of 100 mM.

  • Conjugate this compound to Activated Antibody A:

    • Add the this compound solution to the activated Antibody A solution to achieve a 10- to 50-fold molar excess of the linker.

    • Incubate for 2 hours at room temperature or overnight at 4°C with gentle mixing.

  • Purification of Maleimide-Activated Antibody A:

    • Remove excess, unreacted this compound and byproducts using a desalting column equilibrated with Thiol-Reaction Buffer.

Step 2: Generation of Antibody B-SH and Conjugation to Maleimide-Activated Antibody A

  • Prepare Antibody B-SH: Generate the Fab' fragment of Antibody B (Fab'-SH) by enzymatic digestion (e.g., papain) and subsequent reduction of the hinge-region disulfide bonds with a mild reducing agent like 2-MEA. Purify the Fab'-SH fragment using a desalting column equilibrated with Thiol-Reaction Buffer.

  • Conjugation Reaction:

    • Immediately combine the purified Maleimide-Activated Antibody A with the freshly prepared Antibody B-SH in a 1:1.2 molar ratio (Activated Antibody A : Antibody B-SH).

    • Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with gentle mixing under an inert atmosphere (e.g., nitrogen or argon) to prevent re-oxidation of the thiol groups.

  • Quenching the Reaction:

    • Add L-cysteine to the reaction mixture to a final concentration of 10 mM to quench any unreacted maleimide groups.

    • Incubate for 30 minutes at room temperature.

  • Purification of the Bispecific Antibody:

    • Purify the resulting bispecific antibody from unreacted fragments and other byproducts using size-exclusion chromatography (SEC).

Protocol 2: Characterization of the Bispecific Antibody

1. Purity Analysis by Size-Exclusion Chromatography (SEC-HPLC)

  • Objective: To assess the purity and determine the extent of aggregation of the bispecific antibody.

  • Method:

    • Equilibrate an SEC column (e.g., TSKgel G3000SWxl) with an appropriate mobile phase (e.g., 150 mM sodium phosphate, pH 7.0).

    • Inject 10-20 µg of the purified bispecific antibody.

    • Monitor the elution profile at 280 nm.

    • The major peak should correspond to the monomeric bispecific antibody. Calculate the percentage of the monomeric peak relative to the total peak area to determine purity.

2. Identity Confirmation by LC-MS

  • Objective: To confirm the molecular weight of the bispecific antibody.

  • Method:

    • Desalt the bispecific antibody sample.

    • Analyze the sample using a liquid chromatography system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

    • Deconvolute the resulting mass spectrum to determine the experimental molecular weight.

    • Compare the experimental molecular weight to the theoretical molecular weight of the bispecific antibody construct.

3. Functional Characterization by Dual-Binding ELISA

  • Objective: To confirm that the bispecific antibody can simultaneously bind to both target antigens.

  • Method:

    • Coat a 96-well plate with Target Antigen 1 and block non-specific binding sites.

    • Add serial dilutions of the bispecific antibody and incubate.

    • Wash the plate to remove unbound antibody.

    • Add a biotinylated version of Target Antigen 2 and incubate.

    • Wash the plate.

    • Add streptavidin-HRP and incubate.

    • Wash the plate and add a suitable HRP substrate (e.g., TMB).

    • Measure the absorbance at the appropriate wavelength. A positive signal indicates simultaneous binding to both antigens.

Visualizations

Signaling Pathway: T-Cell Engager Bispecific Antibody

Bispecific T-cell engagers (BiTEs) are a prominent class of bispecific antibodies that can be synthesized using linkers like this compound. One arm of the BiTE binds to a tumor-associated antigen (TAA) on a cancer cell, while the other arm binds to CD3 on a T-cell, creating a cytotoxic synapse and leading to T-cell activation and tumor cell lysis.[5][6][7][8][9]

T_Cell_Engager_Signaling cluster_t_cell T-Cell TAA Tumor-Associated Antigen (TAA) BsAb BiTE TAA->BsAb CD3 CD3 Complex Lck Lck CD3->Lck Phosphorylates TCR T-Cell Receptor (TCR) ZAP70 ZAP-70 Lck->ZAP70 Phosphorylates LAT LAT ZAP70->LAT Phosphorylates PLCg PLCγ LAT->PLCg Activates Ca_release Ca2+ Release PLCg->Ca_release Leads to NFAT_activation NFAT Activation Ca_release->NFAT_activation Cytokine_release Cytokine Release (e.g., IFN-γ, TNF-α) NFAT_activation->Cytokine_release Granzyme_perforin Granzyme/Perforin Release NFAT_activation->Granzyme_perforin BsAb->CD3 Binds

Caption: Signaling pathway of a T-cell engager bispecific antibody.

Experimental Workflow: Bispecific Antibody Synthesis

The following diagram illustrates the general workflow for the synthesis of a bispecific antibody using a heterobifunctional linker like this compound.[10][11][]

BsAb_Synthesis_Workflow cluster_step1 Step 1: Antibody A Modification cluster_step2 Step 2: Antibody B Preparation and Conjugation cluster_step3 Step 3: Purification and Characterization AbA Antibody A Activate_AbA Activate Carboxyl Groups (EDC, NHS) AbA->Activate_AbA Add_Linker Add this compound Activate_AbA->Add_Linker Purify_A Purify Maleimide- Activated Antibody A Add_Linker->Purify_A Conjugate Conjugate Activated A with Fab'-SH Purify_A->Conjugate AbB Antibody B Reduce_AbB Generate Fab'-SH (Enzymatic Digestion & Reduction) AbB->Reduce_AbB Purify_B Purify Fab'-SH Reduce_AbB->Purify_B Purify_B->Conjugate Quench Quench Reaction (L-cysteine) Conjugate->Quench Purify_Final Purify Bispecific Antibody (SEC) Quench->Purify_Final Characterize Characterize (LC-MS, SEC, ELISA) Purify_Final->Characterize Ligation_Strategy Antibody_A Antibody A -COOH Linker This compound H2N-PEG2-Maleimide Antibody_A->Linker Amide Bond Formation (EDC/NHS) Bispecific_Antibody Bispecific Antibody Antibody A - CO-NH-PEG2-Maleimide-S - Antibody B Antibody_B Antibody B -SH Linker->Antibody_B Thioether Bond Formation

References

Application Notes and Protocols for Mal-PEG2-NH2 in Single-Molecule Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the utilization of the heterobifunctional linker, Mal-PEG2-NH2, in single-molecule studies. The unique properties of this compound make it an invaluable tool for the site-specific labeling and immobilization of biomolecules, enabling precise investigation of molecular interactions and dynamics at the single-molecule level.

Introduction to this compound

This compound is a PEGylated linker featuring a maleimide group at one end and a primary amine at the other, connected by a two-unit polyethylene glycol (PEG) spacer. The maleimide group exhibits high reactivity towards sulfhydryl groups (thiols) present in cysteine residues of proteins and peptides, forming a stable thioether bond. The terminal amine group can be readily conjugated to carboxylic acids or activated esters, such as N-hydroxysuccinimide (NHS) esters. This dual functionality allows for the specific and covalent linkage of different molecular entities, a critical requirement for many single-molecule assays.[1]

The integrated PEG spacer enhances the solubility of the labeled molecules in aqueous buffers and provides a flexible linkage that minimizes steric hindrance, which is often crucial for preserving the biological activity of the molecules under investigation.

Applications in Single-Molecule Studies

The versatility of this compound makes it suitable for a range of single-molecule techniques, including:

  • Single-Molecule Fluorescence Resonance Energy Transfer (smFRET): this compound can be used to attach one of the FRET donor or acceptor fluorophores to a specific cysteine residue on a protein. The other end of the linker can be used for immobilization to a passivated surface or for conjugation to another interacting molecule. smFRET allows for the real-time measurement of conformational changes and intermolecular interactions.

  • Single-Molecule Force Spectroscopy (SMFS): In techniques like Atomic Force Microscopy-based Single-Molecule Force Spectroscopy (AFM-SMFS), this compound serves as a flexible tether to covalently attach a protein of interest between the AFM tip and a substrate. This allows for the precise measurement of the forces involved in protein unfolding, receptor-ligand interactions, and other mechanical processes at the single-molecule level.

Quantitative Data Summary

The following table summarizes typical quantitative data associated with the use of PEG linkers in single-molecule studies. While specific values may vary depending on the experimental system, these provide a general reference.

ParameterTypical Value/RangeTechniqueNotes
Labeling Efficiency > 90%smFRET, SMFSHigh efficiency is crucial for maximizing data throughput in single-molecule experiments.
Linker Length (PEG2) ~1.6 nmN/AThe short, flexible PEG spacer helps to minimize steric hindrance.
Unbinding Force 10 - 200 pNSMFSDependent on the specific molecular interaction being probed.
FRET Efficiency Range 0.1 - 0.9smFRETReflects the distance between donor and acceptor fluorophores (typically 2-8 nm).
Surface Passivation > 95% reduction in non-specific bindingsmFRET, SMFSAchieved by coating surfaces with PEG, which is essential for observing specific single-molecule events.

Experimental Protocols

Protocol 1: Protein Labeling with this compound for smFRET

This protocol describes the labeling of a protein containing a single cysteine residue with a fluorophore-NHS ester via the this compound linker.

Materials:

  • Protein with a single surface-exposed cysteine residue in a suitable buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.2)

  • This compound

  • Fluorophore-NHS ester (e.g., Cy3-NHS or Cy5-NHS)

  • Reducing agent (e.g., Dithiothreitol, DTT)

  • Desalting column (e.g., PD-10)

  • Reaction buffer: PBS, pH 7.2-7.5

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

Procedure:

  • Protein Reduction: If the cysteine residue is oxidized, reduce the protein by incubating with a 10-fold molar excess of DTT for 30 minutes at room temperature. Remove the DTT using a desalting column equilibrated with reaction buffer.

  • Activation of this compound: Dissolve a 10-fold molar excess of this compound and a 10-fold molar excess of the fluorophore-NHS ester in anhydrous DMSO. Incubate for 1-2 hours at room temperature in the dark to form the Mal-PEG2-Fluorophore conjugate.

  • Labeling Reaction: Add the activated Mal-PEG2-Fluorophore conjugate to the reduced protein solution at a 10-fold molar excess relative to the protein.

  • Incubation: Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C in the dark with gentle shaking.

  • Quenching: Quench the reaction by adding the quenching solution to a final concentration of 50-100 mM. Incubate for 15 minutes at room temperature.

  • Purification: Remove the excess, unreacted linker and fluorophore by passing the reaction mixture through a desalting column or by dialysis against a suitable storage buffer.

  • Characterization: Confirm the labeling efficiency using UV-Vis spectroscopy to measure the protein and fluorophore concentrations. Further characterization can be performed using mass spectrometry.

Protocol 2: Surface Immobilization for Single-Molecule Force Spectroscopy

This protocol outlines the covalent attachment of a protein to an AFM tip and a substrate using this compound.

Materials:

  • AFM tips and silicon substrates

  • (3-Aminopropyl)triethoxysilane (APTES)

  • This compound

  • N,N'-Disuccinimidyl carbonate (DSC) or similar activating agent

  • Anhydrous toluene

  • Protein of interest with an accessible cysteine residue

  • Reaction buffer: PBS, pH 7.2

Procedure:

  • Surface Amination: Clean the AFM tips and substrates by plasma cleaning or with piranha solution (use with extreme caution). Functionalize the surfaces with amine groups by immersing them in a 1% (v/v) solution of APTES in anhydrous toluene for 1 hour at room temperature. Rinse thoroughly with toluene and ethanol and dry under a stream of nitrogen.

  • Linker Activation: Dissolve this compound and a 1.2-fold molar excess of DSC in anhydrous DMF or DMSO. Incubate for 2-4 hours at room temperature to form the NHS-activated this compound linker.

  • Surface Functionalization with Linker: Immerse the aminated AFM tips and substrates in a solution of the activated this compound linker in a suitable buffer (e.g., PBS, pH 7.2) for 2 hours at room temperature. This will attach the amine end of the linker to the aminated surface.

  • Protein Immobilization: Incubate the maleimide-functionalized surfaces with a solution of the cysteine-containing protein (typically 10-100 µg/mL in PBS, pH 7.2) for 1-2 hours at room temperature.

  • Washing: Thoroughly rinse the surfaces with buffer to remove any non-covalently bound protein.

  • Ready for SMFS: The prepared AFM tip and substrate with the tethered protein are now ready for use in single-molecule force spectroscopy experiments.

Visualizations

experimental_workflow_smfret cluster_protein_prep Protein Preparation cluster_linker_activation Linker Activation cluster_labeling_purification Labeling & Purification cluster_smfret smFRET Experiment Protein Cysteine-containing Protein ReducedProtein Reduced Protein Protein->ReducedProtein DTT LabeledProtein Labeled Protein ReducedProtein->LabeledProtein MalPEGNH2 This compound ActivatedLinker Mal-PEG2-Fluorophore MalPEGNH2->ActivatedLinker Fluorophore Fluorophore-NHS Fluorophore->ActivatedLinker ActivatedLinker->LabeledProtein PurifiedProtein Purified Labeled Protein LabeledProtein->PurifiedProtein Desalting Column Immobilization Surface Immobilization PurifiedProtein->Immobilization smFRET smFRET Measurement Immobilization->smFRET

Caption: Workflow for protein labeling and smFRET analysis.

experimental_workflow_smfs cluster_surface_prep Surface Preparation cluster_linker_attachment Linker Attachment cluster_protein_immobilization Protein Immobilization cluster_smfs SMFS Experiment AFM_Tip AFM Tip/Substrate Aminated_Surface Aminated Surface AFM_Tip->Aminated_Surface APTES Functionalized_Surface Maleimide-functionalized Surface Aminated_Surface->Functionalized_Surface MalPEGNH2 This compound ActivatedLinker NHS-activated This compound MalPEGNH2->ActivatedLinker DSC ActivatedLinker->Functionalized_Surface Immobilized_Protein Immobilized Protein Functionalized_Surface->Immobilized_Protein Protein Cysteine-containing Protein Protein->Immobilized_Protein SMFS_Measurement SMFS Measurement Immobilized_Protein->SMFS_Measurement

Caption: Workflow for SMFS sample preparation.

signaling_pathway_logic cluster_maleimide Maleimide End cluster_amine Amine End MalPEGNH2 This compound Thiol Thiol Group (-SH on Cysteine) MalPEGNH2->Thiol Reacts with Carboxyl Carboxyl Group (-COOH) MalPEGNH2->Carboxyl Reacts with (via EDC/NHS) NHS_Ester NHS Ester MalPEGNH2->NHS_Ester Reacts with Thioether Stable Thioether Bond Thiol->Thioether Amide_Bond1 Amide Bond Carboxyl->Amide_Bond1 Amide_Bond2 Amide Bond NHS_Ester->Amide_Bond2

References

Novel Applications of Mal-PEG2-NH2 in Proteomics: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the novel use of the heterobifunctional linker, Mal-PEG2-NH2, in advanced proteomics research. This compound, featuring a cysteine-reactive maleimide group and a primary amine for conjugation, is a versatile tool for developing chemical probes and targeted protein degraders.

Application Note 1: Development of Covalent Probes for Activity-Based Protein Profiling (ABPP)

Introduction: Activity-Based Protein Profiling (ABPP) is a powerful chemoproteomic strategy to identify and characterize active enzymes in complex biological systems. This is achieved using covalent probes that target the active sites of enzymes. This compound serves as a key building block in the synthesis of such probes, linking a cysteine-reactive "warhead" to a reporter tag (e.g., biotin) for subsequent enrichment and identification by mass spectrometry.

Principle: The maleimide group of this compound can be conjugated to a molecule of interest containing a thiol group. Alternatively, and more commonly for creating ABPP probes, the amine group of this compound is first functionalized with a reporter tag (like biotin) and then a cysteine-reactive warhead is attached. This application note will focus on the synthesis of a biotinylated, cysteine-reactive probe for identifying novel "druggable" cysteines in the proteome.

Experimental Workflow:

ABPP_Workflow cluster_synthesis Probe Synthesis cluster_proteomics Proteomic Experiment Biotin_NHS Biotin-NHS Ester Mal_PEG_NH2 This compound Biotin_NHS->Mal_PEG_NH2 Amine Reaction Biotin_PEG_Mal Biotin-PEG2-Maleimide Probe Mal_PEG_NH2->Biotin_PEG_Mal Labeled_Proteome Covalently Labeled Proteins Proteome Cell Lysate (Proteome) Proteome->Labeled_Proteome Probe Incubation Enrichment Streptavidin Enrichment Labeled_Proteome->Enrichment MS LC-MS/MS Analysis Enrichment->MS Data Data Analysis & Target Identification MS->Data

Caption: Workflow for ABPP using a this compound derived probe.

Protocol: Synthesis of a Biotin-PEG2-Maleimide Probe

Materials:

  • This compound

  • Biotin-NHS ester

  • Anhydrous Dimethylformamide (DMF)

  • Triethylamine (TEA)

  • Reverse-phase HPLC for purification

  • Mass spectrometer for product verification

Procedure:

  • Dissolution of Reagents:

    • Dissolve this compound (1 equivalent) in anhydrous DMF.

    • In a separate vial, dissolve Biotin-NHS ester (1.1 equivalents) in anhydrous DMF.

  • Reaction:

    • To the this compound solution, add triethylamine (2 equivalents).

    • Slowly add the Biotin-NHS ester solution to the this compound solution while stirring.

    • Allow the reaction to proceed at room temperature for 4 hours.

  • Purification:

    • Monitor the reaction by LC-MS.

    • Upon completion, purify the product by reverse-phase HPLC.

  • Verification:

    • Confirm the mass of the final Biotin-PEG2-Maleimide product using mass spectrometry.

Protocol: Activity-Based Protein Profiling

Materials:

  • Biotin-PEG2-Maleimide probe

  • Cell lysate

  • Streptavidin-coated magnetic beads

  • Wash buffers (e.g., PBS with 0.1% Tween-20)

  • Elution buffer (e.g., 8M Urea)

  • Dithiothreitol (DTT) and Iodoacetamide (IAA)

  • Trypsin

  • LC-MS/MS instrumentation

Procedure:

  • Protein Labeling:

    • Incubate the cell lysate with the Biotin-PEG2-Maleimide probe at a final concentration of 10-50 µM for 1 hour at 37°C.

  • Enrichment of Labeled Proteins:

    • Add streptavidin-coated magnetic beads to the labeled lysate and incubate for 1 hour at 4°C with rotation.

    • Wash the beads extensively with wash buffer to remove non-specifically bound proteins.

  • On-Bead Digestion:

    • Resuspend the beads in elution buffer containing DTT to reduce disulfide bonds.

    • Alkylate free cysteines with IAA.

    • Dilute the urea concentration and add trypsin to digest the proteins overnight.

  • Mass Spectrometry Analysis:

    • Collect the supernatant containing the digested peptides.

    • Analyze the peptides by LC-MS/MS to identify the proteins that were covalently labeled by the probe.

ParameterValue
Probe Concentration10-50 µM
Incubation Time1 hour
Incubation Temperature37°C
Bead Incubation1 hour at 4°C

Table 1: Typical parameters for an ABPP experiment.

Application Note 2: Synthesis of Proteolysis-Targeting Chimeras (PROTACs) for Targeted Protein Degradation

Introduction: Targeted protein degradation using PROTACs is a revolutionary therapeutic modality. PROTACs are heterobifunctional molecules that simultaneously bind to a protein of interest and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of the target protein. This compound is an ideal linker for synthesizing PROTACs, connecting a warhead that binds the target protein to a ligand for an E3 ligase.

Principle: The synthesis of a PROTAC using this compound involves a two-step conjugation. First, the amine group of this compound is reacted with an activated carboxylic acid on the E3 ligase ligand (e.g., a derivative of thalidomide for Cereblon). The resulting maleimide-functionalized E3 ligase ligand is then reacted with a thiol group on the warhead targeting the protein of interest (e.g., a cysteine-containing inhibitor).

Logical Flow of PROTAC Synthesis:

PROTAC_Synthesis cluster_step1 Step 1: E3 Ligase Ligand Conjugation cluster_step2 Step 2: Warhead Conjugation E3_Ligand E3 Ligase Ligand (with COOH) Mal_PEG_NH2 This compound E3_Ligand->Mal_PEG_NH2 Amide Coupling Intermediate Maleimide-PEG2-E3 Ligand Mal_PEG_NH2->Intermediate Warhead Target Warhead (with SH) Intermediate->Warhead Thiol-Maleimide Reaction PROTAC Final PROTAC Warhead->PROTAC

Caption: Two-step synthesis of a PROTAC using this compound.

Protocol: PROTAC Synthesis

Materials:

  • This compound

  • E3 ligase ligand with a carboxylic acid (e.g., pomalidomide derivative)

  • Target-binding warhead with a free thiol group

  • HATU (or other peptide coupling reagent)

  • Diisopropylethylamine (DIPEA)

  • Anhydrous DMF

  • Reverse-phase HPLC for purification

  • Mass spectrometer for product verification

Procedure:

  • Activation of E3 Ligase Ligand:

    • Dissolve the E3 ligase ligand (1 equivalent) and HATU (1.1 equivalents) in anhydrous DMF.

    • Add DIPEA (2 equivalents) and stir for 15 minutes at room temperature.

  • Conjugation to this compound:

    • Add a solution of this compound (1.2 equivalents) in DMF to the activated E3 ligase ligand.

    • Stir the reaction at room temperature for 2 hours.

    • Monitor the formation of the Maleimide-PEG2-E3 Ligase intermediate by LC-MS.

    • Purify the intermediate by reverse-phase HPLC.

  • Conjugation to Warhead:

    • Dissolve the purified intermediate (1 equivalent) and the thiol-containing warhead (1.1 equivalents) in DMF.

    • Stir the reaction at room temperature for 4 hours.

    • Monitor the formation of the final PROTAC by LC-MS.

  • Purification and Verification:

    • Purify the final PROTAC by reverse-phase HPLC.

    • Verify the identity and purity of the product by mass spectrometry and NMR.

Protocol: Cellular Protein Degradation Assay

Materials:

  • Synthesized PROTAC

  • Cancer cell line expressing the target protein

  • DMSO (vehicle control)

  • Lysis buffer

  • Antibodies for Western blotting (target protein and loading control)

  • Proteasome inhibitor (e.g., MG132) as a negative control

Procedure:

  • Cell Treatment:

    • Plate cells and allow them to adhere overnight.

    • Treat the cells with varying concentrations of the PROTAC (e.g., 1 nM to 10 µM) or DMSO for 24 hours.

    • Include a control group treated with the PROTAC and a proteasome inhibitor.

  • Cell Lysis:

    • Wash the cells with PBS and lyse them in lysis buffer.

  • Western Blotting:

    • Determine the protein concentration of the lysates.

    • Perform SDS-PAGE and Western blotting using antibodies against the target protein and a loading control (e.g., GAPDH).

  • Data Analysis:

    • Quantify the band intensities to determine the extent of protein degradation at different PROTAC concentrations.

    • Calculate the DC50 (concentration at which 50% of the protein is degraded).

ParameterCondition 1Condition 2Condition 3
PROTAC Concentration 10 nM100 nM1 µM
% Protein Remaining 85%40%15%

Table 2: Example quantitative data from a protein degradation experiment.

Disclaimer: These protocols provide a general framework. Optimization of reaction conditions and experimental parameters will be necessary for specific applications.

Application Notes and Protocols: Mal-PEG2-NH2 for Creating Stimuli-Responsive Biomaterials

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Maleimide-PEG2-NH2 (Mal-PEG2-NH2) is a heterobifunctional linker that serves as a versatile building block for the development of advanced stimuli-responsive biomaterials.[1] Its unique structure, featuring a thiol-reactive maleimide group and a primary amine, allows for the precise engineering of hydrogels and nanogels for applications such as targeted drug delivery and regenerative medicine.[1][2] The maleimide group readily forms stable thioether bonds with thiol-containing molecules via a Michael-type addition reaction, a form of "click chemistry" known for its rapid kinetics and high specificity under physiological conditions.[3] This reaction is crucial for crosslinking polymer chains to form hydrogel networks. The primary amine provides a convenient handle for conjugating bioactive molecules, such as peptides or drugs.[1][2]

This document provides detailed application notes and protocols for utilizing this compound in the creation of stimuli-responsive biomaterials, with a focus on redox, pH, and enzyme-responsive systems.

Mechanism of Action: Thiol-Maleimide Chemistry for Stimuli-Responsive Systems

The core of using this compound in stimuli-responsive biomaterials lies in the strategic incorporation of cleavable linkers or environmentally sensitive moieties. The thiol-maleimide Michael addition reaction itself forms a stable thioether bond.[4] To confer responsiveness, the crosslinker or the PEG backbone can be designed to degrade in response to specific triggers.

  • Redox-Responsiveness: This is often achieved by incorporating disulfide bonds into the crosslinker.[5] In a reducing environment, such as the intracellular milieu rich in glutathione, the disulfide bonds are cleaved, leading to the degradation of the biomaterial and release of the encapsulated cargo.[4][6]

  • pH-Responsiveness: pH sensitivity can be introduced by incorporating chemical groups that undergo protonation or deprotonation in response to pH changes, altering the swelling or solubility of the hydrogel.[7] For instance, acid-labile bonds like imines or acylhydrazones can be used to attach drugs to the polymer backbone, enabling drug release in the acidic tumor microenvironment.[8]

  • Enzyme-Responsiveness: Specific peptide sequences that are substrates for enzymes overexpressed in disease states (e.g., matrix metalloproteinases - MMPs) can be incorporated as crosslinkers.[9] Enzymatic cleavage of these peptides leads to the degradation of the hydrogel and localized drug release.[9]

G cluster_stimuli Stimuli cluster_biomaterial This compound Based Biomaterial cluster_response Response Redox (e.g., GSH) Redox (e.g., GSH) Degradation Degradation Redox (e.g., GSH)->Degradation triggers pH (e.g., acidic tumor microenvironment) pH (e.g., acidic tumor microenvironment) Swelling/Charge Alteration Swelling/Charge Alteration pH (e.g., acidic tumor microenvironment)->Swelling/Charge Alteration triggers Enzymes (e.g., MMPs) Enzymes (e.g., MMPs) Cleavage of Crosslinks Cleavage of Crosslinks Enzymes (e.g., MMPs)->Cleavage of Crosslinks triggers Hydrogel/Nanogel Hydrogel/Nanogel Drug Encapsulation Drug Encapsulation Hydrogel/Nanogel->Drug Encapsulation encapsulates Drug Release Drug Release Degradation->Drug Release Swelling/Charge Alteration->Drug Release Cleavage of Crosslinks->Drug Release

Quantitative Data Summary

The following tables summarize key quantitative data from studies on stimuli-responsive biomaterials utilizing thiol-maleimide chemistry.

Table 1: Gelation and Mechanical Properties

Biomaterial CompositionCrosslinkerStimulusGelation TimeStorage Modulus (G')Reference
4-arm PEG-MaleimideDithiol-containing moleculeThiol-Maleimide ReactionSeconds to minutesVaries with crosslinking density[3]
Maleimide disulfide-terminated linear PEGTetra-arm PEG thiolThiol-Maleimide ReactionWithin 1 minuteNot specified[4][5]
4-arm Maleimide-functionalized PEGDithiol MMP-cleavable peptideThiol-Maleimide Reaction1-5 minutesNot specified[9]

Table 2: Drug Release and Bioactivity

Biomaterial SystemEncapsulated AgentStimulusRelease ProfileCytotoxicityReference
Redox-responsive nanogelsDocetaxelReducing environment (Glutathione)Accelerated release in reducing milieuEnhanced cytotoxicity in cancer cells[6]
Redox-responsive hydrogelsFluorescent dye-labeled dextran, BSAReducing environment (DTT)Accelerated release in reducing milieuNot specified[5][10]
pH-responsive micellesDoxorubicinAcidic pH (5.5)Significantly increased release at lower pHHigh cytotoxic activity against tumor cells[8][11]
Enzyme-responsive hydrogelsVEGFProteasesOn-demand release through degradationNot specified[12]

Experimental Protocols

Protocol 1: Formation of a Redox-Responsive Hydrogel

This protocol is based on the Michael-type addition reaction between a multi-arm PEG-maleimide and a disulfide-containing dithiol crosslinker.[3][5]

Materials:

  • 4-arm PEG-Maleimide (PEG-4MAL)

  • Disulfide-containing dithiol crosslinker (e.g., a peptide with cysteine at both ends and a disulfide bond in the center)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Therapeutic agent or model drug for encapsulation

Procedure:

  • Preparation of Precursor Solutions:

    • Dissolve PEG-4MAL in PBS (pH 7.4) to the desired concentration (e.g., 5-10% w/v).

    • Dissolve the disulfide-containing dithiol crosslinker in PBS (pH 7.4) to a stoichiometric equivalent to the maleimide groups.

    • If encapsulating a therapeutic agent, dissolve it in the crosslinker solution.

  • Hydrogel Formation:

    • Quickly add the crosslinker solution to the PEG-4MAL solution.

    • Mix thoroughly by pipetting for 15-30 seconds, avoiding bubble formation.[3]

    • Immediately dispense the mixture into the desired mold or well plate.

  • Gelation:

    • Allow the mixture to stand at room temperature or 37°C.

    • Gelation is typically complete within minutes when the solution no longer flows.[3][5]

  • Equilibration:

    • Once gelled, swell the hydrogel in an excess of PBS or cell culture medium.

G prep_peg Prepare PEG-4MAL solution in PBS mix Quickly mix PEG and crosslinker solutions prep_peg->mix prep_crosslinker Prepare disulfide-dithiol crosslinker solution in PBS (+/- drug) prep_crosslinker->mix dispense Dispense mixture into mold mix->dispense gelation Allow gelation at RT or 37°C (1-5 minutes) dispense->gelation characterize Characterize hydrogel (Rheology, Swelling, Drug Release) gelation->characterize

Protocol 2: Characterization of Hydrogel Properties

A. Rheological Analysis: [3]

  • Objective: To measure the viscoelastic properties (storage modulus G' and loss modulus G'').

  • Procedure:

    • Prepare hydrogel discs of a defined geometry.

    • Swell the samples to equilibrium in PBS.

    • Perform oscillatory rheology using a rheometer with a parallel plate geometry.

    • Apply a constant strain (e.g., 0.1-1%) and sweep across a range of frequencies (e.g., 0.1-10 Hz).

    • A G' significantly higher than G'' indicates a crosslinked gel.[3]

B. Swelling Ratio Measurement: [3]

  • Objective: To quantify the water-uptake capacity.

  • Procedure:

    • Record the initial mass of the crosslinked hydrogel.

    • Immerse the hydrogel in distilled water or PBS and allow it to swell to equilibrium (typically 24-48 hours).

    • Record the swollen mass.

    • The swelling ratio is calculated as (Swollen Mass - Initial Mass) / Initial Mass.

C. In Vitro Drug Release Study: [8]

  • Objective: To determine the release kinetics of an encapsulated drug in response to a stimulus.

  • Procedure:

    • Place drug-loaded hydrogels in a dialysis bag (with an appropriate molecular weight cutoff).

    • Immerse the dialysis bag in a release medium (e.g., PBS at pH 7.4 and pH 5.5, or PBS with and without a reducing agent like DTT or glutathione).

    • At predetermined time points, withdraw an aliquot of the release medium and replace it with fresh medium.

    • Quantify the drug concentration in the withdrawn aliquots using a suitable analytical method (e.g., UV-Vis spectrophotometry or fluorescence spectroscopy).

Signaling Pathways and Chemical Reactions

The primary chemical reaction enabling the formation of these biomaterials is the thiol-maleimide Michael addition . This reaction is highly efficient and proceeds under mild, aqueous conditions without the need for a catalyst.[3]

G cluster_reactants Reactants cluster_product Product Thiol R1-SH (Thiol) Thioether R1-S-R2 (Stable Thioether Bond) Thiol->Thioether + Maleimide R2-Maleimide (from this compound) Maleimide->Thioether

Conclusion

This compound is a powerful tool for the rational design of stimuli-responsive biomaterials. By leveraging the robust and specific thiol-maleimide conjugation chemistry in combination with cleavable linkers, researchers can create sophisticated systems for controlled drug delivery and tissue engineering. The protocols and data presented here provide a foundation for the development and characterization of these advanced biomaterials.

References

Application Notes and Protocols for Site-Specific Protein Modification Using Mal-PEG2-NH2

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Site-specific modification of proteins is a cornerstone of modern biotherapeutics and research, enabling the development of advanced antibody-drug conjugates (ADCs), improving the pharmacokinetic profiles of protein drugs, and facilitating targeted drug delivery. Mal-PEG2-NH2 is a heterobifunctional linker that offers precise control over the conjugation process. Its maleimide group selectively reacts with free sulfhydryl groups (thiols) on cysteine residues, while the terminal primary amine provides a versatile handle for subsequent modifications, such as the attachment of payloads or other functional molecules.

This document provides detailed protocols and application notes for the use of this compound in the site-specific modification of proteins. It covers the reaction mechanism, experimental procedures for conjugation and purification, and methods for the characterization of the resulting conjugates.

Principle of Reaction

The site-specific modification of proteins using this compound is primarily based on the Michael addition reaction between the maleimide group of the linker and the thiol group of a cysteine residue within the protein. This reaction is highly specific for thiols under mild conditions (pH 6.5-7.5), forming a stable thioether bond.[1][2] The presence of a short, hydrophilic diethylene glycol (PEG2) spacer can enhance the solubility and reduce potential steric hindrance of the final conjugate.[3] The terminal amine group remains available for further conjugation reactions.

cluster_reactants Reactants cluster_product Product Protein_Cys Protein-SH (Cysteine Residue) Conjugate Protein-S-PEG2-NH2 (Stable Thioether Bond) Protein_Cys->Conjugate Michael Addition (pH 6.5-7.5) Mal_PEG2_NH2 This compound (Maleimide-PEG2-Amine) Mal_PEG2_NH2->Conjugate

Figure 1: Reaction scheme for the site-specific modification of a protein with this compound.

Applications

The unique properties of this compound make it a versatile tool for a range of applications in research and drug development:

  • Antibody-Drug Conjugates (ADCs): this compound can be used to link a cytotoxic payload to a monoclonal antibody. The modification is targeted to engineered or accessible cysteine residues, allowing for precise control over the drug-to-antibody ratio (DAR).[3]

  • PEGylation: While this compound itself provides a short PEG spacer, the terminal amine can be used to attach larger PEG chains, thereby improving the pharmacokinetic and pharmacodynamic properties of therapeutic proteins.[4] This can lead to increased serum half-life, reduced immunogenicity, and enhanced stability.[5]

  • Bioconjugation and Labeling: The terminal amine can be conjugated to a variety of molecules, including fluorescent dyes, biotin, or other signaling molecules, for use in diagnostic assays and imaging studies.

Quantitative Data Summary

The efficiency of protein modification with this compound can be influenced by several factors, including the molar ratio of the reactants, pH, and the accessibility of the target cysteine residue. The following tables provide representative data on conjugation efficiency and the biological activity of modified proteins.

Table 1: Effect of Molar Ratio on Conjugation Efficiency

Target MoleculeMolar Ratio (Maleimide-PEG : Thiol)Conjugation Efficiency (%)Reference
cRGDfK (peptide)2:184 ± 4[6]
cRGDfK (peptide)3:1~100[6]
11A4 (nanobody)5:158 ± 12[6]
11A4 (nanobody)20:1~70[6]

Table 2: Retained Biological Activity of Mono-PEGylated Proteins

ProteinPEGylation SiteRetained In Vitro Activity (%)Reference
Recombinant Human Granulocyte Colony-Stimulating Factor (rhG-CSF)Lysine Residues~90[7]
Consensus Interferon (C-IFN)Lysine Residues~88[7]
Human Growth Hormone (hGH)N-terminus>90[8]
Human Growth Hormone (hGH)Gln141>90[8]

Experimental Protocols

The following are detailed protocols for the site-specific modification of a protein with this compound, subsequent purification, and characterization.

Start Start: Protein with accessible Cysteine Protein_Prep 1. Protein Preparation (Reduction of Disulfides, if necessary) Start->Protein_Prep Conjugation 2. Conjugation with this compound Protein_Prep->Conjugation Quenching 3. Quenching of Unreacted Maleimide Conjugation->Quenching Purification 4. Purification of Conjugate (e.g., Size Exclusion Chromatography) Quenching->Purification Characterization 5. Characterization of Conjugate (SDS-PAGE, Mass Spectrometry) Purification->Characterization End End: Purified Protein-S-PEG2-NH2 Characterization->End

Figure 2: General experimental workflow for protein modification with this compound.

Protocol 1: Site-Specific Modification of a Protein with this compound

This protocol describes the conjugation of this compound to a protein containing one or more accessible cysteine residues.

Materials:

  • Protein of interest (containing accessible cysteine residues)

  • This compound

  • Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.0-7.5, degassed. Avoid buffers containing thiols.[2]

  • (Optional) Reducing Agent: Tris(2-carboxyethyl)phosphine (TCEP) for reducing disulfide bonds.

  • (Optional) Quenching Reagent: N-acetylcysteine or L-cysteine.

  • Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)

  • Desalting columns

Procedure:

  • Protein Preparation: a. If the target cysteine residues are involved in disulfide bonds, a reduction step is necessary. Dissolve the protein in Conjugation Buffer to a concentration of 1-10 mg/mL. Add a 10-20 fold molar excess of TCEP and incubate for 1-2 hours at room temperature. b. Immediately before conjugation, remove the excess TCEP using a desalting column equilibrated with degassed Conjugation Buffer.

  • This compound Solution Preparation: a. Immediately before use, dissolve this compound in anhydrous DMSO or DMF to prepare a 10-20 mM stock solution.

  • Conjugation Reaction: a. To the prepared protein solution, add the this compound stock solution to achieve a final molar ratio of 10:1 to 20:1 (this compound : protein).[2] The optimal ratio should be determined empirically for each protein. b. Gently mix and incubate the reaction for 2-4 hours at room temperature or overnight at 4°C.[2]

  • Quenching the Reaction: a. To stop the reaction and cap any unreacted maleimide groups, add a quenching reagent (e.g., N-acetylcysteine) to a final concentration of approximately 10 mM. b. Incubate for 30 minutes at room temperature.

Protocol 2: Purification of the this compound Conjugated Protein

This protocol describes the purification of the protein-PEG conjugate from unreacted this compound and other reaction components using size exclusion chromatography (SEC).

Materials:

  • Quenched reaction mixture from Protocol 1

  • SEC column (e.g., Sephadex G-25)

  • Purification Buffer: PBS, pH 7.4

  • Fraction collector

  • UV Spectrophotometer

Procedure:

  • Column Equilibration: a. Equilibrate the SEC column with at least two column volumes of Purification Buffer.

  • Sample Loading and Elution: a. Load the quenched reaction mixture onto the equilibrated SEC column. b. Elute the sample with Purification Buffer at a constant flow rate. c. Monitor the elution profile using UV absorbance at 280 nm. The protein conjugate will elute in the initial fractions, followed by the smaller, unreacted this compound and quenching reagent.

  • Fraction Collection and Pooling: a. Collect fractions corresponding to the protein peak. b. Pool the fractions containing the purified conjugate.

  • Concentration: a. Concentrate the pooled fractions to the desired final concentration using an appropriate method (e.g., centrifugal filtration).

Protocol 3: Characterization of the Modified Protein

This protocol outlines basic methods for confirming the successful conjugation of this compound to the target protein.

A. SDS-PAGE Analysis:

  • Prepare samples of the unmodified protein and the purified conjugated protein.

  • Run the samples on an SDS-PAGE gel under reducing conditions.

  • Stain the gel with a suitable protein stain (e.g., Coomassie Brilliant Blue).

  • Successful conjugation will be indicated by a shift in the molecular weight of the protein band corresponding to the mass of the attached this compound.

B. Mass Spectrometry (MS) Analysis:

  • Analyze the unmodified and purified conjugated protein samples by mass spectrometry (e.g., MALDI-TOF or ESI-MS).

  • The mass spectrum of the conjugated protein will show an increase in mass corresponding to the molecular weight of the attached this compound moieties. This can also be used to determine the degree of labeling.

Application Example: Antibody-Drug Conjugate (ADC) Synthesis

This compound is a valuable linker for the synthesis of ADCs. The following diagram illustrates the general principle of ADC formation and its mechanism of action.

cluster_synthesis ADC Synthesis cluster_action Mechanism of Action Antibody Antibody-SH ADC Antibody-S-PEG2-Payload (ADC) Antibody->ADC Mal_PEG_Payload Mal-PEG2-Payload Mal_PEG_Payload->ADC Binding 1. ADC binds to a tumor cell antigen ADC->Binding Administration Internalization 2. Internalization via endocytosis Binding->Internalization Release 3. Lysosomal degradation and payload release Internalization->Release Apoptosis 4. Payload induces apoptosis Release->Apoptosis

Figure 3: Overview of ADC synthesis and mechanism of action.

Troubleshooting

IssuePossible CauseSuggested Solution
Low Conjugation Efficiency Incomplete reduction of disulfide bonds.Ensure complete removal of reducing agent before adding this compound. Optimize TCEP concentration and incubation time.
Inactive this compound.Use fresh, properly stored this compound. Prepare stock solution immediately before use.
Inaccessible cysteine residues.Consider protein engineering to introduce a more accessible cysteine. Perform conjugation under partially denaturing conditions (use with caution).
Protein Aggregation High protein concentration.Perform the conjugation reaction at a lower protein concentration.
Unfavorable buffer conditions.Optimize the pH and ionic strength of the conjugation buffer.
Inconsistent Results Variability in reaction conditions.Standardize all reaction parameters, including molar ratios, incubation times, and temperatures.

References

Application of Mal-PEG2-NH2 in Biosensor Construction: A Detailed Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Mal-PEG2-NH2 is a heterobifunctional crosslinker that plays a pivotal role in the development of highly specific and sensitive biosensors. Its unique structure, featuring a maleimide group at one end and an amine group at the other, connected by a two-unit polyethylene glycol (PEG) spacer, allows for the covalent and oriented immobilization of biomolecules onto sensor surfaces. The maleimide group selectively reacts with thiol (-SH) groups found in cysteine residues of proteins and peptides, while the amine group (-NH2) readily forms stable amide bonds with carboxyl groups on a functionalized sensor surface. This precise control over biomolecule orientation is critical for maximizing the accessibility of the active sites, thereby enhancing the biosensor's performance. The hydrophilic PEG spacer also serves to reduce non-specific binding of interfering molecules to the sensor surface, further improving the signal-to-noise ratio.

This application note provides detailed protocols for the use of this compound in the construction of electrochemical and optical biosensors, along with representative performance data.

Key Applications in Biosensor Development:

  • Oriented Immobilization of Antibodies and Enzymes: By reacting the maleimide group with hinge-region sulfhydryl groups of antibodies or specific cysteine residues of enzymes, this compound facilitates a "bottom-up" attachment to the sensor surface via its amine group. This ensures that the antigen-binding sites of antibodies or the active sites of enzymes are projected away from the surface, leading to enhanced sensitivity and specificity.

  • Surface Functionalization: this compound is instrumental in creating a biocompatible and functionalized sensor surface. The PEG component minimizes fouling from complex biological samples, while the terminal amine group provides a reactive site for the covalent attachment of biorecognition elements.

  • Signal Amplification: In some biosensor configurations, this compound can be used to attach signal-enhancing molecules, such as enzymes or nanoparticles, in close proximity to the recognition event, thereby amplifying the detection signal.

Quantitative Performance of Amine-Linker Based Biosensors

The performance of biosensors constructed with amine-terminated linkers, such as this compound, can be highly sensitive and specific. The following table summarizes representative data for an electrochemical biosensor utilizing an NH2-linker for the detection of Alzheimer's disease biomarkers. While this data is not for a biosensor using the exact this compound linker, it provides a strong indication of the performance metrics achievable with this class of surface chemistry.[1][2]

BiomarkerBiosensor TypeLimit of Detection (LOD)Linear Dynamic RangeReference
Amyloid Beta (Aβ) 1-40Electrochemical9.51 fM10 fM - 10 pM[1]
Amyloid Beta (Aβ) 1-42Electrochemical8.65 fM10 fM - 50 pM[1]

Experimental Protocols

Protocol 1: Fabrication of an Electrochemical Immunosensor using this compound for Antibody Immobilization

This protocol describes the step-by-step procedure for the covalent immobilization of antibodies onto a gold electrode surface functionalized with this compound.

Materials:

  • Gold electrodes

  • This compound linker

  • 11-Mercaptoundecanoic acid (MUA)

  • N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)

  • N-Hydroxysuccinimide (NHS)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Ethanol

  • Specific antibody with available thiol groups (may require reduction of disulfide bonds)

  • Bovine Serum Albumin (BSA) solution (1% w/v in PBS) for blocking

  • Target antigen solution

Experimental Workflow:

G cluster_0 Surface Preparation cluster_1 Linker Activation and Attachment cluster_2 Bioreceptor Immobilization cluster_3 Detection A Clean Gold Electrode B Form MUA Self-Assembled Monolayer (SAM) A->B C Activate Carboxyl Groups with EDC/NHS B->C D Couple this compound to Activated Surface C->D E Immobilize Thiolated Antibody via Maleimide Reaction D->E F Block Non-specific Binding Sites with BSA E->F G Introduce Target Antigen F->G H Electrochemical Measurement G->H

Caption: Workflow for Electrochemical Immunosensor Fabrication.

Procedure:

  • Gold Electrode Cleaning:

    • Thoroughly clean the gold electrode surface by polishing with alumina slurry, followed by sonication in ethanol and deionized water.

    • Dry the electrode under a stream of nitrogen.

  • Formation of MUA Self-Assembled Monolayer (SAM):

    • Immerse the cleaned gold electrode in a 10 mM solution of 11-Mercaptoundecanoic acid (MUA) in ethanol for 12-18 hours at room temperature to form a carboxyl-terminated SAM.

    • Rinse the electrode with ethanol and deionized water and dry with nitrogen.

  • Activation of Carboxyl Groups:

    • Immerse the MUA-modified electrode in a freshly prepared aqueous solution of 0.4 M EDC and 0.1 M NHS for 1 hour at room temperature to activate the carboxyl groups.

    • Rinse the electrode with deionized water.

  • Coupling of this compound:

    • Immediately immerse the activated electrode in a solution of 10 mg/mL this compound in PBS (pH 7.4) for 2 hours at room temperature. The amine group of the linker will react with the activated carboxyl groups on the surface.

    • Rinse the electrode with PBS.

  • Antibody Immobilization:

    • Prepare a solution of the specific antibody (e.g., 100 µg/mL in PBS, pH 7.2). If necessary, reduce the antibody's hinge-region disulfide bonds using a mild reducing agent like TCEP to expose free thiol groups.

    • Incubate the this compound functionalized electrode with the antibody solution for 2 hours at room temperature or overnight at 4°C. The maleimide groups on the surface will react with the thiol groups on the antibody.

    • Rinse the electrode with PBS to remove unbound antibodies.

  • Blocking:

    • Immerse the antibody-immobilized electrode in a 1% BSA solution in PBS for 1 hour at room temperature to block any remaining non-specific binding sites.

    • Rinse with PBS. The biosensor is now ready for use.

  • Antigen Detection:

    • Incubate the biosensor with the sample containing the target antigen for a specified time.

    • Perform electrochemical measurements (e.g., cyclic voltammetry, differential pulse voltammetry, or electrochemical impedance spectroscopy) to detect the binding event.

Protocol 2: Surface Plasmon Resonance (SPR) Biosensor for Kinetic Analysis using this compound

This protocol outlines the preparation of an SPR sensor chip for real-time monitoring of biomolecular interactions.

Materials:

  • Gold-coated SPR sensor chip

  • This compound linker

  • Thiolated ligand (e.g., a cysteine-terminated peptide or a reduced protein)

  • Running buffer (e.g., HBS-EP buffer: 0.01 M HEPES pH 7.4, 0.15 M NaCl, 3 mM EDTA, 0.005% v/v Surfactant P20)

  • Analyte solution

Signaling Pathway:

G cluster_0 Surface Chemistry cluster_1 Biomolecular Interaction cluster_2 Detection A Gold Surface B Thiolated Self-Assembled Monolayer A->B C This compound Linker B->C D Immobilized Ligand C->D E Analyte Binding D->E F Change in Refractive Index E->F G SPR Signal Change F->G H Kinetic Data (ka, kd, KD) G->H

Caption: SPR Biosensor Signaling Pathway.

Procedure:

  • Sensor Chip Functionalization:

    • Follow steps 1-4 from Protocol 1 to functionalize the gold-coated SPR sensor chip with this compound.

  • Ligand Immobilization:

    • Prepare a solution of the thiolated ligand in a suitable buffer (e.g., 10 µg/mL in acetate buffer, pH 4.5).

    • Inject the ligand solution over the functionalized sensor surface in the SPR instrument until the desired immobilization level is reached.

    • Wash the surface with running buffer to remove any non-covalently bound ligand.

  • Blocking (Optional but Recommended):

    • Inject a solution of a small molecule thiol (e.g., 1 M ethanolamine-HCl pH 8.5 or 50 mM L-cysteine) to deactivate any remaining reactive maleimide groups.

    • Wash thoroughly with running buffer.

  • Kinetic Analysis:

    • Inject a series of analyte concentrations over the sensor surface, followed by a dissociation phase with running buffer.

    • Record the sensorgrams (response units vs. time).

    • Analyze the data using appropriate kinetic models to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).

The this compound linker is a versatile and powerful tool for the construction of robust and sensitive biosensors. Its heterobifunctional nature allows for the controlled and oriented immobilization of biorecognition elements, which is a critical factor in achieving optimal biosensor performance. The protocols provided herein offer a foundation for researchers and drug development professionals to develop novel biosensing platforms for a wide range of applications, from clinical diagnostics to environmental monitoring. The representative quantitative data highlights the potential for achieving very low detection limits with well-designed biosensors utilizing amine-based surface chemistry.

References

Application of Mal-PEG2-NH2 in Targeted Gene Delivery: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of the heterobifunctional linker, Mal-PEG2-NH2, in the development of targeted gene delivery systems. This linker is a valuable tool for conjugating targeting ligands to gene carriers, enhancing specificity and efficacy while leveraging the benefits of PEGylation.

Introduction to this compound in Targeted Gene Delivery

This compound is a short-chain polyethylene glycol (PEG) linker containing a maleimide group at one end and a primary amine group at the other. This unique structure allows for a two-step conjugation strategy, making it an ideal candidate for constructing sophisticated gene delivery vectors.

  • The Role of the Maleimide Group: The maleimide group exhibits high reactivity towards sulfhydryl (thiol) groups, commonly found in cysteine residues of peptides and proteins. This specific and stable thioether bond formation is ideal for attaching targeting moieties such as cell-penetrating peptides or antibodies that can recognize and bind to specific cell surface receptors, thereby directing the gene carrier to the desired cell type.[1][2]

  • The Role of the Amine Group: The primary amine group provides a versatile handle for conjugation to various gene carrier backbones. It can readily react with carboxylic acids or activated esters on polymers (like poly-L-lysine or polyethyleneimine) or lipids, forming stable amide bonds.[1][2] This allows for the covalent attachment of the targeting ligand-PEG construct to the gene delivery vehicle.

  • The PEG2 Spacer: The short di-ethylene glycol (PEG2) spacer offers several advantages. It provides sufficient flexibility for the targeting ligand to interact with its receptor without steric hindrance from the carrier. PEGylation, even with short chains, can help to improve the solubility and stability of the gene carrier complex and can reduce non-specific interactions with serum proteins, potentially prolonging circulation time in vivo.

Core Principle: A Two-Step Bioconjugation Strategy

The application of this compound in targeted gene delivery hinges on a sequential conjugation process. This strategy ensures the precise assembly of the targeted gene carrier.

Step 1: Ligand Conjugation: The targeting ligand (e.g., a thiol-containing peptide) is first reacted with the maleimide group of this compound.

Step 2: Carrier Conjugation: The resulting ligand-PEG2-NH2 conjugate is then attached to the gene carrier backbone (e.g., a cationic polymer) via the amine group.

This two-step approach is crucial for creating a well-defined and functional targeted gene delivery system.

Experimental Protocols

The following protocols provide a generalized framework for the synthesis and evaluation of a targeted gene delivery system using this compound. These should be optimized based on the specific targeting ligand, gene carrier, and therapeutic gene of interest.

Synthesis of a Targeted Gene Carrier: A Case Study with a Targeting Peptide and Poly-L-lysine (PLL)

This protocol describes the synthesis of a targeted gene carrier where a cysteine-containing targeting peptide is conjugated to a poly-L-lysine (PLL) backbone using the this compound linker.

Materials:

  • This compound

  • Cysteine-terminated targeting peptide

  • Poly-L-lysine (PLL)

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-Hydroxysuccinimide (NHS)

  • Dimethylformamide (DMF), anhydrous

  • Phosphate Buffered Saline (PBS), pH 7.2

  • Dialysis tubing (appropriate molecular weight cut-off)

  • Deionized water

Protocol:

  • Conjugation of Targeting Peptide to this compound:

    • Dissolve the cysteine-terminated targeting peptide and a 1.2-molar excess of this compound in anhydrous DMF.

    • Add a 2-molar excess of a non-nucleophilic base, such as N,N-Diisopropylethylamine (DIPEA), to the reaction mixture.

    • Stir the reaction under a nitrogen atmosphere at room temperature for 4-6 hours.

    • Monitor the reaction progress using LC-MS to confirm the formation of the peptide-PEG2-NH2 conjugate.

    • Remove the solvent under reduced pressure. The crude product can be purified by preparative HPLC if necessary.

  • Activation of PLL Carboxyl Groups (if starting with a carboxylated PLL):

    • Dissolve PLL in a suitable buffer (e.g., MES buffer, pH 6.0).

    • Add a 5-molar excess of both EDC and NHS to the PLL solution.

    • Stir the reaction at room temperature for 30 minutes to activate the carboxyl groups.

  • Conjugation of Peptide-PEG2-NH2 to Activated PLL:

    • Add the purified peptide-PEG2-NH2 conjugate (from step 1) to the activated PLL solution at a desired molar ratio.

    • Adjust the pH of the reaction mixture to 7.2-7.5 and stir at room temperature overnight.

    • Purify the resulting targeted carrier (Peptide-PEG2-PLL) by dialysis against deionized water for 48 hours to remove unreacted components.

    • Lyophilize the purified product to obtain a solid powder.

Characterization:

  • Confirm the successful conjugation using ¹H NMR and FTIR spectroscopy.

  • Determine the degree of substitution of the targeting peptide on the PLL backbone using techniques like UV-Vis spectroscopy (if the peptide has a chromophore) or amino acid analysis.

Formation of Polyplexes with Plasmid DNA (pDNA) or siRNA

Materials:

  • Targeted gene carrier (Peptide-PEG2-PLL)

  • Plasmid DNA (pDNA) or siRNA

  • Nuclease-free water or suitable buffer (e.g., HEPES-buffered saline)

Protocol:

  • Dissolve the targeted gene carrier in nuclease-free water to a desired stock concentration.

  • Dilute the pDNA or siRNA in a separate tube with the same buffer.

  • Add the carrier solution to the nucleic acid solution dropwise while gently vortexing. The ratio of carrier to nucleic acid (N/P ratio, the ratio of nitrogen atoms in the polymer to phosphate groups in the nucleic acid) needs to be optimized for efficient complexation and delivery.

  • Incubate the mixture at room temperature for 20-30 minutes to allow for stable polyplex formation.

Characterization:

  • Gel Retardation Assay: Confirm the complexation of the nucleic acid with the carrier by running the polyplexes on an agarose gel. Complete retardation of the nucleic acid band indicates successful complex formation.

  • Dynamic Light Scattering (DLS): Determine the size (hydrodynamic diameter) and polydispersity index (PDI) of the polyplexes.

  • Zeta Potential Measurement: Measure the surface charge of the polyplexes. A net positive charge is generally desirable for interaction with the negatively charged cell membrane.

In Vitro Transfection and Gene Silencing

Materials:

  • Targeted polyplexes

  • Target cell line (expressing the receptor for the targeting ligand)

  • Control cell line (lacking the receptor)

  • Complete cell culture medium

  • Reporter gene plasmid (e.g., pEGFP, pLuc) or siRNA against a specific target

  • Transfection reagent (positive control, e.g., Lipofectamine)

  • Reagents for quantifying gene expression (e.g., Luciferase assay kit, reagents for RT-qPCR)

  • Reagents for cytotoxicity assay (e.g., MTT, PrestoBlue)

Protocol:

  • Seed the target and control cells in appropriate well plates and allow them to adhere overnight.

  • Replace the medium with fresh complete medium.

  • Add the prepared polyplexes at various N/P ratios to the cells. Include controls such as naked nucleic acid, a non-targeted carrier, and a commercial transfection reagent.

  • Incubate the cells for a specified period (e.g., 4-6 hours for transfection, 24-72 hours for gene expression/silencing analysis).

  • Replace the transfection medium with fresh complete medium.

  • After the desired incubation time, assess transfection efficiency or gene silencing.

Evaluation:

  • Transfection Efficiency (for pDNA):

    • For reporter genes like GFP, visualize and quantify the percentage of fluorescent cells using fluorescence microscopy or flow cytometry.

    • For reporter genes like luciferase, lyse the cells and measure luciferase activity using a luminometer.

  • Gene Silencing (for siRNA):

    • Measure the mRNA levels of the target gene using RT-qPCR.

    • Measure the protein levels of the target gene using Western blotting or ELISA.

  • Cytotoxicity Assay:

    • Perform an MTT or similar viability assay to determine the toxicity of the targeted carrier and polyplexes at different concentrations.

Quantitative Data Summary

The following tables provide a template for summarizing the quantitative data from the characterization and in vitro experiments. The values presented are hypothetical and should be replaced with experimental data.

Table 1: Physicochemical Properties of Targeted Polyplexes

FormulationN/P RatioSize (d.nm)Polydispersity Index (PDI)Zeta Potential (mV)
Peptide-PEG2-PLL/pDNA5150 ± 100.21 ± 0.03+15 ± 2
Peptide-PEG2-PLL/pDNA10135 ± 80.18 ± 0.02+22 ± 3
Peptide-PEG2-PLL/pDNA20120 ± 70.15 ± 0.02+28 ± 2
PLL/pDNA10180 ± 150.35 ± 0.05+35 ± 4

Table 2: In Vitro Gene Silencing Efficiency and Cytotoxicity

FormulationN/P RatioTarget Cell Line (Receptor +) Gene Silencing (%)Control Cell Line (Receptor -) Gene Silencing (%)Target Cell Line Viability (%)
Peptide-PEG2-PLL/siRNA1075 ± 520 ± 392 ± 4
Peptide-PEG2-PLL/siRNA2085 ± 425 ± 485 ± 5
PLL/siRNA1040 ± 638 ± 570 ± 6
Lipofectamine/siRNA-90 ± 388 ± 465 ± 7

Visualizations

Signaling Pathway and Experimental Workflow

Targeted_Gene_Delivery_Workflow Workflow for Targeted Gene Delivery using this compound cluster_synthesis 1. Carrier Synthesis cluster_polyplex 2. Polyplex Formation cluster_delivery 3. Cellular Delivery and Action Ligand Targeting Ligand (thiol group) Conjugate1 Ligand-PEG2-NH2 Ligand->Conjugate1 Maleimide-Thiol Reaction MalPEGNH2 This compound MalPEGNH2->Conjugate1 Carrier Gene Carrier (e.g., PLL) FinalCarrier Targeted Carrier (Ligand-PEG2-PLL) Carrier->FinalCarrier Conjugate1->FinalCarrier Amine Reaction (e.g., EDC/NHS) Polyplex Targeted Polyplex FinalCarrier->Polyplex Receptor Cell Surface Receptor Polyplex->Receptor Targeting NucleicAcid Gene (pDNA/siRNA) NucleicAcid->Polyplex Endocytosis Endocytosis Receptor->Endocytosis Receptor-Mediated Endosome Endosome Endocytosis->Endosome EndosomalEscape Endosomal Escape Endosome->EndosomalEscape Proton Sponge Effect GeneRelease Gene Release EndosomalEscape->GeneRelease TherapeuticEffect Therapeutic Effect GeneRelease->TherapeuticEffect Transcription/Translation or RNAi

Caption: Workflow of targeted gene delivery using this compound.

Logical Relationship of Components

Component_Relationships Component Relationships in the Targeted Gene Carrier Carrier Gene Carrier (e.g., PLL) PEG This compound (Linker) Carrier->PEG Covalently linked via Amine Gene Therapeutic Gene (pDNA/siRNA) Carrier->Gene Electrostatic Interaction Ligand Targeting Ligand (e.g., Peptide) PEG->Ligand Covalently linked via Maleimide Ligand->Gene Directs to Target Cell

Caption: Inter-component relationships in the gene delivery system.

Conclusion

This compound is a versatile and efficient linker for the development of targeted gene delivery systems. Its heterobifunctional nature allows for a controlled and stepwise synthesis of complex gene carriers. By following the outlined protocols and adapting them to specific research needs, scientists can leverage the benefits of targeted delivery to enhance the therapeutic potential of gene-based medicines. Careful characterization and optimization at each step are crucial for the successful development of a safe and effective targeted gene delivery vector.

References

Application Notes and Protocols for Developing Advanced Imaging Probes with Mal-PEG2-NH2

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mal-PEG2-NH2 is a heterobifunctional linker that plays a crucial role in the development of advanced imaging probes.[1] This linker is characterized by a maleimide (B117702) group at one end and a primary amine group at the other, separated by a two-unit polyethylene (B3416737) glycol (PEG) spacer. The maleimide group selectively reacts with thiol (sulfhydryl) groups, typically found in cysteine residues of proteins and peptides, to form stable thioether bonds. This reaction is most efficient at a pH range of 6.5-7.5. The primary amine can be conjugated to carboxyl groups, activated esters, or other amine-reactive functionalities. The short PEG spacer enhances the solubility of the resulting conjugate in aqueous media. This document provides detailed application notes and protocols for the use of this compound in the synthesis of fluorescent, positron emission tomography (PET), and magnetic resonance imaging (MRI) probes.

Core Concepts of Imaging Probe Development with this compound

The fundamental principle behind using this compound for imaging probe development is to covalently link an imaging agent (e.g., a fluorescent dye, a chelator for a radionuclide, or an MRI contrast agent) to a targeting moiety (e.g., an antibody, peptide, or small molecule). This creates a targeted probe that can specifically accumulate at a biological target of interest, allowing for its visualization.

The general workflow for creating an imaging probe with this compound involves a two-step conjugation strategy:

  • Activation and Conjugation to the Imaging Agent: The amine group of this compound is reacted with an activated functional group on the imaging agent. For instance, it can be conjugated to a fluorescent dye containing an N-hydroxysuccinimide (NHS) ester or a chelator with a carboxyl group activated by EDC/NHS chemistry.

  • Conjugation to the Targeting Moiety: The maleimide group of the imaging agent-linker conjugate is then reacted with a thiol group on the targeting moiety. This is a highly specific reaction that allows for controlled, site-specific conjugation, particularly when targeting engineered cysteine residues in proteins or peptides.

Alternatively, the order of conjugation can be reversed, with the maleimide group of this compound first reacting with the targeting moiety, followed by the conjugation of the imaging agent to the amine group.

Below is a diagram illustrating the general workflow for developing an imaging probe using this compound.

G cluster_0 Step 1: Linker-Imaging Agent Conjugation cluster_1 Step 2: Conjugation to Targeting Moiety Imaging_Agent Imaging Agent (e.g., Fluorescent Dye, Chelator) Mal_PEG2_NH2 This compound Linker Imaging_Agent->Mal_PEG2_NH2 Amine-reactive conjugation Activated_Imaging_Agent Activated Imaging Agent-Linker Mal_PEG2_NH2->Activated_Imaging_Agent Targeting_Moiety Targeting Moiety (e.g., Antibody, Peptide) with Thiol Group Activated_Imaging_Agent->Targeting_Moiety Maleimide-thiol conjugation Final_Probe Targeted Imaging Probe Targeting_Moiety->Final_Probe

General workflow for imaging probe synthesis.

Application Note 1: Synthesis of a Peptide-Based Fluorescent Imaging Probe

This application note describes the synthesis of a fluorescent imaging probe by conjugating a cysteine-containing peptide to a fluorescent dye using the this compound linker.

Data Presentation
ParameterValue/RangeReference
Linker Mal-amido-PEG24-acid (analogous chemistry)[2]
Reactants Cysteine-containing peptide, Amine-reactive fluorophore[2]
Molar Ratio (Linker:Peptide) 10:1 to 20:1[2]
Molar Ratio (Fluorophore:Linker-Peptide) 5:1 to 15:1[2]
Reaction pH (Maleimide-Thiol) 6.5 - 7.5[2]
Reaction pH (Amine-NHS ester) 7.2 - 8.5[3]
Conjugation Efficiency 70-86% (for similar short PEG linkers)[4][5]
Stability (Thioether Bond) Stable, but susceptible to retro-Michael reaction. Can be stabilized by hydrolysis of the succinimide (B58015) ring.[6][7]
Experimental Protocol

Materials:

  • Cysteine-containing targeting peptide

  • This compound linker

  • Amine-reactive fluorescent dye (e.g., NHS ester of Cy5)

  • Reaction Buffers:

    • Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.2

    • Activation Buffer: 0.1 M Sodium bicarbonate buffer, pH 8.3

  • Quenching Solution: 1 M Tris-HCl, pH 8.0

  • Purification system: Size-exclusion chromatography (SEC) or dialysis cassette

Procedure:

Step 1: Conjugation of this compound to the Fluorescent Dye

  • Prepare a 10 mM stock solution of the amine-reactive fluorescent dye in anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO).

  • Dissolve this compound in the Activation Buffer at a concentration of 1-5 mg/mL.

  • Add a 1.5 to 5-fold molar excess of the dissolved fluorescent dye to the this compound solution.

  • Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.

  • (Optional) Quench the reaction by adding the Quenching Solution to a final concentration of 20-50 mM and incubate for 30 minutes.

  • Purify the dye-PEG2-maleimide conjugate using a desalting column or dialysis to remove excess dye and quenching reagents.

Step 2: Conjugation of the Dye-Linker to the Targeting Peptide

  • Dissolve the cysteine-containing peptide in the Conjugation Buffer at a concentration of 1-10 mg/mL. If the peptide has disulfide bonds, reduce them first using a reducing agent like TCEP and remove the excess reducing agent.

  • Add the purified dye-PEG2-maleimide conjugate to the peptide solution at a 5 to 20-fold molar excess.

  • Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C with gentle mixing.

  • Purify the final fluorescent imaging probe using SEC to separate the conjugate from unreacted components.

  • Characterize the final product by mass spectrometry and determine the degree of labeling using UV-Vis spectroscopy.[8]

G cluster_0 Step 1: Dye-Linker Synthesis cluster_1 Step 2: Peptide Conjugation Dye_NHS Fluorescent Dye-NHS Ester Mal_PEG2_NH2 This compound Dye_NHS->Mal_PEG2_NH2 pH 8.3 Dye_PEG2_Mal Dye-PEG2-Maleimide Mal_PEG2_NH2->Dye_PEG2_Mal Peptide_SH Cysteine-Peptide Dye_PEG2_Mal->Peptide_SH pH 7.2 Final_Probe Fluorescent Peptide Probe Peptide_SH->Final_Probe

Synthesis of a fluorescent peptide probe.

Application Note 2: Development of a PET Imaging Agent

This application note details the synthesis of a PET imaging agent by conjugating a DOTA chelator to a targeting antibody fragment (Fab) using this compound.

Data Presentation
ParameterValue/RangeReference
Linker DOTA-PEGn-Cys-Vinyl Sulfone (analogous thiol-reactive chemistry)[9][10]
Reactants Thiolated antibody fragment (Fab-SH), DOTA-monoamide[11]
Radiolabeling 68Ga[11]
Radiochemical Yield >90%[11]
Molar Activity 249.60 ± 68.50 GBq/μmol[11]
In Vivo Performance High tumor-to-background ratio with short PEG linkers.[12][13]
Blood Clearance Short PEG linkers can lead to faster blood clearance compared to non-PEGylated antibodies.[12][13]
Experimental Protocol

Materials:

  • Thiolated targeting antibody fragment (e.g., a diabody with engineered cysteines)

  • This compound linker

  • DOTA-NHS ester

  • Reaction Buffers:

    • Conjugation Buffer 1 (Amine-reactive): 0.1 M Sodium bicarbonate, pH 8.5

    • Conjugation Buffer 2 (Thiol-reactive): PBS, pH 7.0, with 1 mM EDTA

  • Purification system: SEC

  • 68GaCl3 in 0.1 M HCl

Procedure:

Step 1: Synthesis of DOTA-PEG2-Maleimide

  • Dissolve DOTA-NHS ester in anhydrous DMSO to a concentration of 10 mg/mL.

  • Dissolve this compound in Conjugation Buffer 1.

  • Add a 1.2-fold molar excess of the DOTA-NHS ester solution to the this compound solution.

  • Incubate for 2 hours at room temperature.

  • Purify the DOTA-PEG2-maleimide conjugate by reverse-phase HPLC.

Step 2: Conjugation to the Thiolated Antibody Fragment

  • Reduce the thiolated antibody fragment with a 20-fold molar excess of TCEP in Conjugation Buffer 2 for 30 minutes at room temperature.

  • Remove excess TCEP using a desalting column equilibrated with Conjugation Buffer 2.

  • Immediately add a 10-fold molar excess of the purified DOTA-PEG2-maleimide to the reduced antibody fragment.

  • Incubate for 2 hours at room temperature.

  • Purify the DOTA-PEG2-Fab conjugate using SEC.

Step 3: Radiolabeling with 68Ga

  • Adjust the pH of the 68GaCl3 solution to 4.5 with 0.05 M NH4Ac buffer.

  • Add the DOTA-PEG2-Fab conjugate to the buffered 68Ga solution.

  • Incubate at 80°C for 15-20 minutes.[11]

  • Purify the radiolabeled probe using a C-18 cartridge.

  • Perform quality control to determine radiochemical purity and molar activity.

G cluster_0 Step 1: DOTA-Linker Synthesis cluster_1 Step 2: Antibody Conjugation cluster_2 Step 3: Radiolabeling DOTA_NHS DOTA-NHS Ester Mal_PEG2_NH2 This compound DOTA_NHS->Mal_PEG2_NH2 pH 8.5 DOTA_PEG2_Mal DOTA-PEG2-Maleimide Mal_PEG2_NH2->DOTA_PEG2_Mal Fab_SH Thiolated Fab DOTA_PEG2_Mal->Fab_SH pH 7.0 DOTA_Probe DOTA-PEG2-Fab Fab_SH->DOTA_Probe Ga68 68GaCl3 DOTA_Probe->Ga68 pH 4.5, 80°C Final_PET_Probe 68Ga-DOTA-PEG2-Fab Ga68->Final_PET_Probe

Synthesis of a 68Ga-labeled PET probe.

Application Note 3: Preparation of an MRI Contrast Agent

This application note outlines a strategy for synthesizing a targeted MRI contrast agent by linking a Gd-DOTA complex to a targeting moiety using a Mal-PEG-NH2 linker.

Data Presentation
ParameterValue/RangeReference
Linker mal-PEG3400-NH2 (longer PEG chain analog)
Reactants Gd-DOTA-amine, Carboxyl-functionalized targeting moiety
Coupling Chemistry EDC/NHS for amine-carboxyl coupling
Reaction Solvent DMF/DMSO
Purification Size-exclusion chromatography (e.g., LH20 column)
Characterization TLC, Ninhydrin (B49086) test
Experimental Protocol

Materials:

  • Targeting moiety with a free carboxyl group and a thiol group (or a moiety that can be thiolated)

  • This compound linker

  • Gd-DOTA-amine complex

  • Activation Reagents: N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC) and N-hydroxysuccinimide (NHS)

  • Reaction Solvents: Anhydrous DMF and DMSO

  • Base: 2,6-Lutidine

  • Purification system: SEC (e.g., Sephadex LH-20)

Procedure:

Step 1: Activation of the Targeting Moiety's Carboxyl Group

  • Dissolve the carboxyl-containing targeting moiety in anhydrous DMF.

  • Add a 5-fold molar excess of NHS and EDC to the solution.

  • Stir the reaction at room temperature for 2 hours to activate the carboxyl group.

Step 2: Conjugation of this compound to the Activated Targeting Moiety

  • Dissolve this compound in anhydrous DMF.

  • Add the this compound solution to the activated targeting moiety mixture.

  • Add an equimolar amount of 2,6-Lutidine to the reaction.

  • Stir for 1-2 hours at room temperature.

  • Monitor the reaction by TLC and a ninhydrin test for the disappearance of the free amine.

Step 3: Conjugation of Gd-DOTA-amine to the Maleimide-Functionalized Targeting Moiety

  • Dissolve the maleimide-functionalized targeting moiety from Step 2 in DMF.

  • In a separate vial, dissolve Gd-DOTA-amine in DMSO.

  • Add the Gd-DOTA-amine solution to the maleimide-functionalized targeting moiety.

  • Add an equimolar amount of 2,6-Lutidine.

  • Stir the reaction at room temperature for 3 hours.

  • Purify the final MRI contrast agent using an LH20 column with methanol (B129727) as the eluent.

  • Lyophilize the purified product to obtain a solid.

G cluster_0 Step 1 & 2: Targeting Moiety-Linker Conjugation cluster_1 Step 3: Gd-DOTA Conjugation Target_COOH Targeting Moiety-COOH EDC_NHS EDC/NHS Target_COOH->EDC_NHS Activation Activated_Target Activated Targeting Moiety EDC_NHS->Activated_Target Mal_PEG2_NH2 This compound Activated_Target->Mal_PEG2_NH2 Conjugation Target_Mal Targeting Moiety-PEG2-Maleimide Mal_PEG2_NH2->Target_Mal Target_Thiol Thiolated Targeting Moiety-PEG2-Mal Target_Mal->Target_Thiol Thiolation (if needed) Gd_DOTA Gd-DOTA-amine Target_Thiol->Gd_DOTA Maleimide-thiol conjugation Final_MRI_Probe Targeted MRI Contrast Agent Gd_DOTA->Final_MRI_Probe

Synthesis of a targeted MRI contrast agent.

Conclusion

This compound is a versatile and valuable tool for the construction of advanced imaging probes. Its heterobifunctional nature allows for the controlled and specific conjugation of a wide range of imaging agents to various targeting moieties. The protocols and data presented in these application notes provide a foundation for researchers to design and synthesize novel imaging probes for diverse applications in biomedical research and drug development. Careful optimization of reaction conditions and thorough characterization of the final conjugates are essential for the successful development of high-performance imaging agents.

References

Application Notes and Protocols for Functionalizing Quantum Dots with Mal-PEG2-NH2

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Quantum dots (QDs) are semiconductor nanocrystals renowned for their unique photophysical properties, including high quantum yield, broad absorption spectra, and narrow, size-tunable emission spectra. For applications in biology and medicine, such as cellular imaging, biosensing, and targeted drug delivery, their surfaces must be modified to ensure biocompatibility, colloidal stability in physiological buffers, and the ability to conjugate to specific biomolecules.[1]

This document provides detailed protocols for the functionalization of quantum dots using the heterobifunctional linker, Maleimide-PEG2-Amine (Mal-PEG2-NH2). This linker features a terminal amine group (-NH2) and a maleimide (B117702) group, separated by a short polyethylene (B3416737) glycol (PEG) spacer. The PEG spacer enhances water solubility and reduces non-specific protein binding, a process known as PEGylation.[2][3] The functional groups allow for a versatile two-stage conjugation strategy:

  • Stage 1: PEGylation and Activation: The amine group of the linker is covalently attached to quantum dots that have carboxyl groups on their surface using the well-established 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) and N-hydroxysuccinimide (NHS) chemistry.[4][5] This step results in a stable, maleimide-activated QD.

  • Stage 2: Bioconjugation: The maleimide group on the functionalized QD surface reacts specifically with thiol (sulfhydryl) groups present in biomolecules, such as the cysteine residues of proteins or peptides, to form a stable thioether bond.[6][7]

This methodology enables the creation of highly specific and stable QD-bioconjugates for a wide array of research, diagnostic, and therapeutic applications.

Data Presentation: Quantitative Parameters

The following tables summarize typical quantitative parameters involved in the functionalization process. These values are representative and may require optimization based on the specific quantum dots, biomolecules, and reaction conditions used.

Table 1: Typical Physicochemical Properties of Quantum Dots During Functionalization

Stage of FunctionalizationTypical Hydrodynamic Diameter (nm)Typical Zeta Potential (mV)Quantum Yield Retention
Initial Carboxylated QDs7 - 15 nm-20 to -50 mV[8]100% (Baseline)
After this compound Conjugation12 - 25 nm[9][10]-5 to +10 mV[9]~80 - 95%[11]
After Biomolecule Conjugation20 - 40 nmVaries with biomolecule pI~70 - 90%

Table 2: Recommended Reaction Parameters for Functionalization

ParameterStage 1: EDC/NHS CouplingStage 2: Maleimide-Thiol Coupling
pH Activation: 5.0 - 6.0; Coupling: 7.2 - 8.0[5][12]6.5 - 7.5[7][13]
Temperature Room TemperatureRoom Temperature or 4°C[14]
Reaction Time Activation: 15-30 min; Coupling: 2h - overnight[5]2 hours to overnight[6][14]
Molar Ratio (Linker/Biomolecule : QD) (this compound : QD) > 1000:1(Thiol-Biomolecule : QD) = 5:1 to 20:1[7]
Molar Ratio (Reagents) (EDC : NHS : COOH) = 10:5:1 to 50:25:1(Maleimide : Thiol) = 10:1 to 20:1[7]

Experimental Protocols

Protocol 1: Functionalization of Carboxylated QDs with this compound

This protocol details the covalent attachment of the this compound linker to quantum dots with surface carboxyl groups.

Materials and Reagents:

  • Carboxyl-functionalized Quantum Dots (in aqueous buffer)

  • This compound

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)

  • N-hydroxysulfosuccinimide (Sulfo-NHS is recommended for aqueous reactions)

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 5.5 - 6.0

  • Coupling Buffer: 1X Phosphate-Buffered Saline (PBS), pH 7.4

  • Quenching Buffer: 1 M Glycine or Tris, pH 7.5

  • Purification columns (e.g., size-exclusion chromatography) or centrifugal filtration devices (e.g., Amicon Ultra, 100 kDa MWCO)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO) for preparing stock solutions

Procedure:

  • Preparation of Reagents:

    • Equilibrate all reagents to room temperature before use.

    • Prepare a 10 mg/mL stock solution of EDC in anhydrous DMSO.

    • Prepare a 10 mg/mL stock solution of Sulfo-NHS in anhydrous DMSO.

    • Prepare a 10 mg/mL stock solution of this compound in Coupling Buffer (PBS).

    • Note: EDC is susceptible to hydrolysis; always use freshly prepared solutions.[4]

  • Buffer Exchange of Quantum Dots:

    • If the QDs are in a storage buffer containing amines (like Tris), they must be buffer-exchanged into the Activation Buffer.

    • Use a centrifugal filtration device (100 kDa MWCO). Add 500 µL of Activation Buffer to the QDs, centrifuge according to the manufacturer's instructions, and discard the flow-through. Repeat this washing step three times.

    • Resuspend the QDs in Activation Buffer to a final concentration of 1-5 µM.

  • Activation of Carboxyl Groups:

    • To the QD solution in Activation Buffer, add the EDC stock solution to a final concentration of 2 mM and the Sulfo-NHS stock solution to a final concentration of 5 mM.

    • Incubate the mixture for 15-30 minutes at room temperature with gentle mixing. This forms a semi-stable NHS ester on the QD surface.[5]

  • Conjugation with this compound:

    • Immediately after activation, add the this compound stock solution to the activated QDs. A molar excess of 1,000 to 5,000-fold of the linker relative to the QDs is recommended.

    • Adjust the pH of the reaction mixture to 7.2-7.5 by adding Coupling Buffer (PBS).

    • Allow the reaction to proceed for 2 hours at room temperature with gentle, continuous mixing.

  • Quenching and Purification:

    • Quench any unreacted NHS esters by adding Quenching Buffer to a final concentration of 50 mM. Incubate for 15 minutes.

    • Purify the maleimide-activated QDs from excess linker and reagents. Use size-exclusion chromatography or centrifugal filtration. Wash the QDs with Coupling Buffer (PBS) at least three times.

  • Characterization:

    • Characterize the purified Maleimide-PEG-QDs.

    • Measure the hydrodynamic diameter using Dynamic Light Scattering (DLS) and compare it to the initial carboxylated QDs. An increase in size is expected.[10]

    • Measure the zeta potential. A shift from a highly negative value towards a more neutral or slightly positive value is expected.[9]

    • Quantify the QD concentration using UV-Vis spectroscopy.

G start Start with Carboxylated QDs buffer_exchange Buffer Exchange into Activation Buffer (pH 6.0) start->buffer_exchange activation Activate COOH groups with EDC and Sulfo-NHS buffer_exchange->activation 15-30 min conjugation Add this compound (Adjust pH to 7.4) activation->conjugation 2 hours quenching Quench Reaction (e.g., with Glycine) conjugation->quenching purification Purify Maleimide-QDs (SEC or Centrifugal Filtration) quenching->purification characterization Characterize Product (DLS, Zeta Potential) purification->characterization end_product Maleimide-Activated QDs (Ready for Bioconjugation) characterization->end_product

Figure 1: Experimental workflow for activating quantum dots with this compound.

Protocol 2: Conjugation of Thiol-Containing Biomolecules to Maleimide-Activated QDs

This protocol describes the final step of attaching a thiol-containing biomolecule (e.g., protein, peptide) to the maleimide-functionalized QDs.

Materials and Reagents:

  • Purified Maleimide-Activated QDs (from Protocol 1)

  • Thiol-containing biomolecule (e.g., antibody, peptide with a cysteine residue)

  • Reducing agent (if necessary, e.g., TCEP, Tris(2-carboxyethyl)phosphine)

  • Conjugation Buffer: 1X PBS, pH 7.0 - 7.5, degassed

  • Purification columns or centrifugal filtration devices

Procedure:

  • Preparation of Thiolated Biomolecule:

    • If the biomolecule contains disulfide bonds that need to be reduced to expose free thiols (e.g., in antibodies), a reduction step is necessary.

    • Dissolve the biomolecule in degassed Conjugation Buffer.

    • Add a 10 to 20-fold molar excess of TCEP and incubate for 30 minutes at room temperature. TCEP is preferred over DTT as it does not need to be removed prior to the maleimide reaction.[7]

    • If DTT is used, it must be removed by a desalting column before proceeding.

  • Bioconjugation Reaction:

    • In a reaction tube, combine the Maleimide-Activated QDs with the thiol-containing biomolecule.

    • A molar ratio of 10-20 maleimide groups (on the QDs) to 1 thiol group (on the biomolecule) is a good starting point.[7] The ratio of QDs to biomolecules should be optimized for the specific application.

    • Ensure the reaction buffer is at pH 6.5-7.5 for optimal maleimide-thiol coupling.[13]

    • Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle mixing, protected from light.

  • Purification of the QD-Bioconjugate:

    • Remove unreacted biomolecules and any small molecule reagents using size-exclusion chromatography or centrifugal filtration (100 kDa MWCO).

    • Wash the final conjugate with sterile PBS (pH 7.4). Repeat the wash step three times.

  • Characterization and Storage:

    • Characterize the final QD-bioconjugate by measuring its hydrodynamic diameter, which should increase after conjugation of the biomolecule.

    • Confirm successful conjugation using techniques like gel electrophoresis (which will show a mobility shift) or functional assays (e.g., ELISA to test antibody activity).

    • Store the final conjugate at 4°C in a suitable buffer (e.g., PBS with 0.1% BSA as a stabilizer), protected from light.

G cluster_reactants Reactants cluster_intermediate Intermediate Product cluster_final Final Product QD_COOH Carboxylated Quantum Dot QD_Maleimide Maleimide-Activated Quantum Dot QD_COOH->QD_Maleimide + Linker (EDC/NHS Coupling) Linker This compound Biomolecule_SH Thiol-Containing Biomolecule (R-SH) QD_Bioconjugate QD-Bioconjugate QD_Maleimide->QD_Bioconjugate + Biomolecule-SH (Maleimide-Thiol Coupling)

Figure 2: Chemical reaction pathway for two-stage QD functionalization.

Application Example: Targeted Cellular Imaging

Functionalized quantum dots are powerful tools for targeted imaging. A QD conjugated to a specific antibody can be used to label and visualize its corresponding antigen on the surface of cells, providing insights into protein localization and trafficking.

G QD_conjugate QD-Antibody Conjugate Antibody Targeting Antibody (e.g., anti-EGFR) QD_conjugate->Antibody contains Binding Specific Binding Antibody->Binding Cell Cancer Cell Receptor Cell Surface Receptor (e.g., EGFR) Receptor->Binding Binding->Cell occurs on Imaging Fluorescence Imaging (Visualization) Binding->Imaging enables

Figure 3: Logical relationship for a targeted cellular imaging application.

References

Application Notes: The Use of Mal-PEG2-NH2 in the Development of PROTACs for Targeted Protein Degradation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, offering the unprecedented ability to selectively eliminate disease-causing proteins. These heterobifunctional molecules consist of a ligand that binds to a protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two moieties. The linker is a critical component, influencing the PROTAC's efficacy, solubility, and cell permeability.[1] Mal-PEG2-NH2 is a versatile bifunctional linker that incorporates a maleimide (B117702) group, a short two-unit polyethylene (B3416737) glycol (PEG) chain, and a terminal amine group, making it a valuable tool in PROTAC synthesis.[2]

The maleimide group allows for specific and efficient covalent bond formation with thiol groups, such as those on cysteine residues of a target-binding ligand.[3] The terminal amine provides a reactive handle for conjugation to an E3 ligase ligand, typically through the formation of a stable amide bond.[4] The hydrophilic PEG2 spacer enhances the aqueous solubility of the resulting PROTAC, a crucial factor for improving cell permeability and overall pharmacokinetic properties.[5][6]

This document provides detailed application notes and protocols for the use of this compound in the development of PROTACs, with a focus on the degradation of Bruton's Tyrosine Kinase (BTK), a clinically validated target in B-cell malignancies.[7]

Signaling Pathway: PROTAC-Mediated BTK Degradation

Bruton's Tyrosine Kinase (BTK) is a key component of the B-cell receptor (BCR) signaling pathway, which is crucial for the survival, proliferation, and differentiation of B-cells.[7][8] Dysregulation of this pathway is a hallmark of various B-cell cancers. A PROTAC utilizing a this compound linker can be designed to target BTK for degradation. This is achieved by incorporating a ligand that binds to BTK and a ligand that recruits an E3 ubiquitin ligase, such as Cereblon (CRBN).[7]

The PROTAC facilitates the formation of a ternary complex between BTK and the E3 ligase.[9] This induced proximity triggers the transfer of ubiquitin from an E2-conjugating enzyme to lysine (B10760008) residues on the surface of BTK. The polyubiquitinated BTK is then recognized and degraded by the 26S proteasome.[10] The PROTAC molecule is not degraded in this process and can catalytically induce the degradation of multiple BTK molecules.[9]

BTK_Signaling_Pathway PROTAC-Mediated Degradation of BTK Signaling Pathway BCR B-Cell Receptor (BCR) LYN_SYK LYN/SYK BCR->LYN_SYK Activation BTK Bruton's Tyrosine Kinase (BTK) LYN_SYK->BTK Phosphorylation PLCG2 PLCγ2 BTK->PLCG2 Activation Ternary_Complex BTK-PROTAC-E3 Ternary Complex BTK->Ternary_Complex IP3_DAG IP3 / DAG PLCG2->IP3_DAG Ca_PKC Ca²⁺ / PKC IP3_DAG->Ca_PKC NF_kB NF-κB Ca_PKC->NF_kB Cell_Survival Cell Survival & Proliferation NF_kB->Cell_Survival PROTAC BTK PROTAC (this compound linker) PROTAC->BTK Binds E3_Ligase E3 Ubiquitin Ligase (e.g., Cereblon) PROTAC->E3_Ligase Recruits PROTAC->Ternary_Complex E3_Ligase->Ternary_Complex Ubiquitination Poly-ubiquitination Ternary_Complex->Ubiquitination Catalyzes Proteasome 26S Proteasome Ubiquitination->Proteasome Recognition Degradation BTK Degradation Proteasome->Degradation Degradation->BTK Inhibition of Signaling

Caption: PROTAC-mediated degradation of the BTK signaling pathway.

Experimental Workflow

The development and evaluation of a PROTAC involve a systematic workflow, from chemical synthesis to biological characterization.

PROTAC_Workflow General Workflow for PROTAC Development and Evaluation Synthesis 1. PROTAC Synthesis - E3 Ligand-Linker Conjugation - POI Ligand Conjugation Purification 2. Purification & Characterization - HPLC - LC-MS, NMR Synthesis->Purification Degradation_Assay 3. Target Degradation Assay (Western Blot) Purification->Degradation_Assay Viability_Assay 4. Cell Viability Assay (e.g., CellTiter-Glo®) Purification->Viability_Assay Ternary_Complex_Assay 6. Ternary Complex Formation (Co-Immunoprecipitation) Purification->Ternary_Complex_Assay Ubiquitination_Assay 7. Ubiquitination Assay Purification->Ubiquitination_Assay Data_Analysis 5. Data Analysis - DC50, Dmax - IC50 Degradation_Assay->Data_Analysis Viability_Assay->Data_Analysis Lead_Optimization 8. Lead Optimization Data_Analysis->Lead_Optimization Ternary_Complex_Assay->Lead_Optimization Ubiquitination_Assay->Lead_Optimization

Caption: Workflow for PROTAC synthesis and evaluation.

Data Presentation

The efficacy of a PROTAC is determined by its ability to induce the degradation of the target protein and subsequently affect cell viability. The following tables present representative data for a hypothetical BTK PROTAC synthesized using a this compound linker.

Table 1: In Vitro Degradation of BTK

PROTAC Concentration (nM)% BTK Remaining (Ramos cells)% BTK Remaining (JeKo-1 cells)
0.195 ± 598 ± 4
155 ± 860 ± 7
1015 ± 420 ± 5
100<5<5
1000<5<5
DC50 (nM) ~1.5 ~2.0
Dmax >95% >95%

Data is representative and synthesized from published literature for illustrative purposes.[7]

Table 2: Cell Viability of B-Cell Malignancy Cell Lines

Cell LinePROTAC IC50 (nM)Ibrutinib (BTK Inhibitor) IC50 (nM)Pomalidomide (E3 Ligand) IC50 (µM)
Ramos15 ± 350 ± 8>10
JeKo-125 ± 575 ± 12>10
TMD88 ± 230 ± 6>10
Mino12 ± 440 ± 9>10

Data is representative and synthesized from published literature for illustrative purposes.[7][11]

Experimental Protocols

Protocol 1: Synthesis of a BTK PROTAC using this compound

This protocol describes a two-step synthesis of a BTK PROTAC. First, the E3 ligase ligand (Pomalidomide) is conjugated to the this compound linker. Second, the resulting intermediate is conjugated to a thiol-modified BTK inhibitor.

Step 1: Synthesis of Pomalidomide-PEG2-Maleimide Intermediate

  • Reaction Setup: In a round-bottom flask, dissolve Pomalidomide-COOH (1.0 eq) in anhydrous DMF.

  • Activation: Add HATU (1.2 eq) and DIPEA (2.0 eq) to the solution and stir at room temperature for 30 minutes.

  • Coupling: In a separate vial, dissolve this compound (1.1 eq) in anhydrous DMF and add it dropwise to the activated Pomalidomide solution.

  • Reaction: Stir the reaction mixture at room temperature for 12-16 hours. Monitor the reaction progress by LC-MS.

  • Work-up and Purification: Dilute the reaction mixture with water and extract with ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography to yield the Pomalidomide-PEG2-Maleimide intermediate.

Step 2: Synthesis of the Final BTK PROTAC

  • Reaction Setup: In a round-bottom flask, dissolve the Pomalidomide-PEG2-Maleimide intermediate (1.0 eq) in a mixture of PBS (pH 7.2-7.5) and a co-solvent like DMF.

  • Addition of Thiol-modified BTK Inhibitor: Add a thiol-modified BTK inhibitor (e.g., a derivative of Ibrutinib with a free cysteine) (1.2 eq) to the solution.

  • Reaction: Stir the reaction mixture at room temperature for 2-4 hours. The maleimide-thiol conjugation is typically rapid.[12] Monitor the reaction progress by LC-MS.

  • Purification: Purify the final BTK PROTAC by preparative reverse-phase HPLC.

  • Characterization: Confirm the identity and purity of the final product by LC-MS and NMR spectroscopy.

Protocol 2: Western Blot Analysis for BTK Degradation

This protocol is used to quantify the degradation of BTK protein in cells after PROTAC treatment.[13]

  • Cell Seeding and Treatment: Seed cells (e.g., Ramos, JeKo-1) in 6-well plates and allow them to adhere overnight. Treat the cells with a serial dilution of the BTK PROTAC (e.g., 0.1 nM to 1000 nM) for a specified time (e.g., 24 hours). Include a vehicle control (DMSO).

  • Cell Lysis and Protein Quantification: After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer supplemented with protease and phosphatase inhibitors. Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Protein Transfer: Normalize the protein concentrations and separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE. Transfer the proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody against BTK overnight at 4°C. Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Analysis: Visualize the protein bands using a chemiluminescent substrate. Re-probe the membrane with an antibody against a loading control (e.g., GAPDH or β-actin). Quantify the band intensities and normalize the BTK signal to the loading control. Calculate the percentage of BTK remaining relative to the vehicle control to determine the DC50 and Dmax values.[4]

Protocol 3: Cell Viability Assay (CellTiter-Glo®)

This assay measures cell viability by quantifying ATP, which is an indicator of metabolically active cells.

  • Cell Seeding: Seed cells in a 96-well opaque-walled plate at an appropriate density and allow them to adhere overnight.

  • PROTAC Treatment: Treat the cells with a serial dilution of the BTK PROTAC for a specified time (e.g., 72 hours).

  • Assay Procedure: Equilibrate the plate and the CellTiter-Glo® reagent to room temperature. Add the CellTiter-Glo® reagent to each well, mix, and incubate for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition and Analysis: Measure the luminescence using a plate reader. Normalize the data to the vehicle control to determine the percentage of cell viability. Plot the percent viability against the log of the PROTAC concentration to calculate the IC50 value.[11]

Conclusion

The this compound linker is a valuable and versatile building block for the synthesis of PROTACs. Its bifunctional nature allows for the straightforward conjugation of both a target protein ligand and an E3 ligase ligand, while the short PEG chain can impart favorable physicochemical properties to the final molecule. The protocols and data presented here provide a comprehensive guide for researchers to design, synthesize, and evaluate novel PROTACs for targeted protein degradation, with the potential to develop new therapeutics for a wide range of diseases.

References

Safety Operating Guide

Proper Disposal of Mal-PEG2-NH2: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Researchers and drug development professionals handling Mal-PEG2-NH2 must adhere to specific disposal procedures to ensure laboratory safety and environmental compliance. This guide provides essential, step-by-step instructions for the proper management of this compound waste.

Hazard Assessment and Safety Precautions

While this compound and similar PEGylated compounds are generally considered to have low toxicity, they can cause irritation to the skin, eyes, and respiratory tract.[1] Therefore, appropriate personal protective equipment (PPE) should always be worn when handling this compound for disposal.

Personal Protective Equipment (PPE) Summary

PPE CategoryRecommended EquipmentPurpose
Standard Handling Safety glasses, lab coat, and gloves.[2]To minimize exposure during routine handling and disposal.
Spill Response Splash goggles, full suit, and vapor respirator (for large spills).[2]To provide additional protection in the event of a significant spill.

Step-by-Step Disposal Protocol

The proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.

  • Waste Segregation : All disposable materials that have come into contact with this compound, such as pipette tips, tubes, and gloves, should be collected in a designated hazardous waste container.[3]

  • Solid Waste Management :

    • Unused or expired powdered this compound must be disposed of as hazardous chemical waste.[3]

    • For small spills of solid material, sweep or vacuum the material into a suitable disposal container, avoiding the generation of dust.[4] It is recommended to moisten the solid with water to reduce airborne dust.[5]

  • Liquid Waste Management :

    • Solutions containing this compound should be collected in a designated hazardous waste container. Do not flush down the sewer. [3][5]

    • For liquid spills, absorb the material with an inert substance such as vermiculite, dry sand, or earth, and place it in a chemical waste container.[5] Avoid using combustible materials like sawdust as an absorbent.[5]

  • Contaminated Material Handling :

    • If this compound is mixed with other hazardous materials, the entire mixture must be treated as hazardous waste, following the disposal requirements for the most hazardous components.[2]

  • Final Disposal :

    • All waste containing this compound should be managed by a licensed and approved waste disposal facility.[5]

    • It is imperative to follow all federal, state, and local regulations for chemical waste disposal.[1][5] These regulations may vary, so it is important to be familiar with your institution's specific guidelines.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

start Start: this compound Waste Generated waste_type Identify Waste Type start->waste_type solid Solid Waste (Unused Powder, Contaminated Solids) waste_type->solid Solid liquid Liquid Waste (Solutions, Spills) waste_type->liquid Liquid contaminated Contaminated with Other Hazardous Material? solid->contaminated liquid->contaminated non_hazardous_solid Collect in Designated Hazardous Waste Container (Avoid Dust Generation) contaminated->non_hazardous_solid No (Solid) non_hazardous_liquid Absorb with Inert Material & Collect in Designated Hazardous Waste Container contaminated->non_hazardous_liquid No (Liquid) hazardous Treat as Hazardous Waste (Follow Guidelines for Hazardous Component) contaminated->hazardous Yes final_disposal Dispose Through Licensed Waste Disposal Facility (Adhere to Federal, State & Local Regulations) non_hazardous_solid->final_disposal non_hazardous_liquid->final_disposal hazardous->final_disposal

Caption: Workflow for the proper disposal of this compound.

References

Personal protective equipment for handling Mal-PEG2-NH2

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of specialized chemical reagents like Mal-PEG2-NH2 are paramount for ensuring laboratory safety and environmental responsibility. This guide provides a comprehensive, step-by-step operational plan for the safe management of this compound, a heterobifunctional linker containing a reactive maleimide and a primary amine. Adherence to these procedures is crucial for mitigating risks and maintaining a safe research environment.

Immediate Safety and Handling Protocols

Personal Protective Equipment (PPE):

A multi-layered approach to PPE is recommended to minimize any potential exposure.

PPE CategorySpecificationRationale
Eye Protection Safety glasses with side shields or chemical splash goggles.[1][7][8]Protects eyes from potential splashes of the compound.
Hand Protection Chemical-resistant gloves (e.g., nitrile gloves).[1][7][8]Prevents direct skin contact with the reactive maleimide and amine groups.[4][5][6]
Body Protection A laboratory coat and closed-toe shoes are mandatory.[1][7][8]Protects skin and clothing from accidental spills.
Respiratory Protection Work in a well-ventilated area, preferably a chemical fume hood.[1][4] If there is a risk of generating dust, use a fitted respirator (e.g., N95).Prevents inhalation of any fine particles of the compound.

Operational Plan: Step-by-Step Handling Procedures

A systematic approach is crucial for the safe handling of this compound.

  • Preparation and Pre-Handling:

    • Before use, allow the container of this compound to warm to room temperature to prevent condensation.

    • Ensure that a chemical spill kit is readily accessible.

    • All handling of the solid compound and preparation of solutions should be conducted in a well-ventilated chemical fume hood.[4]

  • Handling the Compound:

    • Don all required PPE before entering the designated handling area.

    • When weighing the solid, do so carefully to avoid creating dust.

    • When dissolving the compound, slowly add the solvent to the solid to prevent splashing.

  • Storage:

    • Store this compound in a tightly sealed container, protected from light and moisture.[4]

    • For long-term storage, it is recommended to store the compound at -20°C under an inert atmosphere (e.g., argon or nitrogen).[8]

Disposal Plan

The disposal of this compound and associated waste must be managed in accordance with local, state, and federal regulations for chemical waste.[4]

  • Waste Segregation and Collection:

    • Solid Waste: Unused or expired solid this compound should be kept in its original container if possible and disposed of as chemical waste.[9] Contaminated consumables such as pipette tips, tubes, and gloves should be collected in a designated, sealed plastic bag or container labeled as hazardous waste.[9]

    • Liquid Waste: Any solutions containing this compound must be collected as hazardous liquid chemical waste in a dedicated, leak-proof, and chemical-resistant container.[9] Pure polyethylene glycol is generally considered non-hazardous; however, if it is mixed with any hazardous materials, the entire mixture must be treated as hazardous waste.[2][3]

  • Labeling and Storage of Waste:

    • All waste containers must be clearly labeled with "Hazardous Waste" and the specific contents.

    • Store waste containers in a designated, well-ventilated, and secure area, away from incompatible materials.

  • Final Disposal:

    • Arrange for the disposal of all chemical waste through your institution's Environmental Health and Safety (EHS) program or a licensed chemical waste disposal company.

Spill Management

In the event of a minor spill:

  • Evacuate and Secure: Alert others in the vicinity and restrict access to the spill area.

  • Ventilate: Ensure the area is well-ventilated.

  • Containment: For solid spills, gently cover the material with an inert absorbent material like sand or vermiculite to avoid generating dust.[1] For liquid spills, absorb with a spill pad or other absorbent material.

  • Cleanup: Carefully scoop or sweep up the contained material and place it into a suitable, labeled container for hazardous waste disposal.[1]

  • Decontaminate: Clean the spill area thoroughly with an appropriate solvent or detergent and water. All cleaning materials should also be disposed of as hazardous waste.

cluster_prep Preparation cluster_handling Handling cluster_storage Storage cluster_disposal Disposal prep_ppe Don Appropriate PPE handle_weigh Weigh Solid Carefully prep_ppe->handle_weigh prep_hood Work in Fume Hood prep_hood->handle_weigh prep_spill Ensure Spill Kit is Accessible prep_spill->handle_weigh handle_dissolve Dissolve by Adding Solvent to Solid handle_weigh->handle_dissolve disp_solid Collect Solid Waste in Labeled Container handle_weigh->disp_solid storage_conditions Store at -20°C, Protected from Light and Moisture handle_dissolve->storage_conditions disp_liquid Collect Liquid Waste in Labeled Container handle_dissolve->disp_liquid disp_ehs Dispose via EHS Program disp_solid->disp_ehs disp_liquid->disp_ehs

Caption: Workflow for the safe handling and disposal of this compound.

References

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